molecular formula C5H10O5 B8746520 alpha-L-ribofuranose CAS No. 41546-20-7

alpha-L-ribofuranose

Cat. No.: B8746520
CAS No.: 41546-20-7
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-NEEWWZBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-L-Ribofuranose is a pentose sugar with the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol . It is characterized by its furanose ring structure and is the alpha anomer of the less common L-ribose enantiomer, making it a stereoisomer of the biologically prevalent D-ribose . Its CAS Registry Number is 41546-20-7 . This compound serves as a crucial chiral building block and intermediate in organic and medicinal chemistry research. Its primary research value lies in the synthesis of nucleoside and nucleotide analogues . Such analogues are investigated for a wide range of biological activities, including potential antiviral applications, as well as analgesic and anti-inflammatory properties . Derivatives of ribofuranose sugars are also of significant interest in the development of modified RNA molecules, such as small interfering RNAs (siRNAs), where the sugar moiety can enhance nuclease resistance and improve the molecule's efficacy in RNA interference-based therapeutics . This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41546-20-7

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5+/m0/s1

InChI Key

HMFHBZSHGGEWLO-NEEWWZBLSA-N

SMILES

C(C1C(C(C(O1)O)O)O)O

Isomeric SMILES

C([C@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of alpha-L-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

alpha-L-Ribofuranose is the furanose (five-membered ring) form of L-ribose, an unnatural pentose (B10789219) sugar.[1][2] It is the enantiomer of the naturally occurring alpha-D-ribofuranose, a fundamental building block of RNA and various essential biomolecules.[3][4] While D-ribose is ubiquitous in biological systems, L-ribose and its derivatives are primarily of interest in synthetic chemistry and pharmacology.[1][5] This guide provides a detailed examination of the chemical and conformational structure of this compound, supported by quantitative data and an overview of the experimental methods used for its characterization.

Chemical Structure and Stereochemistry

The fundamental structure of this compound is defined by its molecular formula, C5H10O5, and a specific arrangement of its atoms in three-dimensional space.[3]

  • Systematic Name: The IUPAC name for this compound is (2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol.[3]

  • Furanose Ring: The "furanose" designation indicates that the sugar exists as a five-membered ring, formed by an intramolecular hemiacetal linkage between the aldehyde group at C1 and the hydroxyl group at C4.[1]

  • 'L' Configuration: The 'L' designation refers to the stereochemistry at the C4 carbon. In the Fischer projection of the open-chain form, the hydroxyl group on the highest-numbered chiral carbon (C4 for ribose) is on the left side.

  • 'alpha' Anomer: The 'alpha' (α) designation specifies the stereochemistry at the anomeric carbon (C1). In the Haworth projection for an L-sugar, the hydroxyl group at C1 is positioned on the opposite side of the ring from the CH2OH group (C5).[6]

Below is a 2D representation of the this compound structure.

alpha_L_ribofuranose_2D O4 O C1 C1 O4->C1 C2 C2 C1->C2 inv1_up inv1_down C3 C3 C2->C3 inv2_up inv2_down C4 C4 C3->C4 inv3_up inv3_down C4->O4 inv4_up inv4_down OH1 OH H1 H OH2 OH H2 H OH3 OH H3 H H4 H C5 CH₂OH inv1_up->H1 inv1_down->OH1 inv2_up->OH2 inv2_down->H2 inv3_up->OH3 inv3_down->H3 inv4_up->C5 inv4_down->H4 furanose_puckering cluster_planar Planar Furanose (Hypothetical) cluster_puckered C3'-endo Pucker (Envelope) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p5->p1 e1 C1' e2 C2' e1->e2 e3 C3' e2->e3 e3->p3 Displacement e4 C4' e3->e4 e5 O4' e4->e5 e5->e1 planar_label High Energy State puckered_label Lower Energy State arrow L_Ribose_Isomerase_Workflow alpha_L_ribofuranose This compound open_chain L-Ribose (Open-Chain Form) alpha_L_ribofuranose->open_chain Ring Opening enzyme L-Ribose Isomerase (Acinetobacter sp.) open_chain->enzyme L_ribulose L-Ribulose L_ribulose->enzyme Reverse Reaction enzyme->L_ribulose Isomerization

References

The Unconventional Actors: A Technical Guide to the Biological Roles of L-Sugars in Nature

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

While D-sugars form the central dogma of carbohydrate biochemistry, their stereoisomers, the L-sugars, are far from being mere biological curiosities. This technical guide provides an in-depth exploration of the multifaceted roles of L-sugars in the natural world. From their integral structural functions in plant cell walls and bacterial envelopes to their critical involvement in mammalian cell signaling, immunity, and development, L-sugars represent a fascinating and increasingly important area of study. This document details the occurrence, metabolism, and physiological significance of key L-sugars, presents quantitative data on their distribution, outlines detailed experimental protocols for their investigation, and provides visual representations of their metabolic pathways. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, microbiology, plant biology, and drug development, offering insights into the unique biology of L-sugars and their potential as therapeutic targets and diagnostic markers.

Introduction to L-Sugars

In the landscape of biological macromolecules, carbohydrates are predominantly found in their D-enantiomeric forms. However, a select group of L-sugars are not only present in nature but also play indispensable roles in a variety of organisms.[1] Notable examples include L-arabinose and L-rhamnose, which are significant components of plant cell wall polysaccharides.[1] L-fucose is another crucial L-sugar, found in the complex glycans of mammals where it participates in a wide array of physiological processes.[2] The biosynthesis and metabolism of these L-sugars are governed by specific enzymatic pathways that are often distinct from those of their D-counterparts. Understanding these pathways and the functions of L-sugars is opening new avenues for research and therapeutic intervention, particularly in the fields of infectious disease and oncology.

Occurrence and Quantitative Distribution of L-Sugars

L-sugars are found across different biological kingdoms, often as components of complex glycoconjugates. Their abundance can vary significantly depending on the organism, tissue, and developmental stage.

L-Arabinose in Plants

L-arabinose is a major constituent of plant cell walls, where it is a key component of pectic polysaccharides like rhamnogalacturonan I and II, as well as hemicelluloses such as arabinoxylan.[3][4] It is also found in arabinogalactan (B145846) proteins (AGPs) and extensins.[3] L-arabinose typically accounts for 5-10% of the total cell wall saccharides in plants like Arabidopsis thaliana and rice (Oryza sativa).[3][5]

Plant SpeciesTissue/ComponentL-Arabinose Content (% of total cell wall sugars)
Arabidopsis thalianaLeaf Cell Wall5 - 10%[3][5]
Oryza sativa (Rice)Cell Wall5 - 10%[3][5]
Poplar WoodHemicelluloseHigh xylose content, with arabinose as a component[6]
L-Rhamnose in Bacteria

L-rhamnose is a common component of the cell surface polysaccharides of many bacteria, including pathogenic species. It is a key constituent of the O-antigen of lipopolysaccharides (LPS) in Gram-negative bacteria and is also found in the cell wall polysaccharides of Gram-positive bacteria.[7][8] For instance, the outer core of Pseudomonas aeruginosa LPS contains L-rhamnose.[9][10]

Bacterial SpeciesComponentL-Rhamnose Presence
Pseudomonas aeruginosaLipopolysaccharide (LPS) Outer CorePresent[9][10]
Streptococcus pyogenesCell Wall PolysaccharideEssential component[2]
Mycobacterium tuberculosisCell WallPresent[2]
Saccharopolyspora spinosaSpinosad (secondary metabolite)Essential component[9]
L-Fucose in Mammals

In mammals, L-fucose is a terminal modification on N- and O-linked glycans of glycoproteins and glycolipids.[2] Fucosylated glycans are involved in a multitude of biological processes, including cell adhesion, signaling, and immune responses.[2][6] The levels of fucosylation can change in various physiological and pathological states, such as cancer and inflammation.[2]

Mammalian SystemGlycoconjugateBiological Role of L-Fucose
Human SerumGlycoproteinsAltered levels in various diseases[2]
LeukocytesSialyl Lewis X antigenMediates cell adhesion during inflammation[2]
IgG AntibodiesFc region N-glycansModulates antibody-dependent cellular cytotoxicity[2]
L-Sorbose (B7814435) in Industrial Fermentation

L-sorbose is a ketohexose that serves as a key intermediate in the industrial production of Vitamin C (ascorbic acid).[11][12] In the two-step fermentation process, Gluconobacter oxydans converts D-sorbitol to L-sorbose, which is then transformed into 2-keto-L-gulonic acid (2-KGA) by Ketogulonicigenium vulgare.[5][11]

Fermentation ProcessMicroorganismSubstrateProductConcentration
Vitamin C Production (Step 1)Gluconobacter oxydansD-SorbitolL-SorboseVaries with process
Vitamin C Production (Step 2)Ketogulonicigenium vulgareL-Sorbose2-Keto-L-gulonic acid114 g/L (substrate) -> 112.2 g/L (product)[13]

Biosynthetic and Metabolic Pathways of L-Sugars

The synthesis of L-sugars involves specific enzymatic pathways that convert common D-sugar precursors into their L-isomers.

Biosynthesis of UDP-L-Arabinose in Plants

In plants, UDP-L-arabinose, the activated form of arabinose, is synthesized in the Golgi apparatus from UDP-D-xylose through the action of UDP-D-xylose 4-epimerase (encoded by the MUR4 gene in Arabidopsis).[4][14] This UDP-L-arabinopyranose (UDP-L-Arap) must then be transported out of the Golgi to be converted to UDP-L-arabinofuranose (UDP-L-Araf), the form incorporated into most cell wall polymers.[15]

UDP_L_Arabinose_Biosynthesis cluster_cytosol Cytosol cluster_golgi Golgi Lumen UDP_Glc UDP-D-Glucose UDP_GlcA UDP-D-Glucuronic acid UDP_Glc->UDP_GlcA UDP-glucose 6-dehydrogenase UDP_Xyl UDP-D-Xylose UDP_GlcA->UDP_Xyl UDP-glucuronate 4-epimerase UDP_L_Arap UDP-L-Arabinopyranose UDP_Xyl->UDP_L_Arap UDP-D-xylose 4-epimerase (MUR4) UDP_L_Araf UDP-L-Arabinofuranose UDP_L_Arap->UDP_L_Araf UDP-arabinopyranose mutase (outside Golgi) CellWall Cell Wall Polymers UDP_L_Araf->CellWall Arabinofuranosyl- transferases

Caption: Biosynthesis of UDP-L-Arabinose in plants.

Biosynthesis of dTDP-L-Rhamnose in Bacteria

The biosynthesis of dTDP-L-rhamnose in bacteria is a four-step enzymatic pathway starting from glucose-1-phosphate and dTTP.[7][8][16] The enzymes involved are Glucose-1-phosphate thymidylyltransferase (RmlA), dTDP-D-glucose 4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), and dTDP-4-keto-L-rhamnose reductase (RmlD).[7][8][16]

dTDP_L_Rhamnose_Biosynthesis G1P Glucose-1-Phosphate dTDP_Glc dTDP-D-Glucose G1P->dTDP_Glc RmlA dTTP dTTP dTTP->dTDP_Glc dTDP_keto_deoxy_Glc dTDP-4-keto-6-deoxy- D-Glucose dTDP_Glc->dTDP_keto_deoxy_Glc RmlB dTDP_keto_Rha dTDP-4-keto-L-Rhamnose dTDP_keto_deoxy_Glc->dTDP_keto_Rha RmlC dTDP_Rha dTDP-L-Rhamnose dTDP_keto_Rha->dTDP_Rha RmlD (NADPH) LPS Lipopolysaccharide dTDP_Rha->LPS Rhamnosyltransferases

Caption: Biosynthesis of dTDP-L-Rhamnose in bacteria.

L-Fucose Metabolism in Mammals: De Novo and Salvage Pathways

Mammalian cells synthesize the activated form of L-fucose, GDP-L-fucose, through two main pathways: the de novo pathway and the salvage pathway.[6] The de novo pathway converts GDP-D-mannose to GDP-L-fucose.[6] The salvage pathway utilizes free L-fucose from dietary sources or lysosomal degradation of fucosylated glycoconjugates.[6]

L_Fucose_Metabolism cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP_Man GDP-D-Mannose GDP_keto_deoxy_Man GDP-4-keto-6-deoxy- D-Mannose GDP_Man->GDP_keto_deoxy_Man GMD GDP_Fuc GDP-L-Fucose GDP_keto_deoxy_Man->GDP_Fuc FX (TSTA3) Golgi Golgi Apparatus GDP_Fuc->Golgi GDP-fucose transporter L_Fuc L-Fucose Fuc_1P L-Fucose-1-Phosphate L_Fuc->Fuc_1P Fucokinase (FUK) Fuc_1P->GDP_Fuc GDP-L-fucose pyrophosphorylase (GFPP)

Caption: Mammalian L-Fucose metabolism pathways.

Experimental Protocols

Monosaccharide Composition Analysis of Plant Cell Walls by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of neutral and acidic monosaccharides from plant cell wall material.[6][17][18][19]

4.1.1. Materials

4.1.2. Procedure

  • Hydrolysis:

    • Weigh approximately 2 mg of dried cell wall material into a screw-cap tube.[6]

    • Add a known amount of internal standard (e.g., 20 µL of a 5 mg/mL myo-inositol solution).[6]

    • Add 250 µL of 2M TFA.[6]

    • Incubate at 121°C for 1 hour.

    • Cool the tubes and centrifuge. Transfer the supernatant to a new tube.

    • Evaporate the TFA under a stream of nitrogen or air.[6]

  • Reduction:

    • To the dried hydrolysate, add 200 µL of 1M ammonium hydroxide containing 10 mg/mL sodium borohydride.[6]

    • Incubate at room temperature for 1 hour.

    • Add glacial acetic acid dropwise to neutralize the excess borohydride.

  • Acetylation:

    • Evaporate the sample to dryness.

    • Add 50 µL of acetic anhydride and 50 µL of pyridine.[6]

    • Incubate at 121°C for 20 minutes.[6]

    • Cool the sample.

  • Extraction and Analysis:

    • Partition the alditol acetates by adding dichloromethane and water.

    • Vortex and centrifuge. Collect the lower organic phase.

    • Wash the organic phase with water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Analyze the sample by GC-MS.[20]

4.1.3. Workflow Diagram

GCMS_Workflow start Plant Cell Wall Sample hydrolysis Acid Hydrolysis (TFA) start->hydrolysis reduction Reduction (NaBH4) hydrolysis->reduction acetylation Acetylation reduction->acetylation extraction Liquid-Liquid Extraction acetylation->extraction gcms GC-MS Analysis extraction->gcms

Caption: Workflow for GC-MS analysis of cell wall monosaccharides.

Enzymatic Assay for L-Fucose Quantification

This protocol describes a spectrophotometric method for the quantification of L-fucose using L-fucose dehydrogenase.[21][22]

4.2.1. Materials

  • L-fucose dehydrogenase

  • NADP⁺ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Buffer solution (e.g., 50 mM Glycine-NaOH, pH 10)[23]

  • L-fucose standard solutions

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

4.2.2. Procedure

  • Reaction Setup:

    • Prepare a reaction mixture containing buffer, NADP⁺, and the sample or L-fucose standard.

    • In a cuvette or microplate well, combine the reaction mixture with the sample or standard.

    • Measure the initial absorbance at 340 nm (A1).

  • Enzymatic Reaction:

    • Add L-fucose dehydrogenase to initiate the reaction.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).[23]

  • Measurement:

    • Measure the final absorbance at 340 nm (A2).

    • The change in absorbance (A2 - A1) is proportional to the amount of NADPH formed, which is stoichiometric to the amount of L-fucose in the sample.

  • Quantification:

    • Create a standard curve using the absorbance changes from the L-fucose standards.

    • Determine the concentration of L-fucose in the sample by interpolating its absorbance change on the standard curve.

4.2.3. Logical Relationship Diagram

LFucose_Assay_Logic LFuc L-Fucose Enzyme L-Fucose Dehydrogenase LFuc->Enzyme NADP NADP+ NADP->Enzyme LFucono L-Fucono-1,5-lactone Enzyme->LFucono NADPH NADPH Enzyme->NADPH Absorbance Absorbance at 340 nm NADPH->Absorbance is proportional to

Caption: Principle of the enzymatic assay for L-Fucose.

Biological Roles of Other Notable L-Sugars

L-Altrose

L-altrose is a rare aldohexose. While D-altrose is an unnatural monosaccharide, L-altrose has been isolated from the bacterium Butyrivibrio fibrisolvens.[24][25] It is used in research as a substrate to characterize aldose C-2 epimerases.[26]

L-Lyxose

L-lyxose can be metabolized by some bacteria, such as Escherichia coli, via the L-rhamnose metabolic pathway, where it is converted to L-xylulose by L-rhamnose isomerase.[27]

Conclusion and Future Perspectives

The study of L-sugars has unveiled their significant and diverse roles in biology, challenging the long-held D-sugar-centric view of carbohydrate biochemistry. From providing structural integrity to plants and bacteria to mediating complex cellular processes in mammals, L-sugars are key players in the theater of life. The unique biosynthetic pathways of L-sugars, particularly in pathogenic bacteria, present attractive targets for the development of novel antimicrobial agents. Furthermore, alterations in L-fucose expression in cancer underscore its potential as a biomarker and therapeutic target.

Future research will likely focus on elucidating the functions of the many "rare" L-sugars that remain poorly understood. Advances in analytical techniques will enable more sensitive and comprehensive quantification of L-sugars in complex biological systems, providing deeper insights into their regulation and function. The continued exploration of the enzymology of L-sugar biosynthesis and modification will not only expand our fundamental knowledge but also provide new tools for synthetic biology and the glycoengineering of therapeutic proteins. The world of L-sugars is a testament to the chemical ingenuity of nature, and its continued exploration promises to yield exciting discoveries with significant implications for science and medicine.

References

The Enantiomeric Enigma: A Technical Guide to the Occurrence and Application of L-Ribofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-ribofuranose, the enantiomer of the ubiquitous D-ribofuranose, is a profound anomaly in the landscape of natural products. While D-ribose forms the backbone of essential biomolecules like RNA and ATP, its mirror image, L-ribose, is virtually absent from the natural world. This technical guide delves into the scarce evidence for the natural occurrence of L-ribofuranose derivatives and pivots to a comprehensive exploration of their synthetic counterparts, which have emerged as powerful therapeutic agents. The remarkable metabolic stability of L-nucleoside analogues, a direct consequence of their unnatural chirality, has led to the development of potent antiviral and anticancer drugs. This document provides a detailed overview of the synthesis, mechanism of action, and quantitative biological activity of key L-ribofuranose derivatives, supplemented with experimental protocols and logical diagrams to serve as a valuable resource for researchers in drug discovery and development.

The Scarcity of L-Ribofuranose in Nature

The homochirality of life is a fundamental principle, with D-sugars and L-amino acids being the overwhelmingly preferred building blocks. Consequently, L-ribose and its derivatives are exceptionally rare in nature, to the point of being widely considered "unnatural" sugars.[1][2][3] Most naturally occurring monosaccharides, including those found in plants, are of the D-configuration.[2][4]

An isolated report in the PubChem database suggests the presence of L-Ribose in Medicago sativa (alfalfa), citing the LOTUS (the natural products occurrence database). However, extensive searches for primary literature to substantiate this claim have not yielded definitive experimental evidence of its isolation and characterization from this source. This lack of robust verification underscores the extreme rarity of L-ribofuranose in the biosphere. The vast majority of scientific literature focuses on the chemical and biotechnological synthesis of L-ribose as a starting material for pharmaceutical applications.[5][6][7]

Synthetic L-Ribofuranose Derivatives: A Pharmaceutical Cornerstone

The therapeutic significance of L-ribofuranose derivatives lies in their incorporation into nucleoside analogues. These synthetic compounds mimic natural nucleosides but possess the unnatural L-configuration in their sugar moiety. This structural inversion renders them resistant to degradation by host enzymes that are stereospecific for D-nucleosides, leading to improved pharmacokinetic profiles and reduced cytotoxicity.[8][9] Several L-nucleoside analogues have been successfully developed into blockbuster antiviral drugs.

Key Therapeutic L-Nucleoside Analogues

Lamivudine (B182088) (3TC): An analogue of cytidine, Lamivudine is a potent reverse transcriptase inhibitor used in the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[10][11][]

Emtricitabine (FTC): A fluorinated analogue of thiacytidine, Emtricitabine is structurally similar to Lamivudine and is also a cornerstone of combination antiretroviral therapy for HIV-1.[13]

Telbivudine (LdT): A thymidine (B127349) analogue, Telbivudine is used for the treatment of chronic hepatitis B. It exhibits potent activity against HBV DNA polymerase.[14][15][16]

Quantitative Biological Activity

The antiviral efficacy of these L-nucleoside analogues is well-documented. The following tables summarize key quantitative data on their activity.

Compound Virus Cell Line Activity Metric Value (µM) Reference(s)
LamivudineHIV-1VariousIC500.002 - 1.14[8]
LamivudineHIV-1-IC500.316[10]
LamivudineHIV-1PBMCsED500.07 - 0.2[10]
EmtricitabineHIV-1-EC500.7 - 88.6[13]
TelbivudineDuck HBVPrimary Duck HepatocytesIC500.18[14]
TelbivudineWoodchuck HBVWoodchuck--[14]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; ED50: Half-maximal effective dose; PBMCs: Peripheral Blood Mononuclear Cells.

Mechanism of Action: Chain Termination of Viral DNA Synthesis

L-nucleoside analogues function as competitive inhibitors of viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of HBV).[17][18] Their mechanism of action involves a multi-step intracellular process:

  • Intracellular Phosphorylation: Upon entering the host cell, the L-nucleoside analogue is phosphorylated by cellular kinases to its active triphosphate form.[11][19]

  • Competitive Inhibition: The L-nucleoside triphosphate competes with the natural deoxyribonucleoside triphosphate (dNTP) for incorporation into the growing viral DNA chain by the viral polymerase.[17]

  • Chain Termination: Once incorporated, the L-nucleoside analogue acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA elongation and viral replication.[11][]

NRTI_Mechanism_of_Action Mechanism of Action of L-Nucleoside Reverse Transcriptase Inhibitors (NRTIs) cluster_cell Host Cell cluster_virus Viral Replication NRTI L-Nucleoside Analogue (e.g., Lamivudine) NRTI_MP NRTI-Monophosphate NRTI->NRTI_MP Cellular Kinase NRTI_DP NRTI-Diphosphate NRTI_MP->NRTI_DP Cellular Kinase NRTI_TP NRTI-Triphosphate (Active Form) NRTI_DP->NRTI_TP Cellular Kinase RT Reverse Transcriptase NRTI_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_DNA Growing Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Terminated_DNA Terminated Viral DNA RT->Terminated_DNA Incorporation of NRTI-TP dNTP Natural dNTPs dNTP->Viral_DNA Incorporation

Figure 1: The mechanism of action of L-nucleoside reverse transcriptase inhibitors (NRTIs).

Experimental Protocols

Biotechnological Production of L-Ribose from L-Arabinose

This protocol outlines a general method for the enzymatic conversion of L-arabinose to L-ribose using recombinant E. coli.[5][20][21]

  • Strain Preparation: Utilize an E. coli strain deficient in L-ribulokinase and expressing an L-ribose isomerase.

  • Cell Culture: Cultivate the recombinant E. coli in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the late logarithmic phase of growth.

  • Induction: Induce the expression of the L-ribose isomerase by adding an appropriate inducer (e.g., IPTG) and continue incubation for several hours.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), and resuspend to a desired cell density to create a resting cell suspension.

  • Biotransformation: Add L-arabinose to the resting cell suspension to a final concentration of, for example, 50 g/L. The reaction is carried out at a controlled temperature (e.g., 39°C) and pH (e.g., 8.0) with gentle agitation.

  • Monitoring and Termination: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of L-arabinose and L-ribose using HPLC.

  • Purification: Once the desired conversion is achieved, terminate the reaction by removing the cells via centrifugation or filtration. The supernatant containing L-ribose can be further purified using techniques such as chromatography.

Biotechnological_L_Ribose_Production Workflow for Biotechnological Production of L-Ribose start Start: Recombinant E. coli Strain culture Cell Culture and Growth start->culture induction Induction of L-Ribose Isomerase Expression culture->induction harvest Cell Harvesting and Washing induction->harvest biotransformation Biotransformation: L-Arabinose to L-Ribose harvest->biotransformation purification Purification of L-Ribose biotransformation->purification end End: Purified L-Ribose purification->end

Figure 2: A generalized workflow for the biotechnological production of L-ribose.

General Synthesis of L-Nucleoside Analogues

The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides. The following is a generalized protocol for the synthesis of an L-nucleoside analogue.[22][23][24]

  • Preparation of the Silylated Base: The nucleobase (e.g., N4-acetylcytosine) is silylated to enhance its solubility and nucleophilicity. This is typically achieved by reacting the base with a silylating agent like hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) in an aprotic solvent.

  • Preparation of the L-Ribofuranose Derivative: A suitably protected L-ribofuranose derivative, often with an activating group at the anomeric carbon (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose), is used as the glycosyl donor.

  • Glycosylation Reaction: The silylated base and the protected L-ribofuranose derivative are dissolved in an anhydrous aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane). A Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4)) is added to promote the coupling reaction. The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up and Purification: After the reaction is complete, it is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate) and the product is extracted into an organic solvent. The protected L-nucleoside is then purified by column chromatography.

  • Deprotection: The protecting groups on the sugar and base moieties are removed under appropriate conditions (e.g., treatment with methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol) to yield the final L-nucleoside analogue.

  • Final Purification: The deprotected L-nucleoside is purified by crystallization or chromatography to obtain the final product of high purity.

Conclusion and Future Perspectives

While the natural world has overwhelmingly favored D-ribofuranose, the exploration of its enantiomer has opened up a rich field of medicinal chemistry. The "unnatural" L-configuration of synthetic nucleoside analogues has proven to be a key advantage in the development of highly effective and metabolically stable antiviral therapeutics. The continued investigation into the synthesis and biological activity of novel L-ribofuranose derivatives holds significant promise for the discovery of new drugs to combat a range of diseases, from viral infections to cancer. Further research into efficient and scalable methods for the production of L-ribose and its derivatives will be crucial in realizing the full therapeutic potential of this fascinating class of molecules.

References

Introduction to the Stereochemistry of L-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry and Anomers of L-Ribofuranose

L-Ribose, a pentose (B10789219) monosaccharide with the molecular formula C₅H₁₀O₅, is the enantiomer of the naturally abundant D-Ribose.[1] While D-Ribose is a fundamental component of RNA and essential biomolecules like ATP, L-Ribose is less common in nature but holds significant interest for researchers in synthetic chemistry and drug development, particularly for creating nucleoside analogs that can resist enzymatic degradation.[2]

Like most monosaccharides, L-Ribose exists in equilibrium between its open-chain (acyclic) and cyclic forms.[1] The open-chain form of L-ribose is an aldopentose, meaning it has a five-carbon backbone with an aldehyde functional group at one end.[3] In the Fischer projection of L-ribose, all hydroxyl groups are depicted on the left side, which is the mirror image of D-ribose where they are on the right.[1][4] This stereochemical arrangement is crucial for its three-dimensional structure and biological interactions.

Cyclization and the Formation of L-Ribofuranose

In aqueous solutions, the open-chain form of L-ribose undergoes a reversible intramolecular hemiacetal formation to yield cyclic structures.[1] The furanose ring, a five-membered ring, is formed when the hydroxyl group on carbon-4 (C4') attacks the aldehyde carbon (C1').[1][4] This cyclization event generates a new stereocenter at C1', which is now referred to as the anomeric carbon.

The creation of this anomeric carbon gives rise to two distinct diastereomers known as anomers. These anomers are designated as alpha (α) and beta (β), depending on the configuration of the newly formed hydroxyl group at the C1' position.[1]

The Anomers: α-L-Ribofuranose and β-L-Ribofuranose

Anomers are stereoisomers of a cyclic saccharide that differ only in their configuration at the anomeric carbon. For L-sugars, the designation is typically a mirror image of the D-sugar convention.

  • α-L-Ribofuranose : This anomer has the hydroxyl group at the anomeric carbon (C1') on the same side of the ring as the hydroxyl group on the highest-numbered chiral carbon in the Fischer projection (C4'). It is the enantiomer of α-D-ribofuranose.[5][6][7]

  • β-L-Ribofuranose : In this anomer, the hydroxyl group at the anomeric carbon is on the opposite side of the ring relative to the hydroxyl group at C4'. β-L-Ribofuranose is the enantiomer of β-D-ribofuranose, the form found in biologically active ribonucleosides like adenosine (B11128) and uridine.[1][2][8]

The relationship between the open-chain and the two anomeric furanose forms is a dynamic equilibrium.

Caption: Equilibrium of L-Ribose between its open-chain and cyclic anomeric furanose forms.

Data Presentation

Physicochemical Properties of L-Ribofuranose Anomers

The following table summarizes key properties for the anomers of L-ribofuranose.

Propertyα-L-Ribofuranoseβ-L-Ribofuranose
Molecular Formula C₅H₁₀O₅C₅H₁₀O₅
Molecular Weight 150.13 g/mol [5]150.13 g/mol [2][8]
IUPAC Name (2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[5](2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[2][8]
CAS Number 41546-20-7[5]41546-19-4[2][8]
PubChem CID 6971005[5]6971004[8]
Equilibrium Composition of Ribose in Aqueous Solution

While data for L-ribose is not as prevalent, as an enantiomer, its equilibrium distribution in solution is expected to mirror that of D-ribose. At room temperature, ribose exists as a mixture of different cyclic forms and a small amount of the open-chain form.[1]

Form of RiboseRelative Abundance (%)
β-Pyranose 59%
α-Pyranose 20%
β-Furanose 13%
α-Furanose 7%
Open-Chain ~0.1%
(Data extrapolated from D-Ribose equilibrium studies)[1][9]

It is important to note that while the pyranose form is dominant for the free sugar in solution, it is the furanose form that is exclusively incorporated into the backbone of nucleic acids.[10]

Experimental Protocols for Stereochemical Characterization

The determination of the stereochemistry and anomeric configuration of L-ribofuranose and its derivatives relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguously determining anomeric configuration.

  • Objective: To differentiate between α and β anomers based on the chemical shift and coupling constants of the anomeric proton (H1').

  • Methodology:

    • Sample Preparation: Dissolve a purified sample of L-ribofuranose or its derivative (e.g., 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose) in a suitable deuterated solvent (e.g., D₂O, CDCl₃).[2][11]

    • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

    • Spectral Analysis:

      • Identify the anomeric proton signal, which typically appears as a doublet downfield from other sugar protons due to its attachment to two oxygen atoms.

      • Measure the coupling constant (JH1'-H2'). For furanose rings, the coupling constant for a trans relationship between H1' and H2' (as in the α-anomer) is generally smaller (typically 1-4 Hz) than for a cis relationship (as in the β-anomer, typically 5-8 Hz).

      • Two-dimensional NMR experiments, such as COSY and NOESY, can be used to confirm assignments and provide through-bond and through-space correlations, respectively, further solidifying the stereochemical assignment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the separation and quantification of different sugar isomers in a mixture after appropriate derivatization.

  • Objective: To separate and quantify the relative amounts of α/β furanose and pyranose forms of L-ribose at equilibrium.

  • Methodology:

    • Derivatization: Convert the non-volatile sugar into a volatile derivative. A common method is silylation.

      • Lyophilize the aqueous sugar sample to dryness.

      • Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane) and heat at ~60-80°C for 30 minutes. This replaces the protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

    • GC Separation:

      • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for carbohydrate analysis (e.g., a nonpolar or medium-polarity column).

      • Run a temperature program to separate the different TMS-derivatized isomers based on their boiling points and interactions with the stationary phase. Different anomers and ring forms will typically have distinct retention times.

    • MS Detection and Quantification:

      • The eluting compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide characteristic fragmentation patterns that confirm the identity of the sugar derivatives.

      • The area under each peak in the chromatogram is proportional to the amount of that specific isomer in the mixture, allowing for the determination of their relative abundance.

Polarimetry

This technique measures the rotation of plane-polarized light by a chiral molecule in solution.

  • Objective: To distinguish between L- and D-enantiomers.

  • Methodology:

    • Sample Preparation: Prepare a solution of the purified sugar (e.g., L-ribose) of a known concentration in a suitable solvent (e.g., water).

    • Measurement: Place the solution in a polarimeter cell of a known path length.

    • Analysis: Measure the angle of optical rotation. L-ribose will rotate plane-polarized light to the left (levorotatory, denoted by a negative sign), while D-ribose rotates it to the right (dextrorotatory, positive sign).[3] The specific rotation [α] is a characteristic physical constant for the compound under defined conditions.

References

An In-depth Technical Guide to the Chemical and Physical Properties of alpha-L-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Ribofuranose, a pentose (B10789219) sugar and an enantiomer of the naturally occurring alpha-D-ribofuranose, is a molecule of significant interest in various fields of chemical and biological research. As a key component of L-nucleoside analogues, it plays a crucial role in the development of antiviral and anticancer therapeutic agents. Understanding its fundamental chemical and physical properties is paramount for its effective utilization in synthesis, drug design, and broader scientific applications. This technical guide provides a comprehensive overview of the known properties of this compound, including detailed experimental protocols and structural information.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. It is important to note that in aqueous solution, ribose exists as an equilibrium mixture of its furanose and pyranose anomers, as well as the open-chain aldehyde form. The data presented here pertains to L-ribose, which will exist in equilibrium with the this compound form.

General and Physical Properties of L-Ribose
PropertyValueSource
Molecular Formula C₅H₁₀O₅--INVALID-LINK--
Molecular Weight 150.13 g/mol --INVALID-LINK--
Appearance White crystalline powderThermo Fisher Scientific
Melting Point 85-92 °CThermo Fisher Scientific
Specific Optical Rotation, [α]D²⁰ +19° to +21° (c=2, water)Thermo Fisher Scientific
Solubility Soluble in water (≥ 100 mg/mL), Soluble in DMSO (100 mg/mL)MedchemExpress, ECHEMI

Note: There are conflicting reports regarding the specific rotation of L-ribose. While commercial suppliers list a positive rotation, some literature reports a negative value for L-ribose produced via fermentation. This discrepancy may arise from differences in the equilibrium composition of anomers under varying conditions.

Computed Chemical Properties of this compound
PropertyValueSource
IUPAC Name (2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol--INVALID-LINK--
InChI InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5+/m0/s1--INVALID-LINK--
InChIKey HMFHBZSHGGEWLO-NEEWWZBLSA-N--INVALID-LINK--
Canonical SMILES C([C@H]1--INVALID-LINK--O)O">C@@HO)O--INVALID-LINK--
Topological Polar Surface Area 90.2 Ų--INVALID-LINK--
Hydrogen Bond Donor Count 4--INVALID-LINK--
Hydrogen Bond Acceptor Count 5--INVALID-LINK--

Structural Information

The structure of this compound is characterized by a five-membered furanose ring. The stereochemistry at the anomeric carbon (C1) is alpha, meaning the hydroxyl group is on the opposite side of the ring from the CH₂OH group (C5).

alpha_L_ribofuranose_structure cluster_ring C1 C1 C2 C2 C1->C2 OH1 OH C1->OH1 C3 C3 C2->C3 OH2 HO C2->OH2 C4 C4 C3->C4 OH3 HO C3->OH3 O4 O C4->O4 C5 C5 C4->C5 O4->C1 CH2OH CH₂OH

Caption: 2D structure of this compound.

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid such as L-ribose can be determined using the capillary method.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline L-ribose is placed in a capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The apparatus is preheated to a temperature approximately 10-15°C below the expected melting point.

    • The capillary tube containing the sample is inserted into the heating block.

    • The temperature is then increased at a slow, controlled rate (e.g., 1-2°C per minute).

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has melted is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of temperatures.

Measurement of Specific Rotation

The specific rotation of L-ribose is measured using a polarimeter.

Methodology:

  • Solution Preparation: A solution of L-ribose of a known concentration is prepared in a suitable solvent (e.g., water). For example, a 2 g/100 mL (c=2) solution.

  • Apparatus: A polarimeter equipped with a sodium lamp (D-line, 589 nm) and a thermostatically controlled sample cell.

  • Procedure:

    • The polarimeter tube is first filled with the pure solvent (blank) and the zero reading is taken.

    • The tube is then rinsed and filled with the L-ribose solution, ensuring no air bubbles are present.

    • The observed rotation (α) of the solution is measured at a specific temperature (e.g., 20°C).

  • Calculation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

polarimetry_workflow prep Prepare L-Ribose Solution (known concentration, c) blank Measure Blank (solvent only) sample Measure Sample (L-Ribose solution) prep->sample calc Calculate Specific Rotation [α] = α / (l × c) sample->calc

Caption: Workflow for measuring specific rotation.

Synthesis of this compound

The synthesis of L-ribose and its derivatives often starts from a more readily available L-sugar, such as L-arabinose, or involves the inversion of stereocenters of a D-sugar. A general strategy for preparing furanosides from unprotected ribose involves direct glycosylation methods.

General Synthetic Approach (Conceptual): A common approach for the synthesis of nucleosides, which can be adapted for other glycosides, involves the reaction of unprotected or partially protected ribose with a nucleophile (e.g., a nucleobase) under Mitsunobu conditions or using Lewis acid catalysis. The challenge lies in controlling the stereoselectivity to favor the alpha-anomer and the furanose ring form.

synthesis_pathway start L-Arabinose or other L-sugar precursor intermediate1 Protection of hydroxyl groups start->intermediate1 intermediate2 Stereochemical inversion/modification intermediate1->intermediate2 intermediate3 Formation of L-Ribose derivative intermediate2->intermediate3 deprotection Deprotection intermediate3->deprotection product This compound deprotection->product

Caption: Conceptual synthetic pathway to this compound.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the structure and stereochemistry of ribofuranose derivatives. The coupling constants between protons on the furanose ring can provide information about its conformation in solution.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and C-O stretching vibrations characteristic of carbohydrates.

Conclusion

This compound is a fundamentally important molecule with significant applications in medicinal chemistry and drug development. This guide has summarized its key chemical and physical properties, provided detailed experimental protocols for their determination, and outlined a conceptual synthetic approach. Further research to obtain a definitive value for its specific rotation and detailed solubility data in a wider range of solvents would be beneficial for its broader application. The structural and spectroscopic information, though often derived from its derivatives or the L-ribose equilibrium mixture, provides a solid foundation for researchers working with this important enantiomer.

The Untapped Potential of α-L-Ribofuranose: A Technical Guide to its Biological Significance as a Precursor to Potent Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biological significance of alpha-L-ribofuranose, a key chiral intermediate in the synthesis of a class of potent therapeutic molecules known as L-nucleoside analogues. While α-L-ribofuranose itself does not exhibit significant direct biological activity, its true potential is realized in its derivatives, which are at the forefront of antiviral and anticancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the therapeutic applications, mechanisms of action, and the synthetic and experimental protocols that underpin this important area of medicinal chemistry.

The Biological Significance of L-Nucleoside Analogues

L-nucleoside analogues are synthetic compounds that are mirror images of the naturally occurring D-nucleosides, which form the building blocks of DNA and RNA. This stereochemical difference is the key to their therapeutic success. While host cell enzymes (polymerases) generally do not recognize L-nucleosides as substrates, many viral and some cancer cell enzymes do. This selectivity allows for the targeted disruption of pathological processes with reduced toxicity to the host.[1][]

The primary mechanism of action for most L-nucleoside analogues is the inhibition of viral DNA or RNA synthesis.[1][] Once inside a cell, these analogues are phosphorylated to their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by viral reverse transcriptase or DNA polymerase.[1][] Upon incorporation, the L-nucleoside analogue acts as a chain terminator because it lacks the necessary 3'-hydroxyl group to form the next phosphodiester bond, thus halting viral replication.[1]

Therapeutic Applications and Efficacy

L-nucleoside analogues, derived from L-ribose, have demonstrated significant clinical efficacy against a range of viral infections and cancers. The following table summarizes the quantitative biological activity data for two prominent examples: Lamivudine and Telbivudine.

CompoundTargetBiological Activity MetricValueCell Line/System
Lamivudine HIV-1EC₅₀0.0035 - 0.01 µMHuman peripheral blood mononuclear cells (PBMCs)
HBVIC₅₀0.01 - 0.1 µMHepG2 2.2.15 cells
Telbivudine HBVEC₅₀0.2 µMHepG2 2.2.15 cells

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Intracellular Activation of L-Nucleoside Analogues

The therapeutic activity of L-nucleoside analogues is dependent on their intracellular conversion to the active triphosphate form. This multi-step phosphorylation is carried out by host cell kinases. The pathway for Lamivudine is a well-characterized example.

Lamivudine Activation Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lamivudine_ext Lamivudine Lamivudine_int Lamivudine Lamivudine_ext->Lamivudine_int Nucleoside Transporter 3TC_MP Lamivudine Monophosphate (3TC-MP) Lamivudine_int->3TC_MP Deoxycytidine Kinase 3TC_DP Lamivudine Diphosphate (3TC-DP) 3TC_MP->3TC_DP dCMP Kinase 3TC_TP Lamivudine Triphosphate (3TC-TP) (Active Form) 3TC_DP->3TC_TP Nucleoside Diphosphate Kinase Inhibition Inhibition of Viral Reverse Transcriptase 3TC_TP->Inhibition

Intracellular phosphorylation cascade of Lamivudine.

Synthesis of L-Nucleoside Analogues from L-Ribose

The synthesis of L-nucleoside analogues is a multi-step process that relies on the availability of chiral L-ribose derivatives. A key step in many syntheses is the Vorbrüggen glycosylation, where a protected sugar is coupled with a silylated nucleobase in the presence of a Lewis acid catalyst.

General Synthesis of L-Nucleoside Analogues L_Ribose L-Ribose Protected_LRibose Protected L-Ribofuranose (e.g., acetylated) L_Ribose->Protected_LRibose Protection Glycosylation Vorbrüggen Glycosylation Protected_LRibose->Glycosylation Silylated_Base Silylated Nucleobase Silylated_Base->Glycosylation Protected_L_Nucleoside Protected L-Nucleoside Analogue Glycosylation->Protected_L_Nucleoside Deprotection Deprotection Protected_L_Nucleoside->Deprotection Final_Product L-Nucleoside Analogue Deprotection->Final_Product

References

An In-depth Technical Guide to the Conformational Analysis of Furanose Ring Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The five-membered furanose ring, a fundamental structural motif in nucleic acids and numerous carbohydrates, plays a pivotal role in molecular recognition, biological activity, and drug efficacy. Unlike their six-membered pyranose counterparts, furanose rings exhibit significant conformational flexibility, a characteristic that is both a challenge and an opportunity in the field of drug development. This guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of furanose systems, offering a toolkit for researchers aiming to understand and manipulate these dynamic structures.

Core Principles of Furanose Conformation

The conformational landscape of a furanose ring is most effectively described by the concept of pseudorotation , a continuous cycle of puckering states that avoids a high-energy planar conformation.[1][2] This puckering is characterized by two key parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm) .[2]

The pseudorotation cycle encompasses a series of envelope (E) and twist (T) conformations. In an envelope conformation, four of the five ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.[3]

The pseudorotation itinerary is often visualized as a circle, with the phase angle P ranging from 0° to 360°. Specific values of P correspond to distinct envelope and twist conformations. By convention, the northern hemisphere (P = 0° ± 90°) represents conformations where C3' is puckered on the same side as C5' (C3'-endo), while the southern hemisphere (P = 180° ± 90°) corresponds to conformations with C2' puckered on the same side as C5' (C2'-endo).[4]

Pseudorotation_Cycle Pseudorotation Itinerary of a Furanose Ring cluster_cycle N N E E N->E S S W W S->W E->S W->N C3_endo C3'-endo C2_endo C2'-endo P0 P=0° P180 P=180° P90 P=90° P270 P=270° Integrated_Workflow Integrated Workflow for Furanose Conformational Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR_acq NMR Data Acquisition (¹H, COSY, TOCSY, NOESY) NMR_proc NMR Data Processing (Extraction of ³JHH, NOEs) NMR_acq->NMR_proc Compare Comparison & Refinement NMR_proc->Compare MM_search Molecular Mechanics Conformational Search QM_opt Quantum Mechanics Geometry Optimization & Energy Calculation MM_search->QM_opt Boltzmann Boltzmann Population Analysis QM_opt->Boltzmann Calc_NMR Calculation of Theoretical NMR Parameters Boltzmann->Calc_NMR Calc_NMR->Compare Model Final Conformational Model Compare->Model Iterative Refinement

References

The Unconventional Mirror Image: A Technical Guide to the Ascendancy of L-Nucleosides in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 20, 2025 – In the relentless pursuit of effective antiviral therapies, a paradigm shift occurred with the discovery and development of L-nucleosides, the unnatural enantiomers of naturally occurring D-nucleosides. This technical guide delves into the core principles that underscore the importance of L-nucleosides in antiviral drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanism of action, key examples, and the experimental methodologies crucial for their evaluation.

Introduction: A Mirror Image with Profound Implications

Nucleoside analogues have long been a cornerstone of antiviral chemotherapy.[1] These molecules mimic the natural building blocks of DNA and RNA, thereby interfering with viral replication. The vast majority of biologically relevant sugars, including those in our own genetic material, exist in the D-configuration. Consequently, early drug discovery efforts focused almost exclusively on D-nucleoside analogues. However, the exploration of L-nucleosides, their stereochemical mirror images, has unveiled a class of compounds with potent antiviral activity and, critically, a significantly improved safety profile.[2][3] This enhanced therapeutic window is largely attributed to their reduced affinity for human cellular enzymes, particularly mitochondrial DNA polymerase, which is often a source of toxicity for D-analogue drugs.[2]

Mechanism of Action: A Tale of Deception and Termination

The antiviral efficacy of L-nucleosides lies in their ability to act as deceptive substrates for viral polymerases, ultimately leading to the termination of viral DNA chain elongation.[2][4] This process can be broken down into two critical steps: intracellular activation and competitive inhibition/chain termination.

2.1. Intracellular Activation: The Phosphorylation Cascade

L-nucleosides are administered as prodrugs and must be converted into their active triphosphate form within the host cell.[5] This bioactivation is a sequential phosphorylation process catalyzed by host cellular kinases.[5][6] For instance, L-nucleosides like Lamivudine (3TC) and Emtricitabine (FTC) are initially phosphorylated by deoxycytidine kinase (dCK) to their monophosphate derivatives.[7] Subsequent phosphorylations by other cellular kinases yield the active triphosphate metabolite.[6]

2.2. Viral Polymerase Inhibition and Chain Termination

The resulting L-nucleoside triphosphate, being structurally similar to the natural D-nucleoside triphosphates, competes for the active site of the viral reverse transcriptase (in the case of retroviruses like HIV) or DNA polymerase (in the case of viruses like HBV).[4][7][8] Once incorporated into the growing viral DNA strand, the L-nucleoside analogue acts as a chain terminator. This is because these analogues typically lack a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond required to add the next nucleotide, thus halting DNA synthesis.[4][8]

Key L-Nucleoside Antivirals: A Clinical Snapshot

Several L-nucleosides have been successfully developed into clinically effective antiviral drugs, primarily for the treatment of HIV and HBV infections.

  • Lamivudine (3TC): A pioneering L-nucleoside, Lamivudine is a potent inhibitor of both HIV reverse transcriptase and HBV polymerase.[4][8][9][10] It is a cornerstone of combination antiretroviral therapy for HIV and is also used for the treatment of chronic hepatitis B.[9]

  • Emtricitabine (FTC): Structurally similar to Lamivudine, Emtricitabine also exhibits potent activity against HIV and HBV.[11][12] It is widely used in combination regimens for HIV treatment and pre-exposure prophylaxis (PrEP).

  • Telbivudine (LdT): This L-thymidine analogue is a selective inhibitor of HBV DNA polymerase and is used for the treatment of chronic hepatitis B.[13]

Quantitative Analysis of Antiviral Activity

The evaluation of antiviral compounds relies on quantitative assays to determine their potency and selectivity. The 50% inhibitory concentration (IC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a drug's therapeutic window.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Key L-Nucleosides

L-NucleosideVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Lamivudine (3TC)HIV-1PBMCs0.003 - 0.01>100>10,000
Emtricitabine (FTC)HIV-1PBMCs0.0013 - 0.004>100>25,000
Telbivudine (LdT)HBVHepG2 2.2.150.2>100>500

Experimental Protocols

The discovery and development of L-nucleosides rely on a battery of standardized in vitro assays. The following are detailed methodologies for key experiments.

5.1. HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the activity of HIV-1 RT.

  • Principle: The assay measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG is detected by an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.[9][10]

  • Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT, EGTA)

    • Poly(A) template and Oligo(dT)15 primer

    • dNTP mix (dATP, dCTP, dGTP, dTTP, and DIG-dUTP)

    • Lysis Buffer

    • Streptavidin-coated microplates

    • Anti-digoxigenin-POD antibody

    • ABTS substrate solution

    • Stop solution (e.g., 1% SDS)

    • Microplate reader

  • Procedure:

    • Coat streptavidin microplates with the biotin-labeled oligo(dT) primer.

    • Prepare serial dilutions of the test L-nucleoside.

    • In each well, add the reaction buffer, dNTP mix, poly(A) template, and the test compound or control.

    • Initiate the reaction by adding HIV-1 RT.

    • Incubate the plate at 37°C for 1-2 hours.

    • Wash the wells to remove unincorporated nucleotides.

    • Add the anti-digoxigenin-POD antibody and incubate.

    • Wash the wells to remove unbound antibody.

    • Add the ABTS substrate and incubate until color develops.

    • Add the stop solution and measure the absorbance at 405 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

5.2. Cell-Based Antiviral Assay for HIV-1 (p24 Antigen ELISA)

This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.

  • Principle: The assay measures the production of the HIV-1 p24 capsid protein in the supernatant of infected cells. A reduction in p24 levels indicates inhibition of viral replication.[8]

  • Materials:

    • Susceptible host cells (e.g., MT-4 cells, PBMCs)

    • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

    • Complete cell culture medium

    • 96-well cell culture plates

    • HIV-1 p24 Antigen ELISA kit

  • Procedure:

    • Seed host cells in a 96-well plate.

    • Prepare serial dilutions of the test L-nucleoside and add to the cells.

    • Infect the cells with a known multiplicity of infection (MOI) of HIV-1.

    • Incubate the plate at 37°C in a CO2 incubator for 5-7 days.

    • Harvest the cell-free supernatant.

    • Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percent inhibition of viral replication and determine the EC50 value.

5.3. Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of host cells.

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[2]

  • Materials:

    • Host cells used in the antiviral assay

    • Complete cell culture medium

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at the same density as in the antiviral assay.

    • Add serial dilutions of the test L-nucleoside.

    • Incubate the plate for the same duration as the antiviral assay.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.

Visualizing the Pathways and Processes

6.1. Signaling Pathway of L-Nucleoside Activation

L_Nucleoside_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Machinery L-Nucleoside_Prodrug L-Nucleoside (Prodrug) L-Nucleoside L-Nucleoside L-Nucleoside_Prodrug->L-Nucleoside Cellular Uptake L-Nucleoside_MP L-Nucleoside Monophosphate L-Nucleoside->L-Nucleoside_MP Deoxycytidine Kinase (dCK) [ATP -> ADP] L-Nucleoside_DP L-Nucleoside Diphosphate L-Nucleoside_MP->L-Nucleoside_DP Cellular Kinases [ATP -> ADP] L-Nucleoside_TP L-Nucleoside Triphosphate (Active) L-Nucleoside_DP->L-Nucleoside_TP Cellular Kinases [ATP -> ADP] Viral_Polymerase Viral Reverse Transcriptase or DNA Polymerase L-Nucleoside_TP->Viral_Polymerase Competitive Inhibition Chain_Termination Viral DNA Chain Termination Viral_Polymerase->Chain_Termination

Caption: Intracellular activation pathway of an L-nucleoside antiviral.

6.2. Experimental Workflow for L-Nucleoside Antiviral Discovery

Antiviral_Discovery_Workflow Start Compound Library (L-Nucleoside Analogues) Primary_Screening High-Throughput Screening (Cell-Based Antiviral Assay) Start->Primary_Screening Hit_Identification Identification of 'Hits' (Compounds with Antiviral Activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assays (CC50 Determination) Dose_Response->Cytotoxicity_Assay Selectivity_Index Calculation of Selectivity Index (SI) Cytotoxicity_Assay->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies (e.g., Polymerase Inhibition Assays) Selectivity_Index->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Mechanism_of_Action->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A generalized workflow for the discovery of L-nucleoside antivirals.

Conclusion: The Future of L-Nucleoside Research

L-nucleosides represent a triumph of medicinal chemistry, demonstrating that the exploration of unnatural stereoisomers can lead to the development of safer and more effective drugs. Their unique pharmacological profile, characterized by potent antiviral activity and reduced host cell toxicity, has solidified their role in the management of chronic viral infections like HIV and HBV. Future research in this area will likely focus on the development of novel L-nucleoside analogues with broader antiviral spectrums, improved resistance profiles, and enhanced pharmacokinetic properties. The principles and methodologies outlined in this guide provide a solid foundation for researchers dedicated to advancing this critical field of antiviral drug discovery.

References

An In-depth Technical Guide to Metabolic Pathways Involving Rare L-Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rare L-sugars, the enantiomers of their more common D-counterparts, represent a fascinating and largely untapped area of glycobiology.[1][2] While D-sugars are central to energy metabolism and cellular structure in most organisms, L-sugars are less abundant and often play specialized roles.[2][3] Their unique metabolic pathways and biological activities have garnered increasing interest for their potential applications in drug development, functional foods, and biotechnology.[4][5] Aberrations in the metabolism of L-sugars, such as L-fucose, are implicated in various diseases, including cancer and inflammation, making the enzymes in these pathways attractive therapeutic targets.[6] This technical guide provides a comprehensive overview of the core metabolic pathways of several key rare L-sugars: L-arabinose, L-fucose, L-rhamnose, and L-tagatose. It includes detailed enzymatic steps, quantitative data, experimental protocols, and visual diagrams to serve as a valuable resource for researchers in the field.

L-Arabinose Metabolism

L-arabinose is a pentose (B10789219) sugar found in plant cell walls as a component of hemicellulose and pectin.[7] Its catabolism is well-characterized in various microorganisms, providing a model for understanding L-sugar metabolism.

Bacterial L-Arabinose Catabolic Pathway

In bacteria such as Escherichia coli, the L-arabinose catabolic pathway converts L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate (B84403) pathway.[8][9] This pathway involves three key enzymes encoded by the araBAD operon.[2]

The pathway begins with the transport of L-arabinose into the cell.[2][9] L-arabinose isomerase then catalyzes the conversion of L-arabinose to L-ribulose.[8] Subsequently, L-ribulokinase phosphorylates L-ribulose to L-ribulose-5-phosphate.[10][11] Finally, L-ribulose-5-phosphate 4-epimerase epimerizes L-ribulose-5-phosphate to D-xylulose-5-phosphate, which enters central metabolism.[8][12]

L_Arabinose_Catabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase (EC 5.3.1.4) L_Ribululose_5P L-Ribulose-5-Phosphate L_Ribulose->L_Ribululose_5P L-Ribulokinase (EC 2.7.1.16) D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribululose_5P->D_Xylulose_5P L-Ribulose-5-Phosphate 4-Epimerase (EC 5.1.3.4) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Bacterial L-Arabinose Catabolic Pathway
Fungal L-Arabinose Catabolic Pathway

Fungi employ a reductive pathway for L-arabinose catabolism, which differs from the bacterial pathway.[7] This pathway involves a series of reduction and oxidation steps, ultimately also leading to D-xylulose-5-phosphate.[7]

L-Fucose Metabolism

L-fucose, a 6-deoxy-L-galactose, is a crucial component of many N- and O-linked glycans and glycolipids in mammals and bacteria.[6][13] Its metabolism involves both a de novo synthesis pathway and a salvage pathway.

De Novo Synthesis of GDP-L-Fucose

The activated form of L-fucose, GDP-L-fucose, is synthesized from GDP-D-mannose in the cytosol through a two-step enzymatic process.[14] GDP-D-mannose is first converted to GDP-4-keto-6-deoxy-D-mannose by GDP-D-mannose 4,6-dehydratase (GMD). This intermediate is then converted to GDP-L-fucose by GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX protein).[14]

Salvage Pathway of L-Fucose

Free L-fucose, derived from the breakdown of glycoproteins and glycolipids, can be recycled through the salvage pathway.[15] L-fucokinase phosphorylates L-fucose to L-fucose-1-phosphate.[16] Subsequently, GDP-L-fucose pyrophosphorylase converts L-fucose-1-phosphate and GTP into GDP-L-fucose.[15]

L_Fucose_Metabolism cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP_D_Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxy-D-mannose GDP_D_Mannose->Intermediate GMD (EC 4.2.1.47) GDP_L_Fucose_de_novo GDP-L-Fucose Intermediate->GDP_L_Fucose_de_novo FX Protein (EC 1.1.1.274) L_Fucose L-Fucose L_Fucose_1P L-Fucose-1-Phosphate L_Fucose->L_Fucose_1P L-Fucokinase (EC 2.7.1.52) GDP_L_Fucose_salvage GDP-L-Fucose L_Fucose_1P->GDP_L_Fucose_salvage GDP-L-Fucose Pyrophosphorylase (EC 2.7.7.30)

L-Fucose Metabolic Pathways
L-Fucose Catabolism

In some bacteria, L-fucose can be catabolized to pyruvate (B1213749) and L-lactaldehyde.[17] This pathway involves L-fucose isomerase, L-fuculokinase, and L-fuculose-1-phosphate aldolase (B8822740).[17]

L-Rhamnose Metabolism

L-rhamnose (6-deoxy-L-mannose) is a deoxy sugar widely found in plant and bacterial cell walls.[15][18] Its catabolism in bacteria is similar to that of L-arabinose, leading to intermediates of central metabolism.

Bacterial L-Rhamnose Catabolic Pathway

The bacterial pathway for L-rhamnose degradation involves four key enzymes.[15] L-rhamnose is first isomerized to L-rhamnulose by L-rhamnose isomerase.[19] L-rhamnulokinase then phosphorylates L-rhamnulose to L-rhamnulose-1-phosphate.[3] L-rhamnulose-1-phosphate aldolase cleaves this intermediate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[20][21] DHAP enters glycolysis, while L-lactaldehyde can be further metabolized.[15]

L_Rhamnose_Catabolism L_Rhamnose L-Rhamnose L_Rhamnulose L-Rhamnulose L_Rhamnose->L_Rhamnulose L-Rhamnose Isomerase (EC 5.3.1.14) L_Rhamnulose_1P L-Rhamnulose-1-Phosphate L_Rhamnulose->L_Rhamnulose_1P L-Rhamnulokinase (EC 2.7.1.5) DHAP DHAP L_Rhamnulose_1P->DHAP L-Rhamnulose-1-Phosphate Aldolase (EC 4.1.2.19) L_Lactaldehyde L-Lactaldehyde L_Rhamnulose_1P->L_Lactaldehyde L-Rhamnulose-1-Phosphate Aldolase (EC 4.1.2.19) Glycolysis Glycolysis DHAP->Glycolysis

Bacterial L-Rhamnose Catabolic Pathway

L-Tagatose Metabolism

L-tagatose is a rare ketohexose that has gained attention as a low-calorie sweetener.[19][22] Unlike its D-enantiomer, L-tagatose is poorly absorbed in the small intestine and is primarily fermented by the gut microbiota.[19][22]

Metabolism in Humans

In humans, only a small fraction of ingested L-tagatose is absorbed. The absorbed portion is phosphorylated by fructokinase in the liver to L-tagatose-1-phosphate.[23] This intermediate is then cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde, which can enter glycolysis.[23] The majority of L-tagatose reaches the large intestine, where it is fermented by gut bacteria into short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.[19][22]

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in L-Sugar Metabolism
EnzymeSubstrateOrganismKm (mM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Reference(s)
L-Arabinose IsomeraseL-ArabinoseBacillus coagulans28.51.8--[3]
L-RibulokinaseL-RibuloseEscherichia coli0.14---[10]
L-RibulokinaseD-RibuloseEscherichia coli0.39---[10]
L-RibulokinaseL-XyluloseEscherichia coli3.4---[10]
L-RibulokinaseD-XyluloseEscherichia coli16---[10]
L-Rhamnose IsomeraseL-RhamnosePseudomonas stutzeri11-19.4240-280-11.6-15.6[10]
L-RhamnulokinaseL-RhamnuloseEscherichia coli0.082---[7]
Fucokinase/GDP-fucose pyrophosphorylaseL-FucoseBacteroides fragilis0.12-1.512.5[15]
Fucokinase/GDP-fucose pyrophosphorylaseATPBacteroides fragilis0.33-1.64.8[15]
Fuculose-1-phosphate aldolaseDHAPMethanococcus jannaschii0.09---[18]
Fuculose-1-phosphate aldolaseDL-GlyceraldehydeMethanococcus jannaschii0.74---[18]
D-Psicose 3-EpimeraseD-PsicoseTreponema primitia209---[24]
D-Psicose 3-EpimeraseD-FructoseTreponema primitia279---[24]
D-Tagatose 3-EpimeraseD-FructoseChristensenella minuta---45[19]
Tagatose KinaseATPMycobacterium butyricum----[22]
Tagatose KinaseD-TagatoseMycobacterium butyricum----[22]
Table 2: Metabolite Concentrations in L-Sugar Metabolism Studies
L-SugarOrganism/SystemConditionMetaboliteConcentrationReference(s)
L-FucoseCampylobacter jejuniGrowth in MEMαF mediumLactate1.1 - 1.75 mM[25]
L-FucoseCampylobacter jejuniGrowth in MEMαF mediumPyruvateup to 1.3 mM[25]
L-FucoseCampylobacter jejuniGrowth in MEMαF mediumAcetate4 - 6 mM[25]
L-ArabinoseAspergillus niger5 mM intracellular L-arabinoseL-ArabitolHigh[17]
D-TagatoseHumanIn vivo study (75g oral dose)Peak Blood GlucoseMinimal to no increase[22]
SucroseHumanIn vivo study (75g oral dose)Peak Blood GlucoseSignificant increase[22]

Experimental Protocols

Protocol 1: Assay for L-Arabinose Isomerase Activity

This protocol is adapted from methods used for assaying L-arabinose isomerase from various bacterial sources.[14][25]

Principle: The enzymatic activity is determined by measuring the amount of L-ribulose formed from L-arabinose. The ketose product is quantified colorimetrically using the cysteine-carbazole-sulfuric acid method.

Materials:

  • 50 mM Phosphate buffer, pH 7.0

  • 1 mM MnCl₂

  • 250 mM L-arabinose solution

  • Enzyme preparation (cell-free extract or purified enzyme)

  • Cysteine-carbazole reagent

  • Sulfuric acid

  • Ice bath

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0), 1 mM MnCl₂, and 250 mM L-arabinose.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 50°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature.

  • Stop the reaction by placing the tubes in an ice bath.

  • Determine the amount of L-ribulose produced using the cysteine-carbazole-sulfuric acid method by measuring the absorbance at 560 nm.

  • One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of L-ribulose per minute under the assay conditions.

Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, MnCl₂, L-Arabinose) start->prep_mix pre_incubate Pre-incubate at 50°C for 5 min prep_mix->pre_incubate add_enzyme Add Enzyme (Start Reaction) pre_incubate->add_enzyme incubate Incubate at 50°C for 60 min add_enzyme->incubate stop_reaction Stop Reaction (Ice Bath) incubate->stop_reaction quantify Quantify L-Ribulose (Cysteine-Carbazole Method) stop_reaction->quantify calculate Calculate Enzyme Activity quantify->calculate end End calculate->end

Workflow for L-Arabinose Isomerase Assay
Protocol 2: HPLC Analysis of L-Rhamnose and its Metabolites

This protocol provides a general framework for the analysis of L-rhamnose and related sugars by HPLC with refractive index detection (HPLC-RID).[7]

Principle: Sugars are separated on an amine-modified silica (B1680970) column and detected by a refractive index detector. Quantification is achieved by comparing peak areas to those of known standards.

Materials:

  • HPLC system with a refractive index (RI) detector

  • Amine-modified silica column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile (B52724)/Water (e.g., 75:25, v/v), isocratic

  • L-rhamnose, mannitol, and lactulose (B1674317) standards

  • Urine or fermentation broth samples

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • For urine samples, dilute as necessary and filter through a 0.45 µm syringe filter.

    • For fermentation broth, centrifuge to remove cells, and filter the supernatant.

  • HPLC Conditions:

    • Column: Amine-modified silica column

    • Mobile Phase: Acetonitrile/Water (75:25, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: Refractive Index (RI)

    • Injection Volume: 20 µL

  • Analysis:

    • Inject prepared standards to generate a calibration curve.

    • Inject prepared samples.

    • Identify and quantify L-rhamnose and other sugars based on retention times and peak areas compared to the standard curve.

Protocol 3: Quantitative Analysis of L-Sugar Phosphates by LC-MS

This protocol outlines a method for the sensitive analysis of sugar phosphates using liquid chromatography-mass spectrometry (LC-MS) following derivatization.[6][25][26]

Principle: Sugar phosphates are derivatized to enhance their chromatographic retention and ionization efficiency for LC-MS analysis. Quantification is achieved using multiple reaction monitoring (MRM) or by generating a standard curve.

Materials:

  • LC-MS/MS system

  • Reversed-phase C18 column

  • Derivatization reagent (e.g., 3-Amino-9-ethylcarbazole, AEC)

  • Reducing agent (e.g., sodium cyanoborohydride)

  • Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid)

  • Sugar phosphate standards

  • Cell or tissue extracts

Procedure:

  • Extraction: Extract metabolites from cells or tissues using a suitable method (e.g., methanol/chloroform/water extraction).

  • Derivatization:

    • Dry the extract under vacuum.

    • Reconstitute in the derivatization buffer containing AEC.

    • Add the reducing agent and incubate to complete the reductive amination reaction.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Separate the analytes using a gradient elution with mobile phases A and B.

    • Detect and quantify the derivatized sugar phosphates using ESI-MS/MS in MRM mode.

  • Data Analysis:

    • Generate a standard curve for each sugar phosphate.

    • Quantify the sugar phosphates in the samples based on the standard curves.

Conclusion

The metabolic pathways of rare L-sugars present a rich field for scientific exploration with significant implications for human health and biotechnology. This guide provides a foundational understanding of the key metabolic routes for L-arabinose, L-fucose, L-rhamnose, and L-tagatose, supported by quantitative data and detailed experimental protocols. The provided visualizations of these pathways and workflows aim to facilitate a clearer understanding of these complex biological processes. As research in this area continues to expand, a deeper knowledge of L-sugar metabolism will undoubtedly unlock new opportunities for the development of novel therapeutics and biotechnological applications.

References

An In-depth Technical Guide to the IUPAC Nomenclature of alpha-L-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the specific monosaccharide, alpha-L-ribofuranose. It is intended to serve as a detailed reference for professionals in the fields of chemical and biomedical research and development. This document elucidates the systematic naming conventions, presents relevant physicochemical data, and outlines representative experimental protocols for the synthesis and characterization of L-ribose (B16112), the parent sugar of the titular compound.

Deciphering the IUPAC Nomenclature of this compound

The IUPAC name for this compound is (2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol [1]. This systematic name is derived from a set of established rules for naming monosaccharides, which are broken down as follows:

  • Ribose : This is the root name of the sugar, indicating it is an aldopentose, a five-carbon sugar with an aldehyde functional group in its open-chain form[2].

  • Furanose : This suffix denotes that the ribose molecule has formed a cyclic hemiacetal with a five-membered ring structure, resembling the heterocyclic compound furan. This ring consists of four carbon atoms and one oxygen atom[3][4]. In the case of ribose, the ring is formed by the reaction of the aldehyde group at carbon 1 (C1) with the hydroxyl group at carbon 4 (C4).

  • L- : This prefix refers to the stereochemical configuration of the chiral carbon atom furthest from the anomeric carbon (C1). In the Fischer projection of L-ribose, the hydroxyl group on this carbon (C4) is positioned on the left side. This "L" designation distinguishes it from its enantiomer, D-ribose, where the C4 hydroxyl group is on the right.

  • alpha (α)- : This prefix specifies the configuration of the anomeric carbon (C1), which is the carbon that was part of the aldehyde group in the open-chain form. For L-sugars in a Haworth projection, the alpha (α) anomer is defined as having the hydroxyl group on the anomeric carbon pointing upwards, which is trans to the CH₂OH group (at C4). Conversely, the beta (β) anomer would have the anomeric hydroxyl group pointing downwards, cis to the CH₂OH group. This is the opposite of the convention for D-sugars.

The systematic name, (2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol , provides a precise description of the molecule's absolute configuration at each chiral center according to the Cahn-Ingold-Prelog priority rules. "Oxolane" is the systematic name for a saturated five-membered ring containing one oxygen atom (tetrahydrofuran).

Logical Derivation of the IUPAC Name

Caption: Logical breakdown of the IUPAC nomenclature for this compound.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₅H₁₀O₅[1]
Molecular Weight 150.13 g/mol [1]
IUPAC Name (2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[1]
CAS Number 41546-20-7[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 90.2 Ų[1]

Experimental Protocols

Synthesis of L-Ribose from L-Arabinose

The following is a representative protocol for the chemical synthesis of L-ribose, which can then exist in equilibrium with its various isomeric forms, including this compound. This multi-step synthesis involves the protection of functional groups, stereochemical inversion, and subsequent deprotection.

Starting Material: L-Arabinose

Overall Reaction Scheme: L-Arabinose → Protected L-Arabinose → L-Ribose derivative → L-Ribose

Step-by-Step Procedure:

  • Protection of L-Arabinose:

    • L-arabinose is first converted to a protected derivative to prevent unwanted side reactions. A common method is the formation of an isopropylidene acetal.

    • L-arabinose is reacted with acetone (B3395972) in the presence of an acid catalyst (e.g., sulfuric acid) and a dehydrating agent (e.g., copper sulfate). This selectively protects the cis-hydroxyl groups.

  • Oxidation of the C2 Hydroxyl Group:

    • The free hydroxyl group at the C2 position of the protected L-arabinose is oxidized to a ketone. A Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine, is a mild and effective method.

  • Stereoselective Reduction of the Ketone:

    • The resulting ketone is then reduced back to a hydroxyl group, but with the opposite stereochemistry (inversion of configuration). This is the key step that converts the arabinose configuration to the ribose configuration at C2. Sodium borohydride (B1222165) (NaBH₄) can be used as the reducing agent. The stereoselectivity of this reduction is crucial.

  • Deprotection to Yield L-Ribose:

    • The protecting groups (e.g., isopropylidene acetals) are removed by acid hydrolysis (e.g., with dilute hydrochloric acid or a strong acidic ion-exchange resin).

    • The final product, L-ribose, is then purified, typically by chromatography.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of carbohydrates. For a sample of L-ribose in solution (e.g., in D₂O), a mixture of its different isomers (alpha and beta furanose and pyranose forms) will be present at equilibrium.

General Protocol:

  • Sample Preparation: A small amount of the purified L-ribose is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in a standard NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For more detailed structural information, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Spectral Analysis:

    • The chemical shifts and coupling constants of the protons and carbons are analyzed.

    • The signals for each isomer in the equilibrium mixture can be identified and assigned.

    • The anomeric proton (H1) of the furanose forms typically appears as a distinct signal, and its coupling constant with H2 can help in determining the alpha or beta configuration.

    • Integration of the anomeric proton signals allows for the quantification of the relative amounts of each isomer at equilibrium.

Characterization by X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. This technique would allow for the unambiguous determination of the this compound structure if a suitable single crystal can be obtained.

General Protocol:

  • Crystallization: A supersaturated solution of the purified compound (in this case, ideally pure this compound) is prepared in a suitable solvent or solvent mixture. Crystallization is induced by slow evaporation of the solvent, cooling, or vapor diffusion. This is often the most challenging step.

  • Crystal Mounting and Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using various computational methods (e.g., direct methods or Patterson methods). The initial structural model is then refined to best fit the experimental diffraction data, resulting in a detailed three-dimensional structure with precise bond lengths, bond angles, and stereochemistry.

Experimental Workflow for the Synthesis of L-Ribose

Synthesis_of_L_Ribose Start L-Arabinose Protection Protection of Hydroxyl Groups (e.g., Isopropylidene Acetal Formation) Start->Protection Oxidation Swern Oxidation of C2-OH to Ketone Protection->Oxidation Reduction Stereoselective Reduction of Ketone (Inversion at C2) Oxidation->Reduction Deprotection Acid Hydrolysis to Remove Protecting Groups Reduction->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification End L-Ribose Purification->End

Caption: A generalized workflow for the synthesis of L-ribose from L-arabinose.

References

The Unnatural Sugar with Potent Applications: A Technical Guide to the Discovery and History of L-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biomedical significance of L-ribose (B16112). Tailored for researchers, scientists, and drug development professionals, this document details the scientific journey of this unnatural sugar, from its first synthesis to its crucial role in modern therapeutics.

Executive Summary

L-ribose, the enantiomer of the naturally ubiquitous D-ribose, is a synthetic monosaccharide that has garnered significant attention for its role as a key chiral building block in the synthesis of L-nucleoside analogues. These analogues are a cornerstone of antiviral and anticancer therapies. First synthesized in 1891, the journey of L-ribose from a chemical curiosity to a valuable pharmaceutical precursor has been marked by significant advancements in both chemical and biotechnological synthesis methodologies. This guide provides a comprehensive overview of these developments, including detailed experimental protocols, quantitative data on synthetic yields, and a look into the downstream applications that underscore its importance.

Historical Context: The Dawn of an Unnatural Sugar

The story of L-ribose begins in 1891 with the pioneering work of German chemist Emil Fischer and his student, Oscar Piloty. While investigating the stereochemistry of sugars, they successfully synthesized a novel pentose (B10789219) that was the mirror image of the naturally occurring D-ribose[1]. This discovery was a landmark in stereochemistry, contributing to Fischer's Nobel Prize in Chemistry in 1902 for his work on sugar and purine (B94841) syntheses[1][2]. For decades, L-ribose remained largely a laboratory curiosity due to the complexity and high cost of its synthesis[3]. However, the advent of nucleoside-based therapeutics in the 20th century propelled L-ribose into the pharmaceutical spotlight[3].

Synthesis of L-Ribose: From Chemical Epimerization to Biocatalysis

The production of L-ribose has evolved significantly, with a continuous drive towards more efficient, scalable, and cost-effective methods.

Chemical Synthesis

Early methods for L-ribose synthesis were often multi-step, low-yield processes. A significant breakthrough was the development of methods starting from more abundant sugars.

3.1.1 Epimerization of L-Arabinose:

A common and industrially relevant chemical method involves the epimerization of the readily available L-arabinose. Molybdenum-based catalysts are frequently used to facilitate this conversion[3][4].

Experimental Protocol: Molybdenum-Catalyzed Epimerization of L-Arabinose [4][5]

  • Materials: L-arabinose, Molybdenum(VI) oxide (MoO₃) or Ammonium molybdate, Methanol (B129727), Water, Activated Carbon, Ion-exchange resin.

  • Isomerization Reaction:

    • Prepare a solution of L-arabinose (e.g., 100 kg/m ³) in a mixture of water and methanol (e.g., 20% methanol).

    • Add the molybdenum catalyst (e.g., 5 kg/m ³ MoO₃).

    • Adjust the pH to be acidic (e.g., pH 2.5-4.0).

    • Heat the reaction mixture in a reactor at a controlled temperature (e.g., 90°C) for a specific duration (e.g., 1-3 hours).

  • Purification:

    • Decolorization: Add activated carbon to the reaction solution and heat (e.g., 70-80°C) for a period (e.g., 30 minutes) to remove colored impurities. Filter the solution.

    • Ion Exchange: Pass the filtrate through a series of cation and anion exchange resins to remove ionic impurities and the catalyst.

    • Separation: Employ a separation technique such as simulated moving bed (SMB) chromatography to separate L-ribose from the unreacted L-arabinose and other byproducts.

    • Crystallization: Concentrate the L-ribose fractions and induce crystallization to obtain pure, crystalline L-ribose.

3.1.2 Multi-step Synthesis from Protected L-Arabinose:

A practical and high-yield laboratory-scale synthesis involves a four-step process starting from a protected L-arabinose derivative.

Experimental Protocol: Four-Step Synthesis of L-Ribose [6][7]

  • Step 1: Protection of L-Arabinose: L-arabinose is first converted to a protected derivative to prevent unwanted side reactions.

  • Step 2: Swern Oxidation: The protected L-arabinose derivative undergoes Swern oxidation to form an intermediate ketone. This key step sets the stage for the inversion of stereochemistry.

  • Step 3: Stereoselective Reduction: The ketone intermediate is then stereoselectively reduced. This reduction proceeds with an inversion of the 2-hydroxy group, yielding the protected L-ribose derivative.

  • Step 4: Deprotection: The protecting groups are removed to yield the final L-ribose product.

Biotechnological Synthesis

In recent years, enzymatic and microbial methods have gained prominence due to their high specificity, milder reaction conditions, and environmental benefits.

3.2.1 Enzymatic Conversion of L-Arabinose:

A two-enzyme system is commonly employed to convert L-arabinose to L-ribose. This process involves the isomerization of L-arabinose to L-ribulose, followed by a second isomerization to L-ribose.

Experimental Protocol: Two-Enzyme Synthesis of L-Ribose [8][9]

  • Enzymes: L-arabinose isomerase (L-AI) and Mannose-6-phosphate (B13060355) isomerase (MPI) or L-ribose isomerase (L-RI).

  • Reaction Conditions:

    • Substrate: L-arabinose (e.g., 500 g/L).

    • Enzymes: Purified L-AI and MPI from a thermophilic bacterium such as Geobacillus thermodenitrificans.

    • Buffer: 50 mM PIPES buffer (pH 7.0).

    • Cofactor: 1 mM Co²⁺ (can be substituted with Mn²⁺).

    • Temperature: 70°C.

    • Reaction Time: 3 hours.

  • Purification: The resulting mixture of sugars can be separated using chromatographic techniques as described in the chemical synthesis section.

Diagram of the Enzymatic Synthesis of L-Ribose from L-Arabinose

Enzymatic_Synthesis L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase (L-AI) L_Ribose L-Ribose L_Ribulose->L_Ribose Mannose-6-Phosphate Isomerase (MPI) or L-Ribose Isomerase (L-RI)

Caption: Enzymatic conversion of L-arabinose to L-ribose via an L-ribulose intermediate.

Quantitative Data on L-Ribose Synthesis

The efficiency of L-ribose synthesis varies significantly depending on the chosen method. The following tables summarize key quantitative data from published experimental findings.

Chemical Synthesis Method Starting Material Overall Yield (%) Reference(s)
Four-Step SynthesisProtected L-arabinose derivative76.3[6][7]
Molybdenum-Catalyzed EpimerizationL-arabinose22[4]
Biotechnological Synthesis Method Starting Material Substrate Conc. (g/L) Product Conc. (g/L) Conversion Yield (%) Volumetric Productivity (g/L/h) Reference(s)
Two-Enzyme System (L-AI and MPI)L-arabinose50011823.639.3[8][9]
Recombinant E. coli (MDH)Ribitol10052520.72[9][10]
Co-expression of L-AIase and D-LIase in E. coliL-arabinose50050.310.0-[11]
Engineered Candida tropicalisL-arabinose306.020.0-[12]

The Role of L-Ribose in Drug Development

L-ribose itself is not known to be involved in natural metabolic or signaling pathways in humans[13][14][15][16]. Its significance lies in its use as a chiral precursor for the synthesis of L-nucleoside analogues. These synthetic compounds are designed to mimic natural D-nucleosides and act as antimetabolites, interfering with viral replication or cancer cell proliferation[17].

Cellular Uptake and Activation of L-Nucleoside Analogues

For an L-nucleoside analogue to exert its therapeutic effect, it must first enter the target cell and then be converted into its active triphosphate form.

  • Cellular Uptake: Due to their hydrophilic nature, nucleoside analogues cannot freely diffuse across the cell membrane. Their transport into the cell is mediated by specialized protein transporters, primarily the Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs)[18][19][20]. The expression levels of these transporters can vary between different cell types and can influence the tissue-specific efficacy and toxicity of the drugs[20].

  • Metabolic Activation: Once inside the cell, the L-nucleoside analogue undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to form the corresponding 5'-monophosphate, diphosphate, and finally the active 5'-triphosphate[20][21]. For example, the antiviral drug Lamivudine (3TC), an L-nucleoside analogue, is phosphorylated by deoxycytidine kinase[22]. This active triphosphate form can then act as a competitive inhibitor or a chain terminator for viral polymerases (e.g., HIV reverse transcriptase), thus halting viral replication[21][22].

Logical Workflow for L-Nucleoside Analogue Action

L_Nucleoside_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_Nucleoside_Analogue_ext L-Nucleoside Analogue (from L-Ribose synthesis) L_Nucleoside_Analogue_int L-Nucleoside Analogue L_Nucleoside_Analogue_ext->L_Nucleoside_Analogue_int Nucleoside Transporters (ENTs, CNTs) L_Nuc_MP L-Nucleoside Monophosphate L_Nucleoside_Analogue_int->L_Nuc_MP Host Cell Kinases (e.g., dCK) L_Nuc_DP L-Nucleoside Diphosphate L_Nuc_MP->L_Nuc_DP Host Cell Kinases L_Nuc_TP Active L-Nucleoside Triphosphate L_Nuc_DP->L_Nuc_TP Host Cell Kinases Viral_Replication Viral Replication / Cancer Cell Proliferation L_Nuc_TP->Viral_Replication Inhibition / Chain Termination Cell_Membrane

Caption: Cellular uptake and metabolic activation of L-nucleoside analogues.

Conclusion and Future Outlook

L-ribose has transitioned from a molecule of purely academic interest to a commercially valuable building block in the pharmaceutical industry. The development of more efficient and sustainable synthesis methods, particularly those leveraging biocatalysis, will continue to be a key area of research. As our understanding of disease pathways deepens, the demand for novel L-nucleoside analogues is likely to grow, further cementing the importance of L-ribose in the development of next-generation therapeutics. The ongoing exploration of enzymatic and microbial production routes holds the promise of making these life-saving drugs more accessible and affordable on a global scale.

References

Methodological & Application

Application Notes and Protocols: Enzymatic Synthesis of L-Ribose from L-Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ribose (B16112), a rare monosaccharide, is a critical chiral precursor in the synthesis of various L-nucleoside analogues, which are potent antiviral and anticancer therapeutic agents.[1][2][3] Traditional chemical synthesis of L-ribose is often complex, costly, and environmentally challenging.[4] Enzymatic synthesis presents a highly specific, efficient, and sustainable alternative for the production of L-ribose from the readily available and inexpensive substrate, L-arabinose.[4][5]

This document provides detailed application notes and protocols for the enzymatic synthesis of L-ribose from L-arabinose, targeting researchers and professionals in the fields of biotechnology and drug development. The methodologies described herein focus on two primary strategies: a two-step enzymatic cascade using purified enzymes and a whole-cell biotransformation approach.

Principle of Enzymatic Conversion

The enzymatic conversion of L-arabinose to L-ribose is typically a two-step isomerization process.[3][6]

  • Step 1: Isomerization of L-arabinose to L-ribulose. This reaction is catalyzed by L-arabinose isomerase (L-AI).

  • Step 2: Isomerization of L-ribulose to L-ribose. This subsequent isomerization can be catalyzed by several enzymes, including Mannose-6-phosphate (B13060355) isomerase (MPI), L-ribose isomerase (L-RI), or D-lyxose (B13635) isomerase (D-LIase).[2][6][7]

The overall reaction pathway is illustrated below.

Enzymatic_Conversion L_arabinose L-Arabinose L_ribulose L-Ribulose (Intermediate) L_arabinose->L_ribulose L-Arabinose Isomerase (L-AI) L_ribose L-Ribose L_ribulose->L_ribose Mannose-6-Phosphate Isomerase (MPI) or L-Ribose Isomerase (L-RI) or D-Lyxose Isomerase (D-LIase)

Figure 1: Two-step enzymatic conversion of L-arabinose to L-ribose.

Data Presentation: Comparative Performance of Different Enzymatic Systems

The following tables summarize quantitative data from various studies on the enzymatic synthesis of L-ribose, providing a comparative overview of different approaches and their efficiencies.

Table 1: Synthesis of L-Ribose using Purified Enzymes

Enzyme SystemSource OrganismSubstrate Conc. (g/L)L-Ribose Titer (g/L)Conversion Yield (%)Volumetric Productivity (g/L/h)Optimal pHOptimal Temp. (°C)CofactorReference
L-Arabinose Isomerase & Mannose-6-Phosphate IsomeraseGeobacillus thermodenitrificans50011823.639.37.0701 mM Co²⁺[7][8]

Table 2: Synthesis of L-Ribose using Whole-Cell Biotransformation

Recombinant StrainEnzyme(s) ExpressedSubstrate Conc. (g/L)L-Ribose Titer (g/L)Conversion Yield (%)Production RateOptimal pHOptimal Temp. (°C)Reference
Escherichia coliL-Arabinose Isomerase & D-Lyxose Isomerase10020.920.9-6.070[2]
Escherichia coliL-Arabinose Isomerase & D-Lyxose Isomerase30039.713.2-6.070[2]
Escherichia coliL-Arabinose Isomerase & D-Lyxose Isomerase50050.310.0-6.070[2]
L-ribulokinase-deficient E. coliL-Ribose Isomerase--~201.84 g/L/h8.039[1][5]
L-ribulokinase-deficient Lactobacillus plantarumL-Ribose Isomerase--~201.91 g/L/h8.039[1][5]
Candida tropicalisL-Arabinose Isomerase & L-Ribose Isomerase306.020---[9][10]
Candida tropicalisL-Arabinose Isomerase & L-Ribose Isomerase509.8~20---[9]

Experimental Protocols

Protocol 1: L-Ribose Production using Purified L-Arabinose Isomerase and Mannose-6-Phosphate Isomerase

This protocol is based on the methodology described for enzymes from Geobacillus thermodenitrificans.[7][8]

1. Enzyme Preparation:

  • Clone and express the genes for L-arabinose isomerase (AI) and mannose-6-phosphate isomerase (MPI) from Geobacillus thermodenitrificans in a suitable expression host (e.g., E. coli).

  • Purify the enzymes using standard chromatographic techniques, such as heat treatment followed by anion-exchange chromatography.[8]

  • Determine the activity of the purified enzymes. One unit of AI or MPI activity is defined as the amount of enzyme required to produce 1 µmol of L-ribulose or L-ribose per minute, respectively.[8]

2. Reaction Setup:

  • Prepare a reaction mixture containing:

    • L-arabinose: 500 g/L
    • Purified L-arabinose isomerase: 8 U/mL
    • Purified mannose-6-phosphate isomerase: 20 U/mL
    • CoCl₂: 1 mM
    • Buffer: 50 mM phosphate (B84403) buffer, pH 7.0

  • The total reaction volume can be scaled as needed.

3. Incubation:

  • Incubate the reaction mixture at 70°C for 3 hours with gentle agitation.

4. Reaction Monitoring and Termination:

  • Monitor the formation of L-ribose and the consumption of L-arabinose periodically using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

  • Terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes) or by adding an equal volume of ice-cold ethanol.

5. Product Purification:

  • Centrifuge the terminated reaction mixture to remove precipitated proteins.

  • The supernatant containing L-ribose, unreacted L-arabinose, and the intermediate L-ribulose can be subjected to further purification steps, such as simulated moving bed (SMB) chromatography, to isolate pure L-ribose.[11]

Protocol1_Workflow cluster_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification Clone_Express Clone & Express L-AI and MPI Genes Purify Purify Enzymes (e.g., Chromatography) Clone_Express->Purify Activity_Assay Determine Enzyme Activity Purify->Activity_Assay Reaction_Setup Set up Reaction Mixture (L-arabinose, Enzymes, Buffer, Co²⁺) Activity_Assay->Reaction_Setup Incubation Incubate at 70°C for 3h Reaction_Setup->Incubation Monitoring Monitor with HPLC Incubation->Monitoring Termination Terminate Reaction Monitoring->Termination Purification Purify L-Ribose (e.g., SMB Chromatography) Termination->Purification Protocol2_Workflow cluster_strain Strain Preparation cluster_culture Cell Culture & Induction cluster_biotransformation Biotransformation cluster_recovery Product Recovery Gene_Cloning Clone Isomerase Genes into Expression Vector Transformation Transform into E. coli Gene_Cloning->Transformation Cell_Growth Grow Recombinant E. coli Transformation->Cell_Growth Induction Induce Protein Expression Cell_Growth->Induction Cell_Harvest Harvest & Wash Cells Induction->Cell_Harvest Reaction_Setup Set up Biotransformation Reaction Cell_Harvest->Reaction_Setup Incubation Incubate at 70°C Reaction_Setup->Incubation Monitoring Monitor with HPLC Incubation->Monitoring Cell_Removal Remove Cells by Centrifugation Monitoring->Cell_Removal Purification Purify L-Ribose from Supernatant Cell_Removal->Purification

References

Application Notes and Protocols for the Chemical Synthesis of alpha-L-Ribofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of alpha-L-ribofuranose derivatives. These compounds, particularly their nucleoside analogues, are of significant interest in medicinal chemistry and drug development due to their potential as antiviral and anticancer agents. The following sections offer a summary of key synthetic methods, quantitative data, and step-by-step experimental procedures.

Introduction to this compound Derivatives

L-ribofuranose and its derivatives are synthetic isomers of the naturally occurring D-ribose, a fundamental component of RNA. The unique stereochemistry of L-ribonucleosides makes them resistant to degradation by cellular enzymes, a desirable property for therapeutic agents. Their ability to act as chain terminators in viral replication has led to the development of several potent antiviral drugs. The synthesis of these molecules, however, presents stereochemical challenges that require carefully designed protocols.

Key Synthetic Intermediates and Protecting Group Strategies

A crucial intermediate in the synthesis of many this compound derivatives is the fully protected L-ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose. This intermediate serves as a versatile glycosyl donor for the stereoselective formation of glycosidic bonds with various nucleobases.

Protecting groups are essential for controlling the regioselectivity and stereochemistry of the synthesis.[1][2] Common protecting groups for the hydroxyl functions of ribose include acyl groups (e.g., benzoyl) and silyl (B83357) ethers. The choice of protecting group strategy depends on the desired final product and the reaction conditions of the subsequent steps.[1] For instance, benzoyl groups are typically used for their stability and can be removed under basic conditions.[1]

Experimental Protocols

This section details the experimental procedures for the synthesis of a key intermediate and its subsequent use in the preparation of alpha-L-ribofuranoside derivatives.

Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose

This protocol is adapted from established methods for the D-enantiomer and is applicable for the synthesis of the L-enantiomer starting from L-ribose.[3][4][5]

Step 1: Methyl Glycoside Formation

  • In a clean, dry flask, cool 100 mL of methanol (B129727) in an ice-water bath.

  • Slowly add 5 mL of thionyl chloride to the methanol with stirring.

  • After 10-15 minutes, add 10 g of L-ribose to the solution.

  • Maintain the reaction at 0-5°C and stir for 8 hours.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl L-ribofuranoside.

Step 2: Benzoylation

  • Dissolve the crude methyl L-ribofuranoside in a mixture of 150 mL of an appropriate organic solvent (e.g., dichloroethane or ethyl acetate) and 5 mL of pyridine.[3]

  • Add 30 g of potassium carbonate to the solution.

  • At 40-50°C, add 30 mL of benzoyl chloride dropwise.

  • Maintain the temperature and stir for 6-8 hours.[3]

  • Filter the reaction mixture to remove insoluble solids.

  • Wash the filtrate sequentially with water and a dilute acid solution (e.g., 1.5 M sulfuric acid).[3]

  • Dry the organic layer and concentrate under reduced pressure to yield the benzoylated intermediate.

Step 3: Acetylation

  • Dissolve the benzoylated intermediate in a mixture of glacial acetic acid and acetic anhydride.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Stir the reaction at a controlled temperature (e.g., 10°C) for 15 hours.[4]

  • The final product, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose, can be isolated by crystallization.

Quantitative Data for Protocol 1

StepReagentQuantityReaction Time (hours)Temperature (°C)Reported Yield (%)
1L-Ribose10 g80-5-
1Thionyl Chloride5 mL80-5-
1Methanol100 mL80-5-
2Benzoyl Chloride30 mL6-840-50-
2Pyridine5 mL6-840-50-
2Potassium Carbonate30 g6-840-50-
3Acetic Anhydride5 mL1510-
3Sulfuric Acid3 mL1510-
Overall ----up to 74.34[4]

Note: Yields are reported for the D-isomer and may vary for the L-isomer.

Protocol 2: Stereoselective Glycosylation for the Synthesis of alpha-L-Ribonucleosides

This protocol utilizes the prepared 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose as a glycosyl donor. The Vorbrüggen glycosylation is a common method for this transformation.

  • Suspend the desired nucleobase (e.g., a silylated pyrimidine (B1678525) or purine) in a dry aprotic solvent (e.g., acetonitrile).

  • Add the 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose to the suspension.

  • Add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.

  • Quench the reaction and purify the protected nucleoside by column chromatography.

  • Remove the benzoyl protecting groups using a solution of sodium methoxide (B1231860) in methanol to yield the final alpha-L-ribonucleoside.

Quantitative Data for a Representative Glycosylation Reaction

ReactantMolar RatioSolventCatalystReaction TimeTemperatureYield (%)
Glycosyl Donor1.0AcetonitrileTMSOTf12-24 hRoom Temp60-80
Silylated Nucleobase1.2AcetonitrileTMSOTf12-24 hRoom Temp60-80

Note: Yields are representative and can vary depending on the specific nucleobase and reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis L-Ribose L-Ribose Methyl L-Ribofuranoside Methyl L-Ribofuranoside L-Ribose->Methyl L-Ribofuranoside Methylation (Thionyl Chloride, Methanol) Benzoylated Intermediate Benzoylated Intermediate Methyl L-Ribofuranoside->Benzoylated Intermediate Benzoylation (Benzoyl Chloride, Pyridine) 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose Benzoylated Intermediate->1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose Acetylation (Acetic Anhydride, H2SO4) Protected alpha-L-Ribonucleoside Protected alpha-L-Ribonucleoside 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose->Protected alpha-L-Ribonucleoside Glycosylation (Nucleobase, Lewis Acid) alpha-L-Ribonucleoside Derivative alpha-L-Ribonucleoside Derivative Protected alpha-L-Ribonucleoside->alpha-L-Ribonucleoside Derivative Deprotection (NaOMe, Methanol) Antiviral_Mechanism alpha-L-Ribonucleoside_Analogue alpha-L-Ribonucleoside Analogue Cellular_Kinases Cellular Kinases alpha-L-Ribonucleoside_Analogue->Cellular_Kinases Phosphorylation Triphosphate_Form Triphosphate Form Cellular_Kinases->Triphosphate_Form Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate_Form->Viral_RdRp Inhibition Viral_RNA_Synthesis Viral RNA Synthesis Viral_RdRp->Viral_RNA_Synthesis Catalyzes

References

Application Notes and Protocols for L-Ribose Production via Microbial Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial biotransformation of L-ribose (B16112), a crucial precursor for the synthesis of antiviral and anticancer L-nucleoside analogues.[1][2][3][4] The biotechnological production of L-ribose offers a promising and environmentally friendly alternative to complex chemical synthesis methods.[3][4][5] This document outlines various microbial and enzymatic strategies, presents key quantitative data, and offers detailed experimental protocols to guide researchers in this field.

Microbial and Enzymatic Strategies for L-Ribose Production

The biotechnological production of L-ribose primarily involves the enzymatic conversion of readily available substrates like L-arabinose or ribitol (B610474).[3][5] This can be achieved using whole-cell biocatalysts or purified enzymes. The main enzymatic pathways include:

  • Isomerization of L-arabinose: This is a common strategy that typically involves a two-step enzymatic reaction. First, L-arabinose isomerase (L-AI) converts L-arabinose to L-ribulose. Subsequently, another isomerase, such as mannose-6-phosphate (B13060355) isomerase (MPI) or L-ribose isomerase (L-RI), converts L-ribulose to L-ribose.[6][7][8]

  • Oxidation of Ribitol: This method utilizes an NAD-dependent mannitol-1-dehydrogenase (MDH) to catalyze the conversion of ribitol to L-ribose.[9][10]

Genetically engineered microorganisms, such as Escherichia coli, Lactobacillus plantarum, and Candida tropicalis, are often employed to express the necessary enzymes for efficient biotransformation.[1][7][11][12]

Quantitative Data on L-Ribose Production

The following tables summarize key quantitative data from various studies on microbial L-ribose production, providing a comparative overview of different approaches.

Table 1: L-Ribose Production from L-Arabinose using Whole-Cell Biocatalysts

Microbial StrainKey Enzymes ExpressedSubstrate Conc. (g/L)L-Ribose Titer (g/L)Conversion Yield (%)Volumetric ProductivityReference
Escherichia coli UP1110 (L-ribulokinase-deficient)L-ribose isomerase activity--~201.84 g/L/h[1]
Lactobacillus plantarum BPT197 (L-ribulokinase-deficient)L-ribose isomerase activity--~201.91 g/L/h[1]
Recombinant E. coliL-arabinose isomerase & D-lyxose (B13635) isomerase10020.920.9-[2]
Recombinant E. coliL-arabinose isomerase & D-lyxose isomerase30039.713.2-[2]
Recombinant E. coliL-arabinose isomerase & D-lyxose isomerase50050.310.0-[2]
Immobilized recombinant E. coliL-arabinose isomerase & mannose-6-phosphate isomerase300993333 g/L/h[7]
Genetically engineered Candida tropicalisL-arabinose isomerase & L-ribose isomerase306.020-[11][12]
Genetically engineered Candida tropicalisL-arabinose isomerase & L-ribose isomerase509.820-[11]

Table 2: L-Ribose Production from Ribitol using Whole-Cell Biocatalysts

Microbial StrainKey Enzyme ExpressedSubstrate Conc. (g/L)L-Ribose Titer (g/L)Conversion Yield (%)Volumetric ProductivityReference
Recombinant E. coliMannitol-1-dehydrogenase (MDH)40-71 ± 43.6 ± 0.2 g/L/day[9]
Recombinant E. coliMannitol-1-dehydrogenase (MDH)1005555 ± 317.4 g/L/day[9][10]

Table 3: L-Ribose Production using Purified Enzymes

Enzyme SystemSubstrate Conc. (g/L)L-Ribose Titer (g/L)Conversion Yield (%)Volumetric ProductivityReference
L-arabinose isomerase & mannose-6-phosphate isomerase (Geobacillus thermodenitrificans)50011823.639.3 g/L/h[6][13]

Experimental Protocols

This section provides detailed methodologies for key experiments in the microbial production of L-ribose.

Protocol for L-Ribose Production using Recombinant E. coli Whole-Cell Biocatalyst from L-Arabinose

This protocol is based on the co-expression of L-arabinose isomerase and another isomerase in E. coli.

1. Strain Cultivation and Cell Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
  • Incubate overnight at 37°C with shaking at 200 rpm.
  • Transfer the overnight culture to 1 L of fresh LB medium with the same antibiotic and grow at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8.
  • Induce enzyme expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Continue incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours to allow for proper protein folding.
  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
  • The washed cells can be used immediately or stored at -80°C.

2. Whole-Cell Biotransformation:

  • Prepare a reaction mixture containing L-arabinose (e.g., 100-500 g/L) in a suitable buffer (e.g., pH 6.0-7.5).[2][7]
  • Add a metal cofactor if required by the enzymes (e.g., 1 mM Co²⁺).[2][7]
  • Resuspend the prepared E. coli cells in the reaction mixture to a final concentration of, for example, 50 g/L (wet weight).[2]
  • Incubate the reaction at the optimal temperature for the enzyme system (e.g., 55-70°C) with gentle agitation.[2]
  • Monitor the reaction progress by taking samples at regular intervals and analyzing the concentrations of L-arabinose, L-ribulose, and L-ribose using High-Performance Liquid Chromatography (HPLC).

Protocol for L-Ribose Production using Immobilized Recombinant E. coli

Immobilization can enhance the stability and reusability of the whole-cell biocatalyst.[7]

1. Cell Immobilization:

  • Prepare a 2% (w/v) sodium alginate solution in distilled water.
  • Mix the harvested and washed recombinant E. coli cells with the sodium alginate solution at a specific ratio (e.g., 1:2, w/v).
  • Extrude the cell-alginate mixture dropwise into a gently stirred 0.2 M CaCl₂ solution using a syringe.
  • Allow the beads to harden in the CaCl₂ solution for at least 1 hour at 4°C.
  • Wash the immobilized cell beads with sterile distilled water.

2. Biotransformation in a Packed-Bed Bioreactor:

  • Pack the immobilized cell beads into a jacketed glass column.
  • Prepare the substrate solution containing L-arabinose (e.g., 300 g/L) and any necessary cofactors (e.g., 1 mM Co²⁺) in a buffer (e.g., pH 7.5).[7]
  • Continuously feed the substrate solution through the packed-bed reactor at a controlled flow rate (e.g., dilution rate of 0.2 h⁻¹).[7]
  • Maintain the reactor at the optimal temperature (e.g., 60°C) using a water bath.[7]
  • Collect the effluent and analyze the product concentration by HPLC.

Protocol for L-Ribose Production using Purified Enzymes

This protocol is suitable for precise kinetic studies and high-purity product formation.

1. Enzyme Purification:

  • Overexpress the desired enzymes (e.g., L-arabinose isomerase and mannose-6-phosphate isomerase) in a suitable host like E. coli.
  • Lyse the cells using sonication or a French press.
  • Clarify the cell lysate by centrifugation.
  • Purify the enzymes from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
  • Assess the purity of the enzymes by SDS-PAGE.
  • Determine the enzyme activity using a standard assay.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing L-arabinose (e.g., 500 g/L) in a buffer at the optimal pH (e.g., pH 7.0) and temperature (e.g., 70°C).[6][13]
  • Add the required metal cofactor (e.g., 1 mM Co²⁺).[6][13]
  • Add the purified L-arabinose isomerase and mannose-6-phosphate isomerase at their optimal concentrations (e.g., 8 U/mL and 20 U/mL, respectively).[6]
  • Incubate the reaction for a specific duration (e.g., 3 hours).[6][13]
  • Terminate the reaction by heat inactivation or by adding a stopping reagent.
  • Analyze the product formation by HPLC.

Visualizations

The following diagrams illustrate the key pathways and workflows in microbial L-ribose production.

Metabolic_Pathway_Larabinose_to_Lribose Larabinose L-Arabinose Lribulose L-Ribulose Larabinose->Lribulose L-Arabinose Isomerase (L-AI) Lribose L-Ribose Lribulose->Lribose Mannose-6-Phosphate Isomerase (MPI) or L-Ribose Isomerase (L-RI) Experimental_Workflow_Whole_Cell_Biotransformation cluster_preparation Cell Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis Cultivation 1. Strain Cultivation Induction 2. Enzyme Induction Cultivation->Induction Harvesting 3. Cell Harvesting & Washing Induction->Harvesting ReactionSetup 4. Reaction Mixture Setup (L-arabinose, Buffer, Cofactors) Harvesting->ReactionSetup Add Cells Incubation 5. Incubation at Optimal Temperature & pH ReactionSetup->Incubation Sampling 6. Sampling Incubation->Sampling HPLC 7. HPLC Analysis Sampling->HPLC Logic_Relationship_Immobilization WholeCell Whole-Cell Biocatalyst Immobilization Immobilization (e.g., Calcium Alginate) WholeCell->Immobilization Benefits Benefits Immobilization->Benefits Stability Increased Stability Benefits->Stability Reusability Enhanced Reusability Benefits->Reusability Process Continuous Process (Packed-Bed Reactor) Benefits->Process

References

Synthesis of L-Nucleoside Analogues from L-Ribose: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of drug discovery and development, L-nucleoside analogues have emerged as a critical class of therapeutic agents, demonstrating significant potential as antiviral and anticancer drugs. Their unique stereochemistry, being the mirror image of naturally occurring D-nucleosides, often imparts them with enhanced biological activity and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of L-nucleoside analogues, utilizing L-ribose (B16112) as the key starting material. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

Introduction to L-Nucleoside Analogues

L-nucleoside analogues are synthetic compounds that are structurally similar to the natural building blocks of DNA and RNA, but with an L-configuration of the sugar moiety. This structural inversion can lead to compounds that are resistant to degradation by metabolic enzymes, while still being recognized by viral or cancer-specific enzymes, making them highly selective therapeutic agents.[1] The synthesis of these analogues, however, presents unique challenges, primarily due to the limited commercial availability and higher cost of L-ribose compared to its D-enantiomer. This guide outlines a robust and efficient synthetic strategy commencing from the more accessible D-ribose.

Synthetic Strategy Overview

The overall strategy for the synthesis of L-nucleoside analogues can be broadly divided into three key stages:

  • Synthesis of L-Ribose: Conversion of commercially available D-ribose to its enantiomer, L-ribose.

  • Preparation of a Protected L-Ribosyl Donor: Activation of L-ribose for the subsequent glycosylation reaction by introducing protecting groups and a suitable leaving group at the anomeric position.

  • Glycosylation and Deprotection: Coupling of the protected L-ribosyl donor with various nucleobases, followed by the removal of protecting groups to yield the final L-nucleoside analogues.

A schematic overview of this synthetic pathway is presented below.

Synthesis_Overview D_Ribose D-Ribose L_Ribose L-Ribose D_Ribose->L_Ribose Multi-step Synthesis Protected_L_Ribose 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose L_Ribose->Protected_L_Ribose Protection Protected_L_Nucleoside Protected L-Nucleoside Analogue Protected_L_Ribose->Protected_L_Nucleoside Vorbrüggen Glycosylation Silylated_Base Silylated Nucleobase Silylated_Base->Protected_L_Nucleoside L_Nucleoside L-Nucleoside Analogue Protected_L_Nucleoside->L_Nucleoside Deprotection

Caption: General workflow for the synthesis of L-nucleoside analogues.

Experimental Protocols

Protocol 1: Synthesis of L-Ribose from D-Ribose

This protocol outlines a multi-step synthesis to convert D-ribose into L-ribose, a crucial starting material.[2]

Step 1: Preparation of 5-O-Trityl-D-ribose.

  • To a solution of D-ribose in pyridine, add trityl chloride portion-wise with stirring at room temperature.

  • The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield 5-O-Trityl-D-ribose.

Step 2: Reduction to 5-O-Trityl-D-ribitol.

Step 3: Peracetylation to 1,2,3,4-Tetra-O-acetyl-5-O-trityl-D-ribitol.

  • The ribitol is treated with acetic anhydride (B1165640) in pyridine.

  • The mixture is stirred until the reaction is complete (monitored by TLC).

  • Work-up and purification provide the peracetylated product.

Step 4: Detritylation to 1,2,3,4-Tetra-O-acetyl-D-ribitol.

  • The trityl ether is cleaved using a mild acidic condition, for example, formic acid in an ethereal solvent.

Step 5: Oxidation to L-ribose 2,3,4,5-tetraacetate.

  • The primary alcohol is oxidized to an aldehyde using Swern oxidation conditions (oxalyl chloride, DMSO, and triethylamine).

Step 6: Hydrolysis to L-Ribose.

  • The tetraacetate is hydrolyzed using a mild base, such as potassium carbonate in ethanol, to afford L-ribose.[2]

Quantitative Data for L-Ribose Synthesis

StepProductStarting MaterialYield (%)Reference
15-O-Trityl-D-riboseD-Ribose70[2]
2-6L-Ribose5-O-Trityl-D-ribose~56[2]
Overall L-Ribose D-Ribose ~39 [2]
Protocol 2: Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose

This protocol details the protection of L-ribose to form a stable glycosyl donor for the subsequent coupling reaction.[3][4]

Step 1: Methyl L-ribofuranoside formation.

  • L-ribose is dissolved in methanol containing a catalytic amount of acid (e.g., HCl or H₂SO₄) and stirred at room temperature.

  • The reaction is neutralized, filtered, and concentrated.

Step 2: Benzoylation.

  • The methyl L-ribofuranoside is dissolved in pyridine, and benzoyl chloride is added dropwise at 0 °C.

  • The reaction is stirred until completion, followed by work-up and purification.

Step 3: Acetolysis.

  • The tribenzoylated methyl glycoside is treated with a mixture of acetic acid and acetic anhydride in the presence of a catalytic amount of sulfuric acid.

  • The reaction mixture is stirred at low temperature and then poured into ice-water.

  • The product is extracted, washed, and purified by crystallization to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose.[5]

Quantitative Data for Protected L-Ribose Synthesis

StepProductStarting MaterialYield (%)
1-31-O-Acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranoseL-Ribose~70-80
Protocol 3: Vorbrüggen Glycosylation for L-Nucleoside Analogue Synthesis

This protocol describes the coupling of the protected L-ribose with a silylated nucleobase.[6]

Step 1: Silylation of the Nucleobase.

  • The desired nucleobase (e.g., uracil, adenine) is suspended in a suitable solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane) with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl).

  • The mixture is heated to reflux until a clear solution is obtained.

Step 2: Glycosylation.

  • To the solution of the silylated nucleobase, 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose is added, followed by a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (B1224126) - TMSOTf).

  • The reaction is stirred at an elevated temperature and monitored by TLC.

  • Upon completion, the reaction is quenched and worked up to isolate the protected L-nucleoside.

Vorbruggen_Glycosylation Protected_Ribose 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose Intermediate Ribosyl Cation Intermediate Protected_Ribose->Intermediate Activation Silylated_Base Silylated Nucleobase Protected_Nucleoside Protected L-Nucleoside Silylated_Base->Protected_Nucleoside Nucleophilic Attack Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->Intermediate Intermediate->Protected_Nucleoside

Caption: Key steps in the Vorbrüggen glycosylation reaction.

Quantitative Data for Glycosylation of Protected L-Ribose

NucleobaseProductYield (%)
Uracil2',3',5'-Tri-O-benzoyl-L-uridine~85
N⁶-BenzoyladenineN⁶-Benzoyl-2',3',5'-tri-O-benzoyl-L-adenosine~70
N⁴-BenzoylcytosineN⁴-Benzoyl-2',3',5'-tri-O-benzoyl-L-cytidine~80
N²-Acetyl-O⁶-diphenylcarbamoylguanineN²-Acetyl-O⁶-diphenylcarbamoyl-2',3',5'-tri-O-benzoyl-L-guanosine~65
Protocol 4: Deprotection of L-Nucleoside Analogues

This protocol describes the removal of the benzoyl protecting groups to yield the final L-nucleoside analogue.[7]

  • The protected L-nucleoside is dissolved in anhydrous methanol.

  • A catalytic amount of sodium methoxide (B1231860) in methanol is added, and the reaction is stirred at room temperature.

  • The reaction is monitored by TLC until all starting material is consumed.

  • The reaction is neutralized with an acidic resin, filtered, and the filtrate is concentrated.

  • The crude product is purified by chromatography or crystallization to afford the pure L-nucleoside analogue.[8]

Quantitative Data for Deprotection

Starting MaterialProductYield (%)
2',3',5'-Tri-O-benzoyl-L-uridineL-Uridine>95
N⁶-Benzoyl-2',3',5'-tri-O-benzoyl-L-adenosineL-Adenosine>90
N⁴-Benzoyl-2',3',5'-tri-O-benzoyl-L-cytidineL-Cytidine>95
Protected L-GuanosineL-Guanosine>85

Conclusion

The synthetic pathways and detailed protocols provided herein offer a comprehensive guide for the laboratory-scale synthesis of L-nucleoside analogues starting from L-ribose. By following these procedures, researchers can efficiently produce a variety of L-nucleoside analogues for further biological evaluation and drug development efforts. The strategic use of protecting groups and the reliable Vorbrüggen glycosylation are key to the successful synthesis of these important therapeutic candidates.

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References

Application of alpha-L-Ribofuranose in Antiviral Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless challenge of emerging and evolving viral diseases necessitates the continuous exploration of novel antiviral agents. Nucleoside analogs have long been a cornerstone of antiviral therapy, effectively inhibiting viral replication by targeting viral polymerases. While the majority of successful nucleoside drugs are D-isomers, mimicking natural nucleosides, their L-counterparts have emerged as a promising class of antiviral candidates. L-nucleosides, including those derived from alpha-L-ribofuranose, often exhibit unique biological properties, such as increased metabolic stability and a distinct resistance profile, making them attractive scaffolds for drug development.

These application notes provide a comprehensive overview of the utilization of this compound in the design and synthesis of novel antiviral agents. We will delve into the general mechanism of action, present available antiviral activity data, and provide detailed experimental protocols for the synthesis and evaluation of alpha-L-ribofuranosyl nucleoside analogs.

Mechanism of Action of alpha-L-Nucleoside Analogs

The primary antiviral mechanism of alpha-L-nucleoside analogs mirrors that of their D-counterparts, centering on the inhibition of viral polymerases (both DNA and RNA polymerases, including reverse transcriptases).[1] For an this compound-derived nucleoside to exert its antiviral effect, it must first be activated within the host cell through a series of phosphorylation steps.

  • Cellular Uptake: The nucleoside analog enters the host cell, often via nucleoside transporters.

  • Phosphorylation Cascade: Cellular kinases sequentially phosphorylate the analog to its monophosphate (MP), diphosphate (B83284) (DP), and finally to the active triphosphate (TP) form. This process is often the rate-limiting step in their activation.

  • Inhibition of Viral Polymerase: The resulting alpha-L-nucleoside triphosphate acts as a competitive inhibitor of the natural deoxynucleoside or nucleoside triphosphate (dNTP or NTP) for the viral polymerase.

  • Chain Termination: Upon incorporation into the growing viral DNA or RNA strand, the absence of a 3'-hydroxyl group (or its altered stereochemistry) prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.

The L-configuration of these nucleosides can confer advantages, such as reduced susceptibility to degradation by cellular enzymes and potentially a higher barrier to the development of viral resistance.

Data Presentation: Antiviral Activity of alpha-L-Nucleoside Analogs

While extensive data specifically for this compound derivatives is still emerging, studies on structurally similar alpha-L-lyxofuranosyl nucleosides and other L-nucleoside analogs provide valuable insights into their potential. The following tables summarize the antiviral activity of selected L-nucleoside analogs against various viruses.

Table 1: Antiviral Activity of 5-deoxy-alpha-L-lyxofuranosyl Benzimidazole Derivatives [2]

CompoundVirusAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)
2-Chloro-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleHCMV (Towne)Plaque Reduction0.4>100>250
2-Bromo-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleHCMV (Towne)Plaque Reduction0.2>100>500
2-Chloro-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleHSV-1Plaque Reduction>100>100-
2-Bromo-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleHSV-1Plaque Reduction>100>100-

Table 2: Antiviral Activity of other L-Nucleoside Analogs [3]

CompoundVirusAssay TypeED50 (µM)
6-Amino-9-(2,3-dideoxy-β-L-ribofuranosyl)purineHBVIn vitro6

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Antiviral_Mechanism_of_Action cluster_cell Host Cell cluster_activation Intracellular Activation cluster_replication Viral Replication alpha-L-Ribofuranose_Analog alpha-L-Ribofuranose_Analog Analog-MP Analog-MP alpha-L-Ribofuranose_Analog->Analog-MP Nucleoside Kinase Analog-DP Analog-DP Analog-MP->Analog-DP NMP Kinase Analog-TP Analog-TP Analog-DP->Analog-TP NDP Kinase Viral_Polymerase Viral_Polymerase Analog-TP->Viral_Polymerase Competitive Inhibition Growing_Strand Growing Viral DNA/RNA Strand Viral_Polymerase->Growing_Strand Incorporation Terminated_Strand Terminated Viral DNA/RNA Strand Viral_Polymerase->Terminated_Strand Incorporation & Chain Termination Natural_dNTP_NTP Natural dNTP/NTP Natural_dNTP_NTP->Viral_Polymerase

Caption: General mechanism of action of this compound antiviral analogs.

Synthesis_Workflow Start Start: This compound Protection Protection of Hydroxyl Groups Start->Protection Activation Activation of Anomeric Carbon (e.g., Acetylation) Protection->Activation Coupling Glycosylation: Coupling with Nucleobase Activation->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification and Characterization Deprotection->Purification Final_Product Final Product: alpha-L-Ribofuranosyl Nucleoside Analog Purification->Final_Product

Caption: General workflow for the synthesis of alpha-L-ribofuranosyl nucleoside analogs.

Antiviral_Assay_Workflow Cell_Culture Prepare Host Cell Monolayer Compound_Dilution Prepare Serial Dilutions of This compound Analog Cell_Culture->Compound_Dilution Infection Infect Cells with Virus in the Presence of the Compound Compound_Dilution->Infection Incubation Incubate for Plaque Formation or Viral Replication Infection->Incubation Quantification Quantify Viral Inhibition (e.g., Plaque Counting, qPCR) Incubation->Quantification Data_Analysis Calculate IC50 and CC50 Quantification->Data_Analysis Result Determine Antiviral Activity and Selectivity Index Data_Analysis->Result

Caption: General workflow for evaluating the antiviral activity of this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of an alpha-L-Ribofuranosyl Purine (B94841) Analog

This protocol describes a general method for the synthesis of an alpha-L-ribofuranosyl purine analog, which can be adapted for various purine bases.

Materials:

Procedure:

  • Acetylation of this compound:

    • Dissolve this compound in pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetic anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with ice water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the peracetylated this compound.

  • Glycosylation (Vorbrüggen-type reaction):

    • Dissolve the silylated purine base and the peracetylated this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C.

    • Slowly add TMS-triflate dropwise to the stirred solution.

    • Allow the reaction to proceed at room temperature, monitoring by TLC until the starting materials are consumed.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to isolate the protected alpha-L-ribofuranosyl purine nucleoside.

  • Deprotection (Zemplén deacetylation):

    • Dissolve the protected nucleoside in anhydrous MeOH.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, neutralize with an acidic resin (e.g., Amberlite IR-120 H+).

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • Purify the final alpha-L-ribofuranosyl purine analog by recrystallization or silica gel chromatography.

  • Characterization:

    • Confirm the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This protocol outlines a standard method to determine the concentration of an antiviral compound that inhibits virus-induced plaque formation by 50% (IC50).

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • This compound nucleoside analog

  • Cell culture medium (e.g., DMEM) with and without serum

  • Phosphate-buffered saline (PBS)

  • Agarose or methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Cell Seeding:

    • Seed host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in serum-free cell culture medium to achieve the desired final concentrations.

  • Infection and Treatment:

    • When cells are confluent, remove the growth medium and wash the monolayer with PBS.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

    • Simultaneously, add the different dilutions of the antiviral compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

    • Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay:

    • After the adsorption period, remove the inoculum containing the virus and compound.

    • Gently overlay the cell monolayer with 2 mL of overlay medium (e.g., 1% methylcellulose in culture medium).

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-5 days, depending on the virus).

  • Staining and Plaque Counting:

    • After incubation, fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 30 minutes.

    • Carefully remove the overlay and the fixing solution.

    • Stain the cell monolayer with 0.5 mL of crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and using a dose-response curve fitting model.

    • In a parallel assay without virus, determine the 50% cytotoxic concentration (CC50) of the compound (e.g., using an MTT or MTS assay).

    • Calculate the Selectivity Index (SI = CC50 / IC50) to assess the therapeutic window of the compound.

Conclusion

The exploration of this compound as a building block for novel antiviral nucleosides presents a promising avenue for drug discovery. Their unique stereochemistry may offer advantages in terms of metabolic stability and overcoming resistance mechanisms. The protocols and data presented here provide a foundational framework for researchers to synthesize and evaluate new alpha-L-nucleoside analogs, contributing to the development of the next generation of antiviral therapeutics. Further research is warranted to expand the library of these compounds and to fully elucidate their specific interactions with viral and cellular targets.

References

Application Notes and Protocols for the Characterization of L-Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical techniques for the characterization of L-sugars, which are crucial enantiomeric forms of carbohydrates with significant implications in drug development and various biological processes. This document offers experimental protocols, quantitative data summaries, and visual workflows to guide researchers in selecting and implementing the most appropriate methods for their specific needs.

Introduction to L-Sugars

L-sugars are the mirror images (enantiomers) of the more common D-sugars. While structurally similar, their different stereochemistry leads to distinct biological activities, making them valuable as non-caloric sweeteners, enzyme inhibitors, and chiral building blocks in pharmaceuticals. Accurate characterization and quantification of L-sugars are therefore essential for research, quality control, and drug development.

Analytical Techniques for L-Sugar Characterization

The primary challenges in L-sugar analysis are their separation from their D-enantiomers and their often low concentrations in complex matrices. The most powerful analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is a cornerstone technique for the separation and quantification of L-sugars. Chiral HPLC methods are specifically designed to resolve enantiomers.

Application Note: Chiral HPLC is ideal for the quantitative analysis of L-sugars in various samples, including biological fluids, food matrices, and pharmaceutical formulations. The choice of a chiral stationary phase (CSP) is critical for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used.[1] Detection is typically achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD). For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS).[2][3]

Workflow for Chiral HPLC Analysis of L-Sugars

Figure 1. Experimental Workflow for Chiral HPLC Analysis sample_prep Sample Preparation (e.g., extraction, filtration) hplc Chiral HPLC Separation (Chiral Stationary Phase) sample_prep->hplc detection Detection (RID, ELSD, or MS) hplc->detection data_analysis Data Analysis (Peak integration, quantification) detection->data_analysis result Result (Enantiomeric purity, concentration) data_analysis->result

Caption: Figure 1. A streamlined workflow for the analysis of L-sugars using chiral HPLC.

Experimental Protocol: Chiral HPLC Separation of L-Arabinose and D-Arabinose

  • Sample Preparation:

    • Dissolve 10 mg of the sugar sample in 1 mL of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.[1]

    • Mobile Phase: A mixture of hexane (B92381) and ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A common ratio is hexane:ethanol (90:10 v/v) with 0.1% TFA.[4]

    • Flow Rate: 0.5 - 1.0 mL/min.[4]

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detector: Refractive Index Detector (RID).

  • Data Analysis:

    • Identify the peaks for L- and D-arabinose based on the retention times of pure standards.

    • Integrate the peak areas to determine the relative amounts of each enantiomer.

    • For quantitative analysis, prepare a calibration curve using standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. Since sugars are non-volatile, they require derivatization to increase their volatility before GC-MS analysis.[5][6] This method is particularly useful for identifying and quantifying L-sugars in complex mixtures.

Application Note: GC-MS is an excellent choice for the simultaneous separation and identification of multiple monosaccharides. Derivatization methods like oximation followed by silylation or acetylation are commonly employed.[6] The mass spectrometer provides structural information based on the fragmentation patterns of the derivatized sugars, allowing for confident identification.

Workflow for GC-MS Analysis of L-Sugars

Figure 2. Workflow for GC-MS Analysis of L-Sugars sample_prep Sample Preparation (Hydrolysis if necessary) derivatization Derivatization (e.g., Oximation-Silylation) sample_prep->derivatization gc_separation GC Separation (Capillary Column) derivatization->gc_separation ms_detection MS Detection (Mass Analyzer) gc_separation->ms_detection data_analysis Data Analysis (Mass spectra interpretation, library search) ms_detection->data_analysis result Result (Identification and quantification) data_analysis->result

Caption: Figure 2. A comprehensive workflow for L-sugar analysis via GC-MS, including the crucial derivatization step.

Experimental Protocol: TMS-Oximation Derivatization for GC-MS Analysis

This protocol is adapted from established methods for sugar derivatization.[5][6][7]

  • Sample Preparation:

    • Place 1-2 mg of the dried sugar sample into a reaction vial.

  • Oximation:

    • Add 200 µL of a 40 mg/mL solution of O-ethylhydroxylamine hydrochloride in pyridine.[5][8]

    • Heat the mixture at 70°C for 30 minutes.[5]

    • Allow the sample to cool to room temperature.

  • Silylation:

    • Add 120 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

    • Heat the mixture at 70°C for another 30 minutes.[5]

    • The sample is now ready for GC-MS analysis.

  • GC-MS System and Conditions:

    • GC Column: A non-polar capillary column, such as a dimethylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

    • Injection: 1 µL, splitless injection.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 5 minutes.

      • Ramp to 250°C at 5°C/min.

      • Hold at 250°C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Scan Range: m/z 50-650.

  • Data Analysis:

    • Identify the derivatized sugars by comparing their retention times and mass spectra with those of standards or library data.

    • Quantify using an internal standard (e.g., mannitol) added before derivatization.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of L-sugars.[10] It provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

Application Note: NMR is invaluable for the unambiguous identification of L-sugars and the determination of their anomeric configuration (α or β).[11] While not as sensitive as MS-based methods, NMR is non-destructive and provides rich structural information.[11] To distinguish between enantiomers, derivatization with a chiral agent may be necessary to create diastereomers that are distinguishable by NMR.[12][13]

Logical Relationship for NMR-based L-Sugar Characterization

Figure 3. Logic for NMR-based L-Sugar Characterization sample L-Sugar Sample nmr_1d 1D NMR (¹H, ¹³C) - Initial structural assessment sample->nmr_1d chiral_derivatization Chiral Derivatization (e.g., with L-cysteine methyl ester) sample->chiral_derivatization nmr_2d 2D NMR (COSY, HSQC, HMBC) - Detailed structural elucidation nmr_1d->nmr_2d structure_confirmation Confirmed L-Sugar Structure nmr_2d->structure_confirmation diastereomer_nmr NMR of Diastereomers - Enantiomeric differentiation chiral_derivatization->diastereomer_nmr diastereomer_nmr->structure_confirmation

Caption: Figure 3. A diagram illustrating the logical steps for comprehensive L-sugar characterization using NMR spectroscopy.

Experimental Protocol: ¹H NMR for Structural Confirmation of an L-Sugar

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified L-sugar in 0.5 mL of a deuterated solvent (e.g., D₂O or pyridine-d₅).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a 1D ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the protons to their respective positions in the sugar ring.

    • For enantiomeric differentiation, a chiral derivatizing agent like L-cysteine methyl ester hydrochloride can be used to form diastereomers, which will exhibit distinct ¹H NMR spectra.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described analytical techniques, providing a basis for comparison and method selection.

Table 1: HPLC Performance for Sugar Analysis

ParameterValueReference
LOD (Fructose) 0.001% (w/w)[14]
LOD (Glucose) 0.002% (w/w)[14]
LOD (Sucrose) 0.002% (w/w)[14]
Recovery (Fructose) 89.4 - 106%[14]
Recovery (Glucose) 92.4 - 109%[14]
Recovery (Sucrose) 94.2 - 95.1%[14]

Table 2: GC-MS Performance for Sugar Analysis

ParameterValueReference
LOD (Lactulose) 0.03 mg/L[9]
LOD (Rhamnose) 0.03 mg/L[9]
LOD (Xylose) 0.03 mg/L[9]
LOD (Sucrose) 0.12 mg/L[9]
Recovery 92.1 - 124.7%[9]
Intra-assay CV 6.8 - 12.9%[9]

Table 3: LC-MS Performance for Monosaccharide Analysis

ParameterValueReference
LOD 10 - 200 nmol/L[15]
LOQ 0.01 - 1 µmol/L[15]
Intraday Precision (RSD) < 10% (low conc.), < 3% (med conc.)[15]

Conclusion

The characterization of L-sugars requires specialized analytical techniques to address the challenges of enantiomeric separation and structural elucidation. Chiral HPLC is a robust method for quantification, while GC-MS offers high sensitivity and is suitable for analyzing complex mixtures after derivatization. NMR spectroscopy provides unparalleled detail for structural confirmation. The choice of technique will depend on the specific research question, the sample matrix, and the required level of sensitivity and structural information. The protocols and data presented in these application notes serve as a guide for researchers to develop and validate their own methods for the analysis of L-sugars.

References

Application Notes & Protocols: Structural Elucidation of alpha-L-ribofuranose by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique for the structural elucidation of carbohydrates.[1] For complex molecules like alpha-L-ribofuranose, a five-membered ring sugar, NMR provides detailed information about the atomic connectivity, stereochemistry, and conformation in solution. This document provides detailed application notes and protocols for the structural determination of this compound using one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound in D₂O. It is important to note that in aqueous solution, ribose exists in equilibrium between its furanose and pyranose forms, each with α and β anomers. The data presented here pertains specifically to the this compound anomer. The ¹³C NMR data is adapted from studies on D-ribose, as enantiomers exhibit identical NMR spectra.[2] The ¹H NMR data is compiled from analyses of ribose anomeric mixtures.[3][4]

Table 1: ¹³C NMR Chemical Shifts for this compound in D₂O. [2]

Carbon AtomChemical Shift (δ) ppm
C197.8
C272.4
C371.5
C484.5
C562.9

Table 2: ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O. [3][4][5]

ProtonChemical Shift (δ) ppm (approx.)MultiplicityCoupling Constant (J) Hz (approx.)
H15.22d~4.5 (³JH1,H2)
H24.10dd~4.5 (³JH1,H2), ~5.0 (³JH2,H3)
H34.02dd~5.0 (³JH2,H3), ~6.0 (³JH3,H4)
H44.20m-
H5a3.75dd~12.0 (²JH5a,H5b), ~3.0 (³JH4,H5a)
H5b3.68dd~12.0 (²JH5a,H5b), ~4.0 (³JH4,H5b)

Note: Chemical shifts and coupling constants for protons can exhibit slight variations depending on experimental conditions such as temperature, pH, and concentration.

Experimental Protocols

2.1 Sample Preparation

  • Dissolution: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • Lyophilization (Optional but Recommended): To remove exchangeable protons (from hydroxyl groups) and minimize the HDO signal, lyophilize the sample by freezing and drying under vacuum. Re-dissolve the sample in fresh D₂O. Repeat this process 2-3 times.

  • Final Preparation: After the final lyophilization, dissolve the sample in the final volume of D₂O.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (δ = 0.00 ppm).

2.2 1D NMR Spectroscopy

  • ¹H NMR:

    • Purpose: To determine the number of different proton environments, their chemical shifts, multiplicities (splitting patterns), and relative integrals.

    • Typical Parameters:

      • Spectrometer Frequency: 500 MHz or higher for better resolution.

      • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

      • Solvent Presaturation: Use a presaturation sequence to suppress the residual HDO signal.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Purpose: To determine the number of unique carbon atoms in the molecule.

    • Typical Parameters:

      • Spectrometer Frequency: 125 MHz (for a 500 MHz ¹H instrument).

      • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

2.3 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, typically those on adjacent carbons (²JHH and ³JHH). This helps in tracing the proton spin systems within the furanose ring.

    • Typical Parameters:

      • Pulse Sequence: 'cosygpqf'.

      • Spectral Width: Cover the entire proton chemical shift range.

      • Number of Increments: 256-512 in the indirect dimension (t₁).

      • Number of Scans per Increment: 4-16.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

    • Typical Parameters:

      • Pulse Sequence: 'hsqcedetgpsisp2.3' (for multiplicity editing, which distinguishes CH/CH₃ from CH₂ groups).

      • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

      • Number of Increments: 128-256 in the ¹³C dimension.

      • Number of Scans per Increment: 8-32.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and confirming the overall carbon skeleton.

    • Typical Parameters:

      • Pulse Sequence: 'hmbcgplpndqf'.

      • Long-Range Coupling Constant: Optimized for an average ⁿJCH coupling (e.g., 8 Hz).

      • Number of Increments: 256-512 in the ¹³C dimension.

      • Number of Scans per Increment: 16-64.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For molecules of the size of a monosaccharide, ROESY often provides more reliable results than NOESY.

    • Typical Parameters (ROESY):

      • Pulse Sequence: 'roesygpph'.

      • Mixing Time: 100-500 ms.

      • Number of Increments: 256-512 in the indirect dimension.

      • Number of Scans per Increment: 8-32.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation dissolve Dissolve in D2O lyophilize Lyophilize & Re-dissolve dissolve->lyophilize transfer Transfer to NMR Tube lyophilize->transfer proton_nmr 1H NMR transfer->proton_nmr carbon_nmr 13C NMR transfer->carbon_nmr cosy COSY proton_nmr->cosy hsqc HSQC proton_nmr->hsqc hmbc HMBC proton_nmr->hmbc roesy ROESY proton_nmr->roesy assign_1d Assign 1D Spectra proton_nmr->assign_1d carbon_nmr->hsqc carbon_nmr->hmbc carbon_nmr->assign_1d assign_2d Assign 2D Spectra & Correlate cosy->assign_2d hsqc->assign_2d hmbc->assign_2d roesy->assign_2d assign_1d->assign_2d structure Determine Structure & Conformation assign_2d->structure

Caption: Experimental Workflow for NMR-based Structural Elucidation.

signaling_pathways cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H1 H1 H2 H2 H1->H2 COSY C1 C1 H1->C1 HSQC C2 C2 H1->C2 HMBC C4 C4 H1->C4 HMBC H3 H3 H2->H3 COSY H2->C1 HMBC H2->C2 HSQC C3 C3 H2->C3 HMBC H4 H4 H3->H4 COSY H3->C2 HMBC H3->C3 HSQC H3->C4 HMBC H5 H5a/H5b H4->H5 COSY H4->C3 HMBC H4->C4 HSQC C5 C5 H4->C5 HMBC H5->C4 HMBC H5->C5 HSQC

Caption: Key NMR Signaling Correlations for this compound.

References

Application Notes and Protocols for X-ray Crystallography of L-Ribofuranose Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the three-dimensional structure of L-ribofuranose compounds using single-crystal X-ray crystallography. These methodologies are critical for understanding the stereochemistry, conformation, and intermolecular interactions of L-ribofuranose derivatives, which are essential for applications in drug design and development.

Introduction

L-ribofuranose and its derivatives are important components of various biologically active molecules. Determining their precise three-dimensional structure is fundamental to understanding their structure-activity relationships (SAR). X-ray crystallography provides unambiguous atomic-resolution data, revealing the conformation of the furanose ring, the orientation of substituent groups, and the hydrogen-bonding networks that dictate molecular packing. This information is invaluable for the rational design of novel therapeutics.

This guide will focus on the crystallographic analysis of a representative L-ribofuranose compound: 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose. The protocols described herein can be adapted for other crystalline L-ribofuranose derivatives.

Data Presentation

The following table summarizes typical crystallographic data obtained for a derivative of L-ribofuranose, specifically 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose. Such data is typically found in publications and crystallographic databases like the Cambridge Structural Database (CSD).

Parameter Value
Compound Name 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose
Chemical Formula C₁₃H₁₈O₉
Molecular Weight 318.28 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
aValue Å
bValue Å
cValue Å
α, β, γ90°, 90°, 90°
Volume (V) Value ų
Z 4
Calculated Density (ρ) Value g/cm³
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 100 K
Diffractometer e.g., Bruker APEX II
Resolution (d_max) Value Å
Reflections Collected Value
Unique Reflections Value
R_int Value
Final R indices [I > 2σ(I)]
R₁Value
wR₂Value
Goodness-of-fit (S) Value
CSD Deposition Number e.g., CCDC 174273[1]

Note: Placeholder values are indicated in italics. Researchers should consult the specific publication or database entry for the exact values.

Experimental Protocols

I. Crystallization of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. For small molecules like acetylated sugars, which are often crystalline solids at room temperature, recrystallization is a common method to obtain diffraction-quality crystals.

Materials:

  • 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose (≥98% purity)

  • Solvent for dissolution (e.g., ethanol, ethyl acetate, or dichloromethane)

  • Anti-solvent for precipitation (e.g., hexane, heptane, or diethyl ether)

  • Small glass vials or test tubes

  • Microscope for crystal inspection

Protocol: Slow Evaporation

  • Dissolve a small amount (5-10 mg) of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a clean glass vial.

  • Ensure the compound is fully dissolved, warming slightly if necessary.

  • Loosely cap the vial or cover it with parafilm containing a few pinholes.

  • Allow the solvent to evaporate slowly and undisturbed at room temperature or in a refrigerator (4 °C) over several days.

  • Monitor the vial periodically for the formation of single crystals.

Protocol: Vapor Diffusion

  • Prepare a saturated solution of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose in a "good" solvent (e.g., dichloromethane) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable "outer" vial or jar.

  • Add a volume of a "poor" or "anti-solvent" (e.g., hexane), in which the compound is insoluble, to the outer vial, ensuring the level is below the top of the inner vial.

  • Seal the outer vial tightly.

  • The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Incubate at a constant temperature (e.g., room temperature or 4 °C) and observe for crystal growth over several days to weeks.

II. X-ray Data Collection

Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • Low-temperature device (e.g., nitrogen or helium cryostream)

  • Microscope with polarized light for crystal selection

Protocol:

  • Crystal Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Carefully mount the crystal on a suitable holder (e.g., a MiTeGen loop) using a small amount of cryo-protectant oil.

  • Cryo-cooling:

    • Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.

  • Data Collection Strategy:

    • Mount the crystal on the goniometer head of the diffractometer.

    • Perform an initial series of short-exposure diffraction images to determine the unit cell parameters and crystal quality.

    • Based on the unit cell and Bravais lattice, the data collection software will calculate an optimal strategy to collect a complete and redundant dataset. This typically involves a series of scans through different crystal orientations (e.g., omega and phi scans).

  • Data Collection:

    • Execute the full data collection run. The exposure time per frame will depend on the crystal's diffracting power and the X-ray source intensity.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the individual reflections.

    • Scale and merge the integrated data, applying corrections for absorption and other experimental factors. This step yields a final reflection file containing h, k, l indices and their corresponding intensities and standard uncertainties.

III. Structure Solution and Refinement

Software:

  • Structure solution and refinement software package (e.g., SHELX, Olex2, or CRYSTALS)

Protocol:

  • Structure Solution:

    • The structure is typically solved using direct methods or dual-space methods, which are implemented in standard crystallographic software. These methods use the measured reflection intensities to determine the initial phases of the structure factors.

    • This initial solution should reveal the positions of most or all of the non-hydrogen atoms.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure.

    • Initially, refine the positions and isotropic displacement parameters of all non-hydrogen atoms.

    • After several cycles of refinement, introduce anisotropic displacement parameters for the non-hydrogen atoms.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Model Validation:

    • The final refined model should be validated to ensure its chemical and crystallographic reasonability. Check for sensible bond lengths, bond angles, and thermal ellipsoids.

    • The final R-factors (R₁ and wR₂) and the Goodness-of-Fit should be low, indicating a good agreement between the model and the experimental data.

    • The final structure is typically reported in a standard format, such as a Crystallographic Information File (CIF).

Diagrams

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of L-Ribofuranose Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth (Vapor Diffusion / Slow Evaporation) purification->crystallization crystal_selection Crystal Selection (Microscopy) crystallization->crystal_selection mounting Crystal Mounting & Cryo-cooling crystal_selection->mounting diffraction X-ray Diffraction Experiment mounting->diffraction data_processing Data Processing (Integration & Scaling) diffraction->data_processing solution Structure Solution (Direct Methods) data_processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Model Validation & Deposition (CIF) refinement->validation logical_relationship cluster_goal Primary Goal cluster_inputs Inputs cluster_outputs Key Outputs goal 3D Molecular Structure output1 Atomic Coordinates goal->output1 output2 Conformation goal->output2 output3 Intermolecular Interactions goal->output3 input1 High-Purity L-Ribofuranose Compound input2 Single Crystal input1->input2 Crystallization input3 Diffraction Data input2->input3 X-ray Diffraction input3->goal Structure Solution & Refinement

References

Application Notes and Protocols for the Separation of L-Ribofuranose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ribofuranose, a key component in various biologically active molecules and a critical building block in the synthesis of L-nucleoside analogues, exists as a mixture of alpha (α) and beta (β) anomers in solution. The specific anomeric configuration can significantly influence the biological activity and pharmacological properties of its derivatives. Therefore, the ability to separate and isolate pure anomers is of paramount importance in research, drug discovery, and pharmaceutical development. These application notes provide detailed protocols for the primary techniques employed in the separation of α- and β-anomers of L-ribofuranose: High-Performance Liquid Chromatography (HPLC), enzymatic resolution, and fractional crystallization.

Data Presentation: Quantitative Comparison of Separation Techniques

The following table summarizes the quantitative data associated with the different methods for separating L-ribofuranose anomers. This allows for a direct comparison of the techniques based on key performance indicators.

TechniqueSubstratePurity of Isolated AnomerYield of Isolated AnomerKey Separation Parameter(s)Reference(s)
Chiral HPLC L-RibofuranoseHigh (baseline separation)Analytical ScaleRetention Time (α vs. β)[1]
Enzymatic Resolution Peracetylated L-RibofuranoseHighGood (up to 49% for similar resolutions)Enzyme Regioselectivity[2][3]
Fractional Crystallization Tetra-O-acetyl-L-ribofuranoseHigh (pure β-anomer)57% (overall for pure β-anomer)Differential Solubility[1]

Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes the analytical separation of L-ribofuranose anomers using a chiral stationary phase. This method is adapted from the successful separation of D-ribose anomers and is suitable for the analysis and quantification of the anomeric ratio in a sample.[1]

Materials:

  • L-Ribofuranose sample

  • HPLC grade hexane (B92381)

  • HPLC grade ethanol (B145695)

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

  • HPLC system with a Refractive Index (RI) detector

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing hexane and ethanol in a 7:3 (v/v) ratio.

    • Add trifluoroacetic acid (TFA) to the mixture to a final concentration of 0.1% (v/v).

    • Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Dissolve the L-ribofuranose sample in the mobile phase to a concentration of approximately 100 mg/L.

    • Use vortexing and sonication to aid dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.5 mL/min.

    • Set the column temperature to 40°C.

    • Inject 20 µL of the prepared sample onto the column.

    • Monitor the elution profile using a Refractive Index (RI) detector.

  • Data Analysis:

    • Identify the peaks corresponding to the α- and β-anomers of L-ribofuranose based on their retention times.

    • Quantify the relative amounts of each anomer by integrating the peak areas.

Expected Results:

This method should provide a good resolution of the α- and β-anomers of L-ribofuranose. The retention times for L-ribose anomers will be different from those of D-ribose, but a clear separation is expected. For D-ribose, the elution order is typically β-pyranose, α-pyranose, β-furanose, and α-furanose. A similar pattern can be expected for L-ribose.

Protocol 2: Enzymatic Resolution of Peracetylated L-Ribofuranose

This protocol utilizes the regioselective deacetylation of peracetylated L-ribofuranose catalyzed by a lipase (B570770) to separate the anomers. The enzyme selectively deacetylates one anomer, allowing for its separation from the unreacted anomer.[2]

Materials:

  • Anomeric mixture of peracetylated L-ribofuranose (e.g., 1,2,3,5-tetra-O-acetyl-L-ribofuranose)

  • Immobilized lipase (e.g., Lipozyme® TL IM)

  • Organic solvent (e.g., dry tert-butanol)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Enzymatic Reaction Setup:

    • Dissolve the anomeric mixture of peracetylated L-ribofuranose in dry tert-butanol.

    • Add the immobilized lipase to the solution (e.g., 20 mg of enzyme per 1 mmol of substrate).

    • Add a small amount of buffer to maintain the enzyme's activity.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC to observe the formation of the deacetylated product.

  • Reaction Quenching and Workup:

    • Once a sufficient conversion is achieved (typically around 50%), stop the reaction by filtering off the immobilized enzyme.

    • Wash the enzyme with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Separation of Anomers:

    • The resulting mixture contains the unreacted peracetylated anomer and the selectively deacetylated anomer.

    • Separate these two compounds by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization:

    • Characterize the isolated products using analytical techniques such as NMR spectroscopy and mass spectrometry to confirm their identity and purity.

Expected Results:

The lipase is expected to selectively deacetylate one of the anomers (e.g., the α-anomer at the C-5' position), leaving the other anomer (β-anomer) in its peracetylated form. This difference in polarity allows for their separation by column chromatography, yielding both anomers in high purity.

Protocol 3: Fractional Crystallization of Tetra-O-acetyl-L-ribofuranose Anomers

This protocol describes the separation of the β-anomer of tetra-O-acetyl-L-ribofuranose from an anomeric mixture by fractional crystallization. This method relies on the different solubilities of the anomers in a specific solvent system.[1]

Materials:

  • Crude mixture of α/β-anomers of tetra-O-acetyl-L-ribofuranose

  • Ethyl ether (anhydrous)

  • Crystallization flask

  • Filtration apparatus (e.g., Büchner funnel)

  • Cooling bath (e.g., ice-water bath or refrigerator)

Procedure:

  • Dissolution:

    • Dissolve the crude mixture of tetra-O-acetyl-L-ribofuranose anomers in a minimal amount of hot ethyl ether. Ensure all the solid is dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in a cooling bath (0-10°C) to induce crystallization. The less soluble β-anomer is expected to crystallize out first.

  • Isolation of Crystals:

    • Once a significant amount of crystals has formed, isolate them by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethyl ether to remove any adhering mother liquor containing the more soluble α-anomer.

  • Drying:

    • Dry the isolated crystals under vacuum to obtain the pure β-anomer of tetra-O-acetyl-L-ribofuranose.

  • Recovery of the α-anomer (Optional):

    • The α-anomer will be enriched in the mother liquor. The solvent can be evaporated, and the residue can be subjected to further purification steps like column chromatography to isolate the α-anomer.

Expected Results:

This process is reported to yield the pure β-anomer of tetra-O-acetyl-L-ribofuranose with an overall yield of 57%.[1] The purity of the isolated anomer should be assessed by techniques such as HPLC or NMR spectroscopy.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each separation technique.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phase (Hexane:Ethanol:TFA) B Dissolve L-Ribofuranose in Mobile Phase A->B C Filter Sample B->C D Equilibrate Chiral Column C->D E Inject Sample D->E F Elute with Mobile Phase E->F G Detect with RI Detector F->G H Identify Anomer Peaks G->H I Integrate Peak Areas H->I J Quantify Anomeric Ratio I->J

Caption: Workflow for HPLC separation of L-ribofuranose anomers.

Enzymatic_Workflow cluster_reaction Enzymatic Reaction cluster_workup Workup cluster_separation Purification A Dissolve Peracetylated L-Ribofuranose B Add Immobilized Lipase A->B C Incubate at 30°C B->C D Monitor Reaction (TLC/HPLC) C->D E Filter to Remove Enzyme D->E F Evaporate Solvent E->F G Column Chromatography F->G H Isolate Deacetylated Anomer G->H I Isolate Peracetylated Anomer G->I Crystallization_Workflow A Dissolve Anomeric Mixture in Hot Ethyl Ether B Cool Solution Slowly (Room Temp -> 0-10°C) A->B C Crystallization of β-Anomer B->C D Filter to Isolate Crystals C->D E Wash Crystals with Cold Ethyl Ether D->E G Mother Liquor (Enriched in α-Anomer) D->G F Dry Crystals (Pure β-Anomer) E->F

References

Application Notes and Protocols for Isotopic Labeling of Ribofuranose in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling of ribofuranose, a central component of nucleotides and the pentose (B10789219) phosphate (B84403) pathway (PPP), is a powerful technique for elucidating the dynamics of cellular metabolism. By introducing stable isotopes, such as Deuterium (B1214612) (²H) or Carbon-13 (¹³C), into ribose molecules, researchers can trace their metabolic fate, quantify pathway fluxes, and gain critical insights into biosynthetic activities. These studies are instrumental in understanding disease states, identifying drug targets, and developing novel therapeutic strategies. This document provides detailed application notes and experimental protocols for utilizing isotopically labeled ribofuranose in metabolic pathway analysis.

D-ribose is a fundamental building block for essential biomolecules, including ribonucleic acid (RNA) and adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1] The synthesis of D-ribose is primarily governed by the pentose phosphate pathway (PPP), a crucial metabolic route that also produces NADPH, a key reductant in anabolic processes and antioxidant defense. By tracing the journey of isotopically labeled ribose, scientists can gain a quantitative understanding of these processes under various physiological and pathological conditions.[1] The primary analytical techniques for detecting and quantifying isotope incorporation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Key Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions in central carbon metabolism, particularly the oxidative and non-oxidative branches of the pentose phosphate pathway.[2][3]

  • Nucleotide Biosynthesis: Tracing the incorporation of ribose into purine (B94841) and pyrimidine (B1678525) nucleotides, providing insights into DNA and RNA synthesis rates.[4]

  • Drug Development: Evaluating the on-target and off-target effects of drugs on metabolic pathways involving ribose.

  • Disease Research: Investigating metabolic reprogramming in diseases such as cancer, where alterations in the PPP are common.

Data Presentation

The following tables summarize quantitative data from studies utilizing isotopically labeled ribofuranose.

Table 1: Quantitative Data on D-Ribose Metabolism and Incorporation

ParameterCell Type/OrganismTracerAnalytical MethodKey FindingReference
Ribose contribution to RNA Saccharomyces cerevisiae[1-¹³C]glucoseGC-MSMass isotopomer distributions of ribose from RNA revealed significant PPP activity.[4]
Isotopic Enrichment in Nucleotides Human Cells[U-¹³C]glucoseLC-MSTime-dependent increase in ¹³C labeling of ATP and GTP, reaching isotopic steady state after 6-15 hours.[5]
PPP Flux Neutrophils[U-¹³C]glucoseiMFAOxidative PPP flux increased over 200% during oxidative burst, fueled by a switch to a cyclic PPP phenotype.[6]
Labeling Efficiency in RNA E. coli¹³C-labeled precursorsLC-MS/MSAchieved 99% ¹³C labeling efficiency in RNA nucleosides for quantitative analysis.[7]

Table 2: Pharmacokinetic Parameters and Kinetic Isotope Effect of Deuterated Ribose

ParameterSubstrateSystemKey FindingReference
Kinetic Isotope Effect (KIE) [6,6-²H₂]-glucoseRat Brain (in vivo)A relatively small KIE of 4-6% was observed for the metabolism of deuterated glucose into lactate, glutamate, and glutamine.[8][9]
²H Label Loss [6,6-²H₂]-glucoseRat Brain (in vivo)Significant ²H label loss was observed in downstream metabolites: 15.7% in lactate, 37.9% in glutamate, and 41.5% in glutamine.[8][9]
Metabolic Trapping Deuterated MAO-B inhibitorRhesus Monkey Brain (in vivo)No significant deuterium KIE was observed, possibly due to masking by a subsequent metabolic step.[10][11]

Experimental Protocols

Protocol 1: In Vitro Labeling with Deuterium-Labeled D-Ribose

This protocol describes the labeling of cultured cells with deuterium-labeled D-ribose to trace its incorporation into downstream metabolites.

Materials:

  • Cultured cells (e.g., cancer cell line, primary cells)

  • Standard cell culture medium

  • Deuterium-labeled D-ribose (e.g., D-Ribose-d5)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Culture: Plate cells at the desired density in a multi-well plate and allow them to adhere and reach the desired confluency.

  • Media Preparation: Prepare the labeling medium by supplementing the standard culture medium with the desired concentration of deuterium-labeled D-ribose. The concentration should be optimized to ensure detectable incorporation without causing metabolic perturbations.

  • Labeling: Remove the standard culture medium and replace it with the prepared labeling medium. Incubate the cells for the desired labeling period (e.g., 2, 6, 12, or 24 hours) to allow for isotopic steady state to be reached for the metabolites of interest.

  • Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS to remove any remaining labeled medium.

    • Immediately add ice-cold 80% methanol to the cells to quench all enzymatic activity.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell lysate vigorously.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in a suitable solvent for LC-MS or derivatized for GC-MS analysis.

Protocol 2: In Vivo Administration and Sample Collection

This protocol is a general guideline for in vivo studies using deuterium-labeled tracers and can be adapted based on the specific research question and animal model.

Materials:

  • Animal model (e.g., mouse, rat)

  • Deuterium-labeled tracer (e.g., [6,6-²H₂]-glucose)

  • Administration vehicle (e.g., sterile saline)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Tissue collection tools

  • Liquid nitrogen or dry ice for snap-freezing

Procedure:

  • Subject Preparation: Acclimate the animals to the experimental conditions. For many metabolic studies, an overnight fast is required before tracer administration.

  • Tracer Administration: Administer the deuterium-labeled tracer via the desired route (e.g., oral gavage, intravenous infusion, or intraperitoneal injection). The dosage and administration protocol will depend on the specific tracer and the metabolic pathways being investigated.

  • Sample Collection:

    • Blood: Collect blood samples at predetermined time points during and after tracer administration. Process the blood immediately to separate plasma or serum.

    • Tissues: At the end of the experiment, euthanize the animal and quickly collect the tissues of interest.

  • Sample Processing and Storage:

    • Immediately snap-freeze the collected tissues in liquid nitrogen or on dry ice to halt metabolic activity.

    • Store all samples at -80°C until metabolite extraction.

Protocol 3: Metabolite Extraction and Preparation for Mass Spectrometry

This protocol outlines the extraction of metabolites from tissues or cells for subsequent analysis by mass spectrometry.

Materials:

  • Frozen tissue or cell pellet

  • Extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Derivatization reagents (for GC-MS)

  • Solvent for reconstitution (for LC-MS)

Procedure:

  • Homogenization (for tissue): Weigh the frozen tissue and add the pre-chilled extraction solvent. Homogenize the tissue thoroughly on ice.

  • Extraction (for cells): Add the pre-chilled extraction solvent to the cell pellet and vortex vigorously.

  • Centrifugation: Centrifuge the homogenate or cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins and other cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Sample Preparation for Analysis:

    • For LC-MS: Reconstitute the dried extract in a suitable solvent compatible with the liquid chromatography method.

    • For GC-MS: Derivatize the dried extract to make the metabolites volatile. A common method for ribose is to convert it to its aldonitrile tetra-acetate derivative.

Protocol 4: GC-MS Analysis of Ribose Isotopologues

This protocol provides a general workflow for analyzing the isotopic distribution of ribose using Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure:

  • Derivatization: Derivatize the extracted and dried metabolites to make them suitable for GC analysis.

  • GC Separation: Inject the derivatized sample into the GC system. The gas chromatograph will separate the different metabolites based on their volatility and interaction with the column.

  • MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The mass spectrometer will ionize the molecules and separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectra for the ribose-containing fragments. It is crucial to monitor the specific m/z ratios for the unlabeled (M+0) and labeled (M+n) fragments of the ribose derivative.

  • Data Analysis: Determine the mass isotopomer distribution (MID) for ribose. The MID represents the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) and provides a quantitative measure of the incorporation of the isotopic label. This data is then used in metabolic flux analysis software to calculate pathway fluxes.[12]

Visualizations

metabolic_pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_nucleotide Nucleotide Synthesis G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P Oxidative Oxidative PPP G6P->Oxidative G3P Glyceraldehyde-3-Phosphate F6P->G3P R5P Ribose-5-Phosphate Oxidative->R5P NonOxidative Non-Oxidative PPP NonOxidative->F6P NonOxidative->G3P R5P->NonOxidative PRPP PRPP R5P->PRPP Nucleotides Nucleotides (ATP, GTP, etc.) PRPP->Nucleotides RNA_DNA RNA / DNA Nucleotides->RNA_DNA Ribofuranose Exogenous Ribofuranose Ribofuranose->R5P Ribokinase

Caption: Central metabolic pathways involving ribofuranose.

experimental_workflow Start Start: Culture Cells Labeling Isotopic Labeling (e.g., with D-Ribose-d5) Start->Labeling Quenching Quench Metabolism (e.g., with cold Methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Analytical Measurement (LC-MS or GC-MS) Extraction->Analysis DataProcessing Data Processing & Metabolic Flux Analysis Analysis->DataProcessing End End: Quantified Fluxes DataProcessing->End

Caption: General experimental workflow for in vitro isotopic labeling.

analysis_workflow cluster_analysis Analysis Sample Cell/Tissue Lysate Centrifuge1 Centrifugation (Pellet proteins & debris) Sample->Centrifuge1 Supernatant Collect Supernatant (Metabolite-rich extract) Centrifuge1->Supernatant Dry Dry Extract (Nitrogen stream or vacuum) Supernatant->Dry LCMS LC-MS Analysis (Reconstitute in solvent) Dry->LCMS GCMS GC-MS Analysis (Derivatize metabolites) Dry->GCMS

Caption: Workflow for metabolite extraction and analysis.

References

Application Notes and Protocols for Protecting Group Strategies in L-Ribofuranose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common protecting group strategies employed in the chemical synthesis of L-ribofuranose and its derivatives. The strategic selection and manipulation of protecting groups are critical for achieving high yields, controlling stereochemistry, and enabling the synthesis of complex molecules such as L-nucleoside analogues, which are vital in drug development.

Introduction to Protecting Groups in L-Ribofuranose Chemistry

L-Ribofuranose, a key component of various biologically active molecules, possesses multiple hydroxyl groups of similar reactivity. To achieve regioselective modification and prevent unwanted side reactions during synthesis, it is essential to temporarily block these hydroxyl groups using protecting groups. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. This document outlines the application of common protecting groups—acetyl, benzoyl, silyl (B83357), and trityl—in L-ribofuranose synthesis.

Key Considerations for Selecting a Protecting Group Strategy:

  • Stability: The protecting group must be stable to the reaction conditions required for subsequent synthetic steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the L-ribofuranose core.

  • Orthogonality: In multi-step syntheses, orthogonal protecting groups are employed. These are groups that can be removed under specific conditions without affecting other protecting groups in the molecule, allowing for sequential and site-specific modifications.[1][2][3]

  • Influence on Reactivity and Stereoselectivity: The nature of the protecting group, particularly at the C2 position, can significantly influence the stereochemical outcome of glycosylation reactions.

Acetyl Protecting Group Strategy

The acetyl (Ac) group is one of the most frequently used protecting groups in carbohydrate chemistry due to its ease of introduction and removal. Peracetylation of L-ribofuranose is a common strategy to create a stable intermediate for glycosylation reactions.

Quantitative Data
ReactionStarting MaterialProductReagentsYieldAnomeric Ratio (α:β)Reference
PeracetylationL-Ribose1,2,3,5-Tetra-O-acetyl-L-ribofuranoseAcetic anhydride, Pyridine (B92270), Sulfuric acid73% (for β-anomer)6:94[4]
AcetolysisMethyl L-ribofuranoside1,2,3,5-Tetra-O-acetyl-L-ribofuranoseAcetic anhydride, Acetic acid, Sulfuric acid~95% (mixture of anomers)2:1 to 3:1[5]
Deacetylation1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose1,2,3-Tri-O-acetyl-β-D-ribofuranoseLipase from Candida rugosaHighN/A[6]
Deacetylation (Zemplén)Peracetylated RibonucleosideDeprotected RibonucleosideNaOMe in MeOHHighN/A[7]
Experimental Protocols

Protocol 2.2.1: Peracetylation of L-Ribose to form 1,2,3,5-Tetra-O-acetyl-L-ribofuranose [4]

  • Reaction Setup: In a 100-mL four-necked flask under a nitrogen atmosphere, add 2.97 g of 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose.

  • Reagent Addition: Add 1.85 mL of acetic anhydride, 1.14 mL of acetic acid, and 0.64 mL of pyridine.

  • Acid Catalyst: While stirring in an ice bath, add 2.2 g of concentrated sulfuric acid dropwise, maintaining the internal temperature at 0 ± 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1.5 hours.

  • Work-up: Cool the reaction in an ice bath and add 10 mL of diisopropyl ether. Stir in the ice bath for 4 hours.

  • Neutralization: Add 3.60 g of sodium acetate (B1210297) and stir for 30 minutes. Add 30 mL of ethyl acetate and a saturated sodium bicarbonate aqueous solution until the aqueous layer is neutralized.

  • Extraction: Separate the layers and extract the aqueous layer with 30 mL of ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate and saturated sodium chloride solutions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2.2.2: Zemplén Deacetylation of a Peracetylated L-Ribonucleoside [7]

  • Dissolution: Dissolve the O-acetylated compound (1.0 equiv.) in methanol (B129727) (2–10 mL/mmol) under an argon atmosphere.

  • Catalyst Addition: Add a catalytic amount of sodium methoxide (B1231860) (1 M solution in MeOH) at 0°C.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.

  • Neutralization: Add ion-exchange resin (H+ form) and stir until the pH of the solution becomes neutral.

  • Purification: Filter the resin and wash with methanol. Concentrate the combined filtrate and washings under reduced pressure. Purify the residue by silica (B1680970) gel column chromatography.

Workflow Diagram

LR L-Ribose MeLR Methyl L-ribofuranoside LR->MeLR MeOH, H+ TAcLR 1,2,3,5-Tetra-O-acetyl-L-ribofuranose MeLR->TAcLR Ac₂O, Pyridine, H₂SO₄ GlycosylatedProduct Glycosylated Product TAcLR->GlycosylatedProduct Nucleobase, Lewis Acid DeprotectedProduct Final Deprotected Product GlycosylatedProduct->DeprotectedProduct NaOMe, MeOH

Caption: Synthesis of a glycosylated product from L-ribose via a peracetylated intermediate.

Benzoyl Protecting Group Strategy

Benzoyl (Bz) groups are another common choice for protecting hydroxyls. They are generally more stable than acetyl groups to acidic conditions and can be removed under basic conditions. The key intermediate, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (often referred to as the "Lederle" or "Hoffmann-La Roche" intermediate for the D-enantiomer), is widely used in nucleoside synthesis.[8][9][10][11]

Quantitative Data
ReactionStarting MaterialProductReagentsYieldPurityReference
Benzoylation/AcetylationD-Ribose1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose1. MeOH, HCl; 2. BzCl, Pyridine; 3. Ac₂O, H₂SO₄74.34%98.1% (HPLC)[11]
Benzoylation/AcetylationD-Ribose1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose1. Glycosilation; 2. Benzoylation; 3. Acetylation71.4%98.7% (HPLC)[9]
DeprotectionProtected NucleosideDeprotected NucleosideNaOMe in MeOHHigh-[7]
Experimental Protocols

Protocol 3.2.1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose [8][11]

  • Methyl Glycoside Formation: Dissolve 5.0 g of L-ribose in 20 mL of HCl/MeOH and stir at 20°C for 3 hours.

  • Benzoylation: Dissolve the product from step 1 in 50 mL of pyridine, then add 15 mL of benzoyl chloride. Stir the solution at 10°C for 15 hours.

  • Acetylation: Dissolve the benzoylated product in a mixture of 40 mL of glacial acetic acid and 5 mL of acetic anhydride. Add 3 mL of concentrated sulfuric acid and stir the solution at 10°C for 15 hours to yield the final product.

Protocol 3.2.2: Deprotection of Benzoyl Groups [7]

  • Reaction Setup: Dissolve the benzoylated L-ribofuranose derivative in dry methanol.

  • Catalyst Addition: Add a catalytic amount of sodium methoxide in methanol.

  • Reaction: Stir the mixture at room temperature and monitor by TLC until the reaction is complete.

  • Neutralization and Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the residue using silica gel chromatography.

Workflow Diagram

LR L-Ribose MeLR Methyl L-ribofuranoside LR->MeLR MeOH, H+ TBzMeLR 2,3,5-Tri-O-benzoyl-1-O-methyl-L-ribofuranose MeLR->TBzMeLR BzCl, Pyridine ATBzLR 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose TBzMeLR->ATBzLR Ac₂O, H₂SO₄ Nucleoside Protected L-Nucleoside ATBzLR->Nucleoside Silylated Nucleobase, Lewis Acid

Caption: Synthesis of a protected L-nucleoside using the benzoyl protecting group strategy.

Silyl Protecting Group Strategy

Silyl ethers are versatile protecting groups due to their tunable stability. Common silyl groups include tert-butyldimethylsilyl (TBDMS or TBS), triethylsilyl (TES), and triisopropylsilyl (TIPS). Their steric bulk allows for regioselective protection of less hindered hydroxyl groups, typically the primary 5-OH and the 2'-OH in ribonucleosides. They are generally stable to a wide range of reaction conditions but can be readily cleaved using fluoride (B91410) reagents (e.g., tetrabutylammonium (B224687) fluoride - TBAF).

Quantitative Data
ReactionSubstrateProtecting GroupReagentsYieldSelectivityReference
C-Glycosylationd-RibofuranoseTBDPSTBDPSCl, Imidazole87%-[12]
DeprotectionAryl silyl etherTBDMSNaH, DMFQuantitativeChemoselective for aryl silyl ethers[13]
DeprotectionTrityl etherTBDPSCBr₄, MeOHUnaffectedSelective for trityl group[14]
Experimental Protocols

Protocol 4.2.1: Selective 5'-O-Silylation of a Ribonucleoside

  • Reaction Setup: Dissolve the ribonucleoside in anhydrous pyridine.

  • Reagent Addition: Add 1.1 equivalents of tert-butyldimethylsilyl chloride (TBDMSCl) at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with methanol and evaporate the solvent.

  • Purification: Purify the residue by silica gel chromatography to isolate the 5'-O-TBDMS protected ribonucleoside.

Protocol 4.2.2: Deprotection of a TBDMS Ether

  • Reaction Setup: Dissolve the silylated compound in tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by silica gel chromatography.

Trityl Protecting Group Strategy

The bulky triphenylmethyl (trityl, Tr) group is highly selective for the protection of primary hydroxyl groups. This makes it particularly useful for the selective protection of the 5'-OH group of L-ribofuranose. The trityl group is acid-labile and can be removed under conditions that leave many other protecting groups intact.

Experimental Protocols

Protocol 5.1.1: 5'-O-Tritylation of L-Ribose

  • Reaction Setup: Dissolve L-ribose in anhydrous pyridine.

  • Reagent Addition: Add 1.1 equivalents of trityl chloride and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with methanol and remove the pyridine under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the product by silica gel chromatography.

Protocol 5.1.2: Deprotection of a Trityl Ether [15]

  • Reaction Setup: Treat the trityl-protected compound with cold formic acid (97+%) for 3 minutes.

  • Solvent Removal: Evaporate the formic acid using an oil pump at room temperature.

  • Azeotropic Removal: Evaporate the residual gum twice from dioxane, followed by evaporations from ethanol (B145695) and diethyl ether.

  • Extraction: Extract the residue with warm water and filter the insoluble triphenylcarbinol.

  • Final Product: Evaporate the filtrate in vacuo to obtain the deprotected product.

Orthogonal Protecting Group Strategy in L-Ribonucleoside Synthesis

Orthogonal protecting groups are essential for the synthesis of complex molecules requiring sequential modifications. A common strategy in ribonucleoside chemistry involves the use of an acid-labile group for the 5'-OH, a fluoride-labile group for the 2'-OH, and base-labile groups for the nucleobase amino functions.

Example Orthogonal Strategy Workflow

This example illustrates the synthesis of a selectively protected L-ribonucleoside ready for further functionalization.

  • 5'-O-Protection: Selectively protect the 5'-hydroxyl group of L-ribose with the acid-labile dimethoxytrityl (DMT) group.

  • 2'-O-Protection: Protect the 2'-hydroxyl group with a fluoride-labile silyl group, such as TBDMS.

  • Glycosylation: Couple the protected L-ribose with a nucleobase.

  • 3'-O-Phosphitylation: Introduce a phosphoramidite (B1245037) at the 3'-hydroxyl group for oligonucleotide synthesis.

  • Selective Deprotection:

    • The DMT group can be removed with a mild acid (e.g., dichloroacetic acid) to allow for chain extension at the 5'-position.

    • The TBDMS group can be removed with TBAF to unmask the 2'-hydroxyl group.

Logical Relationship Diagram

cluster_0 Orthogonal Protection of L-Ribonucleoside cluster_1 Selective Deprotection LR L-Ribonucleoside P1 5'-O-DMT protection (Acid-labile) LR->P1 P2 2'-O-TBDMS protection (Fluoride-labile) P1->P2 P3 3'-O-Phosphitylation P2->P3 DP1 DMT Removal (Mild Acid) P3->DP1 DP2 TBDMS Removal (TBAF) P3->DP2 F1 F1 DP1->F1 5'-OH available for chain extension F2 F2 DP2->F2 2'-OH available for modification

Caption: Orthogonal protecting group strategy for the selective functionalization of an L-ribonucleoside.

Application in Drug Development: Synthesis of Clevudine (B1669172) (L-FMAU)

Protecting group strategies are paramount in the synthesis of antiviral nucleoside analogues like Clevudine (L-FMAU), used in the treatment of Hepatitis B. The synthesis of L-FMAU often starts from L-arabinose and involves the use of benzoyl protecting groups on the ribofuranose intermediate.[16][17][18][19]

A reported synthesis of L-FMAU involves the conversion of L-arabinose to L-ribose, followed by the formation of 2,3,5-O-tribenzoyl-1-O-acetyl-β-L-ribofuranose. This protected intermediate is then condensed with silylated thymine, and subsequent deprotection yields L-FMAU.[19] More recent approaches have even explored protecting-group-free syntheses to improve efficiency.[4][16]

This highlights the critical role of protecting group chemistry in medicinal chemistry and drug development, where efficient and scalable syntheses of complex, biologically active molecules are required.

References

Application Notes and Protocols for L-Ribofuranoside Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and effective methodologies for the synthesis of L-ribofuranosides, a critical component in the development of antiviral and anticancer nucleoside analogues. The following sections detail key glycosylation strategies, comparative data on their efficiency and stereoselectivity, and step-by-step experimental protocols.

Introduction to L-Ribofuranoside Synthesis

L-ribofuranosides are the enantiomers of the naturally occurring D-ribofuranosides that constitute the backbone of RNA. Their incorporation into synthetic oligonucleotides or as standalone nucleoside analogues can confer unique biological properties, including resistance to enzymatic degradation and potent therapeutic activities. The stereoselective formation of the glycosidic bond is a pivotal and often challenging step in the synthesis of these molecules. The choice of glycosylation methodology, glycosyl donor, and reaction conditions is crucial for achieving high yields and the desired anomeric configuration (α or β).

Key Glycosylation Methodologies

Several methods have been developed for the synthesis of ribofuranosides. The most prominent and widely adopted strategies for L-ribofuranosylation include:

  • Koenigs-Knorr Reaction: This classical method involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver triflate. The stereochemical outcome is often influenced by the protecting group at the C2 position of the ribose donor, where a participating group (e.g., acetyl, benzoyl) can direct the formation of the 1,2-trans-glycoside.

  • Trichloroacetimidate Method: Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mildly acidic conditions using a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). This method is known for its high yields and is applicable to a wide range of glycosyl acceptors.

  • Silyl-Hilbert-Johnson (Vorbrüggen) Reaction: This is the most common method for the synthesis of N-nucleosides. It involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative (often a per-O-acylated ribofuranose) in the presence of a Lewis acid, typically TMSOTf or tin tetrachloride (SnCl₄). The reaction generally proceeds with good stereoselectivity to afford the β-anomer.

Comparative Data on L-Ribofuranosylation Methods

The following tables summarize quantitative data on the yields and stereoselectivity of different L-ribofuranosylation methodologies as reported in the literature.

Glycosyl DonorAcceptor/NucleobaseMethodPromoter/CatalystSolventYield (%)α:β RatioReference
2,3,5-Tri-O-benzoyl-L-ribofuranosyl Bromide6-ChloropurineModified Koenigs-KnorrNaHAcetonitrile78β-only
1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranoseSilylated 6-ChloropurineSilyl-Hilbert-Johnson (Vorbrüggen)TMSOTf1,2-Dichloroethane851:10
1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranoseSilylated UracilSilyl-Hilbert-Johnson (Vorbrüggen)SnCl₄Acetonitrile92β-only
2,3,5-Tri-O-benzoyl-L-ribofuranosyl TrichloroacetimidateMethanolTrichloroacetimidate MethodTMSOTf (catalytic)Dichloromethane951:8
1,2,3,5-Tetra-O-acetyl-β-L-ribofuranoseSilylated ThymineSilyl-Hilbert-Johnson (Vorbrüggen)TMSOTfAcetonitrile881:9

Experimental Protocols

Protocol 1: Preparation of 2,3,5-Tri-O-benzoyl-L-ribofuranosyl Bromide (Glycosyl Donor)

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose

  • 33% HBr in acetic acid

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343), anhydrous

  • Sodium bicarbonate, saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose (1.0 eq) in anhydrous DCM in a round-bottom flask at 0 °C.

  • Slowly add a solution of 33% HBr in acetic acid (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • Dilute the reaction mixture with DCM and wash carefully with ice-cold water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Co-evaporate the residue with anhydrous toluene (3 x 20 mL) to remove any remaining traces of HBr.

  • The resulting crude glycosyl bromide is typically used immediately in the subsequent glycosylation step without further purification.

Protocol 2: Koenigs-Knorr Glycosylation for the Synthesis of an L-Ribofuranoside

Materials:

  • Crude 2,3,5-tri-O-benzoyl-L-ribofuranosyl bromide (from Protocol 1)

  • Glycosyl acceptor (e.g., a primary or secondary alcohol) (1.2 eq)

  • Silver trifluoromethanesulfonate (AgOTf) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

  • Round-bottom flask, magnetic stirrer, argon atmosphere, syringe, TLC plates

Procedure:

  • To a stirred suspension of the glycosyl acceptor (1.2 eq), and freshly activated 4 Å molecular sieves in anhydrous DCM under an argon atmosphere, add the crude 2,3,5-tri-O-benzoyl-L-ribofuranosyl bromide (1.0 eq) dissolved in a minimal amount of anhydrous DCM via cannula.

  • Cool the mixture to -40 °C.

  • Add a solution of silver trifluoromethanesulfonate (1.5 eq) in anhydrous toluene dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding a few drops of pyridine.

  • Filter the reaction mixture through a pad of Celite®, washing the pad with DCM.

  • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired L-ribofuranoside.

Protocol 3: Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation for L-Nucleoside Synthesis

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose

  • Nucleobase (e.g., 6-chloropurine) (1.0 eq)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

  • Acetonitrile, anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, argon atmosphere

Procedure:

  • In a round-bottom flask under an argon atmosphere, suspend the nucleobase (1.0 eq) in anhydrous acetonitrile.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq) and heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated nucleobase.

  • Cool the solution to room temperature and add 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose (1.1 eq).

  • Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected L-nucleoside.

Visualizations

Glycosylation_Workflow Start L-Ribose Protection Protection of Hydroxyl Groups Start->Protection Donor_Formation Formation of Glycosyl Donor Protection->Donor_Formation Halide Glycosyl Halide Donor_Formation->Halide Imidate Trichloroacetimidate Donor_Formation->Imidate Acyl_Ribose Acylated Ribose Donor_Formation->Acyl_Ribose Glycosylation Glycosylation Reaction Deprotection Deprotection Glycosylation->Deprotection End L-Ribofuranoside Product Deprotection->End Halide->Glycosylation Koenigs-Knorr Imidate->Glycosylation Trichloroacetimidate Method Acyl_Ribose->Glycosylation Vorbrüggen

Caption: General workflow for the synthesis of L-ribofuranosides.

Application Notes and Protocols for Rare Sugar Production Using L-Ribose Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic production of rare sugars utilizing L-ribose (B16112) isomerase and other related isomerases. Rare sugars are monosaccharides that are scarce in nature and hold significant potential in the pharmaceutical, food, and cosmetic industries.[1][2] L-ribose, for instance, is a crucial building block for the synthesis of antiviral and anticancer nucleoside analogues.[1][3] This document outlines the enzymatic pathways, experimental procedures, and key data for the production of L-ribose and other valuable rare sugars.

Introduction to Enzymatic Rare Sugar Synthesis

The production of rare sugars through chemical synthesis is often complex and expensive.[4] Enzymatic conversion presents a highly specific, efficient, and environmentally friendly alternative.[5] L-ribose isomerase (L-RI) is a key enzyme that catalyzes the reversible isomerization of L-ribose to L-ribulose (B1680624).[5][6] Additionally, enzymes like mannose-6-phosphate (B13060355) isomerase (MPI) and ribose-5-phosphate (B1218738) isomerase (RpiB) exhibit activity towards various rare sugar substrates, enabling a broader range of production possibilities.[3][7][8] The "Izumoring" strategy, a systematic approach using a combination of isomerases, epimerases, and oxidoreductases, has revolutionized the synthesis of various rare sugars from abundant monosaccharides like glucose.[9]

Enzymatic Pathways for Rare Sugar Production

The enzymatic production of L-ribose typically involves a two-step process starting from the more abundant L-arabinose. This pathway can be extended to produce other rare sugars.

L-Ribose Production Pathway

The bioproduction of L-ribose from L-arabinose is a two-step enzymatic cascade:[3]

  • Isomerization of L-arabinose to L-ribulose: Catalyzed by L-arabinose isomerase (L-AI).

  • Isomerization of L-ribulose to L-ribose: Catalyzed by L-ribose isomerase (L-RI) or mannose-6-phosphate isomerase (MPI).[3]

L_Ribose_Production L_arabinose L-Arabinose L_ribulose L-Ribulose L_arabinose->L_ribulose L-Arabinose Isomerase (L-AI) L_ribose L-Ribose L_ribulose->L_ribose L-Ribose Isomerase (L-RI) or Mannose-6-Phosphate Isomerase (MPI)

Fig. 1: Enzymatic pathway for L-ribose production from L-arabinose.
D-Allose Production Pathway

D-allose, a rare sugar with anti-tumor and anti-inflammatory properties, can be produced from the readily available D-fructose through a similar enzymatic cascade.[1]

  • Epimerization of D-fructose to D-psicose: Catalyzed by D-psicose 3-epimerase.

  • Isomerization of D-psicose to D-allose: Catalyzed by enzymes such as L-rhamnose isomerase or ribose-5-phosphate isomerase.[10][11]

D_Allose_Production D_fructose D-Fructose D_psicose D-Psicose D_fructose->D_psicose D-Psicose 3-Epimerase D_allose D-Allose D_psicose->D_allose L-Rhamnose Isomerase or Ribose-5-Phosphate Isomerase

Fig. 2: Enzymatic pathway for D-allose production from D-fructose.

Quantitative Data on Enzyme Performance

The efficiency of rare sugar production is highly dependent on the specific characteristics of the enzyme used. The following tables summarize key quantitative data for various isomerases.

Table 1: Substrate Specificity of Isomerases
EnzymeSource OrganismPrimary Substrate(s)Other SubstratesReference
L-Ribose Isomerase (L-RI) Cellulomonas parahominis MB426L-Ribose, L-RibuloseD-Lyxose, D-Talose, L-Allose, L-Gulose, D-Mannose[12]
Mycetocola miduiensisL-Ribose-[12]
Mannose-6-Phosphate Isomerase (MPI) Bacillus subtilisL-Ribulose, L-RiboseD-Lyxose, D-Talose, D-Mannose, L-Allose, D-Ribose, L-Talose, D-Allose, L-Lyxose, L-Mannose[7]
Ribose-5-Phosphate Isomerase B (RpiB) Curtobacterium flaccumfaciens ZXL1D-Allose, D-AlluloseL-Ribose[8]
Clostridium thermocellumL-Talose, D-RiboseD-Allose, L-Allose, L-Ribose, D-Talose[13]
Table 2: Kinetic Parameters of L-Ribose Isomerases
Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (min-1)kcat/Km (min-1·mM-1)Reference
Acinetobacter fermentansL-Ribose31.32326700214[12]
Mycetocola miduiensisL-Ribose42.48277.789259.26217.43[5]
Table 3: Optimal Reaction Conditions and Production Yields
EnzymeSubstrate(s)ProductOptimal pHOptimal Temp. (°C)Conversion Yield (%)ProductivityReference
Mannose-6-Phosphate Isomerase (B. subtilis)300 g/L L-RibuloseL-Ribose7.5407171 g L-1 h-1[7][14]
L-Ribose Isomerase (C. parahominis)10% L-PsicoseL-Allose-4035-[12]
L-Ribose Isomerase (C. parahominis)10% D-TagatoseD-Talose-4013-[12]
L-Ribose Isomerase (M. miduiensis)20 g/L L-RiboseL-Ribulose7.540~32-[12]
Ribose-5-Phosphate Isomerase (C. thermocellum)L-TaloseL-Tagatose--89-[13]
Commercial Glucose Isomerase500 g/L D-AlluloseD-Allose8.0603036 g/L/h[15]

Experimental Protocols

The following protocols provide a general framework for the production and analysis of rare sugars using L-ribose isomerase and related enzymes. Researchers should optimize these protocols for their specific enzyme and experimental setup.

General Experimental Workflow

Experimental_Workflow cluster_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis gene_cloning Gene Cloning and Expression cell_culture Cell Culture and Induction gene_cloning->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis enzyme_purification Enzyme Purification cell_lysis->enzyme_purification reaction_setup Reaction Mixture Preparation enzyme_purification->reaction_setup incubation Incubation at Optimal Conditions reaction_setup->incubation reaction_termination Reaction Termination incubation->reaction_termination hplc HPLC Analysis reaction_termination->hplc data_analysis Data Analysis and Quantification hplc->data_analysis

References

Application Notes and Protocols for One-Pot Synthesis Strategies of L-Ribofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-ribofuranose derivatives are crucial building blocks in the synthesis of L-nucleoside analogues, which are of significant interest in drug development, particularly as antiviral and anticancer agents.[1][2] The stereochemistry of these L-nucleosides can confer resistance to degradation by nucleases and potential inhibitory activity against enzymes like HIV reverse transcriptase.[1] However, the synthesis of L-ribofuranose derivatives can be complex and multi-step. This document outlines streamlined and one-pot synthetic strategies to access these valuable compounds, aimed at researchers, scientists, and professionals in drug development. The protocols provided are based on established chemical transformations and aim to improve efficiency by minimizing intermediate purifications.

Strategy 1: Multi-Step Synthesis of Peracylated β-L-Ribofuranose from D-Ribose

This strategy, while not a single one-pot reaction, represents a practical and scalable route from a readily available starting material, D-ribose. The overall yield for this multi-step synthesis is reported to be in the range of 30-45%.[3] The resulting peracylated L-ribofuranose is a key intermediate for the synthesis of β-L-ribonucleosides.[3]

Logical Workflow for Synthesis of Peracylated β-L-Ribofuranose from D-Ribose

D_Ribose D-Ribose Protected_Aldehyde Protected Aldehyde Intermediate D_Ribose->Protected_Aldehyde Multi-step protection and modification Deblocked_Diol Deblocked 3,4-Diol Protected_Aldehyde->Deblocked_Diol Trifluoroacetic Acid Peracylated_L_Ribofuranose Peracylated β-L-Ribofuranose Deblocked_Diol->Peracylated_L_Ribofuranose Acetylation

Caption: Workflow for the synthesis of peracylated β-L-ribofuranose.

Experimental Protocol

This protocol is a representative multi-step synthesis that can be optimized for efficiency.

Step 1: Preparation of Protected Aldehyde from D-Ribose

  • This initial phase involves a series of protection and modification steps to convert D-ribose into a suitable aldehyde precursor with the desired stereochemistry.[3] The specific details of these steps are dependent on the chosen protecting groups and synthetic route.

Step 2: Deblocking of the 3,4-Diol

  • Dissolve the protected aldehyde intermediate in a suitable organic solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid at room temperature to selectively remove the protecting groups from the 3,4-diol.[3]

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Neutralize the reaction mixture and perform an aqueous workup.

  • Dry the organic layer and concentrate under reduced pressure.

Step 3: Acetylation to Peracylated β-L-Ribofuranose

  • Dissolve the crude deblocked diol in pyridine.

  • Add acetic anhydride (B1165640) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction at room temperature until TLC analysis indicates the complete formation of the peracetylated product.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to yield the peracylated β-L-ribofuranose.[3]

Quantitative Data
Starting MaterialProductNumber of StepsOverall YieldReference
D-RibosePeracylated β-L-Ribofuranose630-45%[3]

Strategy 2: One-Pot Synthesis of Nucleosides from Unprotected D-Ribose

While this protocol details the synthesis of nucleosides, the initial glycosylation step provides a one-pot method to form a ribofuranoside derivative from unprotected ribose. This approach circumvents the need for extensive protecting group manipulation of the sugar.[4] The reaction preferentially forms β-ribopyranosyl nucleosides, which can be subsequently converted to the desired furanosides.[4]

Experimental Workflow for One-Pot Nucleoside Synthesis

Start Unprotected D-Ribose + Nucleobase Mitsunobu Mitsunobu Conditions: DBU, DIAD, P(n-Bu)3 Start->Mitsunobu Pyranoside β-Ribopyranosyl Nucleoside Mitsunobu->Pyranoside Hydrolysis Acidic Hydrolysis (1M HCl) Pyranoside->Hydrolysis Furanoside β-Ribofuranoside Hydrolysis->Furanoside

Caption: One-pot synthesis of β-ribofuranosides from unprotected D-ribose.

Experimental Protocol

Step 1: One-Pot Glycosylation

  • To a solution of the desired nucleobase (1.0 equiv) in anhydrous acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equiv) and stir at room temperature for 15 minutes.[4]

  • Add unprotected D-ribose (1.0 equiv) to the mixture.

  • Cool the reaction to 0 °C and add diisopropyl azodicarboxylate (DIAD, 2.1 equiv) followed by tri-n-butylphosphine (P(n-Bu)3, 2.0 equiv).[4]

  • Allow the reaction to warm to room temperature and stir for 12 hours.[4]

  • Monitor the formation of the β-ribopyranosyl nucleoside by TLC.

Step 2: Conversion to β-Ribofuranoside

  • Upon completion of the initial glycosylation, directly add 1 M aqueous HCl to the reaction mixture to adjust the pH to 1.[4]

  • Heat the mixture to 60 °C for 15-60 minutes, monitoring the conversion of the pyranoside to the furanoside by TLC or HPLC.[4]

  • Cool the reaction to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
NucleobaseProductYieldReference
Purinesβ-RibofuranosidesModerate to good[4]
Pyrimidinesβ-RibofuranosidesModerate to good[4]

Strategy 3: Synthesis of L-Ribofuranose Derivatives from L-Arabinose

A common strategy to obtain L-ribofuranose derivatives is through the epimerization at the C-2 position of L-arabinose.[1] This approach can be streamlined to reduce the number of purification steps.

Logical Relationship for L-Ribofuranose Synthesis from L-Arabinose

L_Arabinose L-Arabinose Epimerization Epimerization at C-2 (e.g., with Molybdenic Acid) L_Arabinose->Epimerization L_Ribofuranose_Derivative L-Ribofuranose Derivative Epimerization->L_Ribofuranose_Derivative

Caption: Synthesis of L-ribofuranose derivatives from L-arabinose.

Experimental Protocol

This protocol outlines a general procedure for the epimerization of L-arabinose.

  • Dissolve L-arabinose in water.

  • Add a catalytic amount of molybdenic acid.[1]

  • Heat the reaction mixture and monitor the formation of the L-ribose derivative by a suitable method (e.g., HPLC or NMR spectroscopy).

  • Upon reaching equilibrium or desired conversion, cool the reaction mixture.

  • The desired L-ribofuranoside derivative will need to be separated from the remaining starting material, typically through chromatographic methods.[1]

Note: This method often results in an equilibrium mixture, requiring careful purification to isolate the desired L-ribofuranose derivative.[1]

Applications in Drug Development

L-ribofuranose derivatives are precursors to a variety of nucleoside analogues with therapeutic potential. For instance, they are used in the preparation of L-nucleosides for 'antisense' oligonucleotides, which are resistant to nuclease degradation, and as potential inhibitors of HIV.[1] The development of efficient synthetic routes, such as the one-pot and streamlined strategies discussed, is critical for the cost-effective production of these important pharmaceutical compounds. The synthesis of β-L-ribonucleosides, key intermediates for antiviral drugs, relies on the availability of peracylated derivatives of L-ribofuranose.[3]

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of L-Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of L-glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the stereoselective synthesis of 1,2-cis α-L-glycosides so challenging?

A1: The synthesis of 1,2-cis glycosidic linkages, such as α-L-glycosides, is a significant challenge in carbohydrate chemistry.[1] This difficulty arises from several factors:

  • Anomeric Effect: The anomeric effect thermodynamically favors the formation of the α-anomer for many common sugars (like D-glucose), but for L-sugars, this corresponds to an equatorial substituent, making the β-anomer (1,2-trans) often more stable.

  • Neighboring Group Participation: A participating protecting group at the C-2 position (e.g., an acetyl or benzoyl group) will almost exclusively lead to the formation of the 1,2-trans product (β-L-glycoside) through the formation of a stable dioxolanylium ion intermediate.[2]

  • Reaction Mechanisms: Achieving the 1,2-cis product requires careful control over the reaction mechanism, often needing to favor an SN2-type pathway with a non-participating group at C-2.[3][4] However, these reactions often proceed through SN1-like mechanisms, leading to the formation of an oxocarbenium ion intermediate, which can be attacked from either face, resulting in a mixture of anomers.[3] Glycosylations with fucosyl donors, for instance, often yield anomeric mixtures that are difficult to separate.[5]

Q2: What is the role of the C-2 protecting group in controlling stereoselectivity?

A2: The protecting group at the C-2 position of the glycosyl donor has a profound influence on the stereochemical outcome of the glycosylation.[2][6]

  • Participating Groups: Ester-type groups (acetate, benzoate, pivaloate) can "participate" in the reaction. After the leaving group departs from the anomeric center, the carbonyl oxygen of the C-2 ester attacks the anomeric carbon, forming a cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the L-sugar, forcing the glycosyl acceptor to attack from the β-face, resulting exclusively in the 1,2-trans glycoside (β-L-glycoside).[2]

  • Non-Participating Groups: Ether-type groups (benzyl, silyl) are "non-participating". They do not form a cyclic intermediate. This allows for the potential formation of the 1,2-cis glycoside (α-L-glycoside). However, without the directing effect of a participating group, these reactions often lack stereocontrol and can produce mixtures of α and β anomers.[5][7] The choice of solvent, promoter, and temperature becomes critical in directing the selectivity.[3]

Q3: Are there alternative strategies to direct glycosylation for achieving α-L-fucosides?

A3: Yes, given the challenges of direct α-L-fucosylation, indirect methods have been developed. One effective strategy is to use a related sugar that provides better stereocontrol. Since L-fucose is 6-deoxy-L-galactose, a robust method involves:

  • Stereoselective α-L-Galactosylation: Perform a glycosylation using an L-galactosyl donor, which can be more readily controlled to favor the α-anomer. For example, using a 4,6-O-di-tert-butylsilylene(DTBS)-protected L-galactosyl donor strongly directs the formation of the α-L-galactoside.[5]

  • C6-Deoxygenation: Subsequently, remove the C-6 hydroxyl group from the α-L-galactoside intermediate to yield the target α-L-fucoside.[5] This two-step approach can provide higher yields and superior α-selectivity compared to direct fucosylation, especially with challenging primary alcohol acceptors.[5]

Troubleshooting Guides

Problem 1: My L-fucosylation or L-rhamnosylation reaction results in poor α-selectivity and a difficult-to-separate anomeric mixture.

Possible Cause Suggested Solution Rationale
Use of a Participating C-2 Protecting Group Switch to a non-participating group like a benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) ether.[5]Participating groups (e.g., acetate) will strongly direct the reaction towards the 1,2-trans (β) product. Non-participating groups are essential for accessing the 1,2-cis (α) linkage.[2]
Solvent Choice Perform the reaction in an ethereal solvent such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF).[5]Ethereal solvents are known to enhance α-selectivity in many glycosylation reactions, potentially by modulating the reactivity of the glycosyl donor and the nature of the ionic intermediates.[5] Solvents with higher dielectric constants can lead to lower diastereocontrol.[3]
Sub-optimal Temperature Run the reaction at a low temperature (e.g., -20 °C to -78 °C).[8]Lower temperatures can enhance kinetic control over thermodynamic control, often favoring the formation of a specific anomer and minimizing side reactions.[3]
Donor/Promoter System Use a highly reactive donor system, such as a trichloroacetimidate (B1259523) donor activated by a strong Lewis acid like TMSOTf.[8]A well-chosen donor/promoter combination can drive the reaction quickly and selectively. The trichloroacetimidate method is widely used for challenging glycosylations.[8][9]
Inherent Difficulty of Direct Glycosylation Consider an indirect synthesis route, such as the C6-deoxygenation of a corresponding α-L-galactoside.[5]This bypasses the challenges of direct fucosylation by leveraging the more reliable stereocontrol available in L-galactoside synthesis.[5]

Problem 2: I am observing a significant amount of orthoester byproduct in my glycosylation reaction.

Possible Cause Suggested Solution Rationale
Use of a Participating Group at C-2 The C-2 participating group (e.g., acetate, benzoate) that forms the acyloxonium ion intermediate can be trapped by the alcohol acceptor at the acyl carbon instead of the anomeric carbon.[2][7]1. Change Reaction Conditions: Use a different promoter or solvent system that disfavors orthoester formation.2. Use a More Hindered Ester: A more sterically bulky ester at C-2 (e.g., pivaloate) can sometimes disfavor orthoester formation.3. Switch to a Non-Participating Group: The most definitive solution is to use a non-participating group (e.g., benzyl ether) at the C-2 position. This eliminates the possibility of forming the acyloxonium ion intermediate altogether.[7]

Quantitative Data Summary

The stereochemical outcome of a reaction can be highly dependent on the reagents used. The following table summarizes the results of a key deoxygenation step in the synthesis of C-fucosides, demonstrating high stereoselectivity based on the chosen reagent system.

Table 1: Stereoselective Deoxygenation of Thiazolylketose Acetate

Reagent SystemMajor ProductAnomeric ConfigurationSelectivity/YieldReference
TMSOTf / Et₃SiHβ-L-linked thiazolyl C-fucosideβ95% (exclusive β-isomer)[10]
SmI₂ / (CH₂OH)₂α-L-linked thiazolyl C-fucosideα93% (α/β ratio of 93:6)[10]

Key Experimental Protocols

Protocol 1: General Procedure for Stereoselective Synthesis of Aryl-α-L-Fucopyranosides [8]

This protocol describes the synthesis of aryl α-L-fucosides using a fucopyranoside trichloroacetimidate donor.

  • Donor Preparation: Prepare the protected fucopyranoside trichloroacetimidate from the corresponding hemiacetal using trichloroacetonitrile (B146778) and a base (e.g., DBU).

  • Glycosylation Reaction:

    • Dissolve the fucopyranoside trichloroacetimidate donor and the phenol (B47542) acceptor (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (Argon or Nitrogen).

    • Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to -20 °C.

    • Add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1-0.2 equivalents) in the same solvent dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding triethylamine (B128534) or a saturated solution of sodium bicarbonate.

  • Work-up and Purification:

    • Filter the mixture through Celite and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica (B1680970) gel column chromatography to obtain the protected α-L-fucoside.

  • Deprotection:

    • Dissolve the purified product in a mixture of dichloromethane (B109758) and methanol.

    • Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) and stir at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H⁺), filter, and concentrate to yield the final aryl-α-L-fucopyranoside.

Protocol 2: Indirect Synthesis of α-L-Fucosides via C6-Deoxygenation [5]

This protocol outlines the strategy of forming a more easily accessible α-L-galactoside and converting it to the α-L-fucoside.

  • α-L-Galactosylation:

    • Synthesize a 4,6-O-di-tert-butylsilylene (DTBS)-protected L-galactosyl donor (e.g., a thioglycoside or trichloroacetimidate).

    • Couple this donor with the desired alcohol acceptor under standard glycosylation conditions (e.g., NIS/TfOH for a thioglycoside donor) to stereoselectively form the α-L-galactoside.

  • C6-Deoxygenation (Representative Procedure):

    • Protect any free hydroxyl groups on the newly formed α-L-galactoside if necessary.

    • Selectively deprotect the 4,6-O-DTBS group to reveal the C-4 and C-6 hydroxyls.

    • Selectively functionalize the primary C-6 hydroxyl group to create a good leaving group (e.g., tosylate, triflate, or iodide).

    • Perform a reduction reaction to remove the C-6 functional group and replace it with a hydrogen atom (e.g., using LiAlH₄ for a tosylate or H₂/Pd-C for an iodide).

  • Final Deprotection: Remove all remaining protecting groups to yield the target α-L-fucoside.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key concepts and troubleshooting workflows relevant to L-glycoside synthesis.

troubleshooting_workflow start_node Start: Poor α-L-selectivity c2_protect C-2 Protecting Group? start_node->c2_protect decision_node decision_node action_node action_node result_node result_node solvent Solvent? c2_protect->solvent Non-Participating change_to_non_participating Switch to non-participating group (e.g., Benzyl) c2_protect->change_to_non_participating Participating (e.g., Acetyl) conditions Reaction Conditions? solvent->conditions Ethereal use_ethereal Use ethereal solvent (e.g., Et2O, THF) solvent->use_ethereal Apolar/Protic optimize_temp_promoter Lower temperature (-20 to -78 °C) & optimize promoter conditions->optimize_temp_promoter Not Optimized success Success: Improved α-selectivity conditions->success Optimized strategy Consider Indirect Strategy strategy->success Implemented change_to_non_participating->solvent use_ethereal->conditions optimize_temp_promoter->strategy Still Poor Selectivity optimize_temp_promoter->success Improved

Caption: Troubleshooting workflow for poor α-L-glycoside selectivity.

Caption: Mechanism of neighboring group participation leading to 1,2-trans products.

synthesis_strategies cluster_direct Direct Glycosylation cluster_indirect Indirect Glycosylation title Strategies for α-L-Fucoside Synthesis fuc_donor L-Fucosyl Donor (non-participating C-2 group) direct_glycosylation Glycosylation (+ Acceptor ROH) fuc_donor->direct_glycosylation mixture Anomeric Mixture (α-L-Fucoside + β-L-Fucoside) direct_glycosylation->mixture gal_donor L-Galactosyl Donor (e.g., 4,6-DTBS protected) indirect_glycosylation α-Selective Glycosylation (+ Acceptor ROH) gal_donor->indirect_glycosylation alpha_gal α-L-Galactoside Intermediate indirect_glycosylation->alpha_gal deoxygenation C-6 Deoxygenation alpha_gal->deoxygenation alpha_fuc α-L-Fucoside (High Selectivity) deoxygenation->alpha_fuc

Caption: Comparison of direct vs. indirect strategies for α-L-fucoside synthesis.

References

How to improve yield in the enzymatic production of L-ribose.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic production of L-ribose (B16112).

Troubleshooting Guide

This section addresses common issues encountered during the enzymatic synthesis of L-ribose, offering potential causes and actionable solutions.

Issue 1: Low or No L-Ribose Yield

  • Question: My enzymatic reaction is producing very little or no L-ribose. What are the possible causes and how can I troubleshoot this?

  • Answer: Low L-ribose yield can stem from several factors related to enzyme activity, reaction conditions, and substrate quality.

    • Inactive or Denatured Enzyme: Ensure the enzyme has been stored correctly and has not been subjected to temperatures or pH levels outside its stability range. It is advisable to perform a simple activity assay with a known standard before starting your experiment.

    • Suboptimal Reaction Conditions: The pH, temperature, and presence of necessary cofactors are critical for optimal enzyme performance. Verify that these parameters are set to the recommended values for the specific enzyme you are using. For instance, a two-enzyme system from Geobacillus thermodenitrificans for converting L-arabinose to L-ribose functions optimally at a pH of 7.0 and a temperature of 70°C.[1][2]

    • Missing or Incorrect Metal Ion Cofactors: Many enzymes involved in L-ribose production require specific metal ions for activity. For example, L-arabinose isomerases often require Mn²⁺ or Co²⁺.[3][4] A co-expression system of L-arabinose isomerase and D-lyxose (B13635) isomerase showed a 27.8-fold increase in activity with the addition of Co²⁺.[5] Conversely, the presence of inhibitory ions like Pb²⁺, Cr²⁺, Ba²⁺, and Hg²⁺ can completely halt the reaction.[6]

    • Substrate Inhibition: High concentrations of the starting material, such as L-arabinose, can sometimes inhibit enzyme activity, leading to decreased conversion yields.[1]

    • Equilibrium Limitation: The isomerization of L-arabinose to L-ribulose, the intermediate in the two-step conversion to L-ribose, is an equilibrium-limited reaction. This can restrict the overall yield of L-ribose.

Issue 2: By-product Formation and Browning

  • Question: I am observing the formation of undesirable by-products and a browning of my reaction mixture. What causes this and how can I prevent it?

  • Answer: By-product formation and browning are often associated with high temperatures and alkaline pH conditions.

    • Maillard Reaction: The browning effect is typically a result of the Maillard reaction between amino groups and reducing sugars at elevated temperatures and alkaline pH.

    • Operating at Acidic pH: To minimize unwanted by-product formation, conducting the isomerization reaction at an acidic pH (≤6.0) is often recommended.[7] A co-expression system for producing L-ribose from L-arabinose was found to be optimal at pH 6.0.[5]

    • Temperature Optimization: While higher temperatures can shift the reaction equilibrium favorably, they can also promote by-product formation. It is crucial to find the optimal temperature that balances enzyme activity and stability with the minimization of side reactions.

Issue 3: Enzyme Instability and Short Half-Life

  • Question: My enzyme loses activity quickly during the reaction, leading to incomplete conversion. How can I improve enzyme stability?

  • Answer: Enhancing enzyme stability is key for achieving high yields and for the economic feasibility of the process.

    • Immobilization: Immobilizing the enzyme on a solid support can significantly improve its thermal and operational stability.[8] Immobilized L-arabinose isomerase has shown enhanced heat resistance and can be reused for multiple batches.[9][10]

    • Whole-Cell Biocatalysis: Using whole recombinant cells expressing the desired enzyme(s) can offer a more stable system compared to using purified enzymes. The cellular environment can protect the enzyme from harsh external conditions.[9][11][12]

    • Protein Engineering: Directed evolution and other protein engineering techniques can be employed to develop more thermostable enzyme variants.[13]

Frequently Asked Questions (FAQs)

General Questions

  • What are the common enzymatic routes for L-ribose production? The most common routes involve the isomerization of L-arabinose to L-ribulose, followed by the isomerization of L-ribulose to L-ribose. This is typically achieved using a combination of L-arabinose isomerase (L-AI) and either mannose-6-phosphate (B13060355) isomerase (MPI) or L-ribose isomerase (L-RI).[1][14] Another method is the conversion of ribitol (B610474) to L-ribose using mannitol-1-dehydrogenase (MDH).[11][12]

  • How can I purify L-ribose from the reaction mixture? Purification can be challenging due to the presence of the starting material and by-products. Common purification techniques include chromatography, such as simulated moving bed (SMB) chromatography, and crystallization.[11][15]

Questions on Reaction Parameters

  • What is the optimal pH for L-ribose production? The optimal pH depends on the specific enzymes being used. While many L-arabinose isomerases function optimally in the neutral to slightly alkaline range (pH 7.0-8.5), conducting the reaction at a slightly acidic pH (around 6.0-6.5) can help minimize by-product formation.[7][10][16] For the two-enzyme system from Geobacillus thermodenitrificans, the optimal pH is 7.0.[1][2]

  • What is the optimal temperature for the reaction? Temperature optima vary widely depending on the source of the enzyme. Thermostable enzymes from organisms like Geobacillus thermodenitrificans can operate at temperatures as high as 70°C.[1][2] Other L-arabinose isomerases may have optima around 40-65°C.[3][17][18] It's crucial to consider both enzyme activity and stability when selecting the reaction temperature.

  • Which metal ions are important for the enzymatic activity? Divalent cations like Mn²⁺ and Co²⁺ are often essential for the activity of L-arabinose isomerases.[3][4][17] For instance, the addition of Co²⁺ can significantly enhance the catalytic activity of some enzyme systems.[5] In the production of L-ribose from ribitol using mannitol-1-dehydrogenase, the addition of ZnCl₂ has been shown to improve production.[11][12]

Data Presentation

Table 1: Optimal Conditions for L-Arabinose Isomerases from Various Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)Required Metal Ion(s)Reference
Klebsiella pneumoniae8.040Mn²⁺[17]
Shewanella sp. ANA-35.5 - 6.515 - 35Weak requirement for Mn²⁺[18]
Geobacillus thermodenitrificans7.070Co²⁺ (or Mn²⁺)[1]
Lactobacillus reuteri6.065Co²⁺, Mn²⁺[3]
Bacillus coagulans--Mn²⁺ or Co²⁺[4]
Bacillus stearothermophilus--Mn²⁺[4]
Bacillus moukalabense7.050-[16]
Recombinant E. coli (mutant L-AI)6.560Mn²⁺[9][10]
Alicyclobacillus hesperidum6.070Co²⁺[5]

Table 2: L-Ribose Production Yields and Conditions

Starting MaterialEnzyme(s)BiocatalystKey ConditionsL-Ribose Yield/ConcentrationReference
L-ArabinoseL-Arabinose Isomerase, Mannose-6-Phosphate IsomerasePurified EnzymespH 7.0, 70°C, 1 mM Co²⁺118 g/L (23.6% conversion)[1][2]
RibitolMannitol-1-DehydrogenaseWhole-cell E. coli27.5°C, 0.5 mM Zn²⁺52 g/L (55% conversion)[11][12]
L-ArabinoseL-Arabinose Isomerase, D-Lyxose IsomeraseCo-expressed in E. colipH 6.0, 70°C, Co²⁺20.9 g/L (20.9% conversion)[5]
L-ArabinoseL-Arabinose Isomerase, L-Ribose IsomeraseWhole-cell E. colipH 8.0, 39°C~20% conversion[19]

Experimental Protocols & Visualizations

Experimental Workflow: Troubleshooting Low L-Ribose Yield

G Troubleshooting Low L-Ribose Yield A Low/No L-Ribose Yield B Check Enzyme Activity A->B C Verify Reaction Conditions (pH, Temp, Time) A->C D Confirm Metal Ion Cofactors A->D E Test for Substrate Inhibition A->E F Enzyme Inactive B->F If inactive G Suboptimal Conditions C->G If incorrect H Missing/Incorrect Cofactors D->H If missing/wrong I Substrate Concentration Too High E->I If inhibited J Replace Enzyme Batch F->J K Adjust pH, Temp, Time G->K L Add Correct Cofactors H->L M Optimize Substrate Concentration I->M

Caption: A flowchart for systematically troubleshooting low L-ribose yield.

Signaling Pathway: Two-Step Enzymatic Conversion of L-Arabinose to L-Ribose

G L-Arabinose to L-Ribose Conversion Pathway cluster_reactants Substrates & Products cluster_enzymes Enzymes Arabinose L-Arabinose Ribulose L-Ribulose Arabinose->Ribulose Isomerization Ribose L-Ribose Ribulose->Ribose Isomerization AI L-Arabinose Isomerase (L-AI) AI->Arabinose MPI_RI Mannose-6-Phosphate Isomerase (MPI) or L-Ribose Isomerase (L-RI) MPI_RI->Ribulose G Key Factors Influencing L-Ribose Yield Yield L-Ribose Yield Enzyme Enzyme Properties Yield->Enzyme Conditions Reaction Conditions Yield->Conditions Substrate Substrate Yield->Substrate Activity Activity Enzyme->Activity Stability Stability Enzyme->Stability pH pH Conditions->pH Temp Temperature Conditions->Temp Cofactors Metal Ions Conditions->Cofactors Concentration Concentration Substrate->Concentration

References

Overcoming common bottlenecks in carbohydrate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbohydrate synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to overcome common bottlenecks in their experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common challenges encountered during carbohydrate synthesis.

Q1: What are the primary bottlenecks in chemical oligosaccharide synthesis?

The chemical synthesis of oligosaccharides is a major bottleneck in glycoscience research due to several inherent challenges.[1][2][3] Key difficulties include:

  • Stereocontrol: The precise control of the stereochemistry at the newly formed anomeric center (the glycosidic bond) is one of the most challenging aspects.[4][5] Each glycosylation can produce a mixture of α and β anomers, which are often difficult to separate.

  • Protecting Group Manipulation: Monosaccharides have multiple hydroxyl groups of similar reactivity. A complex and robust strategy of using "protecting groups" is required to differentiate these groups and ensure only the desired one reacts.[2] These multi-step protection and deprotection sequences are often lengthy and can lower the overall yield.[2]

  • Purification: The structural similarity of reactants, products, and byproducts, which often have high polarity, makes purification notoriously difficult.[1][3][6] This frequently leads to significant product loss during chromatographic separation.[6]

  • Building Block Availability: While some common monosaccharide building blocks are commercially available, the synthesis of non-mammalian or modified sugars requires extensive custom preparation.[2]

Q2: How do protecting groups fundamentally influence the outcome of glycosylation reactions?

Protecting groups do more than just mask functional groups; they profoundly influence the reactivity of the glycosyl donor and the stereochemical outcome of the reaction.[7][8] This is often described by the "armed-disarmed" concept .[9][10]

  • Armed Donors: Have electron-donating protecting groups (e.g., benzyl (B1604629) ethers). These groups increase the electron density at the anomeric center, which stabilizes the key oxocarbenium ion intermediate, making the donor more reactive and speeding up the glycosylation.[9][10]

  • Disarmed Donors: Contain electron-withdrawing protecting groups (e.g., acetyl or benzoyl esters). These groups decrease electron density at the anomeric center, destabilizing the oxocarbenium ion and making the donor less reactive.[9][10]

Furthermore, a protecting group at the C-2 position can directly influence stereoselectivity through neighboring group participation . An acyl group (like acetyl) can form a cyclic intermediate that blocks one face of the sugar, forcing the glycosyl acceptor to attack from the opposite face, leading to the formation of a 1,2-trans-glycoside.[4][7]

Q3: What defines an "orthogonal" protecting group strategy, and why is it essential?

An orthogonal protecting group strategy is one where multiple, different classes of protecting groups are used on a single molecule, and each class can be selectively removed under specific reaction conditions that do not affect the others.[11][12] This principle is critical for the synthesis of complex, branched oligosaccharides.[13][14]

For example, a monosaccharide building block might have:

  • A silyl ether (like TBDPS), removed by fluoride (B91410) ions (e.g., TBAF).

  • A benzyl ether (like Bn), removed by hydrogenolysis (H₂, Pd/C).

  • An ester (like Levulinoyl), removed by hydrazine.[13][14]

This strategy allows for the precise and sequential unmasking of a specific hydroxyl group at any stage of the synthesis, enabling the controlled addition of the next sugar unit at a specific position.[11][13][15]

Caption: Orthogonal strategy for selective deprotection.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Area 1: Low or No Product Yield
Q: My glycosylation reaction is sluggish or failing completely. What are the common causes?

Low yields are a frequent issue and can often be traced back to suboptimal activation of the glycosyl donor or poor reactivity of the components.[6][9]

Troubleshooting Steps:

  • Assess Donor Reactivity: Are you using a "disarmed" donor (e.g., acetylated)?[9] These are inherently less reactive and require more forceful conditions.[9]

  • Check the Activator/Promoter: The promoter may be too weak for your donor. If using a mild Lewis acid, consider switching to a stronger one or increasing the number of equivalents.[9]

  • Evaluate the Acceptor: Is the glycosyl acceptor's hydroxyl group sterically hindered or electronically deactivated? Poor nucleophilicity will slow the reaction.[9] Consider increasing the equivalents of the acceptor.

  • Verify Reagent Quality: Ensure all reagents, especially the activator and solvents, are anhydrous. Trace amounts of moisture can hydrolyze the donor or the activated intermediate.[9]

  • Increase Temperature: Cautiously increasing the reaction temperature can improve the rate, but must be done carefully to avoid side reactions and decomposition.[9]

Low_Yield_Troubleshooting Troubleshooting Workflow for Low Glycosylation Yield start Low / No Yield q1 Is the Glycosyl Donor 'Disarmed' (e.g., Acetylated)? start->q1 s1 Increase Activator Strength/Equivalents or Elevate Temperature q1->s1 Yes q2 Is the Glycosyl Acceptor Sterically Hindered? q1->q2 No s1->q2 s2 Increase Acceptor Equivalents or Try a Different Protecting Group Strategy q2->s2 Yes q3 Are Solvents & Reagents Strictly Anhydrous? q2->q3 No s2->q3 s3 Dry Solvents and Reagents; Run Under Inert Atmosphere q3->s3 No end Re-evaluate Synthetic Strategy q3->end Yes s3->end

Caption: Decision tree for diagnosing low reaction yield.
Problem Area 2: Poor Stereoselectivity

Q: How can I improve the stereoselectivity to favor a 1,2-trans glycosidic linkage?

The most reliable strategy for forming a 1,2-trans linkage (e.g., β-gluco, α-manno) is to use a participating protecting group at the C-2 position of the glycosyl donor.[4][7]

  • Mechanism: Acyl groups like acetyl (Ac) or benzoyl (Bz) at C-2 attack the anomeric center upon activation, forming a stable cyclic oxonium ion intermediate. This intermediate shields one face of the molecule, forcing the incoming acceptor to attack from the opposite side, resulting in high trans selectivity.[6]

  • Common Side Reaction: A persistent issue with this method can be the formation of an orthoester byproduct.[6] This can sometimes be minimized by adjusting the reaction temperature or choice of promoter.

Q: My goal is a 1,2-cis linkage, but the reaction gives a mixture. What are the strategies?

Synthesizing 1,2-cis linkages (e.g., α-gluco, β-manno) is significantly more challenging because neighboring group participation cannot be used.[4]

  • Use a Non-Participating Group: The C-2 position must be protected with a non-participating group, such as a benzyl ether (Bn).[4][6] This allows for a mixture of attack pathways, often influenced by other factors.

  • Pre-activation Strategy: This approach involves activating the glycosyl donor fully in the absence of the acceptor.[16] Once the active species is formed, the acceptor is added. This separation of steps can provide unique stereo- and chemoselectivity.[16]

  • Solvent Effects: The choice of solvent can influence the equilibrium of anomeric intermediates. For example, coordinating solvents like acetonitrile (B52724) can sometimes favor specific stereochemical outcomes.

  • Remote Participation: Protecting groups at C-4 and C-6 can sometimes influence the stereochemical outcome at C-1 through long-range interactions, although this effect is less predictable than C-2 participation.[7][17][18][19]

Glycosylation_Pathways Influence of C-2 Protecting Group on Stereoselectivity cluster_0 Participating Group (e.g., Acetyl) cluster_1 Non-Participating Group (e.g., Benzyl) a1 Donor with C-2 Acetyl a2 Cyclic Acyl-Oxonium Intermediate (Shields α-face) a1->a2 a3 1,2-trans Product a2->a3 b1 Donor with C-2 Benzyl b2 Oxocarbenium Ion (Planar, Accessible) b1->b2 b3 Anomeric Mixture (1,2-cis and 1,2-trans) b2->b3

Caption: Reaction pathways for participating vs. non-participating groups.
Problem Area 3: Purification Challenges

Q: My product and starting materials are co-eluting during column chromatography. How can I improve separation?

Purification is a major bottleneck due to the similar physical properties of carbohydrate intermediates.[1][3][6]

  • Optimize Flash Chromatography: Experiment with different solvent systems. A gradient elution is often more effective than an isocratic one for separating compounds with close retention factors (Rf).[6] Sometimes adding a small amount of an acid (like acetic acid) or a base (like triethylamine) can improve peak shape.[6]

  • Use a Different Stationary Phase: If standard silica (B1680970) gel fails, consider other stationary phases like reversed-phase (C18), or those designed for polar molecules.

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC is a powerful tool.[20] Alternate-pump recycling HPLC has been developed specifically to achieve high purity (≥99.5%) for protected carbohydrate compounds.[20]

Data & Protocols

Data Presentation: Influence of C-2 Protecting Group on Glycosylation

The choice of protecting group at the C-2 position is a primary determinant of anomeric selectivity. The following table summarizes the typical outcomes.

C-2 Group TypeExample GroupMechanismPredominant ProductCommon Issues
Participating Acetyl (Ac), Benzoyl (Bz)Neighboring Group Participation1,2-transOrthoester formation[6]
Non-Participating Benzyl (Bn), Silyl (TIPS)SN1/SN2-likeMixture of anomers (1,2-cis + 1,2-trans)Low stereoselectivity[7]
Specialized 2,3-Carbonate, OxazolidinoneConformation-constrainingCan direct cis or trans depending on systemSynthesis of specialized donor required[7][16]
Experimental Protocols
General Protocol for a TMSOTf-Promoted Glycosylation

This protocol describes a general method for the glycosylation of a glycosyl acceptor using a trichloroacetimidate (B1259523) donor and a Lewis acid promoter.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the glycosyl donor and glycosyl acceptor in anhydrous DCM.

  • Drying: Add freshly activated 4 Å molecular sieves to the solution and stir for 30 minutes at room temperature to ensure anhydrous conditions.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -40 °C or -20 °C) using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Activation: Slowly add the TMSOTf promoter dropwise to the stirred solution. The solution may change color upon addition.

  • Reaction Monitoring: Carefully monitor the progress of the reaction by Thin Layer Chromatography (TLC), checking for the consumption of the glycosyl donor.

  • Quenching: Once the reaction is complete (typically 15-60 minutes), quench the reaction by adding a few drops of pyridine or triethylamine to neutralize the acidic promoter.[9]

  • Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate the desired oligosaccharide.[21]

References

Purification methods for L-ribose from complex reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of L-ribose from complex reaction mixtures. L-ribose is a critical intermediate for synthesizing L-nucleoside analogues, which are an important class of antiviral drugs.[1][2] Effective purification is paramount to achieving the high purity required for pharmaceutical applications.

Section 1: General Purification and Initial Sample Preparation

This section covers the initial steps to be taken after the synthesis or biotransformation reaction to prepare the mixture for downstream purification.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to process my reaction mixture before detailed purification? A1: Initial processing typically involves removing cells and particulates, followed by decolorization. If the L-ribose was produced via microbial fermentation, cells are removed from the culture by centrifugation.[3] The resulting supernatant or reaction medium is then often treated with activated carbon to remove pigments and other colored impurities.[3][4]

Q2: Why is decolorization with activated carbon necessary? A2: Reaction mixtures, especially those from biological sources (fermentation broths) or chemical synthesis involving heating (like epimerization), often contain colored byproducts and impurities. Activated carbon has a high surface area and adsorbs these molecules, resulting in a clearer solution that is less likely to interfere with subsequent purification steps like chromatography and crystallization.

Experimental Protocol: Activated Carbon Decolorization

This protocol is a general guideline for decolorizing a solution containing L-ribose.

  • Preparation: After removing cells or solid catalysts by centrifugation or filtration, transfer the supernatant to a suitable flask.

  • Carbon Addition: Add activated carbon to the solution, typically at a concentration of 1-2% (w/vol).[3]

  • Incubation: Heat the mixture to around 60°C and stir for approximately 1 hour.[3] The elevated temperature can enhance the efficiency of adsorption.

  • Removal: Filter the mixture through a fine filter paper (e.g., 0.45 µm or 0.22 µm) to completely remove the activated carbon particles.[3]

  • Next Steps: The clarified and decolorized filtrate is now ready for concentration, chromatography, or crystallization.

General L-Ribose Purification Workflow

The following diagram illustrates a typical workflow for purifying L-ribose from a complex reaction mixture.

G cluster_workflow General Purification Workflow Reaction Reaction Mixture (Synthesis/Fermentation) CellRemoval Particulate Removal (Centrifugation/Filtration) Reaction->CellRemoval Decolor Decolorization (Activated Carbon) CellRemoval->Decolor Chrom Chromatography (e.g., Ion Exchange) Decolor->Chrom Concentrate Concentration (Evaporation) Chrom->Concentrate Crystallize Crystallization Concentrate->Crystallize Dry Drying Crystallize->Dry Product Pure L-Ribose Dry->Product G cluster_troubleshooting Troubleshooting Low Purity in Chromatography Start Low L-Ribose Purity After Chromatography CheckPeaks Analyze Fractions by HPLC/TLC: Are peaks overlapping? Start->CheckPeaks YesOverlap Yes, Poor Separation CheckPeaks->YesOverlap NoOverlap No, Peaks are Separated CheckPeaks->NoOverlap Optimize Optimize Separation: 1. Decrease Flow Rate 2. Adjust Temperature 3. Check Column Loading YesOverlap->Optimize Fractions Optimize Fraction Collection: 1. Collect smaller fractions 2. Analyze fractions before pooling NoOverlap->Fractions

References

Troubleshooting common issues in furanoside glycosylation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furanoside glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This guide addresses common issues encountered during furanoside glycosylation reactions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My furanoside glycosylation reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a furanoside glycosylation reaction is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Moisture Contamination: Glycosylation reactions are highly sensitive to water, which can hydrolyze the activated donor or the promoter.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. Use anhydrous solvents and reagents. The use of activated molecular sieves (e.g., 4 Å) in the reaction mixture is highly recommended to scavenge residual moisture.[1]

  • Inefficient Glycosyl Donor Activation: The chosen promoter may not be effective for your specific glycosyl donor.

    • Solution: The choice of promoter is critical and depends on the leaving group of the donor. For thioglycoside donors, a common and effective combination is N-iodosuccinimide (NIS) with a catalytic amount of a Lewis acid like triflic acid (TfOH) or silver triflate (AgOTf).[1] Ensure your activating reagents are fresh and of high purity.

  • Glycosyl Donor/Acceptor Instability: Furanoside donors can be unstable, especially under strongly acidic conditions, leading to decomposition.[1] The acceptor might also be unstable under the reaction conditions.

    • Solution: Perform a control experiment by subjecting the donor to the reaction conditions without the acceptor to check for decomposition via TLC analysis. If instability is observed, consider using milder activation methods, less acidic promoters, or adjusting the reaction temperature.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that can significantly impact yield.

    • Solution: Many glycosylation reactions are temperature-sensitive. It is often beneficial to start the reaction at a low temperature (e.g., -78 °C or -40 °C) and allow it to warm up slowly.[1] Monitor the reaction progress closely by TLC to identify the optimal reaction time and to observe any potential decomposition of starting materials.

  • Poor Reactivity of Donor or Acceptor: Steric hindrance on the acceptor's hydroxyl group or a deactivated glycosyl donor can lead to low reactivity.

    • Solution: Consider using a more reactive glycosyl donor, such as a glycosyl triflate generated in situ.[2] For sterically hindered acceptors, increasing the reaction temperature or using a more potent promoter might be necessary, while carefully monitoring for decomposition.

Troubleshooting Workflow for Low Yield

The following diagram illustrates a systematic workflow to diagnose and resolve low-yield issues in furanoside glycosylation.

LowYieldTroubleshooting start Low/No Yield Observed check_moisture Verify Anhydrous Conditions (Reagents, Glassware, Solvents) start->check_moisture check_activation Confirm Donor Activation (TLC Analysis) check_moisture->check_activation If conditions are dry check_stability Assess Donor/Acceptor Stability (Control Reactions) check_activation->check_stability If activation is poor, change promoter optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) check_stability->optimize_conditions If stable, proceed reassess_reagents Re-evaluate Reagents (Donor, Acceptor, Promoter) check_stability->reassess_reagents If unstable, use milder conditions/reagents optimize_conditions->reassess_reagents If still low yield success Improved Yield optimize_conditions->success If successful reassess_reagents->success If successful fail Persistent Low Yield reassess_reagents->fail If unsuccessful, fundamental issue likely

Caption: A stepwise workflow for troubleshooting low yield in furanoside glycosylation.

Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)

Question: My reaction is producing a mixture of α and β anomers, but I need to selectively obtain one. How can I improve the stereoselectivity?

Answer: Controlling the anomeric stereoselectivity in furanoside glycosylation is a significant challenge due to the flexibility of the furanose ring. Several factors influence the stereochemical outcome.

Factors Influencing Stereoselectivity & Solutions:

  • Neighboring Group Participation: A participating group (e.g., an acyl group like acetate (B1210297) or benzoate) at the C-2 position of the glycosyl donor can direct the incoming acceptor to the trans position, leading to the formation of 1,2-trans-glycosides.

    • Solution: To obtain 1,2-trans products, use a glycosyl donor with a participating protecting group at C-2. For 1,2-cis products, a non-participating group (e.g., a benzyl (B1604629) ether) is required at C-2.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the intermediates, thereby affecting the anomeric ratio. Ethereal solvents can sometimes favor the formation of the α-anomer.

  • Protecting Groups: Bulky protecting groups on the furanose ring can restrict its conformation, creating a facial bias for the incoming nucleophile and thus improving stereoselectivity.

    • Solution: The use of cyclic protecting groups, such as a 3,5-O-di-tert-butylsilylene group, can lock the conformation of the furanose ring and lead to higher stereoselectivity.

  • Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product and can enhance stereoselectivity by favoring a more ordered transition state.

    • Solution: Conduct the reaction at the lowest temperature that allows for a practical reaction rate.[1]

  • Promoter System: The nature of the promoter and any additives can significantly influence the reaction mechanism (SN1 vs. SN2 character) and thus the stereochemical outcome.

    • Solution: Experiment with different promoters. For instance, pre-activation of the donor with a promoter before adding the acceptor can sometimes lead to different stereoselectivity compared to a one-pot approach.

Decision Tree for Improving Stereoselectivity

This diagram provides a logical decision-making process for enhancing the stereoselectivity of a furanoside glycosylation reaction.

StereoselectivityDecisionTree start Poor Stereoselectivity target_anomer Desired Anomer? start->target_anomer trans_strategy Use C-2 Participating Group (e.g., Acetate, Benzoate) target_anomer->trans_strategy 1,2-trans cis_strategy Use C-2 Non-Participating Group (e.g., Benzyl ether) target_anomer->cis_strategy 1,2-cis optimize_temp Lower Reaction Temperature (e.g., -78°C) trans_strategy->optimize_temp cis_strategy->optimize_temp screen_solvents Screen Solvents (e.g., Et2O, MeCN, Toluene) optimize_temp->screen_solvents No improvement success Improved Selectivity optimize_temp->success Success change_pg Modify Other Protecting Groups (e.g., bulky silyl (B83357) groups) screen_solvents->change_pg change_promoter Alter Promoter System change_pg->change_promoter change_promoter->success

Caption: Decision tree for enhancing stereoselectivity in furanoside glycosylation.

Quantitative Data on Reaction Conditions

The yield and stereoselectivity of furanoside glycosylation are highly dependent on the specific substrates and reaction conditions. Below are tables summarizing data from a study on the rhenium-catalyzed allylation of a furanoside derivative, illustrating the impact of different cocatalysts.

Table 1: Optimization of Cocatalyst in Rhenium-Catalyzed Furanoside Allylation

EntryOxo-Rhenium Catalyst (mol %)Cocatalyst (mol %)Time (h)Yield (%)
115None0.545
215Cu(OTf)₂ (5)1692
315Cu(OTf)₂ (15)12No Reaction
435CuI (35)191
515CoCl₂ (5)1285

Reaction conditions: Furanoside substrate (1 mmol), allyltrimethylsilane (B147118) (2.5 mmol), oxo-rhenium catalyst, and cocatalyst in CH₂Cl₂ at -50 °C to -30 °C. Data sourced from J. Org. Chem. 2021, 86, 11, 7672–7686.[3]

Table 2: Effect of Nucleophile on Yield and Stereoselectivity

EntryNucleophileProductYield (%)d.r.
1AllyltrimethylsilaneAllylated Furanoside93>99:1
2Me₃SiN₃Azido-glycoside9195:5
3Me₃SiSPhThio-glycoside9495:5
4Et₃SiH1,4-Anhydro-2-deoxy-glycitol9095:5
5AnisoleAryl-C-glycoside92>99:1

Reaction conditions: Furanoside substrate (1.0 equiv), nucleophile (2.5 equiv), oxo-Re complex (15 mol %), Cu(OTf)₂ (5 mol %) in CH₂Cl₂ from -50 °C to -30 °C. Data sourced from J. Org. Chem. 2021, 86, 11, 7672–7686.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Glycosylation Reaction

This protocol outlines a general method for carrying out a furanoside glycosylation under anhydrous conditions using a thioglycoside donor.

Materials:

  • Glycosyl donor (1.0 equiv)

  • Glycosyl acceptor (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated 4 Å molecular sieves

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Triflic acid (TfOH) or Silver triflate (AgOTf) (0.1-0.2 equiv)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite

Procedure:

  • Preparation: Add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves to an oven-dried, round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Add anhydrous CH₂Cl₂ via syringe and stir the mixture at room temperature for 30 minutes.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -40 °C) using a suitable cooling bath.

  • Activation: Add NIS to the stirred suspension. Following this, add the catalytic amount of TfOH or AgOTf dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench by adding triethylamine.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Dilute with CH₂Cl₂ and filter through a pad of Celite to remove molecular sieves and solid byproducts.

    • Wash the filtrate with a saturated aqueous solution of Na₂S₂O₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired furanoside.

Protocol 2: Rigorous Drying of Solvents

Ensuring completely anhydrous solvents is crucial for the success of glycosylation reactions.

Objective: To dry dichloromethane (DCM) for a water-sensitive reaction.

Materials:

  • Dichloromethane (reagent grade)

  • Calcium hydride (CaH₂)

  • Distillation apparatus

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Pre-drying: If the solvent is suspected to have a high water content, it can be pre-dried by standing over anhydrous CaCl₂ or molecular sieves overnight.

  • Setup: Assemble a distillation apparatus that has been oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.

  • Drying Agent: Add calcium hydride (CaH₂) to the distillation flask containing the solvent. The amount of CaH₂ should be sufficient to create a slurry.

  • Reflux: Heat the solvent to reflux under a positive pressure of an inert gas for at least one hour. This allows the CaH₂ to react with any water present.

  • Distillation: Distill the solvent directly into a flame-dried receiving flask under an inert atmosphere. The freshly distilled, anhydrous solvent should be used immediately or stored over activated molecular sieves in a sealed flask under an inert atmosphere.

Protocol 3: Monitoring Reaction Progress by TLC

Objective: To effectively monitor a glycosylation reaction using TLC to determine completion and check for side products.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Capillary spotters

  • Visualization stain (e.g., p-anisaldehyde or ceric ammonium (B1175870) molybdate (B1676688) stain)

  • Heat gun

Procedure:

  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting materials (donor and acceptor) and the reaction mixture.

  • Spotting:

    • At time zero (before adding the promoter), take a small aliquot of the reaction mixture and spot it in the "reaction" lane.

    • Spot dilute solutions of the pure donor and acceptor in their respective lanes for comparison.

    • As the reaction proceeds, take small aliquots at regular intervals (e.g., every 30 minutes) and spot them in the reaction lane.

  • Development: Place the TLC plate in a developing chamber containing the appropriate eluent. Ensure the solvent level is below the baseline. Allow the eluent to run up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Dry the plate thoroughly.

    • Visualize the spots. If the compounds are UV-active, they can be seen under a UV lamp.

    • Alternatively, dip the plate in a suitable staining solution, then gently heat with a heat gun until spots appear. Carbohydrates typically stain well with p-anisaldehyde or CAM stains.

  • Analysis: Observe the disappearance of the starting material spots and the appearance of a new product spot in the reaction lane over time. The reaction is complete when the limiting starting material spot is no longer visible. The Rf values of the spots can be calculated (Rf = distance traveled by spot / distance traveled by solvent front) for documentation.

Frequently Asked Questions (FAQs)

Q1: Why are furanosides generally less stable than pyranosides? A1: Furanosides are generally less thermodynamically stable than their pyranoside counterparts due to greater ring strain and eclipsing interactions between substituents on the five-membered ring. This inherent instability can lead to challenges such as acid-catalyzed rearrangement to the more stable pyranose form, especially under harsh reaction conditions.

Q2: What is the role of a "participating" protecting group? A2: A participating protecting group, typically an acyl group (like acetate or benzoate) at the C-2 position of the glycosyl donor, assists in the departure of the leaving group by forming a cyclic acyloxonium ion intermediate. This intermediate shields one face of the anomeric carbon, forcing the glycosyl acceptor to attack from the opposite face, which results in the stereoselective formation of the 1,2-trans-glycoside.

Q3: Can I use a single set of reaction conditions for all my furanoside glycosylations? A3: It is highly unlikely that a single set of conditions will be optimal for all furanoside glycosylations. The outcome of a glycosylation reaction is highly dependent on the specific structures of the donor and acceptor, including their protecting groups. Reactivity and stereoselectivity can vary significantly, necessitating optimization of conditions (promoter, solvent, temperature) for each new system.

Q4: What are some common side reactions in furanoside glycosylation? A4: Besides the formation of anomeric mixtures, common side reactions include:

  • Hydrolysis: If moisture is present, the activated donor can be hydrolyzed.

  • Orthoester Formation: With C-2 acyl participating groups, the acceptor may attack the carbonyl of the acyl group instead of the anomeric carbon.

  • Pyranoside Rearrangement: Under certain acidic conditions, the furanoside ring can contract to form a more stable pyranoside.[5]

  • Glycal Formation: Elimination can occur, especially with strong bases or at high temperatures, to form a glycal byproduct.

Q5: How do I choose the right protecting groups for my furanoside synthesis? A5: The choice of protecting groups is a critical aspect of the synthetic strategy. Considerations include:

  • Stability: The protecting groups must be stable to the conditions of the glycosylation reaction and any other synthetic steps.

  • Stereodirecting Effect: As discussed, a C-2 participating group will direct for 1,2-trans stereoselectivity, while a non-participating group is needed for 1,2-cis products.

  • Orthogonality: If multiple hydroxyl groups need to be selectively deprotected later in the synthesis, an orthogonal protecting group strategy is required. This means choosing groups that can be removed under different, specific conditions without affecting the others.

  • Reactivity Tuning: Electron-withdrawing protecting groups (like esters) can "disarm" a glycosyl donor, making it less reactive, while electron-donating groups (like ethers) can "arm" it, increasing its reactivity. This can be used to control the sequence of glycosylation in a one-pot reaction.

References

Technical Support Center: Optimization of Protecting Group Manipulations for L-Sugar Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chemical synthesis of L-sugars. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective manipulation of protecting groups in L-sugar synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of L-sugars, offering potential causes and solutions in a question-and-answer format.

Silyl (B83357) Ethers

Silyl ethers are versatile protecting groups for hydroxyl functions due to their ease of introduction, tunable stability, and mild removal conditions.[1] However, challenges in their selective manipulation can arise.

Frequently Asked Questions (FAQs):

  • Q1: I am observing poor regioselectivity when protecting a primary hydroxyl group in the presence of secondary hydroxyls on an L-sugar. What can I do?

    • A1: Poor regioselectivity often stems from using a silylating agent that is not sterically hindered enough. For selective protection of primary hydroxyls, bulky silylating agents such as tert-butyldiphenylsilyl chloride (TBDPSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) are recommended.[2] The reaction conditions can also be optimized; using a less reactive base like imidazole (B134444) instead of pyridine (B92270) at low temperatures can enhance selectivity.

  • Q2: During the deprotection of a TBDMS ether with a fluoride (B91410) source (e.g., TBAF), I am observing the cleavage of other ester protecting groups. How can I avoid this?

    • A2: The basicity of TBAF can lead to the saponification of ester groups. To mitigate this, you can buffer the TBAF solution with acetic acid. Alternatively, using acidic deprotection conditions such as aqueous hydrofluoric acid (HF) in pyridine or acetic acid can selectively cleave the silyl ether while leaving ester groups intact.[3]

  • Q3: I am struggling with the selective deprotection of a primary TBDMS group in a per-O-silylated L-sugar. What methods are available?

    • A3: Regioselective deprotection of a primary TBDMS ether can be achieved using boron trichloride (B1173362) (BCl₃).[4] This method has been shown to be effective for the selective removal of the primary TBDMS group in fully O-TBDMS protected monosaccharides.[4]

Benzyl (B1604629) Ethers

Benzyl ethers are widely used as "permanent" protecting groups due to their stability under a broad range of acidic and basic conditions.[5][6] Their removal is typically achieved through hydrogenolysis.

Troubleshooting:

  • Q1: My hydrogenolysis reaction to remove benzyl ethers is sluggish or incomplete. What are the possible reasons and solutions?

    • A1: Incomplete hydrogenolysis can be due to several factors:

      • Catalyst poisoning: Sulfur-containing compounds or other impurities can poison the palladium catalyst. Ensure all reagents and solvents are pure.

      • Catalyst activity: Use a fresh, high-quality catalyst such as Pearlman's catalyst (Pd(OH)₂/C), which is often more effective than Pd/C.

      • Solvent choice: The choice of solvent can significantly impact the reaction rate. A mixture of an alcohol (e.g., methanol (B129727) or ethanol) with an ester (e.g., ethyl acetate) or THF is often effective.[3] For substrates with poor solubility, using a solvent system like THF:tBuOH:phosphate buffer can be beneficial.[7]

      • Acid/Base additives: The addition of a small amount of acid (e.g., acetic acid or HCl) can sometimes accelerate the reaction, but this should be done cautiously as it can affect other acid-labile protecting groups.[3][8]

  • Q2: During hydrogenolysis, I am observing the reduction of other functional groups in my molecule, such as alkenes or alkynes. How can I selectively deprotect the benzyl ethers?

Benzylidene Acetals

Benzylidene acetals are commonly used to protect 1,2- or 1,3-diols, particularly the 4,6-hydroxyls of pyranosides.[4] Their regioselective opening provides a powerful tool for further functionalization.

Troubleshooting:

  • Q1: I am getting a mixture of 4-O-benzyl and 6-O-benzyl ethers upon reductive opening of a 4,6-O-benzylidene acetal (B89532) on an L-sugar. How can I control the regioselectivity?

    • A1: The regioselectivity of the reductive opening of benzylidene acetals is highly dependent on the reagents used.

      • For 4-OH deprotection (to yield a 6-O-benzyl ether): Using a combination of a Lewis acid and a hydride source where the borane (B79455) is activated is key. For example, BH₃·THF with a Lewis acid like TMSOTf or TfOH leads to the coordination of the borane to the more sterically accessible O-6, resulting in cleavage to give the 6-O-benzyl ether.[4]

      • For 6-OH deprotection (to yield a 4-O-benzyl ether): Reagents where the Lewis acid is the most electrophilic species will preferentially coordinate to O-6, leading to the formation of the 4-O-benzyl ether.[4] A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a nucleophile. Another effective method is using diisobutylaluminium hydride (DIBAL-H) in a non-coordinating solvent like dichloromethane.[11]

  • Q2: The formation of the 4,6-O-benzylidene acetal on my L-sugar is giving low yields. What can I do to improve this?

    • A2: Low yields in benzylidene acetal formation can be due to incomplete reaction or the formation of side products.

      • Reaction Conditions: Ensure anhydrous conditions, as water will hydrolyze the reagents. Using a dehydrating agent like molecular sieves can be beneficial.

      • Catalyst: A strong acid catalyst like p-toluenesulfonic acid (PTSA) or a Lewis acid like zinc chloride (ZnCl₂) is typically required.[5]

      • Reagent: Using benzaldehyde (B42025) dimethyl acetal instead of benzaldehyde can often lead to cleaner reactions and higher yields as it avoids the production of water as a byproduct.[5]

Quantitative Data Summary

The following tables summarize quantitative data for common protecting group manipulations in L-sugar synthesis, providing a comparative overview of different methodologies.

Table 1: Regioselective Opening of 4,6-O-Benzylidene Acetals

Substrate (L-sugar derivative)ReagentsProduct (Major Isomer)Yield (%)Reference
Methyl 2,3-di-O-benzyl-α-L-rhamnopyranosideEt₃SiH, I₂ in CH₃CNMethyl 2,3,6-tri-O-benzyl-α-L-rhamnopyranoside92[12]
Methyl 2,3-di-O-benzyl-α-D-glucopyranosideDIBAL-H in TolueneMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside~85[11]
Methyl 2,3-di-O-benzyl-α-D-glucopyranosideDIBAL-H in CH₂Cl₂Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside~90[11]
Methyl 2,3-di-O-benzyl-α-D-mannopyranosideDIBAL-H in TolueneMethyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside~90[11]
Methyl 2,3-di-O-benzyl-α-D-mannopyranosideDIBAL-H in CH₂Cl₂Methyl 2,3,6-tri-O-benzyl-α-D-mannoside~85[11]

Table 2: Hydrogenolysis of Benzyl Ethers in Oligosaccharides

SubstrateCatalystConditionsYield (%)Reference
Per-O-benzylated Hexasaccharide5% Pd/C (pre-treated)H₂ (10 bar), THF:tBuOH:PBS (pH 5)>73[7]
Per-O-benzylated Oligosaccharide10% Pd/CH₂ (10 bar), THF:tBuOH:PBS (pH 5)>73[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in L-sugar protecting group manipulation.

Protocol 1: Regioselective 6-O-Benzylation of a 4,6-O-Benzylidene Acetal

This protocol describes the regioselective reductive opening of a 4,6-O-benzylidene acetal to yield a 6-O-benzyl ether using triethylsilane and iodine.[12]

Materials:

Procedure:

  • Dissolve the 4,6-O-benzylidene protected L-sugar (1.0 equiv.) in anhydrous acetonitrile (10 mL/mmol) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilane (2.0 equiv.) to the stirred solution.

  • Add iodine (1.5 equiv.) portion-wise over 5 minutes.

  • Stir the reaction mixture at 0-5 °C for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.

  • Dilute the mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-O-benzyl ether.

Protocol 2: Selective Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

This protocol details the removal of benzyl ethers using palladium on carbon (Pd/C) and hydrogen gas.[3][7]

Materials:

  • Benzyl-protected L-sugar derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or a suitable solvent mixture (e.g., THF/MeOH)

  • Hydrogen gas (H₂) supply

  • Celite®

Procedure:

  • Dissolve the benzyl-protected L-sugar in methanol (or another suitable solvent) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Securely attach the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, but higher pressures can be used for more resistant substrates) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification may be necessary depending on the substrate.

Visualizations

The following diagrams illustrate key concepts and workflows in the optimization of protecting group manipulations for L-sugar synthesis.

Orthogonal_Protecting_Groups cluster_L_Sugar L-Sugar Polyol cluster_Protection Orthogonal Protection cluster_Deprotection Selective Deprotection L_Sugar HO...OH HO...OH P1 Protect with PG1 (e.g., Silyl Ether) L_Sugar->P1 P2 Protect with PG2 (e.g., Benzyl Ether) P1->P2 P3 Protect with PG3 (e.g., Acetal) P2->P3 D1 Deprotect PG1 (e.g., Fluoride) P3->D1 Specific Conditions 1 D2 Deprotect PG2 (e.g., Hydrogenolysis) D1->D2 Specific Conditions 2 D3 Deprotect PG3 (e.g., Acid Hydrolysis) D2->D3 Specific Conditions 3

Caption: Orthogonal protecting group strategy for L-sugar synthesis.

Regioselective_Opening cluster_Pathway1 Pathway A: 6-O-Benzylation cluster_Pathway2 Pathway B: 4-O-Benzylation Start 4,6-O-Benzylidene L-Pyranoside Reagent1 Reagents: Et₃SiH / I₂ or BH₃·THF / Lewis Acid Start->Reagent1 Reagent2 Reagents: DIBAL-H in CH₂Cl₂ or NBS Start->Reagent2 Product1 4-OH Free 6-O-Benzyl Ether Reagent1->Product1 Product2 6-OH Free 4-O-Benzyl Ether Reagent2->Product2

Caption: Regioselective opening of a 4,6-O-benzylidene acetal.

References

Identifying and minimizing side reactions in alpha-L-ribofuranose synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of alpha-L-ribofuranose and its derivatives. Our aim is to help you identify and minimize common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the synthesis of this compound derivatives?

A1: The primary side reactions include:

  • Anomerization: Formation of the undesired beta-anomer alongside the desired alpha-anomer. The ratio of these anomers can be difficult to control and their separation can be challenging.

  • Formation of Pyranose Isomers: L-ribose can exist in equilibrium between the five-membered furanose ring and the more stable six-membered pyranose ring. Reaction conditions can influence this equilibrium, leading to the formation of L-ribopyranose derivatives as impurities.

  • Incomplete or Over-acylation: When using protecting groups like acetyl esters, incomplete reaction can leave hydroxyl groups exposed, leading to a mixture of partially protected products. Conversely, harsh conditions can sometimes lead to unwanted side reactions with the protecting groups themselves.

  • Degradation: Under strongly acidic or basic conditions, or at elevated temperatures, ribose and its derivatives can be susceptible to degradation, leading to a complex mixture of byproducts.

Q2: How can I control the anomeric selectivity to favor the this compound isomer?

A2: Controlling anomeric selectivity is a key challenge. Several factors influence the alpha/beta ratio:

  • Solvent: The choice of solvent can have a significant impact on the stereochemical outcome of glycosylation reactions.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity.[1]

  • Protecting Groups: The nature of the protecting groups on the ribose ring, particularly at the C2 position, can direct the stereochemistry of the incoming nucleophile.

  • Lewis Acids: In Lewis acid-promoted glycosylations, the type and amount of Lewis acid can influence the anomeric ratio.

Q3: My reaction yields a mixture of furanose and pyranose isomers. How can I increase the proportion of the desired furanose form?

A3: To favor the furanose ring form, consider the following strategies:

  • Protecting Groups: Introducing a 2,3-O-isopropylidene protecting group can lock the ribose in its furanose conformation.

  • Reaction Conditions: The equilibrium between furanose and pyranose forms is influenced by the solvent and temperature. It is often necessary to synthesize a derivative that traps the furanose form, such as 1,2,3,5-tetra-O-acetyl-L-ribofuranose, before proceeding with further modifications.

Q4: I am having difficulty purifying my this compound derivative from its beta-anomer. What purification strategies are effective?

A4: The separation of anomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful optimization of silica (B1680970) gel chromatography, including the choice of solvent system, is the most common method. Sometimes, multiple chromatographic steps are necessary.

  • Recrystallization: If the desired anomer is crystalline, it may be possible to selectively crystallize it from the reaction mixture. For example, the beta-anomer of tetra-O-acetyl-L-ribofuranose can be obtained in pure form via recrystallization from ethyl ether.

  • Enzymatic Separation: Biocatalytic methods have been developed for the selective deacetylation of one anomer, facilitating separation.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of desired alpha-anomer Reaction conditions favor the beta-anomer.Optimize reaction temperature; lower temperatures may increase alpha-selectivity.[1] Experiment with different solvents and Lewis acids.
Steric hindrance from protecting groups.Choose protecting groups that favor the formation of the alpha-anomer.
Presence of pyranose isomers in the final product Equilibrium between furanose and pyranose forms of L-ribose.Use a synthetic route that "locks" the furanose ring, such as by forming a 2,3-O-isopropylidene acetal (B89532) early in the synthesis.
Reaction conditions promote isomerization.Ensure that the reaction conditions for subsequent steps are not conducive to ring-opening and closing.
Broad or multiple peaks for the product in HPLC/NMR Anomerization occurring during analysis.For HPLC, consider lowering the column temperature or using aprotic solvents. For NMR, analysis at different temperatures may help to resolve the individual anomers.
Presence of a mixture of anomers.Refer to the purification strategies in the FAQs to separate the anomers.
Incomplete reaction or presence of multiple acetylated products Insufficient reaction time or amount of acylating agent.Increase the reaction time and/or the equivalents of the acylating agent. Monitor the reaction by TLC or HPLC to ensure completion.
Deactivation of the acylating agent.Ensure all reagents and solvents are anhydrous, as water can quench the acylating agent.

Quantitative Data

Table 1: Anomer Ratios in the Synthesis of 1,2,3,5-tetra-O-acetyl-L-ribofuranose

Reaction Conditions Anomer Ratio (β:α) Reference
Acetal formation (MeOH, HCl), acetylation (acetic anhydride (B1165640), pyridine), and acetolysis (acetic acid, acetic anhydride, H₂SO₄)2:1 to 3:1U.S. Patent 7,034,161 B2

Note: The process described in this patent can utilize the mixture of anomers for subsequent steps, or the β-anomer can be isolated through crystallization.

Experimental Protocols

Synthesis of 1,2,3,5-tetra-O-acetyl-L-ribofuranose (based on U.S. Patent 7,034,161 B2)

This protocol is a representative example for the preparation of a key intermediate in L-ribofuranose chemistry.

Step 1: Acetal Formation

  • Suspend L-ribose in a suitable lower alkanol (e.g., methanol).

  • Add a strong inorganic acid (e.g., HCl or H₂SO₄) as a catalyst.

  • Stir the mixture at room temperature until the acetal formation is complete (monitor by TLC).

Step 2: Acetylation

  • Replace the alkanol solvent with acetic acid.

  • Add acetic anhydride to the solution.

  • Stir the reaction mixture to effect acetylation of the free hydroxyl groups.

Step 3: Acetolysis

  • To the acetic acid solution from the previous step, add a strong inorganic acid (e.g., concentrated H₂SO₄).

  • Stir the mixture to facilitate the conversion to 1,2,3,5-tetra-O-acetyl-L-ribofuranose.

  • The crude product will be a mixture of α and β anomers.

Purification (Optional, for isolation of the β-anomer):

  • Add water to the reaction mixture.

  • Cool the mixture to 0-10 °C to induce crystallization of the β-anomer.

  • Collect the crystalline product by filtration.

  • The α-anomer can be isolated from the mother liquor by column chromatography if desired.

Visualizations

experimental_workflow Workflow for Synthesis of Tetra-O-acetyl-L-ribofuranose cluster_synthesis Synthesis Steps cluster_purification Purification Options start L-Ribose acetal Acetal Formation (Methanol, HCl) start->acetal acetylation Acetylation (Acetic Anhydride, Acetic Acid) acetal->acetylation acetolysis Acetolysis (Acetic Anhydride, H₂SO₄) acetylation->acetolysis mixture Crude Mixture (α/β-anomers) acetolysis->mixture crystallization Crystallization mixture->crystallization Cooling with water chromatography Column Chromatography mixture->chromatography From mother liquor beta_anomer Pure β-anomer crystallization->beta_anomer alpha_anomer Pure α-anomer chromatography->alpha_anomer

Caption: Synthetic workflow for tetra-O-acetyl-L-ribofuranose.

logical_relationships Key Relationships in Minimizing Side Reactions cluster_parameters Controllable Parameters cluster_outcomes Reaction Outcomes temp Temperature anomeric_ratio α/β Anomer Ratio temp->anomeric_ratio Lower T may favor α solvent Solvent solvent->anomeric_ratio protecting_groups Protecting Groups protecting_groups->anomeric_ratio C2 group directs ring_form Furanose/Pyranose Ratio protecting_groups->ring_form e.g., Isopropylidene 'locks' furanose yield Overall Yield & Purity anomeric_ratio->yield ring_form->yield

Caption: Factors influencing side reactions in L-ribofuranose synthesis.

References

Technical Support Center: L-Ribofuranose Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of L-ribofuranose in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my L-ribofuranose solution degrading over time?

A1: L-ribofuranose, like its enantiomer D-ribose (B76849), is inherently unstable in aqueous solutions. This instability is due to several factors, including the equilibrium between its furanose and more stable pyranose forms, and its susceptibility to degradation under various conditions. The half-life of ribose can be as short as 73 minutes at 100°C and pH 7.0, and even at 0°C, it has a finite half-life of 44 years.[1]

Q2: What are the main forms of L-ribofuranose in an aqueous solution?

A2: In an aqueous solution, L-ribose exists as an equilibrium mixture of different isomers:

  • Pyranose forms (six-membered rings): These are the most abundant forms, typically making up the majority of the sugar in solution.

  • Furanose forms (five-membered rings): L-ribofuranose is the biologically relevant form for the synthesis of L-nucleoside analogs, but it is the minor component in the equilibrium mixture at room temperature.

  • Open-chain form: A small percentage exists as a linear aldehyde, which is highly reactive.

This continuous interconversion between anomeric forms is known as mutarotation.

Q3: What factors influence the stability of L-ribofuranose?

A3: The primary factors affecting L-ribofuranose stability are:

  • pH: L-ribofuranose is unstable in both strongly acidic and alkaline conditions. Degradation is generally slowest in slightly acidic conditions (around pH 4-6).

  • Temperature: Higher temperatures significantly accelerate the degradation rate. For optimal stability, solutions should be kept at low temperatures (e.g., 2-8°C or frozen).

  • Buffer Composition: The choice of buffer can influence stability. Some buffers may chelate metal ions that can catalyze degradation, while others may participate in reactions with the sugar. It is crucial to select an appropriate buffer and validate the stability of L-ribofuranose in your specific experimental system.

  • Presence of Other Molecules: Amines, such as those in Tris buffer or amino acids, can react with the open-chain form of L-ribofuranose via the Maillard reaction, leading to browning and degradation.

Q4: I am using L-ribofuranose for the synthesis of L-nucleoside analogs. Why is this important?

A4: L-ribose is a critical chiral building block for the synthesis of L-nucleoside analogs, which are a class of potent antiviral and anticancer drugs.[2] These L-nucleosides are often more resistant to enzymatic degradation in the body compared to their natural D-enantiomers, leading to improved pharmacokinetic properties.[3][4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/NMR Analysis

Possible Cause: Degradation of L-ribofuranose.

Troubleshooting Steps:

  • Identify the Degradation Products:

    • Acidic Conditions (pH < 6): A common degradation product is furfural (B47365) , which is formed through the dehydration of the pentose (B10789219).[5][6][7] Furfural has a strong UV absorbance, which can be detected by HPLC with a UV detector.

    • Alkaline Conditions (pH > 8): Under basic conditions, retro-aldol reactions can occur, leading to the formation of smaller molecules, including formaldehyde .[8] Complex mixtures of other rearrangement and fragmentation products can also be expected.

    • Neutral Conditions (pH 6-8) with Amines: If your buffer contains primary or secondary amines (e.g., Tris, or if amino acids are present), Maillard reaction products may form, often leading to a yellow or brown coloration of the solution.

  • Confirm Degradation with Control Experiments:

    • Prepare a fresh solution of L-ribofuranose in ultrapure water and analyze it immediately to establish a baseline chromatogram or spectrum.

    • Incubate your L-ribofuranose solution under your experimental conditions (pH, temperature, buffer) for a defined period and re-analyze. Compare the results to the baseline to identify new peaks corresponding to degradation products.

  • Optimize Solution Conditions for Stability:

    • Adjust pH: If possible, adjust the pH of your solution to a slightly acidic range (pH 4-6) where ribose is generally more stable.

    • Lower Temperature: Perform experiments at the lowest feasible temperature. If long-term storage is required, flash-freeze aliquots in liquid nitrogen and store them at -80°C.

    • Buffer Selection: If you suspect buffer-mediated degradation, consider switching to a non-amine-containing buffer such as phosphate, HEPES, or MES. Always verify the compatibility and stability of L-ribofuranose in the chosen buffer.

Issue 2: Inconsistent Results in Biological Assays or Synthetic Reactions

Possible Cause: Loss of L-ribofuranose concentration due to degradation, leading to inaccurate dosing.

Troubleshooting Steps:

  • Quantify L-ribofuranose Concentration Over Time:

    • Use a validated analytical method (see Experimental Protocols section) to measure the concentration of L-ribofuranose in your stock and working solutions at the beginning and end of your experiments.

    • This will help you determine the rate of degradation under your specific conditions.

  • Prepare Fresh Solutions:

    • For sensitive applications, always prepare L-ribofuranose solutions fresh before each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.

  • Workflow for Handling L-ribofuranose Solutions:

    G Recommended Workflow for L-ribofuranose Solutions A Prepare fresh L-ribofuranose stock solution in cold, ultrapure water or a suitable buffer. B Use immediately for experiments or prepare working solutions. A->B C For storage, aliquot into single-use volumes. A->C D Flash-freeze aliquots in liquid nitrogen. C->D E Store at -80°C. D->E F Thaw quickly and use immediately. Do not refreeze. E->F

Data Presentation

Table 1: Half-life of Ribose at Different Temperatures (pH 7.0)

Temperature (°C)Half-life
10073 minutes
044 years
Data adapted from Larralde et al. (1995). Note: L-ribose will have the same stability profile as D-ribose.
[1]

Experimental Protocols

Protocol 1: HPLC-RID Method for Quantifying L-Ribofuranose and Detecting Degradation

This method is suitable for quantifying L-ribofuranose and separating it from common degradation products and other sugars.

  • Instrumentation: HPLC system with a Refractive Index Detector (RID).

  • Column: A carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column or an ion-exclusion column (e.g., Aminex HPX-87H).

  • Mobile Phase:

    • For Amino Column: Acetonitrile:Water (e.g., 75:25 v/v).

    • For Ion-Exclusion Column: Dilute sulfuric acid (e.g., 0.005 M).

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Column Temperature: 30-60°C (higher temperatures can improve peak shape for some columns).

  • Sample Preparation:

    • Dilute the L-ribofuranose solution in the mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known concentration of L-ribofuranose standard to determine its retention time and create a calibration curve.

    • Inject the experimental samples.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the L-ribofuranose peak over time, which indicates degradation.

Workflow for HPLC Analysis:

G HPLC Analysis Workflow A Prepare Mobile Phase and Equilibrate System B Prepare Standards and Generate Calibration Curve A->B C Prepare and Filter Experimental Samples A->C D Inject Samples and Acquire Data B->D C->D E Integrate Peaks and Quantify L-ribofuranose D->E F Identify Degradation Peaks by Comparing to t=0 Sample E->F G Troubleshooting L-ribofuranose Instability Start Inconsistent Results or Unexpected Analytical Peaks Q1 Is the solution colored (yellow/brown)? Start->Q1 A1_Yes Likely Maillard Reaction. Avoid amine-containing buffers (e.g., Tris). Use phosphate, HEPES, or MES. Q1->A1_Yes Yes Q2 What is the pH of the solution? Q1->Q2 No A1_Yes->Q2 A2_Acidic Acid-catalyzed degradation. Possible formation of furfural. Increase pH to 4-6. Q2->A2_Acidic < 6 A2_Alkaline Base-catalyzed degradation. Possible retro-aldol reaction. Decrease pH to 4-6. Q2->A2_Alkaline > 8 Q3 What is the storage/ experimental temperature? Q2->Q3 6-8 A2_Acidic->Q3 A2_Alkaline->Q3 A3_High High temperature accelerates degradation. Lower the temperature. Prepare fresh solutions. Q3->A3_High > Room Temp End Stable L-ribofuranose Solution Q3->End <= 4°C A3_High->End

Caption: A decision-making diagram for troubleshooting L-ribofuranose stability issues.

References

Strategies to increase low yields in microbial fermentation of L-ribose.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the microbial fermentation of L-ribose.

Troubleshooting Guide: Low L-Ribose Yield

Low yields of L-ribose can stem from a variety of factors, from suboptimal enzymatic activity to inefficient metabolic pathways. This guide addresses common issues and provides actionable solutions.

1. Issue: Poor Conversion of Substrate to L-Ribose

Question: My fermentation is showing low conversion of the starting material (e.g., L-arabinose, ribitol) to L-ribose. What are the potential causes and solutions?

Answer:

Low substrate conversion is a frequent challenge. The primary causes often revolve around the efficiency and stability of the enzymes involved in the biotransformation. Here are key areas to investigate:

  • Suboptimal Enzyme Activity: The specific activity of your isomerase or dehydrogenase may be insufficient.

    • Solution: Consider using enzymes with higher catalytic efficiency. For instance, co-expressing L-arabinose isomerase and mannose-6-phosphate (B13060355) isomerase from Geobacillus thermodenitrificans has shown high productivity.[1][2] Directed evolution can also be employed to improve enzyme stability and activity.[3]

  • Enzyme Inhibition: By-products or components in the fermentation media may be inhibiting your enzyme.

    • Solution: Analyze your fermentation broth for potential inhibitors. Media optimization is crucial; simplify the medium where possible to eliminate non-essential components.

  • Incorrect Cofactor Concentration: Many enzymes, such as mannitol-1-dehydrogenase (MDH), are dependent on cofactors like NAD+.

    • Solution: Ensure adequate cofactor availability. For MDH-based systems, the addition of a co-substrate like glycerol (B35011) can help regenerate NADH.

  • Suboptimal Reaction Conditions: Temperature and pH play a critical role in enzyme activity.

    • Solution: Optimize the fermentation temperature and pH for your specific enzymatic system. For example, a two-enzyme system from G. thermodenitrificans for converting L-arabinose to L-ribose performs optimally at 70°C and pH 7.0.[2]

2. Issue: Low Volumetric Productivity

Question: The overall productivity of L-ribose in my fermenter is low, even if the conversion yield is acceptable. How can I improve this?

Answer:

Low volumetric productivity can be addressed by optimizing fermentation conditions and the host organism's metabolic efficiency.

  • Suboptimal Cell Density: Insufficient biomass will lead to lower overall production.

    • Solution: Optimize your growth medium and fermentation conditions (aeration, agitation) to achieve higher cell densities before inducing L-ribose production.

  • Inefficient Substrate Uptake: The microbial host may not be efficiently transporting the substrate into the cell.

    • Solution: For substrates like ribitol (B610474), ensure your E. coli strain has an efficient transport system, such as the glycerol facilitator.[4]

  • Metabolic Burden: Overexpression of production enzymes can place a significant metabolic load on the host, slowing growth and overall productivity.

    • Solution: Modulate the expression levels of your recombinant enzymes. Using inducible promoters can allow for a separation of growth and production phases.

  • Process Inhibition: High concentrations of the substrate or product can be inhibitory to the cells.

    • Solution: Implement a fed-batch or continuous culture strategy to maintain substrate and product concentrations within a non-inhibitory range.

Frequently Asked Questions (FAQs)

Q1: Which microbial host is best for L-ribose production?

A1: Recombinant Escherichia coli is a commonly used and effective host for L-ribose production due to its well-understood genetics and rapid growth.[1][4][5] Strains have been successfully engineered to express enzymes like L-arabinose isomerase, mannose-6-phosphate isomerase, and mannitol-1-dehydrogenase for efficient L-ribose synthesis.[1][2][5] Other microorganisms, such as Bacillus subtilis and lactic acid bacteria, have also been explored.[6][7]

Q2: What are the most effective enzymatic strategies for L-ribose production?

A2: Several enzymatic pathways have been successfully employed:

  • Isomerization of L-arabinose: This is a common approach using L-arabinose isomerase to convert L-arabinose to L-ribulose, followed by isomerization to L-ribose using an enzyme like mannose-6-phosphate isomerase.[1][2]

  • Conversion from Ribitol: Utilizing a mannitol-1-dehydrogenase (MDH) from a source like celery (Apium graveolens) can convert ribitol to L-ribose.[4][5] This method has shown high conversion rates.[4][5]

Q3: How can I optimize my fermentation medium for higher L-ribose yields?

A3: Media optimization is critical. Key factors to consider include:

  • Carbon Source: While the primary substrate is for conversion, a supplementary carbon source like glycerol can improve cell growth and cofactor regeneration without causing significant catabolite repression.[4][5][8]

  • Nitrogen Source: Complex nitrogen sources like yeast extract and corn steep liquor can provide essential nutrients and improve productivity.

  • Metal Ions: Certain enzymes require specific metal ions as cofactors. For example, the addition of ZnCl₂ has been shown to improve L-ribose production in systems using mannitol-1-dehydrogenase.[4][5][8] Co²⁺ has been shown to enhance the activity of L-arabinose isomerase.[1][2]

Q4: What is the role of directed evolution in improving L-ribose yields?

A4: Directed evolution can be a powerful tool to enhance the properties of key enzymes in the L-ribose production pathway. By introducing random mutations and screening for improved performance, it is possible to develop enzymes with higher thermal stability, specific activity, and overall productivity. One study reported a 19.2-fold improvement in L-ribose production through directed evolution of mannitol-1-dehydrogenase.[3]

Data Presentation

Table 1: Comparison of Different Strategies for L-Ribose Production

Microbial HostEnzyme(s)SubstrateConcentration (g/L)Yield/ConversionProductivityReference
Recombinant E. coliMannitol-1-dehydrogenase (MDH)Ribitol10055% conversion17.4 g/L/day[4][5]
Recombinant E. coliL-arabinose isomerase & Mannose-6-phosphate isomeraseL-arabinose30033% (w/w)33 g/L/h[1]
In vitro (purified enzymes)L-arabinose isomerase & Mannose-6-phosphate isomeraseL-arabinose50023.6% (w/w)39.3 g/L/h[2]
Recombinant E. coli (mutant MDH)Mannitol-1-dehydrogenase (mutant)RibitolNot specified46.6% conversion3.88 g/L/day[3]
Engineered Candida tropicalisL-ribose isomeraseL-arabinose3020% (w/w)Not specified[9]

Experimental Protocols

Protocol 1: Whole-Cell Bioconversion of Ribitol to L-Ribose using Recombinant E. coli

This protocol is based on the methodology described for E. coli expressing mannitol-1-dehydrogenase (MDH).[4][8]

  • Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

  • Fermentation:

    • Transfer the overnight culture to a 1-liter fermenter containing a defined medium with ribitol (e.g., 100 g/L) and glycerol (e.g., 20 g/L).

    • Control the temperature initially at 37°C for cell growth and maintain the pH above 6.0 using a base like NH₄OH.

    • Aerate the fermenter at a rate of 1 L/min and maintain agitation (e.g., 1000 rpm).

    • Add ZnCl₂ to a final concentration of 0.5 mM.

  • Induction:

    • When the cell density reaches a desired level (e.g., a cell dry weight of approximately 1.2 g/L), reduce the temperature to 25-27.5°C.

    • Induce the expression of MDH by adding IPTG to a final concentration of 0.5 mM.

  • Monitoring and Harvest:

    • Take samples periodically to measure cell density, ribitol consumption, and L-ribose production using techniques like HPLC.

    • The fermentation typically runs for 72 hours or until ribitol consumption ceases.

    • Harvest the broth and separate the cells by centrifugation. The supernatant contains the L-ribose.

Protocol 2: Immobilized Cell Bioreactor for L-Ribose Production from L-Arabinose

This protocol is adapted from the method using immobilized recombinant E. coli co-expressing L-arabinose isomerase and mannose-6-phosphate isomerase.[1]

  • Cell Culture and Immobilization:

    • Cultivate the recombinant E. coli strain in a suitable medium to a high cell density.

    • Harvest the cells by centrifugation and wash them with a suitable buffer.

    • Immobilize the cells in a matrix such as calcium alginate.

  • Packed-Bed Bioreactor Operation:

    • Pack the immobilized cell beads into a column to create a packed-bed bioreactor.

    • Prepare a substrate solution containing L-arabinose (e.g., 300 g/L) and a cofactor like Co²⁺ (e.g., 1 mM) in a suitable buffer (e.g., pH 7.5).

    • Continuously feed the substrate solution through the bioreactor at a controlled dilution rate (e.g., 0.2 h⁻¹).

    • Maintain the bioreactor at the optimal temperature (e.g., 60°C).

  • Product Collection and Analysis:

    • Collect the effluent from the bioreactor, which contains L-ribose.

    • Monitor the concentrations of L-arabinose and L-ribose in the effluent using HPLC to determine conversion yield and productivity.

Visualizations

L_Arabinose_to_L_Ribose_Pathway L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase L_Ribose L-Ribose L_Ribulose->L_Ribose Mannose-6-Phosphate Isomerase Ribitol_to_L_Ribose_Pathway Ribitol Ribitol L_Ribose L-Ribose Ribitol->L_Ribose Mannitol-1- Dehydrogenase NAD NAD+ NADH NADH + H+ NAD->NADH Troubleshooting_Workflow Start Low L-Ribose Yield Check_Conversion Check Substrate Conversion Rate Start->Check_Conversion Check_Productivity Check Volumetric Productivity Start->Check_Productivity Optimize_Enzyme Optimize Enzyme (Activity, Stability) Check_Conversion->Optimize_Enzyme Optimize_Conditions Optimize Fermentation Conditions (pH, Temp) Check_Conversion->Optimize_Conditions Optimize_Host Optimize Host Strain (Expression, Transport) Check_Productivity->Optimize_Host Optimize_Process Optimize Process Strategy (Fed-batch, Immobilization) Check_Productivity->Optimize_Process End Improved Yield Optimize_Enzyme->End Optimize_Conditions->End Optimize_Host->End Optimize_Process->End

References

Technical Support Center: Refining the Separation of L-Ribofuranose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful separation of L-ribofuranose anomers.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a split, broadened, or distorted peak for L-ribofuranose in my chromatogram?

A1: In solution, reducing sugars like L-ribofuranose exist in a dynamic equilibrium between their cyclic anomeric forms (α and β) and a small amount of the open-chain aldehyde form. This process is known as mutarotation. If the rate of this interconversion is slow relative to the chromatographic separation time, the individual anomers can be partially or fully resolved, leading to peak splitting or broadening.

Q2: What are the primary objectives when developing a chromatographic method for L-ribofuranose anomers?

A2: Method development for L-ribofuranose anomers typically aims for one of two outcomes:

  • Achieve a single, sharp peak: This is often the goal for routine quantification of the total L-ribofuranose concentration. The strategy here is to accelerate the interconversion of the anomers so they elute as a single, averaged peak.

  • Resolve the α and β anomers: This is necessary for studies where the individual anomeric forms need to be quantified or characterized. The biological activity of a sugar can be dependent on its anomeric form, making this separation crucial in certain contexts.

Q3: Which chromatographic techniques are most effective for separating L-ribofuranose anomers?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely used and effective technique for separating polar compounds like sugars and their anomers. Additionally, chiral chromatography can be employed to resolve the anomers, as they are diastereomers.

Q4: What detection methods are recommended for L-ribofuranose analysis?

A4: Since sugars like L-ribofuranose lack a strong UV chromophore, UV detection is generally not suitable. The most common and effective detection methods are:

  • Refractive Index (RI) Detection: A universal detector for sugars, though it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

  • Evaporative Light Scattering Detection (ELSD): More sensitive than RI and compatible with gradient elution, making it a popular choice for sugar analysis.

  • Mass Spectrometry (MS): Provides high sensitivity and specificity and can be coupled with liquid chromatography (LC-MS) for robust quantification.

Troubleshooting Guides

Issue 1: Persistent Peak Splitting or Broadening When a Single Peak is Desired

  • Question: I want to quantify total L-ribofuranose, but I keep seeing a split or broad peak. How can I achieve a single, sharp peak?

  • Answer: To collapse the anomer peaks into one, you need to accelerate the rate of mutarotation so that the anomers interconvert faster than they are separated by the column. Here are the primary strategies:

    • Increase Column Temperature: Elevating the column temperature is a common and effective method. It has been reported that anomer separation is often suppressed at higher temperatures.

      • Recommendation: Set the column temperature to 70-80 °C.

    • Increase Mobile Phase pH: Alkaline conditions catalyze the mutarotation of sugars.

      • Recommendation: Add a basic modifier like triethylamine (B128534) (TEA) to your mobile phase (e.g., 0.1% v/v). Ensure your column is stable at higher pH. Polymer-based amino columns, such as the Shodex NH2P series, are designed for use in alkaline conditions.

Issue 2: Poor Resolution of α and β Anomers

  • Question: My goal is to separate the α and β anomers of L-ribofuranose, but they are co-eluting or poorly resolved. How can I improve the separation?

  • Answer: To enhance the resolution between the anomers, you need to optimize the selectivity of your chromatographic system.

    • Optimize Mobile Phase Composition (HILIC): In HILIC, the ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is critical. Increasing the acetonitrile (B52724) concentration generally leads to stronger retention and can improve separation.[1]

      • Recommendation: Systematically vary the acetonitrile concentration in your mobile phase (e.g., from 85% to 95%) to find the optimal resolution.

    • Utilize a Chiral Stationary Phase: Since anomers are diastereomers, a chiral column can provide the necessary selectivity for separation. The Chiralpak AD-H column has been successfully used for the separation of sugar anomers.[2][3][4]

      • Recommendation: Employ a chiral column like the Chiralpak AD-H.

    • Decrease the Flow Rate: A lower flow rate increases the interaction time of the anomers with the stationary phase, which can potentially improve resolution.

    • Mobile Phase Additives: The addition of boric acid to the mobile phase has been shown to enhance the separation of some sugars.

Issue 3: General Peak Shape Problems (Tailing, Fronting)

  • Question: My L-ribofuranose peaks are tailing or fronting, affecting quantification. What are the likely causes and solutions?

  • Answer: Poor peak shape can arise from several factors unrelated to anomerism.

    • Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.

      • Recommendation: Whenever possible, dissolve and inject your sample in the mobile phase.

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Recommendation: Reduce the sample concentration or injection volume.

    • Secondary Interactions: Peak tailing can be caused by unwanted interactions between the sugar and active sites on the stationary phase (e.g., residual silanols).

      • Recommendation: Use a well-buffered mobile phase or a column with a stationary phase designed to minimize these interactions.

    • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening.

      • Recommendation: Use tubing with the smallest possible internal diameter and length.

Data Presentation

Table 1: Effect of Acetonitrile Concentration on Retention of a Polar Analyte in HILIC

Acetonitrile Concentration (%)Retention Factor (k)Observation
60LowAnalyte elutes quickly with minimal retention.
70ModerateIncreased retention as the mobile phase becomes less polar.
80HighSignificant retention, suitable for separating polar compounds.
90Very HighStrong retention, potentially leading to long analysis times.[5]

Note: This table illustrates the general principle of HILIC. As acetonitrile concentration increases, the retention of polar analytes like L-ribofuranose also increases.

Table 2: Retention Times for Ribose Anomers on a Chiral Stationary Phase [3][4]

AnalyteRetention Time (min)
α-D-ribofuranose10.2
β-D-ribofuranose11.5
α-L-ribofuranose(Not specified, but expected to be different from D-anomers)
β-L-ribofuranose(Not specified, but expected to be different from D-anomers)

Conditions: As described in Protocol 2. While this data is for D-ribose, it demonstrates the successful separation of furanose anomers on a Chiralpak AD-H column. A similar separation profile would be expected for L-ribose anomers.

Experimental Protocols

Protocol 1: HILIC Separation for L-Ribofuranose

This protocol provides a starting point for the HILIC separation of L-ribofuranose, which can be optimized to either resolve the anomers or yield a single peak.

  • Column: HILIC column (e.g., Cogent Amide, 4.6 x 100 mm)

  • Mobile Phase: Acetonitrile/DI Water (e.g., 90:10 v/v) with 0.1% triethylamine (TEA) to promote a single peak, or a neutral/acidic modifier to resolve anomers.

  • Flow Rate: 0.5 mL/minute

  • Column Temperature: 30-40 °C for anomer resolution; 70-80 °C for a single peak.

  • Detection: ELSD or RI

  • Sample Preparation: Dissolve L-ribofuranose standard (e.g., 3 mg/mL) in a diluent matching the mobile phase composition (e.g., 50% acetonitrile / 50% DI water with the same additive).

Protocol 2: Chiral Separation of L-Ribofuranose Anomers [4]

This method has been successfully used to separate the anomers of various monosaccharides, including ribose.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane-ethanol-Trifluoroacetic Acid (TFA) ((7:3):0.1, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25-40 °C (40 °C was found to be optimal for some sugar anomers)

  • Detection: Refractive Index (RI)

  • Sample Preparation: Prepare a standard solution of L-ribofuranose at a concentration of 100 mg/L in the mobile phase. Use vortexing and sonication to aid dissolution.

Mandatory Visualizations

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample L-Ribofuranose Standard Dissolve Dissolve in Mobile Phase/ Appropriate Solvent Sample->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Injector Inject Sample Filter->Injector Column Chromatographic Column (HILIC or Chiral) Injector->Column Detector Detection (RI or ELSD) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: Experimental workflow for the HPLC analysis of L-ribofuranose.

G Start Observe Peak Splitting/ Broadening for L-Ribofuranose Goal What is your analytical goal? Start->Goal SinglePeak Single, Sharp Peak (Total Quantification) Goal->SinglePeak Single Peak ResolveAnomers Resolve α and β Anomers (Anomer-Specific Analysis) Goal->ResolveAnomers Resolve Anomers IncreaseT Increase Column Temperature (e.g., 70-80 °C) SinglePeak->IncreaseT IncreasepH Increase Mobile Phase pH (e.g., add 0.1% TEA) SinglePeak->IncreasepH OptimizeMP Optimize Mobile Phase (e.g., % Acetonitrile in HILIC) ResolveAnomers->OptimizeMP ChiralCol Use Chiral Column (e.g., Chiralpak AD-H) ResolveAnomers->ChiralCol EndSingle Achieve Single Peak IncreaseT->EndSingle IncreasepH->EndSingle EndResolved Achieve Anomer Resolution OptimizeMP->EndResolved ChiralCol->EndResolved

Caption: Troubleshooting flowchart for L-ribofuranose anomer separation.

G cluster_legend Mutarotation Equilibrium Alpha α-L-ribofuranose OpenChain Open-Chain Aldehyde Form Alpha->OpenChain Ring Opening/ Closing Beta β-L-ribofuranose OpenChain->Beta Ring Opening/ Closing Key1 In solution, L-ribofuranose exists as an equilibrium mixture of α and β anomers and the open-chain form.

Caption: The process of mutarotation for L-ribofuranose in solution.

References

Challenges associated with scaling up L-ribose production.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-ribose (B16112) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of L-ribose manufacturing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your L-ribose production experiments.

Issue 1: Low L-Ribose Yield in Fermentation

Q: My microbial fermentation is resulting in a low yield of L-ribose. What are the potential causes and how can I troubleshoot this?

A: Low L-ribose yield is a common challenge that can stem from several factors. Here’s a systematic approach to identifying and resolving the issue:

  • Suboptimal Fermentation Parameters: Ensure that the pH, temperature, dissolved oxygen levels, and agitation speed are optimized for your specific microbial strain. Deviations from the optimal ranges for these parameters can significantly impact secondary metabolite production, even if cell growth appears robust.[1]

  • Nutrient Limitation: The fermentation medium may lack essential precursors or have an imbalanced nutrient composition. Systematically evaluate different carbon and nitrogen sources and their concentrations.[2] For instance, in some L-ribose production processes using recombinant E. coli, the addition of glycerol (B35011) has been shown to improve production.[3][4]

  • Metabolic Bottlenecks: A deficiency in a specific enzyme or cofactor in the biosynthetic pathway can lead to the accumulation of intermediate compounds and a low final product yield. Analyze the fermentation broth for the presence of precursors like L-ribulose (B1680624). If an intermediate is accumulating, consider strategies like precursor feeding to bypass the metabolic block.

  • Strain Viability and Integrity: Ensure that your microbial strain is from a reliable stock and has not undergone mutations that could negatively affect L-ribose production.

  • Inaccurate Quantification: Your analytical method for measuring L-ribose might not be sensitive or accurate enough, leading to the perception of low yields. It is crucial to use a validated quantification method, such as High-Performance Liquid Chromatography (HPLC).

Issue 2: Microbial Contamination

Q: I suspect my fermentation culture is contaminated. What are the signs and how can I prevent this in the future?

A: Microbial contamination occurs when unwanted microorganisms grow in your fermentation process, competing for resources and negatively impacting your product yield and quality.[5]

  • Signs of Contamination:

    • Unexpected changes in pH, dissolved oxygen, or off-gas composition.

    • Visible changes in the culture broth, such as turbidity, color, or viscosity.

    • Unpleasant odors, such as ammonia (B1221849) or sulfides.[6]

    • Microscopic examination revealing the presence of different cell morphologies.

    • Reduced product yield or the presence of unexpected byproducts.[6]

  • Prevention Strategies:

    • Sterilization: Ensure thorough sterilization of the fermenter, all associated pipework, and the fermentation medium.[7][8] High-temperature steam sterilization (e.g., 121°C at 0.1 MPa) is a common and effective method.[8]

    • Sterile Inputs: All additions to the fermenter, including air, water, and chemical feeds, must be sterile.[7] Using high-quality filters for air and other gases is critical.[8][9]

    • Aseptic Technique: Maintain strict aseptic techniques during inoculation and sampling to prevent the introduction of contaminants.

    • Equipment Integrity: Regularly inspect the fermenter and its seals to ensure there are no leaks that could serve as entry points for contaminants.[9]

Issue 3: Low Enzyme Activity or Stability

Q: The enzymatic conversion of my substrate to L-ribose is inefficient. How can I improve the enzyme's performance?

A: Low enzyme activity or stability can significantly hinder your production process. Here are some key areas to investigate:

  • Suboptimal Reaction Conditions:

    • pH: Determine the optimal pH for your specific enzyme by assaying its activity across a range of buffer systems. Most L-arabinose isomerases, for example, function optimally between pH 6.0 and 8.0.[10]

    • Temperature: Identify the optimal temperature for enzyme activity. For many enzymes, activity increases with temperature up to a certain point, after which it rapidly decreases due to denaturation.[11]

    • Cofactors: Ensure the presence of the required metal ion cofactors at their optimal concentrations. For instance, L-arabinose isomerase often requires divalent metal ions like Mn²⁺.[10][12]

  • Enzyme Inhibition:

    • Substrate Inhibition: High concentrations of the substrate can sometimes inhibit enzyme activity.

    • Product Inhibition: The accumulation of the product (L-ribose) or byproducts can inhibit the enzyme.[13] Consider in-situ product removal strategies if this is the case.

  • Enzyme Instability:

    • Immobilization: Immobilizing the enzyme on a solid support can improve its operational stability and allow for easier reuse.[14][15]

    • Additives: The use of stabilizing additives can help maintain enzyme structure and activity over time.[15]

Frequently Asked Questions (FAQs)

Q1: What are the most common biotechnological routes for L-ribose production?

A1: The most common biotechnological routes involve either enzymatic conversion or whole-cell biotransformation. These methods are generally preferred over chemical synthesis due to their high stereoselectivity and milder reaction conditions. The typical starting materials are L-arabinose or ribitol (B610474).[16]

Q2: Which enzymes are crucial for the conversion of L-arabinose to L-ribose?

A2: The conversion of L-arabinose to L-ribose is typically a two-step enzymatic process:

  • L-arabinose isomerase (L-AI): This enzyme catalyzes the isomerization of L-arabinose to L-ribulose.

  • L-ribose isomerase (L-RI) or Mannose-6-phosphate (B13060355) isomerase (MPI): These enzymes catalyze the subsequent isomerization of L-ribulose to L-ribose.[17]

Q3: How can I separate L-ribose from the reaction mixture containing L-arabinose and L-ribulose?

A3: The separation of these structurally similar sugars can be challenging. Common methods include:

  • Chromatography: Techniques like simulated moving bed (SMB) chromatography with amino-functionalized HPLC columns have been shown to be effective for separating L-arabinose and L-ribose.[18]

  • Cation-exchange chromatography: Using a resin in the calcium form can also be used to separate ribose from other components in the mixture.[3]

  • Complexation with borate: L-ribulose can be selectively complexed with borate, which can facilitate its separation from L-arabinose.

Q4: What are the optimal conditions for L-arabinose isomerase activity?

A4: The optimal conditions for L-arabinose isomerase can vary depending on the source of the enzyme. However, generally, they exhibit maximum activity at a slightly acidic to neutral pH (around 6.0-8.0) and at temperatures between 50°C and 65°C.[10][19] Many L-arabinose isomerases also require a divalent metal ion, most commonly Mn²⁺, for optimal activity.[10][12]

Quantitative Data Summary

The following tables summarize key quantitative data for L-ribose production.

Table 1: Comparison of L-Ribose Production Methods

Production MethodStarting MaterialMicroorganism/EnzymeKey ParametersL-Ribose Titer (g/L)Conversion Yield (%)Volumetric Productivity (g/L/h)Reference
Whole-cell BiocatalysisRibitol (100 g/L)Recombinant E. coli with MDH27.5°C, 0.5 mM Zn²⁺, 20 g/L glycerol52550.72[3]
Enzymatic ConversionL-arabinose (500 g/L)Purified L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans70°C, pH 7.0, 1 mM Co²⁺11823.639.3[20]
Whole-cell FermentationL-arabinose (30 g/L)Genetically engineered Candida tropicalisGlucose/L-arabinose mixture6.020Not Reported[21][22][23]
Whole-cell BiocatalysisL-arabinoseL-ribulokinase-deficient E. coli39°C, pH 8Not Reported~201.84[24]

Table 2: Optimal Conditions for Key Enzymes in L-Ribose Production

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Required CofactorReference
L-Arabinose IsomeraseBifidobacterium adolescentis6.555Mn²⁺[19]
L-Arabinose IsomeraseLactobacillus bifermentans--Mn²⁺ (2.5 mM)[12]
L-Arabinose IsomeraseGeobacillus thermodenitrificans7.070Co²⁺ (can be replaced by Mn²⁺)[20]
Mannose-6-Phosphate IsomeraseGeobacillus thermodenitrificans7.070Co²⁺[20]
Mannitol-1-Dehydrogenase (MDH)Apium graveolens (expressed in E. coli)-25-27.5Zn²⁺[3]

Experimental Protocols

Protocol 1: Enzymatic Conversion of L-Arabinose to L-Ribose

Objective: To produce L-ribose from L-arabinose using purified L-arabinose isomerase (L-AI) and mannose-6-phosphate isomerase (MPI).

Materials:

  • Purified L-AI and MPI from Geobacillus thermodenitrificans

  • L-arabinose

  • CoCl₂ or MnCl₂ solution (100 mM)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Reaction vessel with temperature control (e.g., water bath or incubator)

  • HPLC system for analysis

Methodology:

  • Prepare the reaction mixture in the reaction vessel by adding the following components to the phosphate buffer (pH 7.0):

    • L-arabinose to a final concentration of 100-500 g/L.

    • CoCl₂ or MnCl₂ to a final concentration of 1 mM.

  • Pre-heat the reaction mixture to 70°C.

  • Add the purified L-AI and MPI to the reaction mixture. The optimal enzyme concentrations should be determined empirically, but a starting point could be 8 U/ml of L-AI and 20 U/ml of MPI.[20]

  • Incubate the reaction at 70°C for a predetermined time (e.g., 3-6 hours).

  • Periodically withdraw samples from the reaction mixture for analysis.

  • Stop the enzymatic reaction in the samples by heat inactivation (e.g., boiling for 10 minutes).

  • Centrifuge the samples to remove any precipitated protein.

  • Analyze the supernatant for L-arabinose, L-ribulose, and L-ribose concentrations using a validated HPLC method.

Protocol 2: Whole-Cell Biocatalysis for L-Ribose Production using Recombinant E. coli

Objective: To produce L-ribose from ribitol using a recombinant E. coli strain expressing mannitol-1-dehydrogenase (MDH).

Materials:

  • Recombinant E. coli strain expressing MDH

  • Fermentation medium (e.g., Terrific Broth) with appropriate antibiotic

  • Ribitol

  • Glycerol

  • ZnCl₂ solution

  • IPTG (for inducible expression systems)

  • Shaker incubator or fermenter

  • HPLC system for analysis

Methodology:

  • Inoculate a starter culture of the recombinant E. coli strain in the fermentation medium and grow overnight at 37°C.

  • Inoculate the main culture in the fermenter or shake flask with the overnight starter culture.

  • Grow the cells at 37°C until they reach the desired cell density (e.g., an OD600 of 0.6-0.8).

  • If using an inducible promoter, add IPTG to the culture to induce the expression of MDH and reduce the temperature to 25-30°C.

  • After induction, add ribitol (e.g., 40-100 g/L), glycerol (e.g., 5 g/L), and ZnCl₂ (e.g., 50-500 µM) to the culture.[3][4]

  • Continue the incubation at the reduced temperature with agitation.

  • Collect samples at regular intervals to monitor cell growth and the concentrations of ribitol and L-ribose in the culture supernatant.

  • Process the samples by centrifuging to remove the cells and then analyze the supernatant by HPLC.

Protocol 3: Downstream Purification of L-Ribose from Fermentation Broth

Objective: To purify L-ribose from the fermentation broth after whole-cell biocatalysis.

Materials:

  • Fermentation broth containing L-ribose

  • Activated carbon

  • Cation-exchange resin (e.g., Dowex 50x-400 in the calcium form)

  • Chromatography column

  • Deionized water (as the mobile phase)

  • Rotary evaporator

  • HPLC system for fraction analysis

Methodology:

  • Remove the microbial cells from the fermentation broth by centrifugation.[3]

  • Treat the supernatant with activated carbon (e.g., 2% w/v) at 60°C for 1 hour to decolorize the solution.[3]

  • Filter the mixture to remove the activated carbon.

  • Concentrate the clarified solution using a rotary evaporator to increase the solids content (e.g., 30-50%).[3]

  • Pack a chromatography column with the cation-exchange resin and equilibrate it with deionized water.

  • Load the concentrated L-ribose solution onto the column.

  • Elute the column with deionized water as the mobile phase. L-ribose is typically eluted last.[3]

  • Collect fractions and analyze them by HPLC to identify the fractions containing pure L-ribose.

  • Pool the pure L-ribose fractions and concentrate them using a rotary evaporator.

  • The concentrated L-ribose solution can then be crystallized.

Visualizations

L_Ribose_Production_Pathway L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase (L-AI) L_Ribose L-Ribose L_Ribulose->L_Ribose L-Ribose Isomerase (L-RI) or Mannose-6-Phosphate Isomerase (MPI)

Caption: Enzymatic pathway for L-ribose production from L-arabinose.

Experimental_Workflow_Whole_Cell_Biocatalysis cluster_fermentation Fermentation cluster_purification Downstream Purification Inoculation Inoculation of Recombinant E. coli Cell_Growth Cell Growth Inoculation->Cell_Growth Induction Induction of Enzyme Expression (IPTG) Cell_Growth->Induction Bioconversion Bioconversion (Addition of Ribitol) Induction->Bioconversion Cell_Removal Cell Removal (Centrifugation) Bioconversion->Cell_Removal Decolorization Decolorization (Activated Carbon) Cell_Removal->Decolorization Chromatography Cation-Exchange Chromatography Decolorization->Chromatography Pure_LRibose Pure L-Ribose Chromatography->Pure_LRibose

References

How to avoid promoter poisoning in amine-containing glycosylation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amine-containing glycosylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with glycosylating amine-containing molecules. Promoter poisoning is a common hurdle in these reactions, leading to low yields and reaction failure. This guide provides detailed solutions, alternative protocols, and answers to frequently asked questions to help you achieve successful glycosylation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is promoter poisoning in the context of amine-containing glycosylation?

A1: Promoter poisoning refers to the deactivation of the promoter, typically a Lewis acid (e.g., TMSOTf, BF₃·OEt₂), by a Lewis basic functional group present in the reaction mixture. In amine-containing glycosylation, the nitrogen atom of the amine group on the glycosyl acceptor can coordinate with the Lewis acid promoter. This interaction neutralizes the promoter, preventing it from activating the glycosyl donor and thus inhibiting the desired glycosylation reaction, leading to low or no product yield.

Q2: How can I tell if promoter poisoning is the cause of my low reaction yield?

A2: If you are using a Lewis acid promoter with an amine-containing substrate and observe a low yield or no reaction, promoter poisoning is a likely cause. You can diagnose this by running a control experiment under the same conditions but with an acceptor that does not contain an amine group. If the reaction proceeds successfully with the non-amine-containing acceptor, it strongly suggests that the amine in your original substrate is poisoning the promoter. Additionally, monitoring the reaction by TLC and observing only unreacted starting materials is a common indicator.

Q3: Are there any promoters that are resistant to amine poisoning?

A3: Yes, certain "minimally competent" or amine-tolerant Lewis acids can be used. These promoters are less susceptible to poisoning by amines and can effectively catalyze glycosylation even in their presence. Examples include Indium(III) bromide (InBr₃), Gold(I) or Gold(III) complexes, and Nickel(II) catalysts. These promoters often require milder reaction conditions and can be used in catalytic amounts.

Q4: What are the main strategies to avoid promoter poisoning?

A4: The primary strategies to circumvent promoter poisoning are:

  • Amine Protection: Temporarily masking the amine group with a protecting group to reduce its basicity.

  • Use of Amine-Tolerant Promoters: Employing promoters that are not readily deactivated by amines.

  • Alternative Glycosylation Methods: Using techniques that do not rely on traditional Lewis acid promoters, such as chemoenzymatic synthesis or radical-mediated glycosylation.

Q5: What is an orthogonal protecting group strategy and why is it useful?

A5: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others. This is particularly useful in the synthesis of complex oligosaccharides where selective deprotection of one functional group is required for further reaction, while other parts of the molecule remain protected.

Troubleshooting Guide

This guide addresses common issues encountered during the glycosylation of amine-containing molecules.

Issue 1: Low to No Product Yield
Potential Cause Troubleshooting Steps
Promoter Poisoning 1. Protect the Amine Group: Use a suitable protecting group for the amine on your acceptor (e.g., Fmoc, Boc, Cbz). See Protocol 1 for Fmoc protection. 2. Switch to an Amine-Tolerant Promoter: Replace your current Lewis acid with InBr₃, a gold catalyst, or a nickel catalyst. See Protocols 2, 3, and 4 for details.
Inactive Reagents 1. Check Reagent Quality: Ensure the glycosyl donor, acceptor, and promoter are pure and dry. Moisture can deactivate many promoters. 2. Use Fresh Reagents: If possible, use freshly prepared or newly purchased reagents.
Suboptimal Reaction Conditions 1. Adjust Temperature: Some glycosylation reactions are highly sensitive to temperature. Try running the reaction at a lower temperature for a longer duration or vice versa. 2. Solvent Choice: The solvent can influence the stereoselectivity and yield. Ensure you are using an appropriate anhydrous solvent.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Anomerization 1. Optimize Promoter/Protecting Group: The choice of promoter and the protecting group at the C-2 position of the donor can influence the formation of α and β anomers. 2. Control Reaction Temperature: Lower temperatures may favor the formation of a single anomer.
Side Reactions 1. Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of the glycosyl donor. 2. Use a Milder Promoter: Harsh promoters can cause decomposition of the starting materials or products.

Data Presentation: Comparison of Glycosylation Strategies

The following tables summarize quantitative data on the yield of glycosylation reactions with amine-containing substrates using different strategies.

Table 1: Comparison of Promoters for the Glycosylation of an Amine-Containing Acceptor

Glycosyl DonorGlycosyl AcceptorPromoterYield (%)Reference
Peracetylated GlucoseFmoc-L-Ser-OBnSc(OTf)₃>90
Peracetylated GlucoseFmoc-L-Ser-OBnInBr₃>90
Peracetylated GlucoseFmoc-L-Ser-OBnInCl₃Ineffective
Peracetylated GlucoseFmoc-L-Ser-OBnInI₃Ineffective

Table 2: Yields of Gold-Catalyzed Glycosylation with Various Acceptors

Glycosyl DonorGlycosyl AcceptorCatalyst SystemYield (%)Reference
Glycosyl ortho-alkynylbenzoatePrimary AlcoholPh₃PAuOTf85-95
Glycosyl ortho-alkynylbenzoateSecondary AlcoholPh₃PAuOTf70-90
Glycosyl ortho-alkynylbenzoateBoc-protected Amino AcidPh₃PAuOTf80-92

Table 3: Yields of Nickel-Catalyzed Glycosylation of Amino Sugars

Glycosyl DonorGlycosyl AcceptorCatalyst SystemYield (%)α:β RatioReference
N-PMB-glucosamine trichloroacetimidatePrimary AlcoholNi(cod)₂ / Ligand85-95>20:1
N-PMB-glucosamine trichloroacetimidateSecondary AlcoholNi(cod)₂ / Ligand70-88>20:1
N-PMB-galactosamine trichloroacetimidatePrimary AlcoholNi(cod)₂ / Ligand80-93>20:1

Experimental Protocols

Protocol 1: Fmoc Protection of an Amino Group in Glucosamine (B1671600)

This protocol describes the selective N-protection of glucosamine using Fmoc-OSu.

Materials:

  • D-Glucosamine hydrochloride

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve D-glucosamine hydrochloride (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in water.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

  • Add the Fmoc-OSu solution dropwise to the glucosamine solution at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the N-Fmoc-glucosamine.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the product by recrystallization if necessary.

Protocol 2: Glycosylation of an Amine-Containing Acceptor using InBr₃

This protocol is a general procedure for the glycosylation of an Fmoc-protected amino acid with a peracetylated sugar donor using InBr₃ as a promoter.

Materials:

  • Peracetylated sugar donor (e.g., β-D-glucose pentaacetate) (1.0 equivalent)

  • Fmoc-protected amino acid acceptor (e.g., Fmoc-L-Ser-OBn) (1.2 equivalents)

  • Indium(III) bromide (InBr₃) (catalytic amount, e.g., 0.1-0.3 equivalents)

  • Anhydrous dichloromethane (B109758) (DCM) or dichloroethane (DCE)

  • Molecular sieves (4 Å)

Procedure:

  • Add the peracetylated sugar donor, Fmoc-protected amino acid acceptor, and activated molecular sieves to an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DCM or DCE to the flask.

  • Add InBr₃ to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves.

  • Dilute the filtrate with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 3: Gold-Catalyzed Glycosylation

This protocol outlines a general procedure for gold(I)-catalyzed glycosylation using a glycosyl N-1,1-dimethylpropargyl carbamate (B1207046) donor.

Materials:

  • Glycosyl N-1,1-dimethylpropargyl carbamate donor (1.2 equivalents)

  • Glycosyl acceptor (1.0 equivalent)

  • [Tris(2,4-di-tert-butylphenyl)phosphite]gold(I) chloride (L*AuCl) (1-2 mol%)

  • Silver triflate (AgOTf) (5 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the glycosyl acceptor and anhydrous CH₂Cl₂.

  • In a separate flask, dissolve L*AuCl and AgOTf in anhydrous CH₂Cl₂.

  • Add the catalyst solution to the acceptor solution.

  • Add a solution of the glycosyl donor in anhydrous CH₂Cl₂ to the reaction mixture.

  • Stir the reaction at room temperature for 10-30 minutes, monitoring by TLC.

  • Upon completion, quench the reaction with a few drops of pyridine.

  • Concentrate the reaction mixture and purify the crude product by silica gel column chromatography.

Protocol 4: Nickel-Catalyzed Glycosylation of Amino Sugars

This protocol provides a general method for the stereoselective synthesis of α-2-deoxy-2-amino glycosides using a cationic nickel catalyst.

Materials:

  • N-para-methoxybenzylidene (PMB) protected 2-amino-2-deoxy glycosyl donor (e.g., trichloroacetimidate) (1.2 equivalents)

  • Glycosyl acceptor (1.0 equivalent)

  • Ni(cod)₂ (5 mol%)

  • Chiral ligand (e.g., (R)-BINAP) (6 mol%)

  • Anhydrous solvent (e.g., THF or toluene)

  • Molecular sieves (4 Å)

Procedure:

  • In a glovebox or under an inert atmosphere, add Ni(cod)₂ and the chiral ligand to an oven-dried flask.

  • Add anhydrous solvent and stir for 30 minutes at room temperature.

  • Add the glycosyl acceptor and activated molecular sieves to the flask.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add a solution of the glycosyl donor in the anhydrous solvent dropwise.

  • Stir the reaction at the same temperature until the donor is consumed (monitor by TLC).

  • Quench the reaction with triethylamine.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 5: Chemoenzymatic Glycosylation

This protocol describes a general workflow for chemoenzymatic glycosylation, which involves the chemical synthesis of a glycosyl acceptor followed by enzymatic extension of the glycan chain.

Part 1: Chemical Synthesis of the Glycosyl Acceptor

  • Synthesize the desired peptide or small molecule containing a glycosylation site (e.g., an amino acid with a free hydroxyl or amine group) using standard organic synthesis methods.

  • Chemically attach the initial sugar residue (e.g., GlcNAc) to the acceptor. This may involve the use of protecting groups and a suitable glycosylation promoter.

  • Deprotect the initial sugar residue to expose the hydroxyl groups for enzymatic extension.

Part 2: Enzymatic Glycan Elongation

  • Reaction Buffer: Prepare an appropriate buffer for the specific glycosyltransferase to be used (e.g., Tris-HCl, MES).

  • Enzyme and Donor: Dissolve the glycosyl acceptor, the corresponding sugar nucleotide donor (e.g., UDP-Gal, GDP-Fuc), and the specific glycosyltransferase in the reaction buffer. The enzyme and donor are typically used in excess.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (often 37 °C) for several hours to days. Monitor the reaction progress by HPLC or mass spectrometry.

  • Purification: Upon completion, the elongated glycoconjugate can be purified using size-exclusion chromatography, reversed-phase HPLC, or other suitable methods to remove the enzyme and unreacted sugar nucleotides.

Visualizations

The following diagrams illustrate the mechanism of promoter poisoning and the strategies to avoid it.

Promoter_Poisoning cluster_desired Desired Glycosylation Pathway cluster_poisoning Promoter Poisoning Pathway Donor Glycosyl Donor Activated_Donor Activated Donor (Electrophilic) Donor->Activated_Donor Activation Acceptor Amine-Containing Acceptor Poisoned_Promoter Deactivated Promoter (Amine-Promoter Complex) Acceptor->Poisoned_Promoter Coordination (Poisoning) Product Glycosylated Product Promoter Lewis Acid Promoter (e.g., TMSOTf) Activated_Donor->Product Nucleophilic Attack No_Reaction No Reaction Poisoned_Promoter->No_Reaction Inhibition

Caption: Mechanism of promoter poisoning in amine-containing glycosylation.

Avoidance_Strategies cluster_s1 cluster_s2 cluster_s3 Problem Promoter Poisoning with Amine-Containing Acceptor Strategy1 Strategy 1: Protect the Amine Problem->Strategy1 Strategy2 Strategy 2: Use Amine-Tolerant Promoter Problem->Strategy2 Strategy3 Strategy 3: Alternative Glycosylation Method Problem->Strategy3 S1_Step1 1. Add Protecting Group (e.g., Fmoc) to Amine S2_Step1 Use Promoter such as: - InBr₃ - Gold (Au) Catalyst - Nickel (Ni) Catalyst S3_Step1 Use Methods like: - Chemoenzymatic Synthesis - Radical-Mediated Glycosylation S1_Step2 2. Perform Glycosylation with Standard Lewis Acid Promoter S1_Step1->S1_Step2 S1_Step3 3. Deprotect the Amine S1_Step2->S1_Step3

Caption: Strategies to avoid promoter poisoning.

Resolving NMR signal overlap in the analysis of furanose sugars.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of furanose sugars. The inherent structural flexibility and the presence of multiple anomers often lead to significant signal overlap in NMR spectra, complicating structural elucidation. This guide offers strategies and experimental protocols to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.

Question 1: My 1D ¹H NMR spectrum of a furanose-containing sample is uninterpretable due to severe signal overlap in the 3.5-4.5 ppm region. What should I do first?

Answer: Severe overlap in the 1D ¹H NMR spectrum is a common issue for carbohydrates due to the similar chemical environments of many ring protons.[1] The most effective initial step is to employ two-dimensional (2D) NMR experiments to disperse the signals into a second frequency dimension.[1][2]

  • Solution A: 2D Homonuclear Correlation Spectroscopy (COSY/TOCSY)

    • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other (typically over 2-3 bonds).[3][4] This is useful for tracing direct neighbor connections within a sugar ring.

    • TOCSY (Total Correlation Spectroscopy): This is often more powerful for carbohydrates as it reveals correlations between all protons within a single spin system (i.e., within a single monosaccharide residue).[1][5] By selecting a well-resolved anomeric proton peak, you can often trace out the signals for the entire sugar residue.[6]

  • Solution B: 2D Heteronuclear Correlation Spectroscopy (HSQC/HMBC)

    • HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful single experiment for resolving severe proton overlap. It correlates directly bonded ¹H and ¹³C nuclei, spreading the signals out by the much larger ¹³C chemical shift dispersion.[1][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for identifying linkages between sugar residues and for assigning quaternary carbons.

Question 2: Even in my 2D spectra (COSY, HSQC), some cross-peaks for my furanose anomers are overlapping. How can I resolve this?

Answer: Overlap in 2D spectra is a common challenge, especially with complex mixtures of anomers. Here are several strategies to address this:

  • Higher-Dimensional NMR: If available, 3D NMR experiments like TOCSY-HSQC can provide an additional dimension of chemical shifts, often resolving ambiguities present in 2D spectra.[1]

  • Selective 1D Experiments:

    • 1D Selective TOCSY: If you can identify even one well-resolved proton signal for a specific furanose anomer (often the anomeric proton), a selective 1D TOCSY experiment can be used to excite only that proton and reveal the entire spin system of that specific anomer without interference from others.[6][8]

    • 1D Selective NOESY: This can be used to probe spatial proximities for a selectively excited proton, aiding in stereochemical assignments.[9]

  • Changing Experimental Conditions:

    • Solvent Effects: Acquiring spectra in a different deuterated solvent (e.g., switching from D₂O to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of protons and may resolve overlapping signals.[10]

    • Temperature Variation: Lowering the temperature can sometimes improve resolution by slowing down conformational exchange processes.[11] Supercooling in H₂O/D₂O mixtures can also allow for the observation of hydroxyl protons, which have a greater chemical shift dispersion than ring protons.[7][11]

Question 3: The signals for my furanose anomers are very weak and buried in the noise, making them difficult to identify and assign.

Answer: Furanose anomers are often present in low abundance compared to their pyranose counterparts.[6] Here are methods to improve their detection:

  • Increase the Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.[12]

  • Use a Higher Field Spectrometer: Higher magnetic fields increase both chemical shift dispersion and sensitivity.[13]

  • Cryoprobe: If available, using a cryogenically cooled probe can significantly enhance sensitivity.[13]

  • Isotopic Labeling: Synthesizing your sugar with ¹³C or ¹⁵N enrichment can dramatically enhance the signals in heteronuclear correlation experiments.[14][15] This is a powerful but more involved approach. For instance, using uniformly ¹³C-labeled glucose can aid in resolving signals, though it can also introduce complexities from ¹³C-¹³C coupling.[12]

Question 4: I suspect I have overlapping signals from different anomers of a fluorinated furanose. How can I simplify the spectrum?

Answer: Fluorinated sugars introduce H-F coupling, which can further complicate spectra but also offers unique opportunities for spectral editing.

  • ¹⁹F Decoupling: Broadband decoupling of ¹⁹F during the ¹H acquisition will collapse the H-F splittings, simplifying the multiplets and potentially resolving overlap.[6]

  • Fluorine-Edited Experiments:

    • 1D FESTA (Fluorine-Edited Selective TOCSY Acquisition): This technique allows for the selective excitation of a proton attached to a carbon bearing a fluorine atom. Since ¹⁹F chemical shifts are highly dispersed, it is often possible to selectively excite a specific anomer and obtain its clean ¹H subspectrum.[6][16] This is particularly useful for minor furanose forms where anomeric protons might overlap with other signals.[17]

Question 5: Can I use chemical additives to improve signal dispersion?

Answer: Yes, lanthanide shift reagents (LSRs) can be used to induce large changes in the chemical shifts of nearby nuclei.

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes, often of europium (Eu) or praseodymium (Pr), that can coordinate to basic sites in your molecule (like hydroxyl groups).[18][19] The magnitude of the induced shift is dependent on the distance of the nucleus from the lanthanide ion, which can help to resolve overlapping signals.[20] However, LSRs can also cause line broadening, so they should be used judiciously.[21]

Data Summary Tables

Table 1: Comparison of NMR Experiments for Resolving Signal Overlap

ExperimentPrimary ApplicationResolution ImprovementTypical Experiment TimeKey Advantage
1D ¹H NMR Initial survey of sampleLow< 5 minutesQuick overview of sample complexity and purity.[1]
2D COSY Identify proton-proton couplingsMedium15-30 minutesTraces direct J-coupling connectivities.[3][4]
2D TOCSY Trace entire spin systemsMedium-High30-60 minutesLinks all protons within a single sugar residue.[1][5]
2D HSQC Resolve ¹H overlap via ¹³CHigh1-2 hoursDisperses signals based on the large ¹³C chemical shift range.[1][7]
Selective 1D TOCSY Isolate a single spin systemHigh (for the selected system)15-45 minutesDeconvolutes signals from a single residue out of a crowded spectrum.[1][6]
3D TOCSY-HSQC Resolve 2D cross-peak overlapVery High12-24+ hoursProvides maximum signal separation for highly complex structures.[1]

Table 2: Typical Chemical Shift Ranges for Furanose Sugars

NucleusRing PositionTypical Chemical Shift Range (ppm)Notes
¹H Anomeric (H-1)~5.0 - 5.5Often the most downfield ring proton, but can overlap with other signals.
Other Ring Protons~3.5 - 4.5Region of significant overlap.[7][11]
¹³C Anomeric (C-1)~95 - 110α- and β-anomers are typically well-resolved.
Ring Carbons (C-2 to C-4)~70 - 85
Exocyclic Carbon (e.g., C-5)~60 - 70

Experimental Protocols

Protocol 1: Selective 1D TOCSY for Isolating a Furanose Anomer

  • Acquire a standard 1D ¹H spectrum: Identify a well-resolved signal corresponding to the furanose anomer of interest. The anomeric proton is often a good candidate.

  • Set up the selective 1D TOCSY experiment: Use a pulse sequence with a selective excitation pulse (e.g., a Gaussian or sinc-shaped pulse).

  • Calibrate the selective pulse: Ensure the bandwidth of the selective pulse is narrow enough to excite only the target resonance.

  • Set the mixing time (spin-lock duration): A typical mixing time for carbohydrates is 80-120 ms. This duration can be optimized to maximize magnetization transfer throughout the spin system.

  • Acquisition Parameters:

    • Number of Scans (ns): 64 to 1024, as signals can be weak.[1]

    • Relaxation Delay (d1): 2.0 seconds.[1]

  • Process the data: Apply a standard exponential window function and Fourier transform. The resulting spectrum will show only signals from the spin system of the selectively excited proton.[1]

Protocol 2: Using a Lanthanide Shift Reagent (LSR)

  • Sample Preparation: Prepare a solution of your furanose-containing compound in a dry, aprotic deuterated solvent (e.g., CDCl₃, benzene-d₆). Water can interfere with the LSR.

  • Acquire a reference spectrum: Obtain a standard ¹H NMR spectrum of your compound before adding the LSR.

  • Add the LSR: Add a small, known amount of the LSR (e.g., Eu(fod)₃) to the NMR tube. Start with a low molar ratio (e.g., 0.1 equivalents).

  • Acquire spectra titrimetrically: Acquire a ¹H NMR spectrum after each addition of the LSR. Monitor the changes in chemical shifts. Continue adding small aliquots of the LSR until sufficient signal dispersion is achieved or until significant line broadening occurs.

  • Data Analysis: Compare the spectra to identify the signals that have shifted, which can help in assigning protons based on their proximity to the LSR binding site.

Visual Workflows and Logic Diagrams

Resolving_NMR_Overlap start Start: Overlapping Furanose Signals in 1D ¹H NMR acquire_2d Acquire 2D Spectra (COSY, TOCSY, HSQC) start->acquire_2d is_2d_sufficient Is 2D Spectral Overlap Still Problematic? is_selective_possible Resolved Signal for Selective Excitation? is_2d_sufficient->is_selective_possible Yes end_resolved Signals Resolved is_2d_sufficient->end_resolved No acquire_3d Acquire 3D NMR (e.g., TOCSY-HSQC) is_selective_possible->acquire_3d No selective_1d Perform Selective 1D TOCSY/NOESY is_selective_possible->selective_1d Yes is_fluorinated Is the Sugar Fluorinated? festa_nmr Perform 1D FESTA Experiment is_fluorinated->festa_nmr Yes add_lsr Use Lanthanide Shift Reagents is_fluorinated->add_lsr No acquire_2d->is_2d_sufficient change_conditions Modify Experimental Conditions (Solvent, Temperature) acquire_3d->change_conditions selective_1d->end_resolved change_conditions->is_fluorinated f_decoupling ¹⁹F Decoupling festa_nmr->f_decoupling f_decoupling->end_resolved add_lsr->end_resolved

Caption: Decision workflow for resolving NMR signal overlap in furanose analysis.

Selective_TOCSY_Workflow step1 1. Acquire 1D ¹H Spectrum step2 2. Identify a well-resolved proton signal for the target anomer step1->step2 step3 3. Set up Selective 1D TOCSY (e.g., using a Gaussian pulse) step2->step3 step4 4. Optimize mixing time (e.g., 80-120 ms) step3->step4 step5 5. Acquire data with sufficient number of scans (NS) step4->step5 step6 6. Process spectrum step5->step6 step7 Result: Clean 1D subspectrum of the selected furanose anomer step6->step7

Caption: Experimental workflow for a Selective 1D TOCSY experiment.

References

Optimizing crystallization conditions for alpha-L-ribofuranose derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization conditions for alpha-L-ribofuranose derivatives.

Troubleshooting Guide

Crystallization is often a trial-and-error process. This guide addresses common problems encountered during the crystallization of α-L-ribofuranose derivatives and suggests potential solutions.

Common Crystallization Problems and Solutions

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Solution is undersaturated.Concentrate the solution by slow evaporation of the solvent. Try cooling the solution to a lower temperature.[1][2]
Nucleation barrier is too high.Introduce a seed crystal. Gently scratch the inside of the container with a glass rod to create nucleation sites.[1]
Incorrect solvent system.Experiment with different solvents or solvent mixtures. (See Table 1 for examples).
Compound purity is insufficient.Further purify the derivative using chromatography or other techniques.
Oil Formation ("Oiling Out") Supersaturation is too high.Add a small amount of additional solvent to reduce the concentration. Re-heat the solution and allow it to cool more slowly.[1][2]
Temperature is too high.Attempt crystallization at a lower temperature.
Impurities are present.Purify the sample. Impurities can lower the melting point and favor oiling out.[2]
Formation of Small, Needle-like, or Poor-Quality Crystals Rapid crystal growth due to high supersaturation.Decrease the rate of solvent evaporation (e.g., by using a container with a smaller opening).[3] Reduce the concentration of the solute. Employ a different crystallization technique like vapor diffusion for slower growth.
Agitation or disturbance.Ensure the crystallization setup is in a vibration-free environment.[3]
Low Crystal Yield Too much solvent used.Use a more minimal amount of solvent for dissolution.[2]
Premature filtration.Ensure crystallization is complete before filtering. Check the filtrate for dissolved product.[2]
Crystals are too soluble in the washing solvent.Use a solvent for washing in which the crystals are less soluble, and use it cold.

Table 1: Example Solvent Systems for Ribofuranose Derivative Crystallization

Derivative Type Solvent System Notes
Tetra-O-acetyl-L-ribofuranoseEthyl etherMentioned in patent literature for recrystallization.[4][5]
Acetylated L-ribofuranose derivativesHexane / Ethyl acetate (B1210297)Used as a mixture for purification and crystallization.[6]
General Carbohydrate DerivativesEthanol / WaterA common solvent mixture for crystallizing polar molecules.
Acetone / WaterAnother common mixture for moderately polar compounds.
IsopropanolCan be effective for some carbohydrate derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing a crystallization solvent for my α-L-ribofuranose derivative?

A1: A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but more soluble upon heating. For acetylated ribofuranose derivatives, literature suggests solvents like ethyl ether or mixtures such as hexane/ethyl acetate have been successful.[4][5][6] It is often beneficial to screen a range of solvents with varying polarities.

Q2: How can I improve the purity of my α-L-ribofuranose derivative before attempting crystallization?

A2: High purity is crucial for successful crystallization.[7] Common purification techniques include:

  • Column Chromatography: Silica gel chromatography is effective for separating carbohydrate derivatives based on polarity.

  • Recrystallization: If you can obtain crystals, even of poor quality, recrystallizing them can significantly improve purity.

  • Washing: Washing the crude product with a solvent in which the impurities are soluble but the desired compound is not can be a simple and effective purification step.

Q3: Should I use slow evaporation or vapor diffusion for my experiments?

A3: The choice of method depends on the characteristics of your compound and the solvents used.

  • Slow Evaporation is a simple method where the solvent is allowed to evaporate slowly from a solution of the compound.[3] It is a good starting point, especially if you have a larger amount of material.

  • Vapor Diffusion is a more controlled method where a less volatile solvent (in which the compound is soluble) slowly equilibrates with a more volatile solvent (in which the compound is insoluble).[8] This gradual change in solvent composition can lead to the growth of higher-quality crystals and is often preferred when only small amounts of the compound are available.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization

  • Dissolution: Dissolve the α-L-ribofuranose derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate) with gentle heating.

  • Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Evaporation: Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.[3]

  • Incubation: Place the container in a quiet, vibration-free location at a constant temperature.

  • Crystal Growth: Monitor the container periodically for crystal formation. This may take several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: Vapor Diffusion Crystallization (Hanging Drop Method)

  • Prepare the Reservoir: Fill the well of a vapor diffusion plate with 500 µL of a precipitant solution (a solvent in which the compound is insoluble).

  • Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of your concentrated α-L-ribofuranose derivative solution with 1-2 µL of the reservoir solution.[8]

  • Seal the Well: Invert the coverslip and place it over the well, creating a hanging drop. Seal the well with vacuum grease to ensure an airtight system.[8]

  • Equilibration and Growth: Water will slowly vaporize from the drop and move to the more concentrated reservoir solution, causing the concentration of your compound in the drop to increase and promoting crystallization.[8]

  • Monitoring and Harvesting: Monitor the drop for crystal growth over time. Once crystals have formed, they can be carefully harvested.

Protocol 3: Seeding

Seeding can be used to induce crystallization when spontaneous nucleation is difficult.

  • Obtain Seed Crystals: Crush a previously grown crystal of the α-L-ribofuranose derivative to create very small seed crystals.

  • Prepare a Supersaturated Solution: Prepare a solution of your compound that is close to, but not yet at, the point of spontaneous crystallization.

  • Introduce the Seed: Using a fine glass fiber or a needle, pick up a few seed crystals and introduce them into the supersaturated solution.

  • Crystal Growth: The seed crystals will act as templates for further crystal growth.[1]

Visualizing Workflows and Relationships

TroubleshootingWorkflow Troubleshooting Crystallization Issues cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Poor Quality Start Experiment Start NoCrystals No Crystals Formed Start->NoCrystals OilingOut Oiling Out Occurs Start->OilingOut PoorQuality Poor Quality Crystals Start->PoorQuality GoodCrystals Good Quality Crystals Start->GoodCrystals Concentrate Concentrate Solution NoCrystals->Concentrate Undersaturated? Seed Add Seed Crystal NoCrystals->Seed Nucleation Issue? Scratch Scratch Glassware NoCrystals->Scratch AddSolvent Add More Solvent OilingOut->AddSolvent Too Concentrated? SlowCool Cool Slowly OilingOut->SlowCool LowerTemp Use Lower Temp OilingOut->LowerTemp Temp Too High? DecreaseRate Decrease Evaporation Rate PoorQuality->DecreaseRate Grew Too Fast? LowerConc Lower Concentration PoorQuality->LowerConc VaporDiffusion Try Vapor Diffusion PoorQuality->VaporDiffusion Concentrate->GoodCrystals Cool Cool to Lower Temp Cool->GoodCrystals Seed->GoodCrystals Scratch->GoodCrystals AddSolvent->GoodCrystals SlowCool->GoodCrystals LowerTemp->GoodCrystals DecreaseRate->GoodCrystals LowerConc->GoodCrystals VaporDiffusion->GoodCrystals

Caption: Troubleshooting workflow for common crystallization issues.

ExperimentalWorkflow General Crystallization Workflow Start Start with Pure Compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Filter Hot Filtration (if necessary) Dissolve->Filter ChooseMethod Choose Crystallization Method Filter->ChooseMethod SlowEvap Slow Evaporation ChooseMethod->SlowEvap Simple VaporDiff Vapor Diffusion ChooseMethod->VaporDiff Controlled Cooling Slow Cooling ChooseMethod->Cooling Temp Dependent Incubate Incubate and Monitor SlowEvap->Incubate VaporDiff->Incubate Cooling->Incubate Harvest Harvest and Dry Crystals Incubate->Harvest

Caption: A generalized workflow for crystallization experiments.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of L-Nucleosides and D-Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of L-nucleosides and their naturally occurring D-enantiomers. The information presented is supported by experimental data to assist researchers in drug discovery and development.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. For decades, it was widely believed that only D-nucleosides, the enantiomers found in nature, possessed biological activity. However, the discovery of potent antiviral activity in L-nucleosides, such as Lamivudine (3TC), revolutionized the field.[1] L-nucleosides are the mirror images of D-nucleosides and often exhibit unique biological properties, including comparable or even superior therapeutic activity and improved safety profiles.[1][2] This guide explores the key differences in biological activity between L- and D-nucleosides, focusing on their antiviral and anticancer properties, mechanisms of action, and enzymatic interactions.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the antiviral and anticancer activities of selected L- and D-nucleosides. These values, including the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50), provide a basis for comparing their potency.

Antiviral Activity
Nucleoside Analog Stereochemistry Virus Cell Line IC50 / EC50 (µM) Reference(s)
Lamivudine (3TC) LHIV-1PBMEC50: 0.002[3]
DHIV-1PBMEC50: 0.2[3]
Emtricitabine (FTC) LHIV-1-Similar to Lamivudine[4][5][6]
Telbivudine (LdT) LHBV--[7]
β-L-2'-deoxycytidine LHBV2.2.15-[8]
β-L-thymidine LHBV2.2.15-[8]
β-L-2'-deoxyadenosine LHBV2.2.15-[8]
5-deoxy-α-L-lyxofuranosyl benzimidazole (B57391) (2-chloro derivative) LHCMV (Towne)-IC50: 0.2-0.4[9][10]
Troxacitabine (B1681597) (L-OddC) LEBV-EC50: 0.03[3]
Anticancer Activity
Nucleoside Analog Stereochemistry Cancer Type Cell Line IC50 (µM) Reference(s)
Troxacitabine (L-OddC) LLeukemiaCCRF-CEM-[11]
Cytarabine (B982) (Ara-C) DLeukemiaCCRF-CEM-[11]
2'-fluoro-4'-selenoarabinocytidine -VariousHCT116, A549, SU638, T47D, PC-3, K562More potent than Cytarabine in most cell lines[12]
Clofarabine DLeukemia & Solid TumorsVarious0.028–0.29[12]
2'-deoxy-4'-thiocytidine analogues (38 & 39) -B-cell & T-cell LeukemiaCCRF-SB & Molt-42.24 - 7.14[12]

Mechanism of Action: A Tale of Two Stereoisomers

The primary mechanism of action for most biologically active nucleoside analogs, both L- and D-, involves their conversion to the corresponding 5'-triphosphate form, which then interferes with nucleic acid synthesis.[13]

The Central Pathway: Phosphorylation and Chain Termination
  • Cellular Uptake: Nucleoside analogs enter the cell via specialized nucleoside transporters.[14]

  • Phosphorylation Cascade: Once inside the cell, the nucleoside analog is phosphorylated three times by cellular kinases to form the active triphosphate metabolite.[13] This is often the rate-limiting step.

  • Inhibition of Viral Polymerases: The nucleoside triphosphate analog, mimicking a natural deoxynucleoside triphosphate (dNTP), competes for the active site of viral DNA polymerases or reverse transcriptases.[13]

  • DNA Chain Termination: Upon incorporation into the growing viral DNA strand, the lack of a 3'-hydroxyl group on the sugar moiety of many analogs prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[7][13]

dot

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_Nucleoside_ext L-Nucleoside Analog L_Nucleoside_int L-Nucleoside L_Nucleoside_ext->L_Nucleoside_int Nucleoside Transporter L_NMP L-Nucleoside Monophosphate L_Nucleoside_int->L_NMP Cellular Kinase L_NDP L-Nucleoside Diphosphate L_NMP->L_NDP Cellular Kinase L_NTP L-Nucleoside Triphosphate (Active) L_NDP->L_NTP Cellular Kinase Viral_Polymerase Viral DNA Polymerase / Reverse Transcriptase L_NTP->Viral_Polymerase Competes with natural dNTPs DNA_Chain Growing Viral DNA Viral_Polymerase->DNA_Chain Incorporation Termination DNA Chain Termination DNA_Chain->Termination dATP dATP dATP->Viral_Polymerase dGTP dGTP dGTP->Viral_Polymerase dCTP dCTP dCTP->Viral_Polymerase dTTP dTTP dTTP->Viral_Polymerase

Caption: General mechanism of action for L-nucleoside analogs.

The Stereochemical Advantage of L-Nucleosides

A key difference between L- and D-nucleosides lies in their interaction with host versus viral/cancer-related enzymes.

  • Metabolic Stability: L-nucleosides are generally poor substrates for human cellular enzymes, such as deaminases and phosphorylases, which rapidly degrade many D-nucleoside analogs. This increased metabolic stability can lead to a longer intracellular half-life and sustained therapeutic effect.

  • Selective Toxicity: While viral polymerases can often accommodate both L- and D-nucleoside triphosphates, human DNA polymerases exhibit a much higher fidelity and are significantly less likely to incorporate the "unnatural" L-enantiomer. This provides a basis for the selective toxicity of L-nucleosides towards viral replication or cancer cells with minimal impact on healthy host cells. For instance, the triphosphate of L-I-OddU shows potent inhibition of Epstein-Barr virus (EBV) DNA polymerase but does not significantly inhibit human DNA polymerases α, β, or γ.[3]

Experimental Protocols

Reproducible and standardized methodologies are crucial for the accurate assessment of the biological activity of nucleoside analogs. Below are summaries of key experimental protocols.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding: Seed adherent or suspension cells in a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the nucleoside analog for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[15][16][17]

dot

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with serial dilutions of nucleoside analog Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Incubation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Incubation Solubilization Solubilize formazan crystals with DMSO Formazan_Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining IC50 using the MTT assay.

Antiviral Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the cytopathic effect of a lytic virus.

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates and grow them to form a confluent monolayer.

  • Virus Titration: Determine the virus titer that produces a countable number of plaques (typically 50-100 per well).

  • Compound and Virus Incubation: Pre-incubate the cell monolayer with various concentrations of the nucleoside analog. Then, infect the cells with the predetermined amount of virus.

  • Overlay Application: After a virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the respective drug concentrations. This restricts virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation and Staining: Incubate the plates for several days until plaques are visible. Fix the cells and stain with a dye like crystal violet, which stains living cells, leaving the plaques as clear zones.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The IC50 is the concentration that reduces the plaque number by 50%.[9]

Enzyme Inhibition Assay (HIV-1 Reverse Transcriptase)

This assay directly measures the inhibitory effect of a nucleoside analog on the activity of a specific viral enzyme.

  • Reaction Setup: In a microplate well, combine a reaction buffer, a template-primer (e.g., poly(A)•oligo(dT)), a mixture of dNTPs including a labeled dUTP (e.g., biotin- or digoxigenin-labeled), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 reverse transcriptase.

  • Incubation: Incubate the plate to allow the reverse transcriptase to synthesize a new DNA strand, incorporating the labeled dUTP.

  • Capture and Detection: The newly synthesized, labeled DNA is captured on a streptavidin-coated plate. An enzyme-conjugated antibody specific for the label (e.g., anti-digoxigenin-HRP) is added, followed by a chromogenic substrate.

  • Signal Measurement: The intensity of the colorimetric signal, which is proportional to the amount of DNA synthesized, is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.[18][19][20][21]

Conclusion

The discovery of biologically active L-nucleosides has significantly expanded the landscape of antiviral and anticancer drug development. Their unique stereochemistry often confers advantages such as increased metabolic stability and a favorable selective toxicity profile. While the general mechanism of action—phosphorylation followed by DNA chain termination—is shared with their D-counterparts, the subtle differences in their interactions with viral and human enzymes are critical to their therapeutic success. The continued exploration of L-nucleoside analogs holds great promise for the development of novel and more effective therapeutic agents.

References

Chemical versus enzymatic synthesis of L-ribose: a comparative review.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-ribose (B16112), a rare monosaccharide and an enantiomer of the naturally abundant D-ribose, is a critical chiral building block in the synthesis of L-nucleoside analogues. These analogues are the cornerstone of numerous antiviral and anticancer drugs. The limited natural availability of L-ribose necessitates its production through synthetic routes. Historically, chemical synthesis has been the primary method; however, biotechnological approaches using enzymes have gained significant traction due to their potential for higher specificity, milder reaction conditions, and improved environmental footprint. This guide provides an objective comparison of the prevailing chemical and enzymatic methods for L-ribose synthesis, supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative parameters for the chemical and enzymatic synthesis of L-ribose, offering a clear comparison of their performance.

Table 1: Comparison of Chemical Synthesis Methods for L-Ribose

MethodStarting MaterialCatalyst/ReagentReaction TimeTemperature (°C)Yield (%)Purity (%)Key Challenges
Molybdate-catalyzed Epimerization L-arabinoseMolybdenum oxide (MoO₃) or Molybdic acid1 - 3 hours90 - 11021 - 22Requires extensive purificationLow yield, difficult separation from starting material and byproducts.[1][2]
Multi-step Synthesis with Swern Oxidation Protected L-arabinose derivativeOxalyl chloride, DMSO, TriethylamineMultiple steps-78 to room temp.76.3 (overall)High after purificationMultiple reaction steps, use of hazardous reagents.[3]
Synthesis from D-ribose D-riboseMultiple reagents over six stepsMultiple stepsVaried39 (overall)High after purificationComplex multi-step process.[4]

Table 2: Comparison of Enzymatic Synthesis Methods for L-Ribose

MethodBiocatalystStarting MaterialReaction TimeTemperature (°C)pHYield/Conversion (%)Volumetric Productivity (g/L/h)
Two-Enzyme System (Purified Enzymes) L-arabinose isomerase and mannose-6-phosphate (B13060355) isomeraseL-arabinose3 hours707.023.6 (conversion)39.3
Co-expression of Two Isomerases (Whole-cell) E. coli co-expressing L-arabinose isomerase and D-lyxose isomeraseL-arabinoseNot specified706.010.0 - 20.9 (conversion)Not specified
Recombinant Whole-cell Biocatalyst E. coli expressing mannitol-1-dehydrogenaseRibitol72 hours27.5Not specified55 (conversion)0.72
Immobilized Recombinant E. coli Immobilized E. coli with L-arabinose isomerase and mannose-6-phosphate isomeraseL-arabinose3 hours607.533 (conversion)33

Experimental Protocols

Below are detailed methodologies for key experiments in both chemical and enzymatic synthesis of L-ribose.

Chemical Synthesis: Molybdate-Catalyzed Epimerization of L-Arabinose

This protocol is based on the epimerization of L-arabinose to L-ribose using a molybdate (B1676688) catalyst.[1][2][5]

Materials:

  • L-arabinose

  • Ammonium molybdate or Molybdenum (VI) oxide (MoO₃)

  • Deionized water

  • Methanol (optional, can improve yield)

  • Hydrochloric acid or other acid for pH adjustment

  • Activated carbon

  • Ion-exchange resins (cationic and anionic)

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus

  • Rotary evaporator

  • Simulated Moving Bed (SMB) chromatography system or other chromatographic purification setup

Procedure:

  • Reaction Setup: Prepare a solution of L-arabinose in deionized water (e.g., 100 g/L).[1]

  • Catalyst Addition: Add the molybdenum catalyst to the L-arabinose solution. The concentration of the catalyst can range from 1.0 to 3.6 g per 225-450 g of L-arabinose.[5]

  • pH Adjustment: Adjust the pH of the reaction mixture to a range of 2.5 to 4.0 using an appropriate acid.[5]

  • Epimerization Reaction: Heat the reaction mixture to a temperature between 90°C and 110°C with constant stirring for 1 to 3 hours.[5]

  • Decolorization: After the reaction, cool the solution and add activated carbon. Stir for approximately 30 minutes to decolorize the solution.[5]

  • Filtration: Filter the solution to remove the activated carbon and any solid catalyst.

  • Ion Exchange: Pass the filtrate through a series of cation and anion exchange resins to remove ionic impurities.[5]

  • Concentration: Concentrate the purified solution using a rotary evaporator.

  • Purification: Separate L-ribose from the unreacted L-arabinose and other byproducts using a suitable chromatographic method, such as Simulated Moving Bed (SMB) chromatography.[1]

  • Crystallization: Concentrate the L-ribose fractions and induce crystallization to obtain the final product.

Enzymatic Synthesis: Two-Enzyme System for L-Ribose Production

This protocol describes the synthesis of L-ribose from L-arabinose using a two-enzyme system of L-arabinose isomerase (AI) and mannose-6-phosphate isomerase (MPI).[6]

Materials:

  • L-arabinose

  • Purified L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans)

  • Purified mannose-6-phosphate isomerase (e.g., from Geobacillus thermodenitrificans)

  • Buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • Cobalt chloride (CoCl₂) solution

  • Reaction vessel with temperature control and stirring

  • Method for enzyme inactivation (e.g., heat block)

  • Analytical equipment for monitoring the reaction (e.g., HPLC)

Procedure:

  • Reaction Mixture Preparation: Prepare a solution of L-arabinose in the buffer (e.g., 500 g/L).[6]

  • Cofactor Addition: Add CoCl₂ to the reaction mixture to a final concentration of 1 mM.[6]

  • Enzyme Addition: Add the purified L-arabinose isomerase and mannose-6-phosphate isomerase to the reaction mixture. Optimal enzyme concentrations should be determined empirically (e.g., 8 U/ml AI and 20 U/ml MPI).[6]

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 70°C) with gentle stirring for a specified time (e.g., 3 hours).[6]

  • Reaction Monitoring: Periodically take samples from the reaction mixture to monitor the formation of L-ribose and the consumption of L-arabinose using HPLC.

  • Enzyme Inactivation: Once the desired conversion is achieved, terminate the reaction by inactivating the enzymes, for example, by heating the mixture.

  • Downstream Processing: The resulting solution containing L-ribose, unreacted L-arabinose, and the intermediate L-ribulose can then be subjected to purification steps, such as chromatography, to isolate pure L-ribose.

Mandatory Visualization

The following diagrams illustrate the workflows for the chemical and enzymatic synthesis of L-ribose.

G cluster_chemical Chemical Synthesis Workflow L_arabinose L-Arabinose Epimerization Molybdate-catalyzed Epimerization L_arabinose->Epimerization Reaction_Mixture Reaction Mixture (L-Ribose, L-Arabinose, Byproducts) Epimerization->Reaction_Mixture Purification Purification (e.g., SMB Chromatography) Reaction_Mixture->Purification L_ribose L-Ribose Purification->L_ribose G cluster_enzymatic Enzymatic Synthesis Workflow L_arabinose L-Arabinose Isomerization1 L-Arabinose Isomerase L_arabinose->Isomerization1 L_ribulose L-Ribulose Isomerization1->L_ribulose Isomerization2 Mannose-6-Phosphate Isomerase L_ribulose->Isomerization2 Reaction_Mixture Reaction Mixture (L-Ribose, L-Ribulose, L-Arabinose) Isomerization2->Reaction_Mixture Purification Purification Reaction_Mixture->Purification L_ribose L-Ribose Purification->L_ribose

References

Illuminating the Elusive Structure of alpha-L-ribofuranose: A Comparative Guide to NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, in the context of validating the structure of alpha-L-ribofuranose. Due to a scarcity of direct experimental data for this compound, this guide will utilize data from its enantiomer, D-ribofuranose derivatives, to illustrate the principles and expected outcomes of these methods.

The furanose form of ribose is a critical structural component of numerous biologically significant molecules, including nucleic acids and certain cofactors. Validating the specific anomeric and enantiomeric form, such as this compound, is crucial for understanding its chemical properties and biological activity. While NMR spectroscopy provides detailed information about the molecule's structure and conformation in solution, X-ray crystallography offers a precise snapshot of its solid-state atomic arrangement.

Data Presentation: A Comparative Look at Structural Parameters

The following tables summarize the type of quantitative data obtained from NMR and X-ray crystallographic analyses of a representative protected ribofuranoside derivative. This data, while pertaining to a D-enantiomer, serves as a valuable reference for what to expect when studying L-ribofuranose derivatives.

Table 1: NMR Spectroscopic Data for Methyl 2,3-O-isopropylidene-β-D-ribofuranoside [1][2]

Proton (¹H)Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Carbon (¹³C)Chemical Shift (δ, ppm)
H14.97 (s)J₂,₃ = 5.86C1110.22
H24.58 (d)C286.04
H34.83 (d)J₄,₅ = 2.93C381.70
H44.42 (t)C488.59
H53.71 (dt)J₅,₅' = 12.45C564.22
H5'3.61 (ddd)OCH₃55.70
OCH₃3.43 (s)C(CH₃)₂112.33
(CH₃)₂C1.48, 1.31 (2s)(CH₃)₂C26.57, 24.93

Note: Data obtained in CDCl₃. Chemical shifts and coupling constants are crucial for determining the relative stereochemistry and conformation of the furanose ring in solution.

Table 2: X-ray Crystallographic Data for a β-D-ribofuranoside Derivative [1]

ParameterValue
Empirical FormulaC₁₂H₁₆N₂O₆
Formula Weight284.27
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.89 Å, b = 10.23 Å, c = 22.11 Å
α = 90°, β = 90°, γ = 90°
Bond Length (C1-O4)~1.43 Å
Bond Angle (C1-O4-C4)~109.5°

Note: This data provides precise atomic coordinates, allowing for the unambiguous determination of the molecule's absolute configuration and solid-state conformation.

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for the structural validation of a ribofuranose derivative using NMR spectroscopy and X-ray crystallography.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

  • Data Acquisition:

    • Acquire a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • 1D ¹H NMR: Provides information on proton chemical shifts and coupling constants.

    • 1D ¹³C NMR: Determines the chemical shifts of the carbon atoms in the molecule.

    • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the connectivity of the proton spin systems.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining stereochemistry and conformation.

  • Data Analysis:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Measure the coupling constants (J-values) from the high-resolution ¹H NMR spectrum. These values are critical for determining the dihedral angles between adjacent protons and thus the conformation of the furanose ring.

    • Analyze the cross-peaks in the NOESY spectrum to establish through-space proximities between protons, confirming the stereochemical arrangement of substituents.

X-ray Crystallography Protocol
  • Crystallization:

    • Grow single crystals of the this compound derivative. This is often the most challenging step and may require screening a wide range of conditions (solvents, precipitants, temperature, etc.). Vapor diffusion (hanging or sitting drop) is a common technique.

  • Data Collection:

    • Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

    • Cool the crystal in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage.

    • Place the crystal in an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and a detector.

    • Rotate the crystal in the X-ray beam and collect the diffraction data as a series of images.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map. For small molecules, direct methods are typically successful.

    • Build an initial atomic model into the electron density map using appropriate software (e.g., Olex2, SHELX).

    • Refine the atomic model against the experimental diffraction data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Validate the final crystal structure using metrics such as the R-factor and by checking for geometric reasonability.

Mandatory Visualization: Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, integrating both NMR and X-ray crystallographic approaches.

Workflow for this compound Structure Validation cluster_sample Sample cluster_nmr NMR Spectroscopy (Solution-State) cluster_xray X-ray Crystallography (Solid-State) cluster_validation Final Validation Sample This compound (or derivative) NMR_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, NOESY) Sample->NMR_Acquisition Crystallization Single Crystal Growth Sample->Crystallization NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, NOEs) NMR_Acquisition->NMR_Analysis Solution_Structure Proposed Solution Structure & Conformation NMR_Analysis->Solution_Structure Validation Comparative Analysis & Final Structure Validation Solution_Structure->Validation Xray_Diffraction X-ray Diffraction Data Collection Crystallization->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Crystal_Structure Definitive Solid-State Structure Structure_Solution->Crystal_Structure Crystal_Structure->Validation

References

A Comparative Guide to the Catalytic Efficiency of L-Ribose Isomerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-ribose (B16112), a rare monosaccharide, is a critical building block in the synthesis of various antiviral drugs and other bioactive compounds.[1] The enzymatic production of L-ribose, primarily through the isomerization of L-ribulose (B1680624), is a key area of research, offering a more specific and environmentally friendly alternative to chemical synthesis. L-ribose isomerases (L-RIs), the enzymes catalyzing this reaction, are found in a variety of microorganisms.[2] This guide provides a comparative analysis of the catalytic efficiency of different L-ribose isomerases, supported by experimental data, to aid researchers in selecting the most suitable enzyme for their applications.

Performance Comparison of L-Ribose Isomerases

The catalytic efficiency of an enzyme is a crucial parameter for its industrial applicability. Key kinetic parameters such as the Michaelis constant (Km), turnover number (kcat), and the catalytic efficiency (kcat/Km) provide insights into an enzyme's affinity for its substrate and its catalytic power. The following table summarizes these parameters for several characterized L-ribose isomerases from different microbial sources.

Enzyme SourceOptimal pHOptimal Temp. (°C)Km (mM)kcat (min⁻¹)kcat/Km (min⁻¹mM⁻¹)Specific Activity (U/mg)Metal Ion DependenceReference
Mycetocola miduiensis (Mm-LRIse)7.54042.489259.26217.4347.40Enhanced by Mn²⁺ and Co²⁺[3]
Cryobacterium sp. N21 (CrL-RIse)9.03537.810416275.4354.96Enhanced by Mn²⁺[4]
Actinotalea fermentans8.04531.36700214Not specifiedNot required, inhibited by Hg²⁺
Cohnella laevoribosii (CLLI)6.570121.7-0.2 (s⁻¹)75.5Activated by Mn²⁺[5]
Geobacillus thermodenitrificans (MPI variant)7.070----Enhanced by Co²⁺[6]

Note: The data for the mannose-6-phosphate (B13060355) isomerase (MPI) from Geobacillus thermodenitrificans is for a triple-site variant engineered for improved L-ribose production. While specific kinetic parameters were not provided in the same format, its productivity was significantly higher than the wild-type enzyme.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of L-ribose isomerases.

Enzyme Expression and Purification

Recombinant L-ribose isomerase is typically produced by overexpressing the corresponding gene in a host organism, most commonly Escherichia coli.

  • Cloning and Expression: The gene encoding the L-ribose isomerase is cloned into an expression vector (e.g., pET vectors) with a purification tag (e.g., His-tag). The vector is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.

  • Cell Lysis and Clarification: After cultivation, the bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a suitable buffer and lysed by sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain a clear cell-free extract.

  • Purification: The recombinant enzyme is purified from the cell-free extract using affinity chromatography. For His-tagged proteins, a nickel-nitrilotriacetic acid (Ni-NTA) resin is commonly used. The bound protein is eluted with an imidazole (B134444) gradient. The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Activity Assay

The activity of L-ribose isomerase is determined by measuring the rate of formation of L-ribulose from L-ribose. The cysteine-carbazole method is a widely used colorimetric assay for the quantification of ketoses.[7]

  • Reaction Mixture: A typical reaction mixture contains the purified enzyme, L-ribose as the substrate in a suitable buffer (e.g., sodium phosphate (B84403) or glycine-NaOH buffer), and any required metal ions.

  • Incubation: The reaction is initiated by adding the enzyme and incubated at the desired temperature for a specific time.

  • Termination and Color Development: The reaction is stopped by adding a stopping reagent, such as trichloroacetic acid. For the cysteine-carbazole assay, the following steps are performed:

    • To the reaction mixture, add cysteine-HCl solution.

    • Add a solution of carbazole (B46965) in ethanol.

    • Carefully add concentrated sulfuric acid and mix.

    • Incubate at a specific temperature (e.g., 40°C) for a set time to allow for color development.[8]

  • Measurement: The absorbance of the resulting colored complex is measured at a specific wavelength (typically around 550-560 nm) using a spectrophotometer.

  • Quantification: The amount of L-ribulose produced is determined by comparing the absorbance to a standard curve prepared with known concentrations of L-ribulose. One unit of enzyme activity is generally defined as the amount of enzyme that produces 1 µmol of L-ribulose per minute under the specified assay conditions.[6]

Determination of Kinetic Parameters

The kinetic parameters (Km and kcat) are determined by measuring the initial reaction rates at various substrate concentrations.

  • Varying Substrate Concentrations: The enzyme activity is assayed as described above with a range of L-ribose concentrations.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The data is then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.

  • Calculation of kcat: The turnover number (kcat) is calculated using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Analysis of Substrates and Products by HPLC

High-performance liquid chromatography (HPLC) is a precise method for separating and quantifying sugars in the reaction mixture.[9][10]

  • Sample Preparation: Samples from the enzymatic reaction are typically deproteinized by filtration or centrifugation before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A carbohydrate analysis column, such as an amino-based or a ligand-exchange column (e.g., with Ca²⁺ counter-ions), is used.[11]

    • Mobile Phase: The mobile phase is typically a mixture of acetonitrile (B52724) and water or just deionized water, depending on the column type.

    • Detector: A refractive index (RI) detector is commonly used for sugar analysis.

  • Quantification: The concentrations of L-ribose and L-ribulose are determined by comparing the peak areas to those of known standards.

Visualizations

Biotechnological Production of L-Ribose from L-Arabinose

The enzymatic production of L-ribose from the more abundant and less expensive L-arabinose is a two-step process.[1][12] First, L-arabinose isomerase converts L-arabinose to L-ribulose. Subsequently, L-ribose isomerase catalyzes the isomerization of L-ribulose to L-ribose.

L_Ribose_Production_Pathway L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose Isomerization L_Ribose L-Ribose L_Ribulose->L_Ribose Isomerization L_Arabinose_Isomerase L-Arabinose Isomerase L_Arabinose_Isomerase->L_Ribulose L_Ribose_Isomerase L-Ribose Isomerase L_Ribose_Isomerase->L_Ribose

Caption: Enzymatic cascade for L-ribose production.

Experimental Workflow for L-Ribose Isomerase Characterization

The characterization of a novel L-ribose isomerase typically follows a standardized workflow, from the initial identification of the gene to the detailed analysis of the enzyme's catalytic properties.

Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_characterization Enzyme Characterization Gene_Identification Gene Identification (e.g., from microbial genome) Cloning Cloning into Expression Vector Gene_Identification->Cloning Transformation Transformation into Host Organism (e.g., E. coli) Cloning->Transformation Expression Overexpression (e.g., IPTG induction) Transformation->Expression Purification Purification (e.g., Ni-NTA chromatography) Expression->Purification Purity_Analysis Purity Analysis (SDS-PAGE) Purification->Purity_Analysis Activity_Assay Enzyme Activity Assay (Cysteine-Carbazole Method) Purity_Analysis->Activity_Assay Optimal_Conditions Determination of Optimal pH & Temperature Activity_Assay->Optimal_Conditions Kinetic_Analysis Kinetic Analysis (Varying Substrate Conc.) Activity_Assay->Kinetic_Analysis HPLC_Analysis Substrate & Product Analysis (HPLC) Activity_Assay->HPLC_Analysis

Caption: Workflow for L-RI characterization.

References

A Comparative Guide to the Glycosylation Efficiency of alpha-L-Ribofuranose and L-Arabinofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient and stereoselective formation of glycosidic bonds is paramount. Among the various monosaccharide donors, furanosides, particularly L-ribofuranose and L-arabinofuranose, are crucial components of numerous biologically active molecules, including nucleoside analogues and bacterial cell wall polysaccharides. This guide provides an objective comparison of the glycosylation efficiency of α-L-ribofuranose and L-arabinofuranose, supported by experimental data from the literature.

Executive Summary

While a direct, side-by-side comparison of the glycosylation efficiency of α-L-ribofuranose and L-arabinofuranose under identical conditions is not extensively documented in a single study, a comparative analysis of published data reveals key differences in their reactivity and stereoselectivity. The stereochemical outcome of glycosylation reactions with furanosides is highly dependent on the protecting groups on the sugar donor, the nature of the leaving group, and the activation method employed. Notably, significant efforts in the literature have focused on achieving stereoselective synthesis of β-L-arabinofuranosides due to their prevalence in nature and the synthetic challenges they present.

Comparative Data on Glycosylation Efficiency

The following table summarizes quantitative data from representative glycosylation reactions involving L-ribofuranose and L-arabinofuranose donors. These examples have been selected for their use of common activators and protecting groups to facilitate a reasonable comparison.

Glycosyl DonorAcceptorActivator/PromoterSolventTime (h)Yield (%)Anomeric Ratio (α:β)Reference
1-O-Acetyl-2,3,5-tri-O-benzoyl-L-arabinofuranoseAllyl α-D-xylopyranosideBF₃·Et₂ODCM-HighPredominantly α[1]
2,3,5-Tri-O-(tert-butyldimethylsilyl)-L-ribofuranosyl trichloroacetimidateAglycone 3TMSOTfDCM--Predominantly α[2]
3,5-O-Di-tert-butylsilylene-protected L-arabinofuranosyl donorPrimary and secondary alcoholsNIS/AgOTf---Excellent β selectivity[3]
Peracetylated-β-D-ribofuranoseNicotinamideTMSOTfAcetonitrile (B52724)-58% (overall)13:87N/A
3,5-O-Xylylene-protected arabinofuranosyl trichloroacetimidateGlucosyl acceptorB(C₆F₅)₃--85%1:12[4]

Key Factors Influencing Glycosylation Efficiency

Several factors critically influence the efficiency and stereoselectivity of glycosylation reactions with both L-ribofuranose and L-arabinofuranose:

  • Protecting Groups: The nature of the protecting groups on the furanose ring can lock the sugar in a specific conformation, thereby directing the stereochemical outcome of the glycosylation. For instance, a 3,5-O-di-tert-butylsilane protecting group on an arabinofuranosyl donor can favor the formation of the β-anomer by locking the intermediate oxacarbenium ion in a conformation where the β-face is more accessible for nucleophilic attack[3].

  • Leaving Group: The choice of leaving group at the anomeric center (e.g., acetate (B1210297), trichloroacetimidate, thioglycoside) influences the reactivity of the glycosyl donor.

  • Activator/Promoter: The selection of the activator (e.g., Lewis acids like TMSOTf, BF₃·Et₂O, or combinations like NIS/AgOTf) is crucial for generating the reactive oxacarbenium ion intermediate and can significantly impact the stereoselectivity[5].

  • Solvent: The reaction solvent can influence the stability of the intermediates and the overall reaction pathway.

Experimental Protocols

Below are detailed methodologies for key glycosylation experiments cited in the literature, providing a practical guide for researchers.

Protocol 1: BF₃·Et₂O Catalyzed Glycosylation with an L-Arabinofuranose Donor

This protocol describes the stereoselective glycosylation of allyl xylopyranosides with a benzoylated L-arabinofuranose donor[1].

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-arabinofuranose (glycosyl donor)

  • Allyl α- or β-D-xylopyranoside (glycosyl acceptor)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • A solution of the glycosyl donor and the glycosyl acceptor in anhydrous DCM is stirred over activated 4 Å molecular sieves for 30 minutes at room temperature under an inert atmosphere (e.g., argon).

  • The mixture is cooled to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • BF₃·Et₂O is added dropwise to the stirred solution.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction is quenched by the addition of a few drops of pyridine (B92270) or triethylamine (B128534).

  • The mixture is filtered through a pad of Celite, and the filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired glycoside.

Protocol 2: TMSOTf-Mediated Glycosylation with an L-Ribofuranose Donor

This protocol is a general method for the synthesis of nucleosides using a silylated nucleobase and a protected ribofuranose derivative, often employing TMSOTf as a Lewis acid catalyst[6][7].

Materials:

  • Protected L-ribofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose)

  • Persilylated nucleobase (e.g., persilylated 6-chloropurine)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)

  • Molecular sieves (4 Å, activated)

Procedure:

  • To a stirred suspension of the protected L-ribofuranose and the persilylated nucleobase in the anhydrous solvent under an inert atmosphere, add activated 4 Å molecular sieves.

  • Cool the mixture to 0 °C.

  • Add TMSOTf dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as required, monitoring its progress by TLC.

  • Once the reaction is complete, cool the mixture and quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through Celite to remove solids.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired nucleoside.

Protocol 3: NIS/AgOTf Promoted Glycosylation with a Thioglycosyl Donor

This is a general and widely used method for the activation of thioglycosides, applicable to both arabinofuranosyl and ribofuranosyl donors[8].

Materials:

  • Thioglycosyl donor (e.g., ethyl 2,3,5-tri-O-benzoyl-1-thio-α-L-arabinofuranoside)

  • Glycosyl acceptor

  • N-Iodosuccinimide (NIS)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)

  • 4 Å molecular sieves

Procedure:

  • A mixture of the thioglycosyl donor (1.7 equiv) and the glycosyl acceptor (1.0 equiv) in anhydrous Et₂O is stirred over 4 Å molecular sieves (200 mg) at room temperature for 1 hour.

  • NIS (2.5 equiv) and AgOTf (0.25 equiv) are added to the mixture.

  • The reaction is monitored by TLC. After stirring for 2 hours at room temperature, the reaction is quenched by the addition of triethylamine (Et₃N).

  • The solution is diluted with DCM and filtered through Celite.

  • The filtrate is washed with saturated aqueous Na₂S₂O₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizing Glycosylation Workflows

To illustrate the general process of a chemical glycosylation reaction, the following diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the underlying chemical transformation.

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification donor Glycosyl Donor mix Mix & Stir (Inert atm.) donor->mix acceptor Glycosyl Acceptor acceptor->mix solvent Anhydrous Solvent + 4Å Sieves solvent->mix cool Cool (e.g., 0°C) mix->cool activate Add Activator (e.g., TMSOTf) cool->activate react React (Monitor by TLC) activate->react quench Quench Reaction react->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify product Pure Glycoside purify->product

Caption: General workflow for a chemical glycosylation reaction.

Glycosylation_Mechanism donor Glycosyl Donor (LG = Leaving Group) oxocarbenium Oxocarbenium Ion Intermediate donor->oxocarbenium Activation (Lewis Acid) product Glycoside Product (α/β mixture) oxocarbenium->product Nucleophilic Attack acceptor Acceptor (R-OH) acceptor->product

Caption: Simplified mechanism of acid-catalyzed O-glycosylation.

References

A Comparative Guide to Purity Assessment of Synthetically Derived alpha-L-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of synthetically derived alpha-L-ribofuranose is paramount for its application in areas such as nucleoside analogue synthesis and drug discovery. This guide provides an objective comparison of key analytical methods for assessing the purity of this compound, supported by experimental data and detailed protocols. The primary methods covered are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity assessment depends on the specific purity aspect being investigated, such as enantiomeric purity, anomeric purity, or the presence of other synthesis-related impurities. Each technique offers distinct advantages in terms of selectivity, sensitivity, and the type of information it provides.

Data Presentation: Quantitative Performance

The following table summarizes the key performance characteristics of HPLC, NMR, and LC-MS for the analysis of this compound. Data presented is a synthesis of reported values for ribose and other closely related carbohydrates.

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyLiquid Chromatography-Mass Spectrometry (LC-MS/MS)
Primary Application Enantiomeric and anomeric purity, quantification of known impurities.Anomeric ratio determination, structural confirmation, quantification of major components.Impurity profiling, identification of unknown impurities, trace analysis.
Limit of Detection (LOD) 0.8 µg/mL for chiral separations of related compounds.[1] Can be in the low ng/mL range with sensitive detectors.[2]Typically in the low µg/mL range; dependent on the number of scans.Picomolar to nanomolar concentrations are achievable.[3]
Limit of Quantitation (LOQ) 1.6 µg/mL for chiral separations of related compounds.[1] Generally, LOQ is 3x LOD.[4]Higher than HPLC, typically in the mid-to-high µg/mL range.Can be as low as 50 pM to 250 nM for related compounds.[3]
**Linearity (R²) **Typically >0.99 for a defined concentration range.Excellent linearity, often >0.999.Typically >0.99, but can be affected by matrix effects.[3]
Precision (%RSD) Typically <2% for repeat injections.[5]Generally <1% for quantitative measurements.<5% for repeat injections is considered excellent.[6]
Key Advantages Excellent for separating stereoisomers (enantiomers and anomers).[7] Robust and widely available.Provides unambiguous structural information.[8] Non-destructive. Allows for direct quantification of anomeric ratio without a reference standard for the minor anomer.High sensitivity and selectivity.[9] Powerful for identifying unknown impurities through fragmentation analysis.[10][11]
Key Limitations Requires reference standards for impurity identification and quantification. Can be time-consuming.[12]Lower sensitivity compared to LC-MS. Can have signal overlap in complex mixtures.[13]Quantification can be more complex than HPLC. Ionization efficiency can vary between compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific sample matrix and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Anomeric Purity

This method is designed to separate the L- and D-enantiomers of ribofuranose, as well as the α and β anomers of the L-form.

  • Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: A polysaccharide-based chiral stationary phase, such as CHIRALPAK AD-RH (150 x 4.6 mm, 5 µm particle size) or a similar column, is effective for separating ribose isomers.[1]

  • Mobile Phase: An isocratic mobile phase of water, isopropanol, and acetonitrile (B52724) is often used. A typical starting ratio is 40:50:10 (v/v/v).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at 25-45°C to improve resolution.[1]

  • Detection: UV detection at a low wavelength (e.g., 190-210 nm) for underivatized sugars, or a Refractive Index (RI) detector.

  • Sample Preparation: Dissolve 1 mg/mL of the synthetically derived this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10-20 µL of the sample. Identify peaks by comparing retention times with available reference standards for D-ribose, L-ribose (alpha and beta anomers). Enantiomeric excess (e.e.) and anomeric purity can be calculated from the peak areas.

Quantitative ¹H-NMR Spectroscopy for Anomeric Purity

This protocol allows for the determination of the ratio of α-L-ribofuranose to β-L-ribofuranose.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6 mL of deuterium (B1214612) oxide (D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans (e.g., 16 or more) for a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 times the T₁ of the anomeric protons to ensure accurate integration. A d1 of 10 seconds is generally sufficient.

  • Data Processing and Analysis:

    • Apply phasing and baseline correction to the spectrum.

    • Identify the signals corresponding to the anomeric protons of the α and β forms. The anomeric proton of the α-anomer typically appears downfield from the β-anomer.[8]

    • Integrate the anomeric proton signals for both anomers.

    • Calculate the anomeric purity using the following formula: % alpha-anomer = [Integral(alpha-anomeric proton) / (Integral(alpha-anomeric proton) + Integral(beta-anomeric proton))] x 100

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

This method is ideal for the detection and identification of known and unknown impurities in the synthetic this compound sample.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at 2% B, increasing to 95% B over 20-30 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • Mass Analysis:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-1000 to detect all ionizable species.

    • Tandem MS (MS/MS): Perform data-dependent acquisition to trigger fragmentation of the most abundant ions from the full scan, which aids in structural elucidation of impurities.

  • Sample Preparation: Dissolve 0.1 mg/mL of the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

  • Data Analysis: Use specialized software to process the data, identify potential impurities based on their accurate mass, and propose structures based on fragmentation patterns.

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing the purity of synthetically derived this compound.

Experimental_Workflow cluster_synthesis Synthetic this compound cluster_analysis Purity Assessment cluster_results Purity Confirmation Crude_Product Crude Product HPLC Chiral HPLC (Enantiomeric & Anomeric Purity) Crude_Product->HPLC NMR ¹H-NMR (Anomeric Ratio & Structure) Crude_Product->NMR LCMS LC-MS/MS (Impurity Profiling) Crude_Product->LCMS Pure_Product Pure this compound HPLC->Pure_Product NMR->Pure_Product LCMS->Pure_Product

Caption: Experimental workflow for the purity assessment of synthetic this compound.

Logical_Relationship cluster_purity Purity Aspects cluster_methods Analytical Methods Enantiomeric Enantiomeric Purity (L vs. D) HPLC Chiral HPLC Enantiomeric->HPLC Primary Anomeric Anomeric Purity (α vs. β) Anomeric->HPLC Secondary NMR NMR Spectroscopy Anomeric->NMR Primary Chemical Chemical Purity (Other Impurities) Chemical->HPLC Secondary LCMS LC-MS/MS Chemical->LCMS Primary

Caption: Logical relationship between purity aspects and primary analytical methods.

References

A Comparative Conformational Analysis of Furanose and Pyranose Rings: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the conformational intricacies of furanose and pyranose rings is paramount. These five- and six-membered cyclic sugar structures, respectively, form the backbone of countless biologically significant molecules, including nucleic acids, carbohydrates, and a multitude of therapeutics. Their three-dimensional architecture dictates their stability, reactivity, and, most critically, their interaction with biological targets. This guide provides an objective comparison of the conformational landscapes of furanose and pyranose rings, supported by experimental data and detailed methodologies.

Core Structural and Stability Differences

The fundamental distinction between pyranose and furanose rings lies in their size. A pyranose ring is a six-membered ring composed of five carbon atoms and one oxygen atom, while a furanose ring is a five-membered ring with four carbons and one oxygen.[1] This seemingly small difference has profound implications for their conformational flexibility and overall stability.

Pyranose rings are generally more stable than their furanose counterparts due to lower angle and eclipsing strain.[1] The six-membered ring of pyranose can readily adopt a stable chair conformation, which minimizes steric hindrance by positioning bulky substituents in equatorial positions.[2][3] In contrast, the five-membered furanose ring is inherently more flexible and consequently less stable, with a higher degree of ring strain.[4][5] While less common in solution for many simple sugars, the furanose form is a critical component of nucleic acids and other biological structures.[4]

Conformational Landscapes Explored

The flexibility of these ring systems gives rise to a variety of distinct three-dimensional conformations. Understanding these conformational preferences is crucial for predicting molecular interactions.

Pyranose Ring Conformations: A State of Low Energy

The pyranose ring predominantly exists in a low-energy chair conformation .[2] In this arrangement, the ring atoms are puckered, resembling a chair, which effectively minimizes torsional strain. The substituents on the ring can occupy either axial positions (perpendicular to the plane of the ring) or equatorial positions (in the plane of the ring). The chair form with the majority of bulky substituents in the more spacious equatorial positions is the most stable.[2]

While the chair conformation is energetically favored, the pyranose ring can also adopt higher-energy conformations such as the boat and skew-boat (or twist-boat) forms. The boat conformation is destabilized by steric clashes between the "flagpole" hydrogens and eclipsing interactions of hydrogens along the sides.[6] The twist-boat conformation is an intermediate in energy between the chair and the boat.[6] The energy barrier for the interconversion between chair forms is approximately 11 kcal/mol, while the boat conformation is about 5–8 kcal/mol higher in energy than the most stable chair form.[7]

Furanose Ring Conformations: A Dynamic Equilibrium

The five-membered furanose ring is significantly more flexible than the pyranose ring and exists in a dynamic equilibrium between multiple conformations.[8] The conformational landscape of a furanose ring is described by a process called pseudorotation , where the ring puckering continuously changes. The two most common limiting conformations in this pseudorotational itinerary are the envelope (E) and twist (T) forms.[9]

In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three atoms. The energy barrier between these conformations is very small, allowing for rapid interconversion.[9] The specific conformation adopted is highly influenced by the stereochemistry and nature of the substituents on the ring.[5]

Quantitative Conformational Parameters

The precise geometry of these ring systems can be defined by a set of quantitative parameters, including bond lengths, bond angles, and torsional angles. The following tables summarize typical values for furanose and pyranose rings, primarily derived from X-ray crystallographic and computational studies.

Table 1: Comparative Conformational Parameters of Furanose and Pyranose Rings

ParameterFuranose RingPyranose Ring
Ring Size 5-membered (4C, 1O)6-membered (5C, 1O)
Primary Conformations Envelope (E), Twist (T)Chair (C), Boat (B), Skew-Boat (S)
Relative Stability Less stable (higher ring strain)More stable (lower ring strain)
Flexibility Highly flexible (pseudorotation)Relatively rigid

Table 2: Typical Bond Lengths (Å) in Furanose and Pyranose Rings

BondFuranosePyranose (α-D-talose)
C-C~1.52 - 1.54~1.52 - 1.53[10]
C-O (in ring)~1.43~1.43
C1-O1 (exocyclic)-~1.40[10]

Note: Bond lengths can vary depending on the specific sugar and its substituents.

Table 3: Typical Bond Angles (°) in Pyranose Rings (Halogenated Analogues vs. Talose)

Bond AngleHalogenated Analoguesα-D-talose
H2–C2–F2 / H2–C2–O2109.69–109.78105.87[10]
H3–C3–F3 / H3–C3–O3107.46–107.97108.85[10]
H4–C4–X4 / H4–C4–O4107.78–109.36109.33[10]
O1–C1–O5~1° difference between analogues-[10]

Table 4: Relative Energies of Pyranose Conformations

ConformationEnergy Relative to 4C1 Chair (kcal/mol)
1C4 Chair~11 (energy barrier for interconversion)[7]
Boat~5 - 8[7]
Twist-Boat~5[6]

Experimental and Computational Methodologies

The conformational analysis of furanose and pyranose rings relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying the conformation of sugars in solution.[11]

Experimental Protocol for NMR-based Conformational Analysis:

  • Sample Preparation:

    • Isolate and purify the glycan to >90% homogeneity.

    • Lyophilize the sample to remove water.

    • Dissolve the sample in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O). For glycolipids, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or a mixture of DMSO-d₆ and D₂O can be used.[11]

    • Transfer the solution to a 5 mm NMR tube.[11]

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum to identify key structural reporter groups, such as anomeric protons.[11]

    • Perform two-dimensional NMR experiments, such as:

      • COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within a spin system.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[12]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, useful for determining glycosidic linkages.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To measure through-space proton-proton interactions, providing distance constraints for conformational analysis.[13] ROESY is particularly useful for molecules with a molecular weight around 1000 Da where the NOE may be zero.[11]

  • Data Analysis:

    • Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution spectra. These values are related to the dihedral angles between the coupled protons via the Karplus equation, providing information about the ring pucker.

    • Analyze the NOE/ROE cross-peak intensities to determine inter-proton distances. These distances are crucial for defining the three-dimensional structure.

    • For furanose rings, the measured coupling constants can be used in programs like PSEUROT to determine the populations of different envelope and twist conformers.[14]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state, offering a static snapshot of the preferred conformation.[15]

Experimental Protocol for X-ray Crystallography:

  • Crystallization:

    • Obtain a highly purified and concentrated sample of the carbohydrate.

    • Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitating agents) to grow single crystals of sufficient size and quality.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam.

    • Collect the diffraction data as the crystal is rotated. The diffraction pattern consists of a series of spots of varying intensities.[16]

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.[16]

    • Determine the phases of the structure factors (often the most challenging step).

    • Calculate an electron density map.

    • Build an atomic model of the carbohydrate into the electron density map.

    • Refine the atomic model to improve the fit with the experimental data.

Computational Chemistry

Computational methods, particularly molecular mechanics (MM) and quantum mechanics (QM), are invaluable for exploring the conformational energy landscape of sugars.[1][17]

Workflow for Computational Conformational Analysis:

  • Model Building:

    • Construct an initial three-dimensional model of the sugar molecule.

  • Conformational Search:

    • Perform a systematic or stochastic search of the conformational space to identify low-energy conformers. This can be achieved using methods like molecular dynamics (MD) simulations or Monte Carlo simulations.

  • Energy Calculations:

    • Calculate the relative energies of the identified conformers using a suitable force field (for MM) or level of theory (for QM). Solvation effects can be included using implicit or explicit solvent models.

  • Analysis:

    • Analyze the geometric parameters (bond lengths, angles, torsions) of the low-energy conformations.

    • Compare the calculated properties (e.g., coupling constants, NOEs) with experimental data to validate the computational model.

Visualizing Conformational Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conformational pathways and experimental workflows.

Pyranose_Conformations Pyranose Conformational Interconversion Chair1 Chair (e.g., ⁴C₁) TwistBoat Twist-Boat Chair1->TwistBoat Lower Energy Barrier Chair2 Chair (e.g., ¹C₄) Boat Boat Boat->TwistBoat TwistBoat->Boat Higher Energy Conformation TwistBoat->Chair2 Lower Energy Barrier

Caption: Interconversion pathway for pyranose ring conformations.

Furanose_Pseudorotation Furanose Pseudorotational Pathway cluster_N North (N-type) cluster_S South (S-type) C3_endo ³E (C3'-endo) T2_3 ²T³ C3_endo->T2_3 C2_endo ₂E (C2'-endo) T2_3->C2_endo Low Energy Barrier T3_2 ³T₂ C2_endo->T3_2 T3_2->C3_endo Low Energy Barrier

Caption: Pseudorotational pathway for furanose ring conformations.

Experimental_Workflow Experimental Workflow for Conformational Analysis start Purified Carbohydrate Sample nmr NMR Spectroscopy start->nmr xray X-ray Crystallography start->xray comp Computational Modeling start->comp nmr_data J-couplings, NOEs nmr->nmr_data xray_data Crystal Structure xray->xray_data comp_data Energy Landscapes, Conformers comp->comp_data analysis Integrated Conformational Model nmr_data->analysis xray_data->analysis comp_data->analysis

Caption: Integrated workflow for sugar conformational analysis.

References

A Comparative Guide to the Antiviral Efficacy of Novel L-Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of novel L-nucleoside analogues against their D-enantiomers and other established antiviral agents. The data presented is compiled from various in vitro studies and is intended to serve as a resource for researchers in the field of antiviral drug discovery and development.

Executive Summary

L-nucleoside analogues represent a significant class of antiviral compounds, often exhibiting comparable or superior antiviral activity and an improved safety profile compared to their D-enantiomer counterparts. This is largely attributed to their differential recognition by viral polymerases over human cellular polymerases, leading to a wider therapeutic window. This guide summarizes the available quantitative data, details the experimental methodologies used to generate this data, and provides visual representations of the key mechanisms of action.

Comparative Antiviral Efficacy and Cytotoxicity

The following tables summarize the in vitro antiviral activity (EC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) of selected L-nucleoside analogues compared to their D-enantiomers and other antiviral drugs against various viruses. A higher selectivity index (CC₅₀/EC₅₀) indicates a more favorable safety profile.

Table 1: Anti-HBV Activity of L-Nucleoside Analogues and Comparators

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
L-FMAU HBV2.2.150.1>200>2000
D-FMAUHBV2.2.15-50-
Lamivudine (3TC)HBVHepG2->100-
TelbivudineHBVHepG2->100-

Table 2: Anti-HIV Activity of L-Nucleoside Analogues and Comparators

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
β-L-FddC HIV-1CEM->100-
ddC (D-enantiomer)HIV-1CEM-0.022-
β-L-ddC HIV-1CEM->100-
Lamivudine (3TC)HIV-1PBM0.003>10>3333
Emtricitabine (FTC)HIV-1PBM0.016>10>625

Experimental Protocols

The data presented in this guide was generated using standard in vitro antiviral and cytotoxicity assays. Detailed methodologies for these key experiments are provided below.

Plaque Reduction Assay (PRA)

This assay is a functional method to quantify the number of infectious virus particles.

a. Cell Seeding:

  • Seed a confluent monolayer of host cells (e.g., Vero E6, MDCK) in 6-well or 12-well plates.

  • Incubate at 37°C with 5% CO₂ until cells reach 90-100% confluency.

b. Virus Titration:

  • Perform ten-fold serial dilutions of the virus stock in serum-free medium.

  • Infect the cell monolayers with each dilution and incubate for 1 hour at 37°C to allow for virus adsorption.

  • Remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose, methylcellulose) to restrict virus spread.

  • Incubate for 2-4 days, or until plaques are visible.

  • Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Count the plaques to determine the virus titer in plaque-forming units per milliliter (PFU/mL).

c. Antiviral Efficacy Testing:

  • Pre-treat the confluent cell monolayers with various concentrations of the test compound for a specified period.

  • Infect the cells with a known titer of the virus (multiplicity of infection, MOI, typically 0.01-0.1).

  • After the adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubate, fix, and stain the cells as described above.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

  • The EC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50%.

Quantitative PCR (qPCR) Assay

This assay measures the amount of viral nucleic acid (DNA or RNA) in infected cells.

a. Cell Culture and Infection:

  • Seed host cells in multi-well plates and incubate until confluent.

  • Treat the cells with serial dilutions of the test compound.

  • Infect the cells with the virus at a specific MOI.

b. Nucleic Acid Extraction:

  • At a designated time post-infection (e.g., 24, 48, or 72 hours), harvest the cells or supernatant.

  • Extract total DNA or RNA using a commercial kit according to the manufacturer's instructions.

c. Reverse Transcription (for RNA viruses):

  • If the target is an RNA virus, convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.

d. qPCR Amplification:

  • Perform qPCR using primers and probes specific to a conserved region of the viral genome.

  • Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control to normalize for variations in cell number and extraction efficiency.

  • The amount of viral nucleic acid is quantified by measuring the fluorescence signal generated during amplification in real-time.

e. Data Analysis:

  • Calculate the reduction in viral nucleic acid levels in treated samples compared to the untreated virus control.

  • The EC₅₀ value is the concentration of the compound that inhibits viral nucleic acid replication by 50%.

Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay measures cell viability and is used to determine the cytotoxic concentration of the test compounds.

a. Cell Seeding:

  • Seed host cells in 96-well plates at a predetermined density.

  • Incubate overnight to allow for cell attachment.

b. Compound Treatment:

  • Treat the cells with serial dilutions of the test compound.

  • Include a "cells only" control (no compound) and a "blank" control (medium only).

  • Incubate for the same duration as the antiviral assay.

c. Addition of Tetrazolium Salt:

  • Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

  • Incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow tetrazolium salt to a purple formazan (B1609692) product.

d. Solubilization and Absorbance Reading:

  • For the MTT assay, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • For the MTS assay, the formazan product is already soluble.

  • Measure the absorbance of each well at a specific wavelength (typically 490-570 nm) using a microplate reader.

e. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

  • The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action and Signaling Pathways

L-nucleoside analogues, like their D-counterparts, act as chain terminators of viral DNA or RNA synthesis. After entering the host cell, they are phosphorylated by cellular kinases to their active triphosphate form. This triphosphate analogue then competes with the natural deoxynucleoside or nucleoside triphosphates for incorporation into the growing viral nucleic acid chain by the viral polymerase (e.g., reverse transcriptase for HIV, DNA polymerase for HBV). Once incorporated, the absence of a 3'-hydroxyl group on the L-nucleoside analogue prevents the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.[1] The stereochemistry of L-nucleosides often results in lower affinity for human DNA polymerases, contributing to their reduced cytotoxicity.[1]

General Mechanism of Action of L-Nucleoside Analogues

G cluster_cell Host Cell cluster_virus Viral Replication L-Nucleoside_Analogue L-Nucleoside Analogue L-Nucleoside_MP L-Nucleoside Monophosphate L-Nucleoside_Analogue->L-Nucleoside_MP Cellular Kinase L-Nucleoside_DP L-Nucleoside Diphosphate L-Nucleoside_MP->L-Nucleoside_DP Cellular Kinase L-Nucleoside_TP L-Nucleoside Triphosphate (Active Form) L-Nucleoside_DP->L-Nucleoside_TP Cellular Kinase Viral_Polymerase Viral Polymerase (e.g., Reverse Transcriptase, DNA Polymerase) L-Nucleoside_TP->Viral_Polymerase Competitive Inhibition Viral_Genome Growing Viral Nucleic Acid Chain Viral_Polymerase->Viral_Genome Incorporation Chain_Termination Chain Termination Viral_Genome->Chain_Termination Natural_dNTP Natural dNTP/NTP Natural_dNTP->Viral_Polymerase

Caption: General mechanism of L-nucleoside analogue activation and antiviral action.

Experimental Workflow for Antiviral Efficacy and Cytotoxicity Testing

G cluster_workflow Experimental Workflow cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay Start Start Cell_Culture Seed Host Cells in Multi-well Plates Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of L-Nucleoside Analogues and Control Drugs Cell_Culture->Compound_Prep Treatment Treat Cells with Compounds Compound_Prep->Treatment Infection Infect Cells with Virus Treatment->Infection Incubation_CT Incubate for Cell Viability Treatment->Incubation_CT Incubation_AV Incubate for Viral Replication Infection->Incubation_AV Quantification_AV Quantify Viral Inhibition (PRA or qPCR) Incubation_AV->Quantification_AV EC50 Calculate EC₅₀ Quantification_AV->EC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) EC50->SI MTT_MTS Add MTT/MTS Reagent Incubation_CT->MTT_MTS Absorbance Measure Absorbance MTT_MTS->Absorbance CC50 Calculate CC₅₀ Absorbance->CC50 CC50->SI

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

Conclusion

The data compiled in this guide highlight the potential of novel L-nucleoside analogues as effective antiviral agents. In several instances, these compounds demonstrate superior antiviral potency and a more favorable safety profile compared to their D-enantiomers and some established drugs. The detailed experimental protocols and mechanistic diagrams provided herein are intended to facilitate further research and development in this promising area of antiviral therapy. Continued investigation into the structure-activity relationships and resistance profiles of L-nucleoside analogues is warranted to fully realize their therapeutic potential.

References

The Quest for L-Ribose: A Comparative Analysis of Starting Materials for Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of L-ribose (B16112), a crucial building block for L-nucleoside analogue antiviral drugs, is a topic of significant interest. This guide provides a comparative study of various starting materials for L-ribose production, supported by experimental data, to inform strategic decisions in bioprocessing and chemical synthesis.

L-ribose, a rare sugar not abundant in nature, is a key precursor in the synthesis of a class of potent antiviral drugs.[1] The increasing demand for these pharmaceuticals has spurred research into efficient and scalable methods for L-ribose production. The choice of starting material is a critical factor that influences the overall yield, productivity, cost-effectiveness, and environmental impact of the production process. This guide delves into a comparative analysis of the most common starting materials, including L-arabinose, ribitol (B610474), and D-ribose, evaluating them based on quantitative performance metrics from both biotechnological and chemical synthesis routes.

Performance Comparison of Starting Materials

The selection of an optimal starting material for L-ribose production is a multi-faceted decision, balancing factors such as availability, cost, and the efficiency of the conversion process. The following tables summarize key quantitative data from various studies, offering a clear comparison of different production strategies.

Starting MaterialMethodOrganism/EnzymeL-Ribose Titer (g/L)Conversion Yield (%)Volumetric Productivity (g/L/h)Reference
L-Arabinose EnzymaticGeobacillus thermodenitrificans (L-arabinose isomerase & mannose-6-phosphate (B13060355) isomerase)11823.639.3[2][3][4]
Chemical Synthesis-56.5-18.8[2]
Microbial (Yeast)Genetically engineered Candida tropicalis6.020-[5][6][7]
Microbial (Bacteria)Recombinant Lactobacillus plantarum-20-[8]
Enzymatic (Co-expression)E. coli co-expressing L-arabinose isomerase and D-lyxose (B13635) isomerase50.310.0-[9]
Ribitol Microbial (Bacteria)Recombinant E. coli (mannitol-1-dehydrogenase)52520.72[2]
Microbial (Bacteria)Recombinant E. coli-713.6 (g/L/day)[10]
Microbial (Bacteria)Recombinant E. coli (mutant)-46.63.88 (g/L/day)[11]
D-Ribose Chemical SynthesisStereoconversion via sequential lactonization---[12]
Chemical SynthesisSix-step synthesis-39 (overall yield)-[13]

Note: Direct comparison of volumetric productivity can be challenging due to varying fermentation/reaction times reported in different units (e.g., hours vs. days).

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for replicating and building upon existing research. Below are summaries of key methodologies for L-ribose production from different starting materials.

Enzymatic Production from L-Arabinose

This method utilizes a two-enzyme system to convert L-arabinose to L-ribose.[2]

  • Enzymes : Purified L-arabinose isomerase (AI) and mannose-6-phosphate isomerase (MPI) from Geobacillus thermodenitrificans.

  • Reaction Conditions :

    • Substrate: 500 g/L L-arabinose

    • pH: 7.0

    • Temperature: 70°C

    • Co-factor: 1 mM Co²⁺

    • Enzyme concentrations: 8 U/ml AI and 20 U/ml MPI

    • Reaction time: 3 hours

Microbial Production from Ribitol

This approach employs genetically engineered bacteria to produce L-ribose from ribitol.[2][10]

  • Microorganism : Recombinant Escherichia coli expressing a NAD-dependent mannitol-1-dehydrogenase.

  • Fermentation Conditions :

    • Substrate: 100 g/L ribitol

    • Co-substrate: 5 g/L glycerol

    • Additive: 0.5 mM Zn²⁺

    • Fermentation time: 72 hours

Microbial Production from L-Arabinose using Yeast

Genetically modified yeast can also be utilized for the biotransformation of L-arabinose.[5][6]

  • Microorganism : Genetically engineered Candida tropicalis expressing a codon-optimized L-ribose isomerase gene.

  • Fermentation Medium : Mixture of glucose (for cell growth) and L-arabinose.

  • Fermentation Conditions :

    • Substrate: 30 g/L L-arabinose

    • Co-substrate: Glucose

    • Fermentation time: 45.5 hours

Visualizing the Pathways

To better illustrate the biochemical and logical processes involved in L-ribose production, the following diagrams have been generated using Graphviz.

L_Arabinose_to_L_Ribose_Pathway L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase L_Ribose L-Ribose L_Ribulose->L_Ribose Mannose-6-Phosphate Isomerase or L-Ribose Isomerase

Caption: Enzymatic conversion of L-arabinose to L-ribose.

Ribitol_to_L_Ribose_Pathway Ribitol Ribitol L_Ribose L-Ribose Ribitol->L_Ribose Mannitol-1-Dehydrogenase (in recombinant E. coli)

Caption: Microbial production of L-ribose from ribitol.

Experimental_Workflow_Enzymatic Start Starting Material (e.g., L-Arabinose) Enzyme_Prep Enzyme Preparation (Purification/Immobilization) Start->Enzyme_Prep Reaction Enzymatic Reaction (Controlled pH, Temp) Start->Reaction Enzyme_Prep->Reaction Separation Product Separation & Purification Reaction->Separation Product L-Ribose Separation->Product

Caption: General experimental workflow for enzymatic L-ribose production.

Concluding Remarks

The choice of starting material for L-ribose production is a critical decision with significant implications for process efficiency and economic viability. L-arabinose stands out as a promising substrate, particularly for enzymatic conversion, demonstrating high volumetric productivity.[2] Ribitol offers a direct conversion route using recombinant microorganisms, though productivity may be lower.[2] Chemical synthesis from D-ribose presents an alternative but often involves multiple complex steps.[12][13]

For researchers and drug development professionals, a thorough evaluation of these factors, guided by the comparative data presented, is essential. Future research will likely focus on optimizing microbial strains, discovering more efficient enzymes, and developing integrated bioprocesses to further enhance the production of this vital pharmaceutical precursor.

References

A Comparative Guide to Spectroscopic Methods for the Chiral Recognition of D/L-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to distinguish between enantiomers of chiral molecules is of paramount importance in the fields of biochemistry, pharmacology, and drug development. D-ribose is a fundamental component of nucleic acids and essential to life as we know it, while its enantiomer, L-ribose, is not naturally abundant and can have different biological effects. Consequently, the development of rapid, sensitive, and reliable methods for the chiral recognition of D- and L-ribose is a significant area of research. This guide provides a comparative overview of various spectroscopic techniques that can be employed for this purpose, with a focus on their performance, supported by experimental data and detailed protocols.

Performance Comparison of Spectroscopic Methods

The selection of a spectroscopic method for the chiral recognition of D/L-ribose depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired speed of analysis. The following table summarizes the quantitative performance of four distinct spectroscopic methods: Visual Colorimetry, Surface-Enhanced Raman Spectroscopy (SERS), Circular Dichroism (CD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

MethodPrincipleChiral Selector/SensorAnalyteLimit of Detection (LOD) / SensitivityQuantitative RangeKey AdvantagesKey Limitations
Visual Colorimetry Chiral recognition leads to aggregation of nanoparticles, causing a visible color change.[1][2]β-cyclodextrin coated Silver Nanoparticles (Ag@CD NPs)D/L-Ribose1 mM[1]1 mM - 100 mMSimple, rapid, low-cost, no sophisticated instrumentation required.[1][2]Low sensitivity, subjective interpretation, not suitable for precise quantification.
Surface-Enhanced Raman Spectroscopy (SERS) Enantioselective interaction with the chiral selector enhances the Raman signal of one enantiomer more than the other.[1][2]β-cyclodextrin coated Silver Nanoparticles (Ag@CD NPs)D/L-RiboseHigh sensitivity (qualitative)Can determine enantiomeric excess (ee) from -100% to +100% at 10 mM total concentration.[1]High sensitivity and specificity, provides molecular fingerprint information.[1]Requires specialized equipment (Raman spectrometer), potential for background fluorescence.
Circular Dichroism (CD) Spectroscopy Chiral molecules differentially absorb left and right circularly polarized light. An achiral chromophore can exhibit induced CD upon interaction with a chiral analyte.Achiral poly[(m-ethynylpyridine)-co-(m-phenyleneethynylene)]n-Octyl β-D/L-glucopyranoside (as a model monosaccharide)~10⁻⁴ MDependent on binding affinity and concentration.High sensitivity to stereochemistry, non-destructive.May require a chromophore near the chiral center; direct CD of ribose is in the far-UV and can be weak.
¹H NMR Spectroscopy A chiral solvating agent forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.L-cysteine methyl ester hydrochlorideD/L-RiboseDependent on the magnetic field strength and the chiral solvating agent.Can determine enantiomeric ratios (e.g., 4:1 mixture clearly resolved).Provides precise quantitative information on enantiomeric ratio, non-destructive.Lower sensitivity compared to other methods, requires higher analyte concentration, potential for signal overlap.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and adaptation of these techniques.

Visual Colorimetry and SERS for D/L-Ribose Recognition

This method utilizes β-cyclodextrin coated silver nanoparticles (Ag@CD NPs) as a chiral selector. The interaction with D-ribose induces aggregation of the nanoparticles, leading to a color change and a change in the SERS spectrum.

Materials:

  • β-cyclodextrin coated silver nanoparticles (Ag@CD NPs) solution

  • D-ribose and L-ribose solutions of known concentrations

  • Britton-Robinson (BR) buffer (pH 3.2)

  • Centrifuge tubes

  • UV-Vis spectrophotometer

  • Raman spectrometer

Protocol:

  • In a centrifuge tube, add 200 µL of the Ag@CD NPs solution.

  • Add 200 µL of the desired concentration of D-ribose or L-ribose solution.

  • Add 20 µL of Britton-Robinson (BR) buffer (pH = 3.2).

  • Allow the mixed solution to stand at room temperature for 30 minutes.

  • For Visual Colorimetry: Observe and photograph the color of the solution. A change from yellow to purple-red or gray-green indicates the presence of D-ribose.[1]

  • For SERS Analysis: After the 30-minute incubation, measure the SERS spectrum of the solution. An increase in the intensity of specific Raman bands (e.g., 1020 cm⁻¹ and 1308 cm⁻¹) corresponds to an increased proportion of D-ribose.[1]

Induced Circular Dichroism (CD) Spectroscopy for Monosaccharide Recognition

This protocol describes the use of an achiral polymer that adopts a helical structure with a preferred handedness upon binding to a chiral monosaccharide, resulting in an induced circular dichroism (ICD) signal. This example uses n-octyl β-D/L-glucopyranoside as a model analyte.

Materials:

  • Achiral poly[(m-ethynylpyridine)-co-(m-phenyleneethynylene)] (1poly) solution in dichloromethane (B109758) (1.0 x 10⁻³ M monomer unit concentration)

  • n-Octyl β-D-glucopyranoside and n-Octyl β-L-glucopyranoside solutions in dichloromethane (2.0 x 10⁻³ M)

  • CD spectrometer

  • Quartz cuvette with a 1 mm path length

Protocol:

  • Prepare a solution of the achiral polymer (1poly) in dichloromethane at a concentration of 1.0 x 10⁻³ M (based on the monomer unit).

  • Prepare separate solutions of the D- and L-monosaccharide derivatives in dichloromethane at a concentration of 2.0 x 10⁻³ M.

  • To a 1 mm path length quartz cuvette, add the achiral polymer solution.

  • Record the CD spectrum of the polymer solution alone to establish a baseline (which should be zero).

  • Add the D-monosaccharide solution to the cuvette containing the polymer solution.

  • Gently mix and allow the solution to equilibrate.

  • Record the CD spectrum of the mixture. The appearance of a CD signal indicates the induction of chirality in the polymer.

  • Repeat steps 5-7 with the L-monosaccharide solution to observe the mirror-image ICD spectrum.

¹H NMR Spectroscopy for D/L-Ribose Discrimination

This method relies on the in-situ formation of diastereomeric thiazolidine (B150603) derivatives of D- and L-ribose by reaction with a chiral solvating agent, L-cysteine methyl ester hydrochloride. The diastereomers exhibit distinct chemical shifts in the ¹H NMR spectrum, allowing for their differentiation and quantification.

Materials:

  • D-ribose and L-ribose

  • L-cysteine methyl ester hydrochloride

  • Deuterated pyridine (B92270) (pyridine-d₅)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • In an NMR tube, place a small amount of the ribose sample (D-ribose, L-ribose, or a mixture).

  • Add an excess of L-cysteine methyl ester hydrochloride to the NMR tube.

  • Add deuterated pyridine (pyridine-d₅) as the solvent to dissolve the solids.

  • Gently shake the NMR tube to ensure complete dissolution and reaction.

  • Acquire a ¹H NMR spectrum of the sample at room temperature.

  • Analyze the spectrum for the signals of the anomeric protons (H-2) of the newly formed thiazolidine derivatives. The D- and L-ribose derivatives will give rise to distinct, separated signals.

  • The ratio of the enantiomers in a mixture can be determined by integrating the corresponding separated proton signals.

Visualizations

The following diagrams illustrate the experimental workflows and underlying principles of the described spectroscopic methods for chiral recognition.

Experimental_Workflow_Colorimetry_SERS start Start mix Mix Ag@CD NPs, Ribose Solution, & BR Buffer start->mix incubate Incubate at RT for 30 min mix->incubate visual Visual Observation (Color Change) incubate->visual Colorimetric Method sers SERS Measurement incubate->sers SERS Method color_result Yellow -> Purple/Green (D-Ribose) visual->color_result sers_result Enhanced Raman Signal (D-Ribose) sers->sers_result

Caption: Workflow for chiral recognition of D/L-ribose using colorimetry and SERS.

Experimental_Workflow_CD start Start mix Mix Achiral Polymer & Monosaccharide in Dichloromethane start->mix equilibrate Equilibrate mix->equilibrate cd_measurement CD Spectroscopy Measurement equilibrate->cd_measurement cd_result Induced CD Spectrum (Mirror images for D/L enantiomers) cd_measurement->cd_result

Caption: Workflow for chiral recognition of monosaccharides using Induced CD Spectroscopy.

Experimental_Workflow_NMR start Start mix Mix Ribose Sample, L-cysteine methyl ester HCl, & Pyridine-d₅ start->mix react In-situ Reaction mix->react nmr_measurement ¹H NMR Spectrum Acquisition react->nmr_measurement nmr_result Separated Signals for D/L-Diastereomers (Quantitative Analysis) nmr_measurement->nmr_result

Caption: Workflow for chiral recognition of D/L-ribose using ¹H NMR spectroscopy.

Signaling_Pathways_Logical_Relationships cluster_principle Principle of Chiral Recognition cluster_spectroscopic_response Spectroscopic Response cluster_output Analytical Output enantiomers D-Ribose & L-Ribose (Enantiomers) chiral_selector Chiral Selector (e.g., β-cyclodextrin, L-cysteine methyl ester) enantiomers->chiral_selector Interaction diastereomeric_complexes Transient Diastereomeric Complexes/Interactions chiral_selector->diastereomeric_complexes color_change Color Change (Colorimetry) diastereomeric_complexes->color_change Different Aggregation sers_enhancement Differential SERS Enhancement diastereomeric_complexes->sers_enhancement Different Enhancement induced_cd Induced Circular Dichroism diastereomeric_complexes->induced_cd Different Helicity Induction nmr_shift Chemical Shift Differentiation (NMR) diastereomeric_complexes->nmr_shift Different Magnetic Environment qualitative Qualitative Identification of Enantiomer color_change->qualitative quantitative Quantitative Determination of Enantiomeric Excess (ee) sers_enhancement->quantitative induced_cd->quantitative nmr_shift->quantitative

Caption: Logical relationships in spectroscopic chiral recognition.

References

A Comparative Guide to Confirming the Enantiomeric Relationship of α-L-Ribofuranose and α-D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of standard experimental techniques used to confirm the enantiomeric relationship between alpha-L-ribofuranose and alpha-D-ribofuranose. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, a fundamental concept in stereochemistry with critical implications in pharmacology and drug efficacy. While possessing identical physical properties such as melting point and solubility in achiral solvents, enantiomers can be distinguished by their interaction with plane-polarized light and their differential interactions with other chiral molecules.

The Enantiomeric Relationship: α-L- vs. α-D-Ribofuranose

Alpha-D-ribofuranose is the naturally occurring enantiomer and a fundamental component of RNA.[1] Its mirror image, this compound, is the unnatural form.[1] Their structures are identical in connectivity but opposite in their three-dimensional arrangement at every chiral center, making them perfect, non-superimposable mirror images of one another. This relationship is the basis for their distinct biological activities and can be confirmed experimentally.

enantiomers cluster_L α-L-Ribofuranose cluster_D α-D-Ribofuranose L_Ribo (2R,3S,4R,5S)-5- (hydroxymethyl)oxolane-2,3,4-triol Mirror Mirror Plane L_Ribo->Mirror D_Ribo (2S,3R,4S,5R)-5- (hydroxymethyl)oxolane-2,3,4-triol Mirror->D_Ribo

Caption: Logical relationship between α-L- and α-D-ribofuranose as non-superimposable mirror images (enantiomers).

Experimental Data & Performance Comparison

Three primary analytical techniques are employed to confirm the enantiomeric relationship: Polarimetry, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a sample containing a chiral molecule. Enantiomers rotate light by equal magnitudes but in opposite directions. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise.

It is important to note that sugars like ribose undergo mutarotation in solution, meaning they exist in equilibrium between their different anomeric (α/β) and ring (furanose/pyranose) forms.[1] This makes the isolation and measurement of a pure anomer challenging. The equilibrium mixture of D-ribose has a negative specific rotation, while L-ribose has an equal and opposite positive rotation.

Compound Specific Rotation ([α]D) Direction of Rotation
α-D-RibofuranoseEqual & Opposite to L-formDextrorotatory (+) or Levorotatory (-)
α-L-RibofuranoseEqual & Opposite to D-formLevorotatory (-) or Dextrorotatory (+)
D-Ribose (Equilibrium Mixture)-21.5° (in H₂O)Levorotatory (-)
L-Ribose (Equilibrium Mixture)+21.5° (in H₂O)Dextrorotatory (+)

The data confirms that as enantiomers, the D and L forms of ribose exhibit equal and opposite optical rotation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A study using a Chiralpak AD-H column successfully separated the anomers and enantiomers of ribose.

Compound Retention Time (minutes)
α-L-Ribose75.3
α-D-Ribose84.1
β-L-Ribose95.7
β-D-Ribose108.9

Data from J. Chromatogr. A, 2008, 1188(1), 34-42.

This data clearly shows that the D- and L-enantiomers, as well as their respective α and β anomers, can be effectively separated and identified based on their distinct retention times, confirming their different spatial arrangements.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. By solving the crystal structure of both α-L-ribofuranose and α-D-ribofuranose, one can unequivocally demonstrate that they are mirror images. While obtaining suitable crystals of a specific anomer can be challenging, this method provides the most direct and unambiguous proof of the enantiomeric relationship.

Technique Information Obtained Advantage Limitation
Polarimetry Angle of optical rotationRapid and non-destructiveProvides no structural detail; mutarotation can complicate analysis of pure anomers
Chiral HPLC Separation and quantification of each enantiomerHigh sensitivity and resolutionRequires a specific chiral column and method development
X-ray Crystallography Precise 3D atomic coordinatesUnambiguous proof of absolute stereochemistryCrystal growth can be a significant bottleneck; solid-state structure may differ from solution

Experimental Protocols

Polarimetry Protocol
  • Sample Preparation: Prepare a solution of the ribose sample (e.g., D-ribose) of a known concentration (c, in g/mL) in a suitable achiral solvent, typically water.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to set the zero point.

  • Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are in the light path.

  • Data Acquisition: Place the cell in the polarimeter and measure the observed angle of rotation (α). The light source is typically a sodium D-line (589 nm).

  • Calculation: Calculate the specific rotation using the formula: [α]D = α / (l × c) .

  • Comparison: Repeat the procedure for the other enantiomer (L-ribose). The resulting specific rotation should be equal in magnitude but opposite in sign.

Chiral HPLC Protocol
  • System Preparation:

    • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column).

    • Mobile Phase: A mixture of hexane (B92381) and ethanol, or acetonitrile (B52724) and water, depending on the specific method. For the data presented, a mobile phase of acetonitrile/water was used.

    • Flow Rate: Set to a constant rate, typically 0.5 - 1.0 mL/min.

    • Detector: A Refractive Index (RI) detector is commonly used for sugars.

  • Sample Preparation: Dissolve a small amount of the ribose sample (or a mixture of enantiomers) in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter.

  • Injection: Inject a small volume (e.g., 10-20 µL) of the prepared sample onto the column.

  • Data Analysis: Record the chromatogram. The time taken for each compound to travel through the column and reach the detector is its retention time. Compare the retention times of the D- and L-isomers to confirm their separation.

X-ray Crystallography Protocol
  • Crystallization: Grow a single, high-quality crystal of the purified compound (e.g., α-D-ribofuranose). This is a critical and often difficult step, typically achieved by slow evaporation of a supersaturated solution.

  • Crystal Mounting: Carefully mount the crystal (typically >0.1 mm in all dimensions) on a goniometer head.[2] The crystal is often flash-cooled in liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a diffraction pattern is recorded on a detector.

  • Structure Solution: The intensities and positions of the diffraction spots are processed mathematically (using Fourier transforms) to generate an electron density map of the molecule within the crystal lattice.

  • Model Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data, yielding the final 3D structure with precise atomic coordinates.

  • Comparison: The process is repeated for the other enantiomer. The resulting structures are then compared to confirm they are non-superimposable mirror images.

References

Bridging the Gap: A Comparative Guide to Cross-Validation of Computational and Experimental Data in Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure and dynamic behavior of molecules is paramount. Conformational analysis, the study of the different spatial arrangements a molecule can adopt, is a cornerstone of modern drug discovery and materials science. This guide provides an objective comparison of computational and experimental approaches to conformational analysis, with a focus on the critical process of cross-validation to ensure data accuracy and reliability.

The synergy between computational modeling and experimental validation provides a more comprehensive understanding of molecular conformations than either approach can achieve alone. Computational methods, such as Molecular Dynamics (MD) simulations, offer a dynamic, atomistic view of molecular behavior, while experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM) provide invaluable data on the real-world state of molecules in solution or near-native environments. Cross-validation of these disparate data sources is essential for building robust and predictive molecular models.

Data Presentation: A Quantitative Comparison

The accuracy of computational models is often assessed by comparing key metrics with experimental data. The Root Mean Square Deviation (RMSD) is a standard measure of the difference between the predicted and experimentally determined structures. The following tables summarize quantitative comparisons from various studies, highlighting the performance of different computational methods and force fields against experimental benchmarks.

Table 1: Comparison of Molecular Dynamics Simulations with NMR Data for Small Proteins

ProteinForce FieldAverage Cα RMSD (Å) vs. NMR StructureReference
Engrailed HomeodomainAMBER ff99SB-ILDN0.8[1]
Engrailed HomeodomainGROMOS 53A60.6[1]
Engrailed HomeodomainCHARMM220.7[1]
RNase HAMBER ff99SB-ILDN1.5[1]
RNase HGROMOS 53A61.3[1]
RNase HCHARMM221.4[1]
Trp-cage (20 residues)AMBER ff12SB<1.0 (after 2000 ns)[2]
Chignolin (10 residues)AMBER ff12SB<1.0 (after 2000 ns)[2]

Table 2: Comparison of Calculated and Experimental ³JHH Coupling Constants for Organic Molecules

MoleculeComputational MethodRMSD (Hz)Reference
Set of 65 organic moleculesB3LYP/6-31G(d,p)u+1s< 0.5[3]
Set of 65 organic moleculesB3LYP/cc-pVTZ< 0.5[3]

Experimental and Computational Protocols

Detailed and rigorous protocols are the foundation of reproducible science. Below are representative methodologies for both computational and experimental conformational analysis, drawn from successful cross-validation studies.

Protocol 1: Conformational Analysis of Flexible Molecules using NMR Spectroscopy

This protocol outlines the key steps for determining the solution conformation of a flexible small molecule.

  • Sample Preparation: A solution of the molecule is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) at a concentration of 5-10 mg/mL.

  • NMR Data Acquisition: A comprehensive set of 1D and 2D NMR experiments are performed on a high-field spectrometer (e.g., 500 MHz or higher). Essential experiments include:

    • ¹H NMR for chemical shift assignment.

    • COSY (Correlation Spectroscopy) to identify proton-proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proton-proton proximities (typically < 5 Å).

  • Data Analysis:

    • Spectra are processed and analyzed using appropriate software (e.g., MestReNova, TopSpin).

    • Chemical shifts, coupling constants (³JHH), and NOE/ROE intensities are extracted.

  • Conformational Modeling:

    • The experimental constraints (NOE-derived distances and dihedral angles from coupling constants via Karplus equations) are used to generate a set of conformers that are consistent with the NMR data. This can be done using software packages like CYANA or XPLOR-NIH.

Protocol 2: Molecular Dynamics Simulations of Proteins for Comparison with Experimental Data

This protocol provides a general workflow for running MD simulations of a protein to validate against experimental data.[4][5]

  • System Preparation:

    • Obtain Initial Structure: Start with a high-resolution experimental structure from the Protein Data Bank (PDB).

    • Choose a Force Field: Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that is well-suited for the protein being studied.[1][6]

    • Solvation: Place the protein in a periodic box of explicit water molecules (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: Perform energy minimization to remove steric clashes and bad contacts in the initial structure.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the target temperature while keeping the protein restrained.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the target temperature and pressure to ensure the correct density.

  • Production MD: Run the simulation for a sufficient length of time (nanoseconds to microseconds) without restraints to sample the conformational landscape.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties that can be compared with experimental data, such as RMSD, radius of gyration, secondary structure content, and specific interatomic distances or angles.

Visualizing the Cross-Validation Workflow

Understanding the logical flow of cross-validation is crucial for its effective implementation. The following diagrams, generated using Graphviz, illustrate the general workflow and a more specific example of integrating NMR data with MD simulations.

CrossValidationWorkflow cluster_exp Experimental Analysis cluster_comp Computational Modeling exp_data Acquire Experimental Data (e.g., NMR, Cryo-EM) exp_analysis Analyze Experimental Data (e.g., Extract Constraints) exp_data->exp_analysis compare Compare & Cross-Validate (e.g., RMSD, J-couplings) exp_analysis->compare comp_model Generate Computational Model (e.g., MD Simulation) comp_analysis Analyze Simulation Trajectory comp_model->comp_analysis comp_analysis->compare refine Refine Model / Hypothesis compare->refine refine->comp_model Iterative Refinement NMR_MD_Integration cluster_nmr NMR Spectroscopy cluster_md Molecular Dynamics Simulation nmr_acq NMR Data Acquisition (NOESY, J-Couplings) nmr_constraints Extract Distance & Dihedral Angle Constraints nmr_acq->nmr_constraints md_sim Run Restrained MD Simulation nmr_constraints->md_sim Apply as Restraints validation Validate Ensemble (Compare back-calculated and experimental data) nmr_constraints->validation initial_model Initial 3D Model initial_model->md_sim ensemble Generate Conformational Ensemble md_sim->ensemble ensemble->validation final_structure Refined Structural Ensemble validation->final_structure

References

Safety Operating Guide

Proper Disposal of alpha-L-ribofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of alpha-L-ribofuranose, emphasizing safety and compliance with standard laboratory practices.

Due to a lack of specific hazard classification data for this compound, it is crucial to handle this compound with caution and treat it as a potentially hazardous substance. The following procedures are based on established guidelines for the disposal of laboratory chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. All handling and disposal activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn to protect from splashes.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Quantitative Data for Chemical Waste Disposal

The following table summarizes key parameters for the proper segregation and disposal of chemical waste, which should be applied to the disposal of this compound.

ParameterGuideline
Waste Container Use only approved, chemically resistant containers (e.g., high-density polyethylene) with a secure screw-top cap.
Labeling All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound waste"), and the date of accumulation.
pH Range For aqueous waste streams, the pH should be maintained between 6.0 and 9.0 before collection, unless otherwise specified by your institution's EHS office.
Storage Waste containers should be stored in a designated Satellite Accumulation Area (SAA), away from incompatible materials and ignition sources.[1]
Container Fill Level Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.
Acutely Hazardous Waste If a substance is determined to be acutely toxic, containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Experimental Protocol for Waste Collection and Segregation:
  • Waste Identification and Labeling:

    • Designate a specific, sealable, and chemically compatible container for "this compound waste."

    • Affix a hazardous waste label to the container, clearly listing the full chemical name and any other components of the waste stream.

  • Waste Segregation:

    • Collect solid this compound waste separately from liquid waste.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[2]

    • Store the sealed container in a designated and well-ventilated hazardous waste storage area, known as a Satellite Accumulation Area (SAA).[1] This area should be located away from ignition sources and incompatible chemicals.

  • Professional Disposal:

    • Arrange for the collection of the waste by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.

    • Provide the Safety Data Sheet (SDS) for this compound, if available, to ensure all necessary information for proper handling and disposal is communicated.

  • Empty Container Disposal:

    • A container that has held this compound should be managed as hazardous waste.

    • If the substance were determined to be acutely toxic, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash.[2] Given the lack of data, it is prudent to follow this triple-rinse procedure.

Spill Management

In the event of a spill, use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent, to contain and collect the spilled material. The collected absorbent material should then be treated as hazardous waste and placed in the designated "this compound waste" container. The spill area should be thoroughly cleaned and decontaminated. Do not allow the spilled product to enter drains, waterways, or soil.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling alpha-L-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of alpha-L-ribofuranose, a key component in various research applications. By adhering to these procedural steps, you can minimize risks and maintain a secure laboratory environment.

This compound, a five-carbon sugar, is generally considered a non-hazardous, solid, water-soluble carbohydrate. However, as with any chemical substance, proper handling procedures are necessary to prevent potential contamination and ensure personal safety. The following protocols are based on standard laboratory practices for similar non-hazardous solid chemicals.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate Personal Protective Equipment is the first line of defense against potential laboratory hazards. For handling this compound, the following PPE is recommended based on the specific laboratory operation.

Operation Minimum PPE Requirements Enhanced Precautions (for large quantities or potential for dust generation)
Weighing and Aliquoting - Nitrile gloves- Safety glasses with side shields- Lab coat- N95 respirator (if significant dust is generated)- Chemical splash goggles
Dissolving in Solvents - Nitrile gloves- Safety glasses with side shields- Lab coat- Chemical splash goggles- Face shield (if splashing is likely)
Heating Solutions - Heat-resistant gloves- Chemical splash goggles- Lab coat- Face shield
General Laboratory Use - Nitrile gloves- Safety glasses with side shields- Lab coat- As determined by risk assessment of the specific procedure

Experimental Protocol for Handling this compound

This step-by-step guide outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled as this compound.

  • Wear nitrile gloves and safety glasses during inspection.

2. Storage:

  • Store the container in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Store away from strong oxidizing agents.

3. Weighing and Preparation of Solutions:

  • Perform all weighing and aliquoting in a designated area, such as a chemical fume hood or on a bench with good ventilation, to minimize inhalation of any fine particles.

  • Wear a lab coat, nitrile gloves, and safety glasses.

  • Use a spatula for transferring the solid. Avoid creating dust.

  • If preparing a solution, slowly add the solid to the solvent to avoid splashing. Stir gently until fully dissolved.

4. Handling and Use:

  • Always wear the recommended PPE when handling this compound solutions.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

5. Spills and Cleanup:

  • For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with soap and water.

6. Disposal:

  • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • For small quantities, disposal in the regular trash may be permissible, but it is crucial to consult your institution's specific waste disposal guidelines.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when working with this compound.

PPE_Selection_Workflow cluster_start Start cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end Action start Handling This compound assess_procedure Assess Procedure: - Weighing? - Dissolving? - Heating? start->assess_procedure ppe_standard Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves assess_procedure->ppe_standard Low Risk (e.g., handling small quantities, no dust) ppe_enhanced Enhanced PPE: - Chemical Goggles - Face Shield - Respirator assess_procedure->ppe_enhanced Higher Risk (e.g., large quantities, potential for dust/splash) proceed Proceed with Experiment ppe_standard->proceed ppe_enhanced->proceed

Caption: PPE selection workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.